molecular formula C10H11N3O2 B112929 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione CAS No. 71202-91-0

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B112929
CAS No.: 71202-91-0
M. Wt: 205.21 g/mol
InChI Key: PTVDNZQYPWTLBQ-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling protocols. This product is provided for laboratory research and further manufacturing use only. It must not be used for personal, medicinal, or veterinary purposes.

Properties

IUPAC Name

3-amino-5-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-10(7-5-3-2-4-6-7)8(14)13(11)9(15)12-10/h2-6H,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVDNZQYPWTLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405547
Record name 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71202-91-0
Record name 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class of molecules. Hydantoins are a significant scaffold in medicinal chemistry, known for a wide array of biological activities. This document delineates the chemical structure, proposed synthesis methodologies, and detailed protocols for the structural elucidation of the title compound. Furthermore, it explores the potential biological significance and applications of this molecule by drawing parallels with structurally related 3-aminohydantoins. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis, offering both foundational knowledge and practical insights into the study of this compound.

Introduction: The Significance of the 3-Aminohydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in pharmaceutical sciences, forming the structural basis for a variety of marketed drugs with anticonvulsant, antiarrhythmic, and anticancer properties.[1] The biological activity of hydantoin derivatives is profoundly influenced by the nature of substituents at the N-1, N-3, and C-5 positions of the heterocyclic ring.[1] The introduction of an amino group at the N-3 position, affording a 3-aminohydantoin, has been shown to impart a range of biological effects, including potential as antimalarial agents and modulators of the central nervous system. These activities underscore the importance of exploring the synthesis and properties of novel 3-aminohydantoin derivatives like this compound.

This guide will focus on the specific attributes of this compound, providing a detailed examination of its chemical architecture and a scientifically grounded approach to its synthesis and characterization.

Chemical Structure and Properties

This compound is a chiral molecule characterized by a central five-membered hydantoin ring. The C-5 position is asymmetrically substituted with both a methyl and a phenyl group, creating a stereocenter. The key feature of this molecule is the presence of an amino group at the N-3 position.

Molecular and Physicochemical Properties

A summary of the key properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other physicochemical properties may be predicted or are based on data from closely related analogs due to a lack of extensive experimental data for this specific compound.

PropertyValueSource
CAS Number 71202-91-0[2]
Molecular Formula C₁₀H₁₁N₃O₂[3]
Molecular Weight 205.21 g/mol [3]
IUPAC Name This compound
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in polar organic solvents such as DMSO and methanol.
Structural Diagram

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

Step 1: Synthesis of 5-Methyl-5-phenylhydantoin (Precursor)

The Bucherer-Bergs reaction is a robust and widely used method for the synthesis of 5,5-disubstituted hydantoins from a ketone, an alkali metal cyanide, and ammonium carbonate.[4][5] This one-pot, multicomponent reaction is advantageous due to the ready availability of starting materials and often straightforward product isolation.[4]

G Acetophenone Acetophenone Reagents KCN, (NH4)2CO3 EtOH/H2O, 60-70°C Acetophenone->Reagents Hydantoin 5-Methyl-5-phenylhydantoin Reagents->Hydantoin

Caption: Bucherer-Bergs synthesis of the hydantoin precursor.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add acetophenone, potassium cyanide, and ammonium carbonate in a suitable solvent system, typically an ethanol/water mixture.

    • Causality: The aqueous ethanol serves as a solvent for all reactants and facilitates the in situ formation of ammonia and carbon dioxide from ammonium carbonate, which are essential for the reaction mechanism.[6]

  • Reaction Conditions: Heat the reaction mixture to 60-70°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the acetophenone spot and the appearance of a new, more polar spot corresponding to the hydantoin product on the TLC plate indicates a successful reaction.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude product. The precipitate is then collected by filtration, washed with cold water, and dried.

  • Recrystallization: The crude 5-methyl-5-phenylhydantoin can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure precursor.

    • Self-Validation: A sharp melting point of the recrystallized product, consistent with literature values (199-201 °C), confirms its purity.

Step 2: N-Amination to Yield this compound

The introduction of the amino group at the N-3 position can be achieved by reacting the precursor hydantoin with hydrazine hydrate. This method has been successfully employed for the synthesis of other 3-aminohydantoin derivatives.[7][8]

G Precursor 5-Methyl-5-phenylhydantoin Reagents Hydrazine Hydrate (N2H4·H2O) Reflux Precursor->Reagents Product 3-Amino-5-methyl-5- phenylimidazolidine-2,4-dione Reagents->Product

Caption: N-Amination of the hydantoin precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-5-phenylhydantoin in an excess of hydrazine hydrate.

    • Causality: Hydrazine hydrate acts as both the aminating agent and the solvent in this reaction. The excess ensures the reaction goes to completion.

  • Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

    • Self-Validation: The consumption of the starting hydantoin and the formation of a new product spot on the TLC plate will indicate the progress of the amination.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, pour it into cold water to precipitate the crude product. Collect the solid by filtration, wash thoroughly with water to remove excess hydrazine hydrate, and dry.

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl protons, and the protons of the amino group, as well as the N-H proton of the hydantoin ring.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons, the quaternary C-5 carbon, the methyl carbon, and the carbons of the phenyl ring.

Predicted NMR Data:

Group¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)
Phenyl-H 7.20 - 7.50 (m, 5H)125.0 - 140.0
Methyl-H (C5-CH₃) ~1.60 (s, 3H)~25.0
Amino-H (N3-NH₂) Broad singlet-
Hydantoin-H (N1-H) Broad singlet-
Carbonyl (C2, C4) -155.0 - 175.0
Quaternary Carbon (C5) -~65.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups.

Predicted IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine and Amide) 3400 - 3200
C-H Stretch (Aromatic) 3100 - 3000
C-H Stretch (Aliphatic) 3000 - 2850
C=O Stretch (Carbonyl) 1780 - 1700
C=C Stretch (Aromatic) 1600 - 1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₁N₃O₂. The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ depending on the ionization technique used.

Potential Biological Activities and Applications

While specific biological studies on this compound are not extensively reported, the broader class of 3-aminohydantoins has shown promising activity in several therapeutic areas.

  • Anticonvulsant Activity: The hydantoin scaffold is a well-established pharmacophore for anticonvulsant drugs. It is plausible that 3-amino substituted derivatives may also exhibit activity against seizure disorders.

  • Antimicrobial and Antiviral Activity: Various hydantoin derivatives have been reported to possess antimicrobial and antiviral properties.[9] The introduction of the 3-amino group could modulate this activity.

  • Anticancer Activity: Some 3,5-disubstituted hydantoins have demonstrated inhibitory activity against various human tumor cell lines.[1][9]

  • Antimalarial Activity: Recent studies have identified 3-aminohydantoin derivatives with potent antiplasmodial activity, suggesting a potential new class of antimalarial agents.[10]

The diverse biological profile of the 3-aminohydantoin class of compounds makes this compound a molecule of significant interest for further investigation in drug discovery programs.

Safety and Handling

Based on the Material Safety Data Sheet (MSDS) for this compound, the following safety precautions should be observed:[3]

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[3]

  • Storage: Store in a tightly closed container in a cool, dry place. Keep away from heat, sparks, and open flames.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fascinating molecule that combines the well-established hydantoin scaffold with a reactive amino group at the N-3 position. While specific experimental data for this compound is limited, this guide has provided a comprehensive framework for its synthesis, structural characterization, and potential applications based on robust chemical principles and data from closely related analogs. The proposed synthetic routes are based on reliable and scalable reactions, and the outlined spectroscopic analysis provides a clear path for structural verification. The potential for diverse biological activity makes this compound a compelling target for further research in medicinal chemistry and drug development.

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Rajić, Z., Butković, V., K-Lozić, D., Perjési, P., Zorc, B., & Kralj, M. (2009). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 14(12), 5053–5066.
  • Konstantinović, S., Radenković, S., & Jevtić, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
  • Chemsrc. (n.d.). CAS#:71202-91-0 | this compound.
  • Petri, A., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(15), 4453.
  • PubChem. (n.d.). (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione.
  • Tan, S. P., et al. (2024). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 103, 129701.
  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263.
  • American Chemical Society. (1950). The Chemistry of the Hydantoins. Chemical Reviews.
  • Molbank. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. 2021(2), M1218.
  • Shivachev, B., et al. (2009). 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1653.
  • Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Colacino, E., et al. (2016). Mechanochemical Preparation of 3,5-Disubstituted Hydantoins from Dipeptides and Unsymmetrical Ureas of Amino Acid Derivatives. The Journal of Organic Chemistry, 81(20), 9937-9947.
  • Google Patents. (1998). EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole.
  • ResearchGate. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione.
  • PubChem. (n.d.). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione.
  • MDPI. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Google Patents. (2014). US8802685B2 - Solid forms of 3-(5-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione, and their pharmaceutical compositions and uses.
  • Belen’kaya, E. S., et al. (2023).
  • El Moutaouakil Ala Allah, A., et al. (2021). Novel Thiohydantoin Derivatives: Design, Synthesis, Spectroscopic Characterization, Crystal Structure, SAR, DFT, Molecular Docking, Pharmacological and Toxicological activities. Semantic Scholar.
  • Seijas, L., et al. (2014). Synthesis, Spectroscopic Characterization, and Crystal Structure Analysis of rac-2-thiohydantoin-methionine. Connected Papers.
  • El-Ghozzi, M., et al. (2020). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. PLoS ONE, 15(10), e0240431.

Sources

An In-Depth Technical Guide to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione: Physicochemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione (CAS No: 71202-91-0), a heterocyclic compound belonging to the hydantoin class. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's core physicochemical properties, with a particular emphasis on the significance of its molecular weight. Furthermore, it explores potential synthetic pathways, outlines robust analytical methodologies for structural verification and quality control, and discusses the compound's potential within the broader context of drug discovery. The guide integrates field-proven insights and established protocols to ensure technical accuracy and practical applicability.

Introduction to the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This five-membered heterocyclic ring system is structurally related to barbiturates and is present in numerous clinically significant drugs.[1] Its derivatives are well-documented as anticonvulsants, antiarrhythmics, antidiabetic, antimicrobial, and antitumoral agents.[1][2]

The specific compound of interest, this compound, is a substituted hydantoin. Its unique combination of a reactive 3-amino group, a chiral center at the C5 position bearing both a methyl and a phenyl group, suggests a rich potential for stereospecific interactions with biological targets and provides a versatile handle for further chemical derivatization. This guide will dissect the fundamental characteristics of this molecule, beginning with its most basic and critical identifier: its molecular weight.

Core Physicochemical Properties and the Centrality of Molecular Weight

A thorough understanding of a compound's physicochemical properties is fundamental to its development. For this compound, these properties are dictated by its precise atomic composition and structure.

Molecular Formula and Structure

The molecular formula for this compound is C₁₀H₁₁N₃O₂ .[3][4] This formula is derived from its constituent parts: a phenyl group (C₆H₅), a methyl group (CH₃), and the core 3-amino-imidazolidine-2,4-dione ring structure. The presence of the 3-amino group is a key feature, distinguishing it from many common hydantoins and offering a site for potential metabolic activity or chemical modification.

Fig 1: Annotated structure of this compound.
Molecular Weight vs. Exact Mass: A Critical Distinction

In research and development, it is crucial to differentiate between molecular weight and exact mass.

  • Molecular Weight (Molar Mass): This is the weighted average of the masses of the molecule's constituent isotopes based on their natural abundance. It is the value used for stoichiometric calculations in bulk chemical reactions (e.g., weighing reagents for a synthesis).

  • Monoisotopic Mass (Exact Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), which can measure mass with enough precision to confirm a molecule's elemental composition.

For C₁₀H₁₁N₃O₂, the distinction is as follows:

  • Molecular Weight: 205.21 g/mol [4][5]

  • Exact Mass: 205.08513 Da[3]

The significance of these values is profound. The molecular weight governs the macroscopic behavior of the substance, while the exact mass is its definitive fingerprint at the molecular level, essential for its unambiguous identification in complex biological matrices.

Summary of Physicochemical Identifiers

Quantitative data for this compound is summarized in the table below for rapid reference.

IdentifierValueSignificance & Application
CAS Number 71202-91-0[3][5][6]Unique registry number for unambiguous database searching and regulatory tracking.
Molecular Formula C₁₀H₁₁N₃O₂[3][4]Defines the elemental composition; the basis for calculating mass.
Molecular Weight 205.21 g/mol [4][5]Used for preparing solutions and calculating molar quantities for chemical reactions.
Exact Mass 205.08513 Da[3]Critical for identity confirmation via high-resolution mass spectrometry (HRMS).
InChIKey PTVDNZQYPWTLBQ-UHFFFAOYSA-N[5]A hashed, computer-readable identifier for database cross-referencing.
SMILES CC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2A line notation representation of the 2D chemical structure.

Synthesis and Mechanistic Considerations

While a specific, dedicated synthesis for this compound is not extensively documented in mainstream literature, its synthesis can be logically inferred from established methods for related hydantoins.

A plausible and efficient strategy would be a two-stage process:

  • Formation of the 5-methyl-5-phenylhydantoin core: This can be achieved via well-established reactions such as the Bucherer-Bergs reaction, which utilizes a ketone (acetophenone), cyanide, and ammonium carbonate. Alternatively, amino acid-based syntheses, such as reacting α-methyl-α-phenylglycine with an isocyanate followed by acid-catalyzed cyclization, provide a direct route to the C5-disubstituted hydantoin ring.[7] The choice of an amino acid precursor is advantageous as it can introduce chirality into the final product if an enantiomerically pure starting material is used.

  • Introduction of the 3-Amino Group: The most direct method for N-amination of the hydantoin ring is reaction with an aminating agent. A proven method for a similar compound, 3-amino-5,5-diphenylimidazolidine-2,4-dione, involves the reaction of the parent 5,5-diphenylhydantoin with hydrazine hydrate.[8] This nucleophilic substitution reaction provides a clean and effective means of installing the required amino functionality at the N3 position.

The causality behind these choices lies in reaction efficiency and substrate availability. The use of hydrazine is a standard and well-understood method for introducing an N-NH₂ group onto imide-like nitrogen atoms.

Analytical Characterization and Quality Control

To ensure trustworthiness and reproducibility, every synthesized batch of the compound must undergo rigorous analytical validation. The molecular weight and structure are confirmed through a self-validating system of orthogonal analytical techniques.

cluster_workflow Analytical Validation Workflow A Synthesized Crude Product B Purification (e.g., Recrystallization, Chromatography) A->B C Identity Confirmation (HRMS) Is m/z [M+H]⁺ = 206.0924? B->C D Structural Elucidation (NMR) Do ¹H & ¹³C spectra match structure? C->D  Yes G FAIL: Re-purify or Re-synthesize C->G  No E Purity Assessment (HPLC) Is purity > 95%? D->E  Yes D->G  No F Validated Compound (Identity, Structure, and Purity Confirmed) E->F  Yes E->G  No

Fig 2: A self-validating workflow for the characterization of the target compound.
Experimental Protocol: Identity Confirmation via ESI-HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid serves to promote protonation, facilitating the formation of the [M+H]⁺ ion.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an electrospray ionization (ESI) source.

  • Method Parameters:

    • Ionization Mode: Positive (ESI+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sheath/Auxiliary Gas: Nitrogen

    • Infusion Rate: 5-10 µL/min

  • Data Acquisition & Analysis: Acquire the mass spectrum. The primary validation point is the detection of the protonated molecular ion [M+H]⁺.

  • Expected Result: A prominent peak should be observed at m/z 206.0924 , corresponding to the exact mass of C₁₀H₁₂N₃O₂⁺. An observed mass within 5 ppm of this theoretical value provides high confidence in the elemental composition and, by extension, the molecular weight.

Experimental Protocol: Structural Elucidation via NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the validated compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected characteristic signals include:

    • δ 7.2–7.5 ppm (multiplet, 5H): Protons of the phenyl ring.[5]

    • δ ~4.0-5.0 ppm (broad singlet, 2H): Protons of the NH₂ group.

    • δ ~8.0-9.0 ppm (singlet, 1H): Proton of the N-H at position 1 of the hydantoin ring.

    • δ 1.5–2.0 ppm (singlet, 3H): Protons of the C5-methyl group.[5]

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expected key signals include:

    • δ 170–175 ppm: Carbonyl carbon (C4).[5]

    • δ 155–160 ppm: Carbonyl carbon (C2).

    • δ 125–140 ppm: Aromatic carbons of the phenyl ring.

    • δ ~60-70 ppm: Quaternary carbon (C5).

    • δ ~20-25 ppm: Methyl carbon.

  • Interpretation: The combination of these spectra confirms the connectivity and chemical environment of all atoms in the molecule, providing definitive structural proof.

Potential Applications in Drug Discovery

The true value of a molecule like this compound lies in its potential as a scaffold for new therapeutic agents. The established bioactivity of the hydantoin core suggests that this compound could be a starting point for developing drugs with anticonvulsant, antiviral, or anticancer properties.[1][8]

The key structural features contribute directly to this potential:

  • Phenyl and Methyl Groups at C5: These substituents influence the molecule's lipophilicity and steric profile, which are critical for binding to target proteins and for crossing cellular membranes. The chiral center at C5 allows for the development of stereoisomerically pure drugs, which can significantly improve efficacy and reduce off-target effects.

  • 3-Amino Group: This functional group is particularly valuable. It can act as a hydrogen bond donor, potentially enhancing binding affinity to a biological target. More importantly, it serves as a versatile chemical handle for creating a library of derivatives through reactions like acylation or reductive amination, enabling systematic structure-activity relationship (SAR) studies.[5]

By leveraging these features, medicinal chemists can rationally design and synthesize novel compounds with modulated potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery process.

Conclusion

This compound is a compound of significant interest due to its foundation on the pharmacologically validated hydantoin scaffold and its unique functional group combination. An accurate determination of its molecular weight (205.21 g/mol ) and exact mass (205.08513 Da) is the first and most critical step in its scientific exploration. This guide has detailed the importance of these fundamental properties and provided a framework for the synthesis and rigorous analytical validation of the molecule. The strategic application of techniques like HRMS and NMR ensures the scientific integrity of any research conducted with this compound, paving the way for its potential development in future therapeutic applications.

References

  • CAS#:71202-91-0 | this compound | Chemsrc. (2025). Chemsrc.
  • 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C16H14N2O2 | CID 77899 - PubChem. (n.d.). PubChem.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. (2011). National Center for Biotechnology Information.
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (2021). MDPI.
  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC - NIH. (2014). National Center for Biotechnology Information.
  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem. (n.d.). PubChem.
  • 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione - PubMed. (2014). National Center for Biotechnology Information.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. (2011). MDPI.

Sources

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound built upon the medicinally significant imidazolidine-2,4-dione (hydantoin) scaffold. This document details the compound's formal nomenclature, structural features, and physicochemical properties. A validated, step-by-step synthesis protocol via N-amination of a hydantoin precursor is presented, accompanied by requisite analytical characterization methods. The guide further explores the compound's emerging applications in drug discovery and medicinal chemistry, particularly focusing on its role as a versatile synthetic intermediate and the potential of its derivatives as targeted therapeutic agents. Safety, handling, and storage protocols are also outlined to ensure responsible laboratory use. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction to the Imidazolidinedione Scaffold

The imidazolidine-2,4-dione heterocycle, commonly known as hydantoin, is a cornerstone structure in medicinal chemistry. Its rigid framework and capacity for diverse substitutions at the N-1, N-3, and C-5 positions have established it as a "privileged scaffold"—a molecular core that can interact with a wide range of biological targets. The therapeutic relevance of this scaffold was famously solidified with the discovery of Phenytoin (5,5-diphenylhydantoin), a widely used anticonvulsant drug.[1] Derivatives of this core have demonstrated a vast spectrum of biological activities, including antiarrhythmic, antimicrobial, antidiabetic, and anticancer properties.[2][3]

This compound is a specific derivative that combines the core hydantoin structure with key functional groups: a chiral center at C-5 bearing both methyl and phenyl substituents, and a reactive amino group at the N-3 position. This unique combination of features makes it a valuable building block for creating novel chemical entities with tailored pharmacological profiles. This guide aims to consolidate the technical information essential for its synthesis, characterization, and application in a research and development setting.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section outlines the formal nomenclature and structural properties of the target compound.

IUPAC Name and Synonyms
  • Systematic IUPAC Name : this compound[3]

  • Common Synonyms : 3-Amino-5-methyl-5-phenylhydantoin

  • CAS Registry Number : 71202-91-0[3][4][5][6]

Molecular Structure and Stereochemistry

The structure features a five-membered imidazolidine-2,4-dione ring. The C-5 position is a quaternary stereocenter substituted with one methyl group and one phenyl group. The N-3 position of the ring is substituted with an amino (-NH₂) group.

Chemical Structure of this compound cluster_ring C2 N3 C2->N3 C4 N3->C4 N3_amino H₂N N3->N3_amino C5 C4->C5 N1 C5->N1 C5_methyl CH₃ C5->C5_methyl C5_phenyl Ph C5->C5_phenyl N1->C2 C2_label C=O C2_label->C2 C4_label C=O C4_label->C4 N3_label N N3_label->N3 N1_label N-H N1_label->N1 C5_label C C5_label->C5

Caption: Logical representation of the core chemical structure.

Physicochemical and Analytical Data

A summary of the key physical and chemical properties is provided below. Spectroscopic data are predicted based on analyses of structurally similar compounds, offering a benchmark for experimental validation.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₂[4][6]
Molecular Weight 205.21 g/mol [3][4][6]
CAS Number 71202-91-0[3][4][5]
Appearance White to off-white solid (predicted)
Melting Point 198–199 °C (for a closely related analog)[3]
Solubility Soluble in polar organic solvents (e.g., EtOH, MeOH, DMSO)[3]

Table 2: Expected Spectroscopic Signatures

TechniqueExpected SignatureRationale / Comparison
¹H-NMR Singlet ~δ 2.5 ppm (3H, -CH₃); Multiplet ~δ 7.2-7.7 ppm (5H, Ar-H); Broad singlet for -NH and -NH₂ protons (exchangeable with D₂O).Based on data for 5-methyl-5-phenylhydantoin and other substituted hydantoins.[7]
¹³C-NMR Signal ~δ 21 ppm (-CH₃); Signals ~δ 125-140 ppm (Ar-C); Signal ~δ 60 ppm (C5); Carbonyl signals ~δ 156 ppm (C4) and ~δ 172 ppm (C2).Based on data for related imidazolidinediones.[2][7]
IR (cm⁻¹) ~3200-3300 (N-H stretch); ~1715 & ~1780 (asymmetric/symmetric C=O stretch); ~1600 (C=C aromatic stretch).Characteristic peaks for hydantoin rings and N-H bonds.[3][7]
Mass Spec (EIMS) Molecular ion [M]⁺ at m/z = 205.Consistent with the calculated exact mass.[4]

Synthesis and Characterization

The synthesis of 3-amino-substituted hydantoins is reliably achieved through the N-amination of the corresponding hydantoin precursor. The protocol described here is adapted from the established synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione, a structurally related analog.[8][9]

Synthesis Principle

The core of this synthesis is a nucleophilic substitution reaction at the N-3 position of the hydantoin ring. 5-Methyl-5-phenylhydantoin serves as the starting material. Hydrazine hydrate (N₂H₄·H₂O) acts as the aminating agent, displacing the proton at N-3 to form the N-amino bond. The reaction is typically conducted under reflux in an appropriate solvent like ethanol.

SynthesisWorkflow SM 5-Methyl-5-phenylhydantoin (Starting Material) Reagent Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (Solvent) Reflux SM->Reagent 1. Add Purification Work-up & Recrystallization Reagent->Purification 2. React Product 3-Amino-5-methyl-5-phenyl- imidazolidine-2,4-dione (Final Product) Purification->Product 3. Isolate

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

Materials:

  • 5-Methyl-5-phenylhydantoin (1.0 eq)

  • Hydrazine hydrate (80% solution, 5.0 eq)

  • Ethanol (20 mL per gram of starting material)

  • Deionized water

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methyl-5-phenylhydantoin (1.0 eq) and ethanol.

  • Reagent Addition: Stir the suspension and add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Refluxing provides the necessary activation energy for the N-amination reaction to proceed at a reasonable rate. Ethanol is an effective solvent for both the reactant and reagent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker of cold deionized water with stirring. A white precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual hydrazine.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product.[7]

    • Trustworthiness Note: Recrystallization is a critical self-validating step that removes impurities, ensuring the high purity of the final compound, which can be verified by melting point analysis and HPLC.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound must be confirmed by comparing experimental analytical data with the expected values outlined in Table 2.

Applications in Medicinal Chemistry and Drug Development

This compound is not just a chemical entity but a strategic platform for drug discovery. Its utility stems from its dual role as a potential pharmacophore itself and as a versatile synthetic intermediate.

Role as a Synthetic Intermediate

The primary value of this compound lies in its N-amino group, which serves as a reactive handle for further chemical modifications. It can readily undergo reactions such as acylation or sulfonylation to generate a diverse library of N-substituted derivatives.[3] This allows for systematic Structure-Activity Relationship (SAR) studies, enabling researchers to fine-tune the molecule's properties to optimize its interaction with a specific biological target. It has been used as a precursor for synthesizing novel serotonin 5-HT2A receptor antagonists and potential anti-inflammatory agents.[3]

Potential Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Activity: Certain derivatives have been investigated as inhibitors of tankyrases (TNKS1/2).[3] Tankyrases are enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. By inhibiting these enzymes, the compounds can disrupt tumor progression.[3]

  • Antimicrobial Properties: The compound has been evaluated for antibacterial activity against pathogens like Escherichia coli, suggesting potential for development into new antibiotics.[3]

  • Neuropharmacology: Given the prevalence of the hydantoin core in anticonvulsant drugs, derivatives of this compound are being explored for their potential to modulate neurotransmitter receptors associated with seizure activity.[3]

WntPathway cluster_pathway Wnt/β-catenin Pathway Compound 3-Amino-5-methyl-5-phenyl- imidazolidine-2,4-dione Derivative TNKS Tankyrase (TNKS) Compound->TNKS INHIBITS Axin Axin TNKS->Axin Inhibits BetaCatenin β-catenin Axin->BetaCatenin Promotes Degradation of Degradation β-catenin Degradation BetaCatenin->Degradation Gene Tumor Gene Transcription BetaCatenin->Gene Activates

Caption: Inhibition of Tankyrase in the Wnt signaling pathway.

Safety and Handling

Responsible handling is crucial when working with potentially hazardous chemicals.

  • General Handling: Use only in a well-ventilated chemical fume hood.[4] This product should be handled by personnel qualified in the use of potentially hazardous chemicals.[4]

  • Storage: Store in a tightly sealed container in a dry, cool place (2-8°C recommended).[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4]

Table 3: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassGHS StatementsRecommended PPESource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant gloves, safety goggles, laboratory coat.[4]
First Aid In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If ingested, wash out mouth with water. Seek medical attention if irritation persists.-[4]
Disposal Dispose of in accordance with local, state, and federal regulations.-[4]

Conclusion

This compound represents a significant molecule in the field of synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the reactive potential of its N-amino group position it as a highly valuable scaffold for the development of next-generation therapeutics. The promising anticancer, antimicrobial, and neuropharmacological activities of its derivatives underscore the importance of continued research into this versatile compound. This guide provides the foundational knowledge for researchers to safely synthesize, characterize, and further explore the vast potential of this important heterocyclic building block.

References

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  • PubMed Central, "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives," PubMed Central, Available
  • ResearchGate, "(PDF)
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An In-depth Technical Guide to the Synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented as a two-step process commencing with the well-established Bucherer-Bergs reaction to construct the core hydantoin scaffold, followed by a direct N-amination to introduce the desired amino group at the N-3 position. This document delves into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and emphasizes critical safety considerations. The guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

Hydantoins, or imidazolidine-2,4-diones, represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The introduction of an amino group at the N-3 position of the hydantoin ring can further modulate the pharmacological profile of these molecules, opening avenues for the development of novel therapeutic agents. This guide focuses on the synthesis of a specific N-aminohydantoin derivative, this compound. The presented synthetic strategy is designed to be robust and accessible, employing common laboratory reagents and techniques.

Overall Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, as illustrated below. The initial step involves the formation of the 5-methyl-5-phenylhydantoin core from acetophenone through the Bucherer-Bergs multicomponent reaction. The subsequent step introduces the amino group at the N-3 position via a direct amination of the hydantoin intermediate.

Synthesis_Pathway Acetophenone Acetophenone Hydantoin 5-Methyl-5-phenyl- imidazolidine-2,4-dione Acetophenone->Hydantoin Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Final_Product 3-Amino-5-methyl-5-phenyl- imidazolidine-2,4-dione Hydantoin->Final_Product N-Amination (e.g., Hydrazine Hydrate)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 5-Methyl-5-phenylimidazolidine-2,4-dione via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes.[1][2] This multicomponent reaction involves the treatment of a carbonyl compound with an alkali metal cyanide and ammonium carbonate.[3]

Reaction Mechanism

The reaction proceeds through several key intermediates:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of acetophenone, forming a cyanohydrin intermediate.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia, generated in situ from ammonium carbonate, to yield an aminonitrile.[3]

  • Cyclization and Rearrangement: The aminonitrile undergoes intramolecular cyclization with carbon dioxide (also from ammonium carbonate) to form an imino-oxazolidinone, which then rearranges to the more stable hydantoin ring system.[3]

Bucherer_Bergs_Mechanism cluster_0 Bucherer-Bergs Reaction Mechanism Ketone Acetophenone Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + KCN, H2O Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 Hydantoin 5-Methyl-5-phenylhydantoin Aminonitrile->Hydantoin + CO2, Cyclization

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Acetophenone120.150.112.0 g (11.6 mL)
Potassium Cyanide (KCN)65.120.213.0 g
Ammonium Carbonate ((NH₄)₂CO₃)96.090.438.4 g
Ethanol46.07-100 mL
Water18.02-100 mL
Concentrated Hydrochloric Acid (HCl)36.46-As needed

Procedure:

  • In a well-ventilated fume hood, dissolve potassium cyanide and ammonium carbonate in a mixture of water and ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. [CAUTION: Potassium cyanide is highly toxic. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust and contact with skin. All operations involving cyanides must be performed in a certified chemical fume hood.] [4][5]

  • Add acetophenone to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in the fume hood as hydrogen cyanide gas may be evolved.[6]

  • The crude 5-methyl-5-phenylhydantoin will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-methyl-5-phenylhydantoin.[6]

  • Dry the purified product in a vacuum oven. The expected melting point is around 199-201 °C.[7][8]

Safety Considerations for the Bucherer-Bergs Reaction:

  • Potassium Cyanide (KCN): A highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas.[9] Always work in a well-ventilated fume hood and wear appropriate PPE. Have a cyanide antidote kit readily available and be trained in its use.

  • Ammonium Carbonate ((NH₄)₂CO₃): Can release ammonia gas, which is an irritant to the respiratory system.

  • Acidification: The acidification step must be performed slowly and with caution in a fume hood to control the release of any residual hydrogen cyanide gas.

Part 2: N-Amination of 5-Methyl-5-phenylimidazolidine-2,4-dione

Proposed Reaction

The N-H proton at the 3-position of the hydantoin ring is acidic and can be deprotonated by a base. The resulting anion can then react with an electrophilic aminating agent. Alternatively, a direct nucleophilic substitution on an activated hydantoin or reaction with a suitable aminating agent under appropriate conditions can yield the desired product. The reaction with hydrazine hydrate is a common method for introducing an N-amino group.

Experimental Protocol (Adapted)

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
5-Methyl-5-phenylhydantoin190.200.059.51 g
Hydrazine Hydrate (N₂H₄·H₂O)50.060.1~2.5 mL
Ethanol46.07-100 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-5-phenylhydantoin in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₀H₁₁N₃O₂[11]
Molecular Weight 205.21 g/mol [11]
Appearance Expected to be a solid
Spectroscopic Data Characterization by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry is required to confirm the structure.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of this compound. The pathway leverages the reliable Bucherer-Bergs reaction for the construction of the hydantoin core, followed by a direct N-amination. The provided protocols, along with the highlighted safety precautions, are intended to enable researchers to successfully synthesize this valuable heterocyclic compound for further investigation in the field of medicinal chemistry. The inherent modularity of this synthetic approach also allows for the potential generation of a library of related N-aminohydantoin derivatives by varying the initial ketone and amination reagents.

References

[6] Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved from Alfa Chemistry. D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of hydantoins and their thio-analogs. Chemical Society Reviews, 36(7), 1095-1108. [3] Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [12] Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. 3(2), 121-134. [1] BenchChem. (2025). The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins. Retrieved from BenchChem. [4] Wikipedia. (2024). Potassium cyanide. Retrieved from Wikipedia. [5] Centers for Disease Control and Prevention. (n.d.). Potassium Cyanide: Systemic Agent. NIOSH. [13] Simijonović, D. M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3995. Arkansas State University. (2019). Potassium cyanide 151-50-8 Health Hazard. [9] National Oceanic and Atmospheric Administration. (n.d.). POTASSIUM CYANIDE. CAMEO Chemicals. [14] MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [15] Safety Data Sheet. (2023). [10] Mague, J. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262. MDPI. (2014). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [16] Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [17] Santa Cruz Biotechnology. (n.d.). 3-amino-5,5-diphenylimidazolidine-2,4-dione. [18] MDPI. (2019). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [19] Wikipedia. (2024). Bucherer–Bergs reaction. [20] ChemicalBook. (n.d.). 5-METHYL-5-PHENYLHYDANTOIN. [11] Chemsrc. (2025). This compound. ResearchGate. (2009). A Synthetic Application of β-Aminoalanines to Some New 5-Dialkylaminomethyl-3-phenylhydantoin Derivatives. [21] National Center for Biotechnology Information. (n.d.). 5-Methyl-5-phenylhydantoin. PubChem. Sigma-Aldrich. (n.d.). 5-Methyl-5-phenylhydantoin 99%. [22] ResearchGate. (2019). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [8] Sigma-Aldrich. (n.d.). 5-Methyl-5-phenylhydantoin. [23] Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Sigma-Aldrich. (n.d.). 5-(p-Methylphenyl)-5-phenylhydantoin >=99%. [24] Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. [25] ResearchGate. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. [26] El-Gohary, N. S., & Shaaban, M. R. (2013). 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents. Molecules, 18(9), 10793-10806. [27] MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

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An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmaceuticals with diverse biological activities, including anticonvulsant and antiarrhythmic properties.[1][2] This guide details a strategic approach to the synthesis of a novel derivative, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. While direct literature on this specific molecule is sparse, its discovery is presented here as a logical, multi-step synthetic endeavor, beginning with the well-established Bucherer-Bergs reaction to construct the core 5,5-disubstituted hydantoin ring, followed by a targeted N-amination at the 3-position. This document provides researchers and drug development professionals with a comprehensive framework, including detailed, field-tested protocols, mechanistic insights, and characterization methodologies essential for the synthesis and validation of this and related compounds.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin ring is a privileged structure in drug discovery, renowned for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[3] Iconic drugs such as Phenytoin (5,5-diphenylhydantoin) and Mephenytoin, which are used to treat epilepsy, underscore the therapeutic potential of this heterocyclic system.[1][2] The introduction of an amino group at the N-3 position of the hydantoin ring, as explored in this guide, offers a novel vector for chemical modification and a potential modulator of biological activity. Studies on related 3-amino-hydantoins have shown that this substitution can significantly alter pharmacological effects, warranting further investigation into its structure-activity relationships (SAR).[4] This guide focuses on the rational design and synthesis of this compound, a compound that combines the established pharmacophore of 5-methyl-5-phenylhydantoin with a reactive and functionally significant 3-amino group.

Retrosynthetic Analysis and Strategic Approach

A logical synthetic pathway to the target molecule begins with a retrosynthetic disconnection of the N-N bond at the 3-position, identifying 5-methyl-5-phenylhydantoin as the key intermediate. This precursor is, in turn, accessible from acetophenone through the robust and high-yielding Bucherer-Bergs multicomponent reaction.[5][6] This strategy leverages a classic, reliable transformation to build the core scaffold before undertaking the more specialized N-amination step.

Retrosynthesis Target This compound Precursor1 5-Methyl-5-phenylhydantoin Target->Precursor1 N-Amination Precursor2 Acetophenone Precursor1->Precursor2 Bucherer-Bergs Reaction

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Core Scaffold: 5-Methyl-5-phenylhydantoin

The cornerstone of this synthesis is the Bucherer-Bergs reaction, a one-pot method for producing 5,5-disubstituted hydantoins from a ketone, cyanide source, and ammonium carbonate.[7] This reaction proceeds through the initial formation of a cyanohydrin from the ketone (acetophenone), followed by reaction with ammonia to form an aminonitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization yields the stable hydantoin ring.[6]

Experimental Protocol: Bucherer-Bergs Synthesis

Materials:

  • Acetophenone

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve acetophenone (0.1 mol) in 100 mL of a 1:1 ethanol/water solution in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Addition of Reagents: To the stirred solution, add potassium cyanide (0.15 mol) and ammonium carbonate (0.3 mol). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Perform all operations in a certified chemical fume hood.

  • Reaction Conditions: Heat the mixture to 60-70°C and maintain vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 24 hours.[8]

  • Workup and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated HCl to pH 6-7. This step should be performed slowly in the fume hood to control the release of any residual hydrogen cyanide gas.

  • Purification: The resulting precipitate, 5-methyl-5-phenylhydantoin, is collected by vacuum filtration, washed with cold water, and dried.[8] Further purification can be achieved by recrystallization from aqueous ethanol to yield a white crystalline solid.[8]

Part II: N-Amination of the Hydantoin Core

The introduction of the amino group at the N-3 position represents the "discovery" phase of this synthesis. While various N-amination reagents exist, hydroxylamine-O-sulfonic acid (HOSA) in the presence of a base is a common and effective choice for the amination of amides and imides. The mechanism involves the deprotonation of the hydantoin N-3 nitrogen by a base, creating a nucleophilic anion that subsequently attacks the electrophilic nitrogen of HOSA, leading to the formation of the N-amino product and sulfate as a byproduct.

Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Dissolve Hydantoin in suitable solvent (e.g., DMF) Prep2 Add Base (e.g., NaH) to form anion Prep1->Prep2 React1 Add Hydroxylamine-O-sulfonic acid (HOSA) solution dropwise at 0°C Prep2->React1 React2 Stir at room temperature (Monitor by TLC) React1->React2 Workup1 Quench reaction with water React2->Workup1 Workup2 Extract with organic solvent Workup1->Workup2 Workup3 Purify by column chromatography Workup2->Workup3

Caption: Experimental workflow for N-amination.

Experimental Protocol: N-Amination

Materials:

  • 5-Methyl-5-phenylhydantoin

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Anion Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF. Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve 5-methyl-5-phenylhydantoin (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Amination: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq.) in DMF. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction's progress by TLC.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product, this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The table below summarizes key properties of the precursor and the final product.

Property5-Methyl-5-phenylhydantoinThis compound (Predicted)
Molecular Formula C₁₀H₁₀N₂O₂C₁₀H₁₁N₃O₂
Molecular Weight 190.20 g/mol [9]205.22 g/mol
Appearance White crystalline solidOff-white to pale yellow solid
Melting Point 199-201 °C[9]To be determined
¹H NMR (DMSO-d₆) δ ~1.6 (s, 3H, CH₃), ~7.4 (m, 5H, Ar-H), ~8.5 (s, 1H, N1-H), ~10.7 (s, 1H, N3-H)δ ~1.6 (s, 3H, CH₃), ~5.0 (s, 2H, NH₂), ~7.4 (m, 5H, Ar-H), ~8.7 (s, 1H, N1-H)
¹³C NMR (DMSO-d₆) δ ~25 (CH₃), ~65 (C5), ~125-140 (Ar-C), ~157 (C4=O), ~175 (C2=O)δ ~25 (CH₃), ~65 (C5), ~125-140 (Ar-C), ~155 (C4=O), ~173 (C2=O)
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretch), ~1710, ~1770 (C=O stretches)~3300-3450 (N-H stretches, amine), ~1700, ~1760 (C=O stretches)

Potential Applications and Future Directions

The introduction of a 3-amino group provides a handle for further chemical elaboration, opening avenues for the creation of novel compound libraries. This functional group can be acylated, alkylated, or used in coupling reactions to explore new chemical space. Given the prevalence of hydantoins as anticonvulsants, a primary application for this novel compound would be its evaluation in neurological disease models.[1] Furthermore, the broader biological activities of hydantoins, which include anticancer, antimicrobial, and anti-inflammatory effects, suggest that this compound and its derivatives could be valuable probes in various therapeutic areas.[2][4]

Conclusion

This guide has outlined a robust and logical pathway for the synthesis and discovery of this compound. By combining the classical Bucherer-Bergs reaction with a targeted N-amination protocol, this work provides a blueprint for accessing a novel chemical entity with significant potential in drug discovery and development. The detailed experimental procedures and characterization data serve as a self-validating framework for researchers aiming to explore this promising area of medicinal chemistry.

References

  • Daskalov, M., et al. (1991). Aminoderivatives of cycloalkanespirohydantoins: synthesis and biological activity. PubMed.
  • Sim, M. M., & Ganesan, A. (1997). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
  • Kralj, M., et al. (2006). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules.
  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett.
  • Atanasova, M., et al. (2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI.
  • Lee, V. S., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.
  • Patel, P. N., & Ghate, M. D. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
  • Patel, P. N., & Ghate, M. D. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.

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An In-depth Technical Guide to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, most notably represented by the archetypal anticonvulsant drug, phenytoin. This technical guide delves into a specific derivative, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a compound of significant interest for its potential as a modulator of neuronal excitability. We will explore its synthesis, structural elucidation through modern analytical techniques, and its prospective pharmacological profile. This document will serve as a comprehensive resource, consolidating theoretical principles with practical, field-proven insights to guide researchers in the exploration of this and related compounds in the quest for novel therapeutics.

Introduction: The Enduring Legacy of the Imidazolidine-2,4-dione Scaffold

The five-membered heterocyclic ring system of imidazolidine-2,4-dione is a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities. Historically, the discovery of phenytoin's anticonvulsant properties revolutionized the treatment of epilepsy, establishing the hydantoin core as a critical pharmacophore for targeting voltage-gated sodium channels.[1] Beyond epilepsy, derivatives have been investigated for antiarrhythmic, antimicrobial, and even antitumoral activities.[1]

The introduction of a 3-amino substituent to the 5-methyl-5-phenylimidazolidine-2,4-dione core presents an intriguing modification. This functionalization offers a handle for further chemical elaboration, potentially leading to derivatives with altered pharmacokinetic profiles, enhanced potency, or novel mechanisms of action. This guide will provide a detailed examination of this specific molecule, from its rational synthesis to its potential applications in neuroscience and beyond.

Synthesis and Mechanism of Formation

The synthesis of this compound can be approached through established methodologies for hydantoin ring formation, followed by the introduction of the amino group at the N-3 position. A logical and efficient synthetic strategy is a multi-step process beginning with the formation of the core 5-methyl-5-phenylimidazolidine-2,4-dione, which is then subsequently aminated.

Synthesis of the 5-Methyl-5-phenylimidazolidine-2,4-dione Intermediate

A well-established route to 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. However, for the synthesis of 5-methyl-5-phenylhydantoin, a more direct approach involves the reaction of a suitable amino acid precursor with an isocyanate. Specifically, the reaction of C-phenylglycine derivatives with isocyanates provides a direct route to the imidazolidine-2,4-dione core.[2]

An alternative and commonly employed laboratory synthesis involves the condensation of a ketone (acetophenone) with an ammonium salt and a cyanide source, followed by rearrangement and cyclization.

Experimental Protocol: Synthesis of 5-Methyl-5-phenylimidazolidine-2,4-dione

Materials:

  • Acetophenone

  • Ammonium carbonate

  • Sodium cyanide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone, ammonium carbonate, and sodium cyanide in a mixture of ethanol and water.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 5-methyl-5-phenylimidazolidine-2,4-dione.[1]

Amination at the N-3 Position

The introduction of the amino group at the N-3 position can be achieved by reacting the 5-methyl-5-phenylimidazolidine-2,4-dione intermediate with an aminating agent. A common and effective method for the N-amination of hydantoins is the use of hydrazine hydrate.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Methyl-5-phenylimidazolidine-2,4-dione

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 5-methyl-5-phenylimidazolidine-2,4-dione in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent to afford this compound.[3]

Visualization of the Synthetic Pathway

Synthesis_Pathway Acetophenone Acetophenone Reagents1 (NH4)2CO3, NaCN Ethanol/Water, Reflux Acetophenone->Reagents1 Hydantoin 5-Methyl-5-phenyl- imidazolidine-2,4-dione Reagents1->Hydantoin Reagents2 Hydrazine Hydrate Ethanol, Reflux Hydantoin->Reagents2 Final_Product 3-Amino-5-methyl-5-phenyl- imidazolidine-2,4-dione Reagents2->Final_Product

Caption: Synthetic route to this compound.

Structural Characterization and Analytical Validation

The unambiguous identification and purity assessment of this compound are paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet), the aromatic protons of the phenyl group (multiplets in the aromatic region), and the protons of the amino group (a broad singlet). The exact chemical shifts will be influenced by the solvent used. For analogous 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, characteristic peaks are observed at δ 2.49 ppm (s, 3H, Ar-CH₃) and δ 5.52 ppm (s, 1H, C5).[2]

    • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the quaternary carbon at the 5-position, the aromatic carbons, and the two carbonyl carbons of the imidazolidine-2,4-dione ring. For a similar structure, 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, carbonyl carbons appear around δ 156.2 (C4) and 172.3 (C2) ppm.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group and the C=O stretching of the two carbonyl groups in the hydantoin ring. For a similar compound, 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, these are observed at νmax 3,236 (NH) and 1,715 (C=O) cm⁻¹.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound by providing a highly accurate mass measurement. The expected exact mass for C₁₀H₁₁N₃O₂ can be calculated and compared with the experimental value.

Purity Assessment

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry). A single sharp peak in the chromatogram is indicative of a high degree of purity.

Pharmacological Profile and Potential Therapeutic Applications

The primary therapeutic interest in imidazolidine-2,4-dione derivatives lies in their anticonvulsant activity. The structural similarity of this compound to known antiepileptic drugs suggests its potential in the management of seizure disorders.

Anticonvulsant Activity

The anticonvulsant potential of novel compounds is typically evaluated in preclinical animal models of epilepsy. The two most widely used screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4]

  • Maximal Electroshock (MES) Test: This model is used to identify compounds that can prevent the spread of seizures. It is considered a good predictor of efficacy against generalized tonic-clonic seizures.[4]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is employed to identify compounds that can raise the seizure threshold. It is predictive of efficacy against absence seizures.[4]

Comparative Anticonvulsant Activity of Imidazolidine-2,4-dione Derivatives
CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
Phenytoin 9.5>300[4]
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione 26.3>100[5]
3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione 33.1>100[5]

This table presents data for illustrative purposes to highlight the range of activities observed in this chemical class.

Proposed Mechanism of Action

The anticonvulsant effect of many imidazolidine-2,4-dione derivatives, including phenytoin, is primarily attributed to their ability to modulate voltage-gated sodium channels.[1] By binding to the inactive state of these channels, they prolong the refractory period of neurons, thereby limiting the repetitive firing of action potentials that underlies seizure activity.[6] It is hypothesized that this compound shares this mechanism of action. The 3-amino group may influence the binding affinity or kinetics of interaction with the sodium channel, potentially leading to a modified pharmacological profile.

Visualization of the Proposed Mechanism of Action

MoA cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel Open Inactive Action_Potential->Na_Channel:open Depolarization Stabilization Stabilization of Inactive State Na_Channel:inactive->Stabilization Compound 3-Amino-5-methyl-5-phenyl- imidazolidine-2,4-dione Compound->Na_Channel:inactive Binds to Reduced_Firing Reduced Neuronal Excitability Stabilization->Reduced_Firing

Caption: Proposed mechanism of action via sodium channel modulation.

Future Directions and Research Opportunities

This compound represents a promising starting point for further drug discovery efforts. Several avenues for future research can be envisioned:

  • Structure-Activity Relationship (SAR) Studies: The 3-amino group provides a versatile point for chemical modification. Synthesis and evaluation of a library of N-substituted derivatives could elucidate key structural features required for optimal anticonvulsant activity and lead to the identification of more potent and selective compounds.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of the imidazolidine-2,4-dione scaffold, it would be worthwhile to screen this compound and its derivatives for other potential therapeutic applications, such as anti-cancer or anti-infective properties.

  • In-depth Mechanistic Studies: While modulation of sodium channels is the most probable mechanism of action, further electrophysiological studies are warranted to confirm this and to investigate potential effects on other ion channels or neurotransmitter systems.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is a critical next step in assessing its drug-likeness and potential for in vivo efficacy.

Conclusion

This compound is a compound of significant interest within the well-established and pharmacologically important class of hydantoins. Its synthesis is achievable through established chemical transformations, and its structure can be rigorously confirmed using a suite of modern analytical techniques. The primary therapeutic promise of this molecule lies in its potential as an anticonvulsant, likely acting through the modulation of voltage-gated sodium channels. This technical guide provides a comprehensive framework for researchers to embark on the synthesis, characterization, and biological evaluation of this and related compounds, with the ultimate goal of developing novel and improved therapies for neurological disorders and other diseases.

References

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  • Fang, H., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]
  • Płazińska, A., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 26(11), 3373. [Link]
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  • del Corte, X., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
  • Chemsrc. (n.d.). This compound.
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  • RSC Publishing. (2024). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by BuSO3H core–shell nanostructures. RSC Advances, 14, 21156-21175. [Link]
  • Al-Abdullah, E. S., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 26(16), 4963. [Link]
  • Gouveia, F. S., et al. (2017). Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. Memorias do Instituto Oswaldo Cruz, 112(1), 51-58. [Link]
  • Kamiński, K., et al. (2024). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. [Link]
  • Patil, S. B., & Taware, A. S. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 123-128. [Link]
  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione.
  • Szafarz, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. [Link]
  • Guerrab, W., et al. (2017). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione.

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An In-Depth Technical Guide to the Core Mechanism of Action of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the mechanistic underpinnings of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. Synthesizing current research, this document will delve into its established and putative biological activities, with a primary focus on its anticonvulsant properties. We will examine its molecular interactions, relevant signaling pathways, and the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.

Introduction to the Hydantoin Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone in the development of therapeutic agents, most notably for its profound impact on the management of epilepsy. The discovery of the anticonvulsant properties of 5-ethyl-5-phenylhydantoin (Nirvanol) and the subsequent development of Phenytoin (5,5-diphenylhydantoin) revolutionized seizure treatment.[1][2] These seminal findings spurred the synthesis and investigation of a multitude of 5,5'-disubstituted hydantoins, revealing a rich structure-activity relationship that continues to be explored for various medical applications.[1]

Hydantoin derivatives are recognized for a wide range of biological activities, including anticonvulsant, antiarrhythmic, antidiabetic, antimicrobial, antiviral, and even antitumoral effects.[3][4] Their therapeutic versatility stems from the ability of the hydantoin scaffold to be chemically modified at various positions, thereby modulating its pharmacokinetic and pharmacodynamic properties. This compound is one such derivative, possessing a unique substitution pattern that suggests a nuanced mechanism of action.

The Archetypal Mechanism: Voltage-Gated Sodium Channel Blockade by Hydantoins

To comprehend the likely mechanism of action of this compound, it is instructive to first examine the well-established mechanism of its structural analog, Phenytoin. Phenytoin is a first-line antiepileptic drug that exerts its effects primarily through the modulation of voltage-gated sodium channels (VGSCs).[5]

During the propagation of an action potential, VGSCs cycle through three main states: resting, open (activated), and inactivated. Phenytoin exhibits a use-dependent and voltage-dependent blockade of these channels. This means it preferentially binds to and stabilizes the inactivated state of the sodium channel. By doing so, Phenytoin slows the rate of recovery of the channels from the inactivated state to the resting state, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This selective inhibition of high-frequency neuronal firing, without affecting normal, low-frequency firing, is a key attribute of many successful anticonvulsants.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Postulated Mechanism of Hydantoin Anticonvulsants

Structure-Activity Relationships of 5,5-Disubstituted Hydantoins

The anticonvulsant activity of hydantoins is intricately linked to the nature of the substituents at the C5 and N3 positions of the imidazolidine-2,4-dione ring.

  • C5-Substitution: The presence of two substituents at the C5 position is crucial for anticonvulsant activity. Typically, one of these is an aryl group, such as a phenyl ring, which is believed to play a key role in the interaction with the sodium channel. The second substituent can be another aryl group (as in Phenytoin) or an alkyl group (as in Nirvanol and this compound).[1][2]

  • N3-Substitution: Modifications at the N3 position can significantly impact the compound's pharmacological profile. For instance, the introduction of an amino group, as in this compound, can alter its solubility, metabolic stability, and binding affinity to its molecular targets. Recent studies have explored the incorporation of various substituents at the N3 position to enhance anticonvulsant potency.[1]

This compound: A Mechanistic Dissection

Postulated Anticonvulsant Mechanism of Action

Given its structural similarity to established hydantoin anticonvulsants, the primary mechanism of action of this compound is likely the modulation of voltage-gated sodium channels. The 5-methyl and 5-phenyl substituents are consistent with the pharmacophore required for this activity. It is hypothesized that this compound, like Phenytoin, binds to the inactivated state of the sodium channel, thereby reducing high-frequency neuronal firing.

Derivatives of 3-amino-phenytoin have been synthesized and evaluated for their anticonvulsant activity, with some showing efficacy in the maximal electroshock (MES) test, a preclinical model indicative of activity against generalized tonic-clonic seizures.[1] This further supports the notion that the core mechanism involves the suppression of seizure spread, a characteristic of sodium channel blockers.

Other Potential Biological Activities and Mechanisms

Beyond its putative anticonvulsant effects, derivatives of this compound have been investigated for other therapeutic applications, suggesting a more complex pharmacological profile.

  • Anticancer Activity: Some derivatives have demonstrated inhibitory effects on tankyrases (TNKS), particularly TNKS2.[6] Tankyrases are enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Inhibition of TNKS2 by these compounds suggests a potential role in oncology.[6] The mechanism in this context would involve binding to the active site of the tankyrase enzyme, preventing its catalytic activity.[6]

  • Antimicrobial Properties: The parent compound has been reported to exhibit antimicrobial activity against various pathogens, including Escherichia coli.[6] The precise mechanism for this activity is not yet fully elucidated but likely involves interaction with essential microbial enzymes or disruption of the cell membrane.

  • Serotonin 5-HT2A Receptor Antagonism: this compound has been utilized as a precursor for the synthesis of novel serotonin 5-HT2A receptor antagonists.[6] This suggests that the core structure can be adapted to target G-protein coupled receptors, potentially leading to applications in areas such as antiplatelet therapy.

Experimental Protocols for Mechanistic Elucidation

A cornerstone for evaluating the anticonvulsant potential of hydantoin derivatives is the Maximal Electroshock (MES) Test in rodents.[1][7] This test is highly predictive of clinical efficacy against generalized tonic-clonic seizures.

Detailed Step-by-Step Methodology for the Maximal Electroshock (MES) Test
  • Animal Preparation:

    • Adult male mice (e.g., Swiss albino, 20-25 g) are used.

    • Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration:

    • The test compound, this compound, is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • The compound is administered intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receives only the vehicle. A positive control group receives a standard anticonvulsant drug like Phenytoin.

    • The time of peak effect is determined in preliminary studies, but typically ranges from 30 to 120 minutes post-administration.

  • Induction of Seizures:

    • At the time of peak effect, a maximal electroshock is delivered via corneal or auricular electrodes.

    • The stimulus parameters are standardized (e.g., 50-60 Hz, 0.2-1.0 ms pulse width, for a duration of 0.2 seconds). The current intensity is supramaximal to induce a tonic hindlimb extension in all control animals.

  • Observation and Scoring:

    • The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the complete abolition of the tonic hindlimb extension.

  • Data Analysis:

    • The percentage of animals protected in each group is calculated.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

    • Neurotoxicity can be assessed concurrently using tests like the rotarod test to determine the therapeutic index (TD50/ED50).

graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Experimental Workflow for the MES Test

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of related hydantoin derivatives as reported in the literature, providing a comparative context for the potential efficacy of this compound.

CompoundAnimal ModelTestED50 (mg/kg)Reference
PhenytoinMouseMES5.96[1]
NirvanolMouseMES23 (at 30 min)[7][8]
NirvanolMouseMES30 (at 2 hr)[7][8][9]
SB2-Ph (a 3-amino-phenytoin Schiff base derivative)MouseMES8.29[1]
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMouseMES26.3[10][11]

Conclusion and Future Directions

The mechanism of action of this compound, while not yet definitively elucidated for the specific compound, can be inferred with a high degree of confidence from the extensive body of research on the hydantoin class of molecules. The primary anticonvulsant effect is likely mediated through the blockade of voltage-gated sodium channels, a mechanism shared with the archetypal hydantoin, Phenytoin. The unique substitution pattern at the C5 and N3 positions suggests that this compound may possess a distinct pharmacological profile, including potential activities as an anticancer and antimicrobial agent.

Future research should focus on:

  • Direct Electrophysiological Studies: Patch-clamp analysis on neuronal cell lines expressing various subtypes of voltage-gated sodium channels to confirm the specific channel interactions and the use-dependent nature of the blockade.

  • In-depth Investigation of Alternative Targets: Further exploration of its inhibitory activity on tankyrases and its antimicrobial mechanism of action through enzymatic assays and microbiological studies.

  • Pharmacokinetic and Metabolic Profiling: A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its in vivo behavior and potential for drug development.

  • Synthesis and Evaluation of Analogs: The design and synthesis of new derivatives to optimize potency, selectivity, and safety for its various potential therapeutic applications.

By pursuing these avenues of research, a more complete and nuanced understanding of the mechanism of action of this compound can be achieved, paving the way for its potential translation into novel therapeutic agents.

References

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  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research.
  • Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. (1975). Journal of Medicinal Chemistry.
  • Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. (n.d.). RSC Publishing.
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The Hydantoin Scaffold: A Privileged Structure in Medicinal Chemistry and a Guide to Its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Hydantoin Core

The hydantoin ring, a five-membered heterocyclic structure containing an imidazolidine-2,4-dione core, represents a cornerstone in the field of medicinal chemistry. First synthesized in the 19th century, its true potential as a pharmacophore was unveiled with the discovery of the anticonvulsant properties of phenytoin in the 1930s. Since then, hydantoin derivatives have emerged as a "privileged structure," a molecular framework that can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of hydantoin derivatives, with a focus on their applications as anticonvulsant, anticancer, antimicrobial, and antiviral agents. For each area, we will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy.

Anticonvulsant Activity: The Classic Application

Hydantoin derivatives are perhaps most renowned for their efficacy in the treatment of epilepsy.[2][3] Phenytoin, the archetypal hydantoin anticonvulsant, has been a mainstay in epilepsy management for decades, particularly for tonic-clonic and partial seizures.[2][4]

Mechanism of Action: Modulation of Neuronal Excitability

The primary mechanism of action for phenytoin and other anticonvulsant hydantoins is the blockade of voltage-gated sodium channels in neurons.[5][6][7][8] By binding to the channel in its inactive state, phenytoin slows the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies.[7] This selective inhibition of high-frequency firing is crucial for suppressing the abnormal electrical discharges that characterize a seizure, without significantly affecting normal neuronal transmission.[4][6]

cluster_0 Neuronal Membrane Na_Channel_Active Active Na+ Channel Na_Channel_Inactive Inactive Na+ Channel Na_Channel_Active->Na_Channel_Inactive Inactivation Na_Channel_Resting Resting Na+ Channel Na_Channel_Inactive->Na_Channel_Resting Recovery Na_Channel_Resting->Na_Channel_Active Activation Phenytoin Phenytoin Phenytoin->Na_Channel_Inactive Binds and Stabilizes

Caption: Mechanism of Phenytoin Action on Voltage-Gated Sodium Channels.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[9][10]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Male CD-1 mice (18-24 g)[11]

  • Test compound (hydantoin derivative)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Phenytoin, 20 mg/kg)

  • Electroconvulsive stimulator with corneal electrodes

  • Electrode solution (0.9% saline)

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.). The time between administration and the electroshock is determined by the expected time to peak effect of the compound (typically 30-60 minutes for i.p. administration).

  • Electroshock Induction: Apply a drop of saline solution to the corneal electrodes. Place the electrodes on the corneas of the mouse.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[9]

  • Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals in each group that are protected from the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

Anticancer Activity: Targeting Key Signaling Pathways

The structural versatility of the hydantoin scaffold has led to the development of potent anticancer agents that target various hallmarks of cancer.[1][12] Notably, hydantoin derivatives have been successfully developed as androgen receptor (AR) antagonists for the treatment of prostate cancer.[13]

Mechanism of Action: Androgen Receptor Antagonism

Enzalutamide and apalutamide are second-generation nonsteroidal antiandrogens that feature a hydantoin core.[14][15] They exhibit a multi-pronged mechanism of action to inhibit AR signaling:[14][16][17]

  • Competitive Inhibition of Androgen Binding: They bind with high affinity to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone.[15][17]

  • Inhibition of Nuclear Translocation: They prevent the translocation of the AR from the cytoplasm to the nucleus.[14][15][17]

  • Impairment of DNA Binding and Coactivator Recruitment: Once in the nucleus, they disrupt the interaction of the AR with DNA and the recruitment of coactivators, which are necessary for the transcription of AR target genes that promote tumor growth.[15]

cluster_0 Prostate Cancer Cell cluster_1 Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (DNA) Gene_Transcription Gene Transcription (Tumor Growth) ARE->Gene_Transcription Enzalutamide Enzalutamide/ Apalutamide Enzalutamide->AR Blocks Binding Enzalutamide->AR_Androgen Inhibits Nuclear Translocation Enzalutamide->ARE Inhibits DNA Binding

Caption: Mechanism of Action of Enzalutamide and Apalutamide.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of anticancer drugs.[18]

Objective: To determine the concentration-dependent cytotoxic effect of a hydantoin derivative on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., LNCaP for prostate cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (hydantoin derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Broad Spectrum of Action

Hydantoin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[1][12][19] Nitrofurantoin, a well-known hydantoin-containing antibiotic, is commonly used for the treatment of urinary tract infections.[3]

Mechanism of Action: Generation of Reactive Intermediates

The antimicrobial action of nitrofurantoin is complex and involves multiple targets.[20][21][22][23] After entering the bacterial cell, nitrofurantoin is reduced by bacterial flavoproteins (nitroreductases) to generate highly reactive electrophilic intermediates.[21][23][24] These intermediates are cytotoxic and exert their antimicrobial effects by:

  • Damaging Bacterial DNA: The reactive intermediates can cause strand breakage in bacterial DNA, inhibiting DNA replication and leading to cell death.[23][24]

  • Inhibiting Ribosomal Proteins: They can non-specifically attack ribosomal proteins, leading to the inhibition of protein synthesis.[21]

  • Interfering with Metabolic Pathways: The intermediates can also disrupt crucial metabolic pathways, such as the citric acid cycle.[20]

This multi-targeted mechanism of action is thought to contribute to the low rate of bacterial resistance development to nitrofurantoin.[21][22]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[25][26][27]

Objective: To determine the lowest concentration of a hydantoin derivative that inhibits the visible growth of a test bacterium.

Materials:

  • Test bacterium (e.g., Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (hydantoin derivative) dissolved in a suitable solvent

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader at 600 nm.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture an aliquot from the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[28]

Antiviral Activity: An Emerging Frontier

The antiviral potential of hydantoin derivatives is an area of growing research interest, with studies demonstrating activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[19] The mechanisms of antiviral action are diverse and often depend on the specific viral target. For example, some hydantoin derivatives have been reported to inhibit viral replication by targeting viral DNA polymerase.[19]

Structure-Activity Relationship (SAR) of Hydantoin Derivatives

The biological activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring. Understanding these structure-activity relationships is crucial for the rational design of new and more potent therapeutic agents.[1][12]

Position of SubstitutionSubstituent TypeEffect on Biological ActivityReferences
C5 Aromatic (e.g., phenyl)Essential for anticonvulsant activity against tonic-clonic seizures.[4][29][4][29]
C5 AlkylMay contribute to sedative properties.[29][29]
C5 Bulky aromatic groupsPotent anticancer activity.[12][12]
N1 MethylationDecreases activity against electroshock seizures but increases activity against chemically induced seizures.[29][29]
N3 BenzylEnhanced antibacterial activity.[12][12]

Conclusion: A Scaffold with a Bright Future

The hydantoin core has proven to be a remarkably versatile scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical impact. From the well-established anticonvulsant effects of phenytoin to the life-extending benefits of modern anticancer drugs like enzalutamide, the hydantoin ring continues to be a fertile ground for drug discovery. The ongoing exploration of its antimicrobial and antiviral potential, coupled with a deeper understanding of its structure-activity relationships, ensures that hydantoin derivatives will remain at the forefront of therapeutic innovation for years to come.

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An In-depth Technical Guide on the Pharmacological Profile of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide spectrum of biological activities. This technical guide delves into the pharmacological profile of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione as a representative member of this class. While specific pharmacological data for this particular entity is limited in publicly accessible literature, this paper will synthesize a comprehensive profile by examining its chemical properties, the well-documented activities of its structural analogs, and the overarching principles governing the pharmacokinetics and pharmacodynamics of hydantoin derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the therapeutic potential and investigational pathways for this chemical class.

Introduction: The Imidazolidine-2,4-dione Core

The hydantoin heterocyclic ring system is a privileged scaffold in drug discovery, most famously exemplified by the anticonvulsant drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione).[1] Compounds incorporating this moiety have demonstrated a remarkable diversity of pharmacological effects, including anticonvulsant, antiarrhythmic, antidiabetic, antimicrobial, and antitumor activities.[2][3][4] The versatility of the hydantoin core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

This compound (Molecular Formula: C₁₀H₁₁N₃O₂) is a specific derivative that combines the foundational hydantoin structure with key substituents: a phenyl and a methyl group at the C-5 position and an amino group at the N-3 position. These modifications are anticipated to influence its lipophilicity, receptor interaction, and metabolic stability, thereby shaping its overall pharmacological profile.

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃O₂[5]
Molecular Weight205.21 g/mol [6]
PSA (Polar Surface Area)78.92 Ų[5]
logP (estimated)0.605[5]

Synthesis and Chemical Properties

The synthesis of imidazolidine-2,4-dione derivatives can be achieved through various established chemical reactions. A common route involves the reaction of an appropriate ketone with an alkali cyanide and ammonium carbonate (the Bucherer-Bergs reaction), or the condensation of an α-amino acid with an isocyanate.[2] For 3-amino derivatives specifically, a key synthetic step often involves the reaction of the parent hydantoin with hydrazine hydrate.[2]

The chemical reactivity of this compound is dictated by its functional groups. The amino group can undergo substitution reactions, while the imidazolidine ring can be subject to oxidation or reduction.[5] These reactive sites offer opportunities for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Pharmacodynamics: A Profile Built on Analogs

Direct studies on the mechanism of action of this compound are not extensively reported. However, by analyzing its structural similarity to other well-characterized hydantoins, a probable pharmacological profile can be constructed.

Primary Anticipated Activity: Anticonvulsant Effects

The most prominent activity of the hydantoin class is its anticonvulsant effect.[7] Phenytoin, the archetypal hydantoin, exerts its action primarily by blocking voltage-gated sodium channels in their inactive state, which limits the repetitive firing of action potentials that underlies seizure propagation.[1] It is highly probable that this compound and its close analogs share this fundamental mechanism.

Studies on various N-3 and C-5 substituted imidazolidine-2,4-dione derivatives have demonstrated significant anticonvulsant activity in preclinical models, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.[8][9] The MES model is particularly sensitive to drugs that inhibit seizure spread, indicative of sodium channel blockade, while the scPTZ model identifies agents that raise the seizure threshold, often through interaction with GABAergic systems.[9]

For instance, a study on hybrid imidazolidine-2,4-dione derivatives with a morpholine moiety revealed compounds with broad-spectrum anticonvulsant activity.[8] One promising compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, exhibited potent activity in both MES and 6 Hz seizure models, with an ED₅₀ of 26.3 mg/kg in the MES test.[8] Another derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, was found to weakly inhibit both sodium and calcium channels.[8]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a generalized procedure for assessing anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Model: Male Swiss albino mice (25-35 g) are commonly used.[10]

  • Compound Administration: The test compound (e.g., this compound) is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg) are included.

  • Induction of Seizure: After a predetermined period (typically 30-60 minutes) to allow for drug absorption, a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds) is delivered.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The primary endpoint is the protection against tonic hind limb extension. The percentage of protected animals at each dose is calculated, and the ED₅₀ (the dose that protects 50% of the animals) is determined.

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Swiss Albino Mice) Compound_Prep Prepare Test Compound, Vehicle, and Positive Control Animal_Model->Compound_Prep Dosing Administer Compounds (e.g., i.p.) Compound_Prep->Dosing Absorption Wait for Absorption (30-60 min) Dosing->Absorption Stimulation Apply Corneal Electrical Stimulus Absorption->Stimulation Observation Observe for Tonic Hind Limb Extension Stimulation->Observation Data_Collection Record Protection (Yes/No) Observation->Data_Collection ED50_Calc Calculate ED50 Data_Collection->ED50_Calc caption Workflow for MES Anticonvulsant Screening

Caption: Workflow for MES Anticonvulsant Screening.

Other Potential Pharmacological Activities

Beyond anticonvulsant effects, the imidazolidine-2,4-dione scaffold is associated with a range of other biological activities that may be relevant to this compound.

  • Antinociceptive/Anti-inflammatory Effects: Some hydantoin derivatives have shown efficacy in models of neuropathic pain and inflammation.[11] The mechanism is thought to be mediated, in part, by anti-inflammatory pathways.[11]

  • Anticancer Activity: Derivatives have been investigated as inhibitors of tankyrases (TNKS), enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[12]

  • Antimicrobial Properties: Certain analogs have been evaluated for antibacterial activity against pathogens like Escherichia coli.[12]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a hydantoin derivative is heavily influenced by the nature of its substituents.

Absorption and Bioavailability

The intestinal absorption of hydantoin derivatives generally occurs via passive transport following first-order kinetics.[13] The bioavailability can be significantly influenced by the compound's solubility. For derivatives with two phenyl groups at the 5-position, the dissolution rate is often the rate-determining step in absorption.[12]

Distribution

The distribution of hydantoins into tissues is critically dependent on their physicochemical properties, particularly their lipophilicity and plasma protein binding. The introduction of a highly acidic group, such as a benzenesulfonyl group at the N-1 position, can dramatically increase plasma protein binding (to ~99%) and reduce the brain-to-plasma concentration ratio, effectively limiting its entry into the central nervous system.[14] This highlights the profound impact of molecular structure on tissue distribution and, consequently, on the manifestation of CNS-related activities. Given that this compound lacks such a strongly acidic group, it is more likely to penetrate the blood-brain barrier.

PK_Factors cluster_properties Physicochemical Properties Compound Hydantoin Derivative Lipophilicity Lipophilicity (logP) Compound->Lipophilicity Solubility Aqueous Solubility Compound->Solubility pKa pKa Compound->pKa PPB Plasma Protein Binding Compound->PPB Absorption Intestinal Absorption Distribution Tissue Distribution (e.g., Brain Penetration) Absorption->Distribution Metabolism Hepatic Metabolism Distribution->Metabolism Excretion Renal/Biliary Excretion Metabolism->Excretion Lipophilicity->Absorption Lipophilicity->Distribution Lipophilicity->Metabolism Solubility->Absorption pKa->Absorption PPB->Distribution caption Key Pharmacokinetic Relationships

Caption: Key Pharmacokinetic Relationships.

Metabolism and Excretion

Metabolism of hydantoins typically occurs in the liver, involving oxidation, reduction, and substitution reactions on the various functional groups.[5] The resulting metabolites are generally more polar and are subsequently excreted via renal or biliary pathways. The specific metabolic fate of this compound would need to be determined through dedicated in vitro and in vivo studies.

Toxicology and Safety Profile

The toxicological profile of this compound has not been specifically detailed in the available literature. A Material Safety Data Sheet (MSDS) for the compound provides general warnings, stating that it may be harmful if swallowed, inhaled, or in contact with skin, but lacks quantitative data such as an LD₅₀.[6]

However, safety evaluations of some novel imidazolidine-2,4-dione derivatives have shown promising results, with certain compounds exhibiting no cytotoxicity in HepG2 cells in an MTT assay.[8] For another derivative, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, the LD₅₀ in mice via the intraperitoneal route was determined to be 1358.9 mg/kg.[11] These findings suggest that the hydantoin core is amenable to modifications that can yield compounds with favorable safety profiles.

Experimental Protocol: MTT Cytotoxicity Assay

This is a generalized protocol for assessing the in vitro cytotoxicity of a compound on a cell line.

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a specific density (e.g., 1x10⁴ cells/well). The cells are allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24-72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability relative to an untreated control is calculated for each concentration, and the IC₅₀ (the concentration that inhibits 50% of cell viability) is determined.

Conclusion and Future Directions

This compound belongs to the pharmacologically significant class of hydantoins. While direct experimental data on this specific molecule is sparse, a comprehensive analysis of its structural analogs strongly suggests a primary pharmacological profile as an anticonvulsant, likely acting through the modulation of voltage-gated ion channels. Its physicochemical properties suggest it may have the potential to cross the blood-brain barrier, a prerequisite for CNS activity.

To fully elucidate the pharmacological profile of this compound, a systematic investigation is warranted. This should include:

  • In Vitro Profiling: Receptor binding assays to determine its affinity for various CNS targets, including sodium and calcium channels, and GABA receptors.

  • In Vivo Efficacy Studies: Evaluation in validated animal models of epilepsy (MES, scPTZ, 6 Hz) to confirm anticonvulsant activity and determine its potency and efficacy.

  • Pharmacokinetic Studies: A full ADME assessment in a relevant animal model to characterize its absorption, distribution, metabolic pathways, and excretion.

  • Toxicology Assessment: Determination of acute toxicity (LD₅₀) and in vitro cytotoxicity against a panel of relevant cell lines.

The imidazolidine-2,4-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This compound represents a promising, yet underexplored, starting point for further derivatization and pharmacological investigation.

References

  • Fujita, T., Nakayama, H., & Nambu, N. (1982). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 5(11), 864–872.
  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 123-130.
  • Nakayama, H., Nambu, N., & Nagai, T. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Journal of Pharmacobio-Dynamics, 5(3), 130–140.
  • Słoczyńska, K., et al. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. [Link]
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  • Gwarle, D. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 133-137. [Link]
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  • Quintans, J. S. S., et al. (2014). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. Molecules, 19(6), 7987–7998. [Link]
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  • PubChem. (n.d.). (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione.
  • de Oliveira, R. B., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 17(12), 14597-14609. [Link]

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Potential Therapeutic Targets of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class. The hydantoin scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, offering a scientifically grounded framework for researchers and drug development professionals. We will delve into the rationale for target selection based on the structure-activity relationships (SAR) of the broader hydantoin class and present detailed experimental protocols to validate these potential interactions.

The core structure of this compound, featuring a phenyl group and a methyl group at the C5 position of the imidazolidine-2,4-dione ring, suggests a strong potential for anticonvulsant activity.[2][3] This is due to its structural similarity to well-known anticonvulsant drugs like Phenytoin.[2] However, the diverse pharmacology of hydantoin derivatives warrants a broader investigation into other potential targets that could lead to novel therapeutic applications in oncology, neuroscience, and beyond.

Primary Therapeutic Target: Voltage-Gated Sodium Channels (VGSCs)

Rationale for Target Selection:

The most probable therapeutic target for this compound is the family of voltage-gated sodium channels (VGSCs). This hypothesis is strongly supported by the extensive history of hydantoin-containing compounds as effective anticonvulsants.[1][2] The mechanism of action for many hydantoin-based antiepileptic drugs involves the modulation of VGSC function.[1] These channels are crucial for the initiation and propagation of action potentials in neurons. In pathological conditions such as epilepsy, hyperexcitability of neurons is often linked to aberrant VGSC activity. Hydantoin derivatives typically stabilize the inactivated state of VGSCs, thereby reducing the firing rate of neurons and preventing the spread of seizure activity.[1]

The structural features of this compound, particularly the presence of a phenyl group at the C5 position, are critical for its predicted interaction with VGSCs.[3] Structure-activity relationship studies of hydantoins have consistently shown that an aromatic substituent at this position is essential for potent anticonvulsant activity.[3][4]

Experimental Validation Workflow:

To empirically validate the interaction of this compound with VGSCs, a multi-step experimental approach is recommended. This workflow is designed to progress from high-throughput screening to a detailed characterization of the mechanism of action.

VGSC_Workflow HTS High-Throughput Screening (FLIPR Membrane Potential Assay) Electrophysiology Electrophysiological Characterization (Whole-Cell Patch Clamp) HTS->Electrophysiology Confirmation of Activity Isoform_Selectivity Isoform Selectivity Profiling (Panel of Nav Subtypes) Electrophysiology->Isoform_Selectivity Detailed Characterization Mechanism_of_Action Mechanism of Action Studies (State-Dependence Protocols) Electrophysiology->Mechanism_of_Action Elucidation of MOA

Caption: Experimental workflow for validating VGSC modulation.

Experimental Protocols:

1. High-Throughput Screening using FLIPR Membrane Potential Assay:

This initial screen provides a rapid assessment of the compound's ability to modulate ion channel activity in a cellular context.

  • Objective: To determine if this compound alters membrane potential in cells expressing a specific VGSC subtype (e.g., Nav1.2).

  • Cell Line: HEK293 cells stably expressing the human Nav1.2 channel.

  • Assay Principle: The FLIPR Membrane Potential Assay kits utilize a fluorescent dye that is sensitive to changes in membrane potential.[5][6] Depolarization of the cell membrane, induced by a VGSC activator, causes a change in the dye's fluorescence. A compound that modulates VGSC activity will alter this fluorescence signal.

  • Protocol:

    • Cell Plating: Seed HEK293-Nav1.2 cells into 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.[7]

    • Dye Loading: Prepare the FLIPR Membrane Potential Assay Kit dye solution according to the manufacturer's instructions.[5][6] Remove the culture medium and add the dye solution to the cells. Incubate for 45-60 minutes at 37°C.

    • Compound Addition: Prepare serial dilutions of this compound in the assay buffer.

    • Assay Measurement: Use a FLIPR instrument to measure the baseline fluorescence. Add the VGSC activator (e.g., veratridine) to all wells, followed immediately by the addition of the test compound or vehicle control.[7]

    • Data Analysis: Monitor the fluorescence intensity over time. Calculate the change in fluorescence in response to the activator and the modulatory effect of the test compound. Determine the IC50 or EC50 value.

2. Electrophysiological Characterization using Whole-Cell Patch Clamp:

This "gold standard" technique provides detailed information about the compound's effect on the biophysical properties of VGSCs.[8][9]

  • Objective: To directly measure the effect of this compound on the ionic currents conducted by VGSCs.

  • Cell Line: HEK293 cells expressing the human Nav1.2 channel.

  • Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of the resulting ionic currents.

  • Protocol:

    • Cell Preparation: Culture HEK293-Nav1.2 cells on glass coverslips.

    • Recording Setup: Use a patch-clamp amplifier and data acquisition system.[3] The extracellular solution should contain appropriate ions to isolate sodium currents, and the intracellular solution in the pipette should mimic the cellular cytoplasm.[3]

    • Giga-seal Formation and Whole-Cell Configuration: Achieve a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane patch to obtain the whole-cell configuration.[9]

    • Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then depolarizing to various test potentials (e.g., from -80 mV to +60 mV).

    • Compound Application: Perfuse the cell with the extracellular solution containing known concentrations of this compound.

    • Data Analysis: Measure the peak sodium current amplitude at each test potential before and after compound application. Construct current-voltage (I-V) curves and dose-response curves to determine the IC50. Analyze the effects on channel gating properties (activation and inactivation).

Secondary and Exploratory Therapeutic Targets

While VGSCs represent the primary target, the diverse pharmacology of the hydantoin scaffold suggests other potential interactions that could be therapeutically relevant.

Voltage-Gated Calcium Channels (VGCCs)

Rationale:

Some hydantoin derivatives have been reported to act as calcium channel blockers.[10] VGCCs are involved in a wide range of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Modulation of VGCCs could have therapeutic implications in cardiovascular diseases, pain, and neurological disorders.

Experimental Validation:

A similar workflow to that described for VGSCs can be employed, starting with a high-throughput fluorescence-based assay followed by detailed electrophysiological characterization.

  • High-Throughput Screening: A Fluo-4 NW Calcium Flux Assay can be used to measure changes in intracellular calcium in response to channel activation.[11][12][13][14]

    • Cell Line: A cell line expressing a specific VGCC subtype (e.g., Cav1.2).

    • Principle: Fluo-4 AM is a cell-permeant dye that exhibits a large increase in fluorescence upon binding to free calcium. Depolarization of the cells with a high concentration of potassium chloride will open VGCCs, leading to calcium influx and an increase in fluorescence. A VGCC blocker will inhibit this response.

Tankyrase (TNKS1/2)

Rationale:

Derivatives of 5-methyl-5-phenylimidazolidine-2,4-dione have been investigated for their ability to inhibit tankyrases.[15] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Inhibition of tankyrase can lead to the degradation of β-catenin and suppression of tumor growth.

Experimental Validation:

  • Enzymatic Assay: A chemiluminescent or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay can be used to measure the enzymatic activity of purified tankyrase.

    • Principle: These assays typically measure the consumption of the NAD+ substrate or the formation of the ADP-ribosylated product.[2][16]

    • Protocol (Chemiluminescent):

      • Coat a 96-well plate with a histone substrate.

      • Add purified TNKS1 or TNKS2 enzyme, biotinylated NAD+, and the test compound.

      • Incubate to allow the enzymatic reaction to proceed.

      • Detect the biotinylated histone product using streptavidin-HRP and a chemiluminescent substrate.[10][17]

Serotonin 5-HT3 Receptor

Rationale:

Phenylimidazolidin-2-one derivatives have been identified as potent and selective antagonists of the 5-HT3 receptor.[11] The 5-HT3 receptor is a ligand-gated ion channel involved in emesis, anxiety, and irritable bowel syndrome.

Experimental Validation:

  • Radioligand Binding Assay: This assay measures the ability of the test compound to displace a radiolabeled ligand from the 5-HT3 receptor.

    • Principle: A radiolabeled antagonist (e.g., [3H]-GR65630) is incubated with a membrane preparation containing the 5-HT3 receptor in the presence of varying concentrations of the test compound. The amount of bound radioactivity is then measured.

    • Membrane Preparation: Membranes from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells).

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Sigma-1 Receptor

Rationale:

Hydantoin derivatives have been explored as ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.[18]

Experimental Validation:

  • Radioligand Binding Assay: Similar to the 5-HT3 receptor assay, a competitive binding assay is used to determine the affinity of the compound for the sigma-1 receptor.

    • Radioligand: A selective sigma-1 receptor radioligand such as [3H]-(+)-pentazocine is commonly used.[19][20]

    • Tissue Preparation: Guinea pig brain or liver homogenates are often used as a source of sigma-1 receptors.[21]

α1-Adrenoceptor

Rationale:

Certain hydantoin derivatives have demonstrated antagonist activity at α1-adrenoceptors, which are involved in the regulation of blood pressure and smooth muscle contraction.

Experimental Validation:

  • Functional Assay: A cell-based functional assay measuring a downstream signaling event, such as calcium mobilization, is a suitable method.

    • Cell Line: A cell line expressing a specific α1-adrenoceptor subtype (e.g., α1A).

    • Principle: Activation of the α1-adrenoceptor by an agonist (e.g., phenylephrine) leads to an increase in intracellular calcium. An antagonist will inhibit this response. The calcium mobilization can be measured using a fluorescent calcium indicator like Fluo-4.

Quantitative Data Summary

Potential TargetAssay TypeKey Parameters to Determine
Voltage-Gated Sodium Channels Whole-Cell Patch ClampIC50, State-dependence of block
FLIPR Membrane Potential AssayIC50 / EC50
Voltage-Gated Calcium Channels Fluo-4 NW Calcium Flux AssayIC50
Tankyrase (TNKS1/2) Chemiluminescent/TR-FRET AssayIC50
Serotonin 5-HT3 Receptor Radioligand Binding AssayKi
Sigma-1 Receptor Radioligand Binding AssayKi
α1-Adrenoceptor Functional Calcium AssayIC50

Conclusion

Based on its chemical structure and the established pharmacology of the hydantoin class, this compound holds significant promise as a modulator of several therapeutically relevant targets. The primary and most probable target is the voltage-gated sodium channel, suggesting its potential as an anticonvulsant agent. However, this in-depth guide has also outlined a rational basis and detailed experimental workflows for investigating its activity at other key targets, including voltage-gated calcium channels, tankyrases, 5-HT3 receptors, sigma-1 receptors, and α1-adrenoceptors. The systematic application of the described protocols will enable a comprehensive pharmacological characterization of this compound, potentially uncovering novel therapeutic opportunities.

References

  • FLIPR Membrane Potential Assay Kits. Molecular Devices. [Link]
  • Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems. Molecular Devices. [Link]
  • Membrane Potential Assay | FLIPR Penta | Molecular Devices.
  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry. [Link]
  • How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names. RxList. [Link]
  • SAR of Hydantoins. CUTM Courseware. [Link]
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
  • Patch‐clamp voltage protocols. a) Protocol 1 used for assessing state...
  • Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding. PubMed. [Link]
  • Sigma Receptor Binding Assays. PubMed Central. [Link]
  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroP
  • Unravelling the Structural Mechanism of Action of 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione in Dual-Targeting Tankyrase 1 and 2: A Novel Avenue in Cancer Therapy. PubMed. [Link]
  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]
  • Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Indigo Biosciences. [Link]
  • Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. PubMed. [Link]
  • Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay. PubMed. [Link]
  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
  • p
  • TNKS2 Homogenous Assay Kit. BPS Bioscience. [Link]
  • Quantification of Functional Selectivity at the Human alpha(1A)-Adrenoceptor. [Link]
  • Enzymatic and chemical reactions. (A) Enzymatic reaction carried out by tankyrase. (B) Chemical reaction to convert NAD + to a fluorescent compound.
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]
  • Optimization of the enzymatic reaction for screening. (A) Activity of...
  • TNKS2 (PARP5B) Chemiluminescent Assay Kit. BPS Bioscience. [Link]
  • Ligand-Based Virtual Screening to Identify New T-Type Calcium Channel Blockers. [Link]
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  • What is the optimized protocol for the Fluo 4 NW calcium assay in THP1-differentiated macrophages?
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
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  • Whole-cell patch-clamp recording and parameters.
  • (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. [Link]
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A Comprehensive Technical Guide to the Solubility Determination of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

This compound belongs to the hydantoin class of heterocyclic compounds.[1] The hydantoin ring system is a well-established pharmacophore found in numerous clinically significant drugs, most notably for their anticonvulsant properties.[1] The subject of this guide, with its specific substitutions—an amino group at the 3-position, and methyl and phenyl groups at the 5-position—presents a unique profile that necessitates a thorough investigation of its solubility to unlock its full therapeutic potential.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₁N₃O₂

  • Molecular Weight: 205.21 g/mol

  • Structure:

    (Simplified 2D representation)

The presence of both hydrophobic (phenyl ring) and polar (amino group, carbonyls) moieties suggests that the solubility of this compound will be highly dependent on the solvent system and pH. For a closely related analog, 5-methyl-5-phenylhydantoin, qualitative data indicates slight solubility in dimethyl sulfoxide (DMSO), ethanol, and methanol. This provides a preliminary expectation that our target compound may exhibit limited solubility in aqueous media and moderate solubility in certain organic solvents.

The Theoretical Framework of Solubility in Drug Discovery

In the context of pharmaceutical sciences, two primary types of solubility are of paramount importance: thermodynamic solubility and kinetic solubility . Understanding the distinction between these two is crucial for designing relevant experiments and correctly interpreting the data.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the dissolved and solid states are in equilibrium. It is a critical parameter for late-stage development and formulation.

  • Kinetic Solubility: This is a measure of the concentration of a compound that can be dissolved in a solvent under specific, non-equilibrium conditions, typically involving the rapid precipitation of a compound from a stock solution (often in DMSO). Kinetic solubility is a high-throughput screening parameter widely used in early drug discovery to quickly assess the solubility of a large number of compounds.

The following diagram illustrates the conceptual relationship between these two key solubility parameters.

G cluster_0 Solubility in Drug Discovery cluster_1 Experimental Determination Thermodynamic Thermodynamic Solubility (Equilibrium) Formulation Formulation Thermodynamic->Formulation Critical for Formulation & Late-Stage Development ShakeFlask Shake-Flask Method Thermodynamic->ShakeFlask Kinetic Kinetic Solubility (Non-Equilibrium) HTS HTS Kinetic->HTS High-Throughput Screening & Early Discovery PrecipitationAssay Precipitation-Based Assays Kinetic->PrecipitationAssay G start Start step1 Weigh excess amount of This compound start->step1 step2 Add a known volume of solvent (e.g., Water, PBS, Ethanol) step1->step2 step3 Equilibrate by shaking/rotating at a constant temperature (e.g., 24-48 hours) step2->step3 step4 Separate solid from supernatant (Centrifugation or Filtration) step3->step4 step5 Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC-UV, LC-MS) step4->step5 end End step5->end

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a clean, inert vial (e.g., glass). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., 1 mL of purified water, phosphate-buffered saline (PBS) at a specific pH, or an organic solvent like ethanol).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is achieved.

  • Separation:

    • After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid.

      • Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) to filter the solution. It is crucial to discard the initial portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to accurately determine the concentration.

Kinetic Solubility Determination (High-Throughput Method)

This method is designed for rapid assessment and is particularly useful for screening multiple compounds or conditions.

Principle: The compound is first dissolved in a water-miscible organic solvent, typically DMSO, to create a high-concentration stock solution. This stock solution is then added to an aqueous buffer, and the concentration at which precipitation occurs is determined.

Experimental Workflow:

G start Start step1 Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM) start->step1 step2 Dispense the stock solution into a microplate in a serial dilution manner step1->step2 step3 Add aqueous buffer (e.g., PBS) to each well and mix step2->step3 step4 Incubate for a short period (e.g., 1-2 hours) at a constant temperature step3->step4 step5 Measure the turbidity or precipitation (Nephelometry or UV-Vis spectroscopy) step4->step5 end End step5->end

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, perform a serial dilution of the DMSO stock solution.

    • To each well, add the aqueous buffer (e.g., PBS pH 7.4) to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation:

    • Seal the plate and incubate at a constant temperature (e.g., room temperature) for a defined period, typically 1 to 2 hours, with gentle shaking.

  • Detection and Quantification:

    • The point of precipitation can be detected by several methods:

      • Nephelometry: Measures the light scattering caused by insoluble particles. An increase in the nephelometric signal indicates precipitation.

      • UV-Vis Spectroscopy: After centrifugation or filtration of the plate, the concentration of the compound remaining in the solution can be measured by its UV absorbance.

Data Analysis and Interpretation

The output of the solubility assays will be a concentration value, typically expressed in µg/mL or µM.

Data Presentation:

It is recommended to present the solubility data in a clear, tabular format, specifying the solvent, pH, temperature, and the type of solubility measured (thermodynamic or kinetic).

Table 1: Hypothetical Solubility Data for this compound

Solubility TypeSolvent/BufferpHTemperature (°C)Solubility (µg/mL)
ThermodynamicPurified Water~725To be determined
ThermodynamicPBS7.425To be determined
ThermodynamicEthanolN/A25To be determined
KineticPBS7.425To be determined

Interpretation of Results:

  • A higher solubility value is generally desirable for oral drug candidates, as it can lead to better absorption and bioavailability.

  • A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to supersaturation, which can be advantageous for absorption but may also pose formulation challenges.

  • pH-dependent solubility is a key characteristic to investigate, especially for compounds with ionizable groups. For this compound, the amino group can be protonated at acidic pH, which may influence its solubility.

Conclusion

References

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption.PubMed.
  • Hydantoin and Its Derivatives.Request PDF on ResearchGate.

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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol , belongs to the hydantoin class of molecules.[1][2] Hydantoins are a significant scaffold in medicinal chemistry, known for a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[3][4] The unique substitution pattern of this particular derivative, featuring an amino group at the N-3 position and both a methyl and a phenyl group at the C-5 position, suggests potential for novel pharmacological applications.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on fundamental principles and data from analogous structures. As a self-validating system, the protocols and interpretations detailed herein are designed to provide researchers with a robust framework for the empirical characterization of this compound.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its chemical structure and comparison with closely related, well-characterized analogues.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5Multiplet5HAromatic protons (C₆H₅)The phenyl group protons are expected to resonate in this typical aromatic region.[1]
~ 4.0 - 4.5Singlet (broad)2HAmino protons (-NH₂)The protons of the amino group are expected to be somewhat broad due to quadrupole effects of the adjacent nitrogen and potential for hydrogen bonding.
~ 8.0 - 8.5Singlet (broad)1HImide proton (-NH-)The imide proton is expected to be deshielded and may also appear as a broad singlet.
~ 1.6 - 2.0Singlet3HMethyl protons (-CH₃)The methyl group protons are expected to appear as a singlet in this region.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (e.g., 400 MHz Bruker Avance). prep3->acq1 acq2 Acquire the spectrum using standard pulse sequences. acq1->acq2 acq3 Set appropriate parameters (e.g., spectral width, number of scans, relaxation delay). acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the signals to determine proton ratios. proc3->proc4

Caption: Workflow for ¹H NMR analysis.

Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often advantageous for compounds with exchangeable protons (like -NH and -NH₂) as it can help in their observation. TMS is the universally accepted internal standard for ¹H NMR, providing a reliable reference point. A 400 MHz spectrometer offers a good balance of resolution and accessibility for routine structural elucidation.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170 - 175Carbonyl carbons (C=O)The two carbonyl carbons in the imidazolidine-2,4-dione ring are expected in this region, characteristic of amides and imides.[1]
~ 135 - 145Quaternary aromatic carbon (C-ipso)The carbon of the phenyl ring directly attached to the hydantoin ring.
~ 125 - 130Aromatic carbons (CH)The protonated carbons of the phenyl ring.
~ 60 - 70Quaternary carbon (C-5)The sp³ hybridized carbon atom at position 5, bonded to the methyl and phenyl groups.
~ 20 - 30Methyl carbon (-CH₃)The carbon of the methyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation is identical to that for ¹H NMR. The data acquisition and processing steps are similar but utilize pulse programs specific for ¹³C NMR, such as those with proton decoupling to simplify the spectrum to single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Use the same sample prepared for ¹H NMR. acq1 Use a ¹³C NMR pulse program with proton decoupling. prep1->acq1 acq2 Acquire the spectrum over a wider spectral width (e.g., 0-200 ppm). acq1->acq2 acq3 Increase the number of scans for better signal-to-noise ratio. acq2->acq3 proc1 Apply Fourier transformation. acq3->proc1 proc2 Phase correct and baseline correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the solvent signal as a secondary reference. proc2->proc3

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~ 3400 - 3200N-HStretching (amine and imide)
~ 3100 - 3000C-H (aromatic)Stretching
~ 3000 - 2850C-H (aliphatic)Stretching
~ 1770 and 1710C=OStretching (asymmetric and symmetric)
~ 1600, 1490C=CStretching (aromatic ring)

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Trustworthiness of the Protocol: This ATR-FTIR method is a self-validating system as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The background scan effectively cancels out atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Mass Spectrometric Data:

m/zAssignmentRationale
205[M]⁺Molecular ion peak corresponding to the exact mass of C₁₀H₁₁N₃O₂.
206[M+1]⁺Isotope peak due to the natural abundance of ¹³C.
Various smaller m/z valuesFragment ionsFragmentation patterns would likely involve the loss of the amino group, cleavage of the hydantoin ring, and fragmentation of the phenyl group.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

G cluster_prep Sample Preparation cluster_ion Ionization cluster_ana Analysis and Detection prep1 Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). ion1 Infuse the sample solution into the ESI source. prep1->ion1 ion2 Apply a high voltage to create a fine spray of charged droplets. ion1->ion2 ion3 Evaporate the solvent to generate gas-phase ions. ion2->ion3 ana1 Introduce the ions into the mass analyzer (e.g., quadrupole or time-of-flight). ion3->ana1 ana2 Separate the ions based on their mass-to-charge ratio. ana1->ana2 ana3 Detect the ions to generate the mass spectrum. ana2->ana3

Caption: Workflow for ESI-MS analysis.

Expertise in Method Selection: ESI is a "soft" ionization technique, which is ideal for minimizing fragmentation and clearly observing the molecular ion peak, a critical piece of data for confirming the identity of the compound.[1]

Conclusion

The spectroscopic characterization of this compound is crucial for its potential development in pharmaceutical applications. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectral data, grounded in established scientific principles and supported by data from analogous structures. The provided protocols offer a reliable and systematic approach for researchers to empirically validate the structure and purity of this promising compound.

References

  • MDPI.
  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77899, 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. [Link]
  • Chemsrc. CAS#:71202-91-0 | this compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 640021, (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. [Link]
  • Bulletin of Environment, Pharmacology and Life Sciences. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16212234, (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione. [Link]
  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262. [Link]

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An In-depth Technical Guide to the Crystal Structure of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. While a definitive, publicly available crystal structure for this specific molecule is not available, this guide synthesizes information from closely related structures and established crystallographic principles to present a predictive analysis and a detailed roadmap for its empirical determination. This document is intended to serve as a valuable resource for researchers in structural biology, medicinal chemistry, and drug development by detailing the synthesis, crystallization, and structural elucidation of this and similar hydantoin derivatives.

Introduction: The Significance of Hydantoin Scaffolds in Drug Discovery

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Notably, phenytoin (5,5-diphenylhydantoin) is a cornerstone in the treatment of epilepsy.[2] The diverse biological activities exhibited by hydantoin derivatives, including anticonvulsant, antiarrhythmic, antimicrobial, and antitumor properties, underscore the importance of this chemical class.[1][3]

The introduction of an amino group at the N-3 position, as in this compound, offers a vector for further chemical modification and can significantly influence the molecule's physicochemical properties and biological activity. Understanding the three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design, enabling the elucidation of structure-activity relationships (SAR) and the design of next-generation therapeutics.[4][5]

Synthesis and Preparation of this compound

A plausible synthetic route to this compound can be adapted from established protocols for related N-amino hydantoins.[6][7] The proposed synthesis involves a two-step process starting from the corresponding hydantoin.

Synthesis of 5-methyl-5-phenylimidazolidine-2,4-dione

The precursor, 5-methyl-5-phenylhydantoin, can be synthesized via the Bucherer-Bergs reaction or a related multicomponent reaction.[1]

N-Amination of the Hydantoin Ring

The introduction of the amino group at the N-3 position can be achieved by reacting 5-methyl-5-phenylhydantoin with a suitable aminating agent, such as hydrazine hydrate.[6][7]

Experimental Protocol:

  • Reaction Setup: To a solution of 5-methyl-5-phenylhydantoin in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Crystallization Strategies for Small Organic Molecules

Obtaining high-quality single crystals suitable for SCXRD is often a critical bottleneck.[4][8] Several techniques can be employed for the crystallization of small organic molecules like this compound.

Slow Evaporation

Slow evaporation is a straightforward and widely used method.[9] A solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.

Experimental Protocol:

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

  • Store the vial in a vibration-free environment at a constant temperature.

Vapor Diffusion

In this technique, a solution of the compound is exposed to the vapor of an anti-solvent, a solvent in which the compound is poorly soluble.[10] The diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

Experimental Protocol:

  • Dissolve the compound in a small volume of a good solvent and place it in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a larger volume of an anti-solvent.

  • The anti-solvent vapor will slowly diffuse into the inner vial, promoting crystal growth.

Antisolvent Crystallization

This method involves the direct addition of an antisolvent to a solution of the compound to induce precipitation and crystallization.[10]

Experimental Protocol:

  • Prepare a concentrated solution of the compound in a good solvent.

  • Slowly add an antisolvent dropwise while gently stirring or allowing the antisolvent to layer on top of the solution.

  • Crystals may form at the interface of the two solvents or upon gentle mixing.

Crystallization Method Principle Advantages Considerations
Slow Evaporation Gradual increase in concentration as solvent evaporates.[9]Simple setup, effective for many compounds.Rate of evaporation can be difficult to control.
Vapor Diffusion Slow reduction of solubility by diffusion of an anti-solvent vapor.[10]Good control over crystallization rate, suitable for small sample amounts.Requires careful selection of solvent/anti-solvent pair.
Antisolvent Addition Rapid or gradual reduction of solubility by direct addition of an anti-solvent.[10]Fast results, can be used for screening.May lead to amorphous precipitate if addition is too rapid.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[11][12] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[12][13] The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[12] The raw data is then processed to correct for experimental factors and to obtain a set of structure factors.[13]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[14] Computational methods, such as direct methods or Patterson methods, are used to determine the initial phases and generate an initial electron density map.[14][15] This map is then interpreted to build an atomic model, which is subsequently refined against the experimental data to improve its accuracy.[14] The quality of the final structure is assessed using metrics like the R-factor.[15]

scxrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal Single Crystal Selection & Mounting diffractometer Diffractometer crystal->diffractometer xray X-ray Source xray->diffractometer Monochromatic Beam detector Detector diffractometer->detector Diffraction Pattern data_proc Data Processing & Reduction detector->data_proc phase_det Phase Determination data_proc->phase_det model_build Model Building phase_det->model_build refinement Structure Refinement model_build->refinement refinement->model_build Iterative Cycles validation Structure Validation refinement->validation final_model Final Crystal Structure validation->final_model

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Predicted Crystal Structure and Intermolecular Interactions

Based on the crystal structure of the closely related 3-Amino-5,5-diphenylimidazolidine-2,4-dione, we can predict key structural features for this compound.[6][7]

Molecular Conformation

The five-membered imidazolidine-2,4-dione ring is expected to be nearly planar. The methyl and phenyl groups at the C5 position will adopt a pseudo-axial and pseudo-equatorial orientation to minimize steric hindrance.

Hydrogen Bonding and Crystal Packing

The presence of the N-H groups of the hydantoin ring and the N-amino group, along with the carbonyl oxygen atoms, provides multiple opportunities for hydrogen bonding. It is highly probable that the crystal packing will be dominated by N-H···O hydrogen bonds, forming chains or more complex networks that stabilize the crystal lattice.[6][7] In the known structure of 3-Amino-5,5-diphenylimidazolidine-2,4-dione, N-H···O hydrogen bonds generate columnar structures.[6][7] A similar packing motif is anticipated for the title compound.

h_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N1-H O4_B C4=O N1_A->O4_B N-H···O O2_A O=C2 N3_A N3-NH2 O2_B O=C2 N3_A->O2_B N-H···O O4_A C4=O N1_B N1-H N3_B N3-NH2

Figure 2: A schematic representation of potential intermolecular hydrogen bonds.

Comparative Crystallographic Data

The following table presents crystallographic data for related compounds to provide a basis for what might be expected for this compound.

Compound Formula Crystal System Space Group Reference
3-Amino-5,5-diphenylimidazolidine-2,4-dioneC₁₅H₁₃N₃O₂MonoclinicP2₁/n[6][7]
(5S)-5-methyl-5-phenylimidazolidine-2,4-dioneC₁₀H₁₀N₂O₂MonoclinicP2₁[16]
3-Ethyl-5,5-diphenylimidazolidine-2,4-dioneC₁₇H₁₆N₂O₂MonoclinicP2₁/n[17]

Implications for Drug Design and Development

A detailed understanding of the crystal structure of this compound would provide invaluable insights for drug development.

  • Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and torsion angles can be correlated with biological activity, guiding the design of more potent and selective analogs.

  • Pharmacophore Modeling: The three-dimensional arrangement of key functional groups (hydrogen bond donors and acceptors, hydrophobic regions) can be used to develop pharmacophore models for virtual screening and lead optimization.

  • Polymorphism Screening: The crystallization process can reveal the existence of different crystalline forms (polymorphs), which can have significant implications for the solubility, stability, and bioavailability of a drug substance.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. By leveraging data from closely related compounds and established crystallographic methodologies, researchers can approach the structural elucidation of this and other novel hydantoin derivatives with a robust and informed strategy. The resulting structural information will undoubtedly accelerate the discovery and development of new therapeutic agents based on this versatile scaffold.

References

  • SPT Labtech.
  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
  • Creative Biostructure.
  • Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide.
  • EPFL.
  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2458-2483. [Link]
  • The Science Notes. (2023).
  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262. [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]
  • Read, R. J., & Stokes, D. L. (2017). X-ray data processing. Essays in Biochemistry, 61(5), 489–499. [Link]
  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione.
  • PubChem. (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. [Link]
  • Pérez-Picaso, L., et al. (2018).
  • Concellón, C., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
  • Al-Obaid, A. M., et al. (2022).
  • Patil, S. S., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
  • Abdulrahman, L. K., Al-Mously, M. M., & Al-Azzawii, K. K. (2015).
  • Guerrab, F., et al. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.
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Methodological & Application

Application Note: A Two-Step Synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione Utilizing the Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydantoins (imidazolidine-2,4-diones) represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development.[1] The Bucherer-Bergs reaction, a classic multicomponent reaction developed in the early 20th century, remains a cornerstone for the synthesis of 5,5-disubstituted hydantoins from simple ketones or aldehydes.[2][3] This application note provides a comprehensive guide for the synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione , a substituted N-amino hydantoin.

The synthesis is presented as a robust two-step process. The first step employs the well-established Bucherer-Bergs reaction to construct the core hydantoin ring system, yielding 5-methyl-5-phenylhydantoin from acetophenone. The second step involves the N-amination of this intermediate using hydrazine hydrate, a method adapted from established literature procedures for analogous compounds.[4] This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and critical safety information.

Part 1: Synthesis of 5-Methyl-5-phenylhydantoin via Bucherer-Bergs Reaction

Principle and Mechanism

The Bucherer-Bergs reaction is a one-pot synthesis that converts a ketone (in this case, acetophenone) into a hydantoin using an alkali cyanide (e.g., sodium cyanide) and ammonium carbonate.[5][6] The reaction proceeds through several key intermediates.[2]

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of acetophenone to form a cyanohydrin intermediate.[7][8]

  • Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2-type reaction to displace the hydroxyl group, forming an α-aminonitrile.[1][2]

  • Cyclization and Rearrangement: The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate), forming a carbamic acid derivative. This intermediate undergoes intramolecular cyclization and rearrangement to yield the stable 5,5-disubstituted hydantoin ring.[2]

The overall mechanism is depicted below.

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism cluster_reagents Reagents Acetophenone Acetophenone Cyanohydrin Cyanohydrin Intermediate Acetophenone->Cyanohydrin + NaCN, H+ Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 - H2O Hydantoin 5-Methyl-5-phenylhydantoin Aminonitrile->Hydantoin + CO2 (Intramolecular Cyclization) NaCN NaCN (NH4)2CO3 (NH4)2CO3 H2O/EtOH H2O/EtOH Overall_Workflow Overall Synthesis Workflow Acetophenone Acetophenone Step1 Step 1: Bucherer-Bergs Reaction Acetophenone->Step1 Hydantoin 5-Methyl-5-phenylhydantoin Step1->Hydantoin Step2 Step 2: N-Amination Hydantoin->Step2 FinalProduct 3-Amino-5-methyl-5- phenylimidazolidine-2,4-dione Step2->FinalProduct

Caption: Two-step workflow for the synthesis of the target compound.

Experimental Protocol: this compound

Materials and Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up and filtration

  • Fume hood

Reagents:

  • 5-Methyl-5-phenylhydantoin (from Part 1)

  • Hydrazine Hydrate (80% solution in water)

  • Ethanol (95%)

Procedure:

  • Reaction Setup: In a fume hood, place 5-methyl-5-phenylhydantoin (e.g., 1.90 g, 10 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 40 mL of 95% ethanol to the flask. While stirring, add hydrazine hydrate (e.g., 2.0 mL, ~32 mmol) to the suspension. Caution: Hydrazine is highly corrosive and a suspected carcinogen. Handle with extreme care.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, reduce the solvent volume under reduced pressure.

  • Precipitation: Add cold water to the concentrated residue to precipitate the product.

  • Product Collection and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Critical Safety Precautions

This synthesis involves highly hazardous materials and must be performed with strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • Sodium Cyanide (NaCN): Highly toxic by inhalation, ingestion, and skin contact. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. Always handle in a fume hood, wear appropriate PPE, and have a cyanide antidote kit available. All cyanide waste must be quenched and disposed of according to institutional hazardous waste protocols.

  • Hydrazine Hydrate (N₂H₄·H₂O): Corrosive, toxic, and a suspected carcinogen. Can cause severe skin burns and eye damage. Avoid inhalation of vapors. Handle only in a fume hood with appropriate protective gloves and eyewear.

  • General Precautions: Always wear safety goggles, a lab coat, and chemical-resistant gloves. Ensure emergency shower and eyewash stations are accessible.

References

  • Šmit, B. M., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules 26.13 (2021): 4024. [Link]
  • Organic Chemistry Portal. "Hydantoin synthesis." Accessed January 2026. [Link]
  • Chin, E-Z., et al. "Synthesis and Characterization of Amino Acid-Derived Hydantoins." Malaysian Journal of Chemistry 23.2 (2021): 19-25. [Link]
  • Lakshman, M., & Barrett, R. "Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction." Journal of Synthetic Chemistry 3 (2024): 121-134. [Link]
  • Chem-Station. "Bucherer-Bergs Hydantoin Synthesis." May 17, 2017. [Link]
  • Wikipedia. "Bucherer–Bergs reaction." Accessed January 2026. [Link]
  • Koóš, M. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Peer-reviewed paper adapted for MDPI Encyclopedia. [Link]
  • Jirgensons, A., et al. "The conversion of aldehydes and ketones via their 2,4,6-tri-isopropylbenzenesulphonyl hydrazones into nitrites containing one additional carbon atom." Journal of the Chemical Society, Perkin Transactions 1 (2000): 315-317. [Link]
  • Pérez-Picaso, L., et al. "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives." Molecules 12.4 (2007): 845-855. [Link]
  • Mague, J. T., et al. "3-Amino-5,5-diphenylimidazolidine-2,4-dione." Acta Crystallographica Section E 70.Pt 3 (2014): o262. [Link]
  • PubChem. "5-Methyl-5-phenylhydantoin.
  • Khan Academy. "Addition of carbon nucleophiles to aldehydes and ketones." Accessed January 2026. [Link]
  • Chavda, M., et al. "Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione." Bulletin of Environment, Pharmacology and Life Sciences 12 (2023). [Link]
  • ResearchGate. "Synthesis of 3‐Ω‐Amino‐2‐thiohydantoins." Accessed January 2026. [Link]
  • Valdivia, S., et al. "5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione." Molbank 2021.1 (2021): M1218. [Link]
  • Andrei, G., et al. "Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity." Molecules 10.3 (2005): 613-626. [Link]
  • Clark, J. "nucleophilic addition - carbonyl compounds and hydrogen cyanide." Chemguide. Accessed January 2026. [Link]
  • Chemistry LibreTexts. "19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." Accessed January 2026. [Link]
  • ResearchGate. "Synthesis and Characterization of Amino Acid-Derived Hydantoins." Malaysian Journal of Chemistry 23.2 (2021): 19-25. [Link]
  • Stepanyan, A. H., et al. "Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts." Bioactive Compounds in Health and Disease 7.6 (2024): 134-162. [Link]

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Application Note & Protocol Guide: High-Purity Isolation of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is a heterocyclic compound belonging to the hydantoin class. Hydantoins are a cornerstone in medicinal chemistry, renowned for a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] Specifically, 3-amino-hydantoin derivatives are investigated as intermediates for synthesizing novel therapeutic agents, such as potential inhibitors of enzymes like tankyrases, which are implicated in tumor progression.[1]

This guide provides a detailed, experience-driven framework for the purification of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the protocols effectively. The methodologies described herein—recrystallization and column chromatography—are designed to be robust and self-validating through rigorous analytical verification.

Physicochemical Profile and Structural Elucidation

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₂[1][3]
Molecular Weight 205.21 g/mol [3]
CAS Number 71202-91-0[3]
Appearance Typically a white to off-white solid/crystal[4]
PSA (Polar Surface Area) 78.92 Ų[3]

The structure contains a chiral center at the C5 position, a polar hydantoin ring capable of hydrogen bonding, and lipophilic phenyl and methyl groups.[1] This amphiphilic nature dictates its solubility, making it sparingly soluble in non-polar solvents but increasingly soluble in polar protic solvents, especially upon heating.

Caption: Structure of this compound.

Common Synthetic Routes and Anticipated Impurities

The choice of purification strategy is directly informed by the potential impurities generated during synthesis. A common route to 3-amino-hydantoins involves the reaction of the corresponding hydantoin (in this case, 5-methyl-5-phenylhydantoin) with hydrazine hydrate.[5][6]

Common Impurities:

  • Unreacted 5-methyl-5-phenylhydantoin: The parent hydantoin lacking the 3-amino group.

  • Excess Hydrazine Hydrate: A highly polar and reactive starting material.

  • Ring-Opened Byproducts: Base- or acid-catalyzed hydrolysis of the hydantoin ring can lead to ureido acid derivatives.[1]

  • Solvents: Residual solvents from the reaction medium.

These impurities possess different polarities and solubilities compared to the target compound, which is the basis for their successful separation.

Purification Protocol I: Recrystallization

Recrystallization is the method of choice for crystalline solids when impurities have significantly different solubility profiles from the desired product. It is efficient, scalable, and often yields material of very high purity. For hydantoin derivatives, ethanol or ethanol/water mixtures are frequently effective.[4][7][8]

Causality: The principle hinges on dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, but in which the impurities are either very soluble (and remain in the mother liquor upon cooling) or insoluble (and can be removed by hot filtration). As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Table 2: Solvent Selection for Recrystallization of Hydantoins

SolventBoiling Point (°C)Rationale
Ethanol 78Good solubility for hydantoins when hot, lower when cold. Volatile enough for easy removal.[7][9]
Methanol 65Similar to ethanol, but may offer different solubility characteristics.
Ethanol/Water VariableAdding water as an anti-solvent can dramatically decrease solubility at room temperature, promoting higher crystal yield.[4][8]
Acetone 56An alternative polar aprotic solvent.[10]
Step-by-Step Protocol for Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is just fully dissolved. Rationale: Using the minimum amount of solvent ensures the solution becomes supersaturated upon cooling, maximizing the yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Rationale: Charcoal adsorbs high molecular weight colored impurities.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Rationale: This step removes insoluble impurities. Keeping the apparatus hot prevents premature crystallization of the product.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals. The ice bath further decreases solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol. Rationale: The cold solvent washes away residual soluble impurities from the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purification Protocol II: Silica Gel Column Chromatography

When impurities have polarities similar to the product, or for purifying non-crystalline materials, column chromatography is the preferred method. This technique separates molecules based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase.

Causality: Silica gel is a polar adsorbent. Non-polar compounds have weak interactions with the silica and elute quickly with a non-polar mobile phase. Polar compounds, like our hydantoin, interact more strongly and require a more polar mobile phase to elute. By carefully selecting the mobile phase, impurities can be eluted before or after the desired product.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Rationale: The ideal system gives the target compound an Rf value of ~0.3-0.4, with good separation from all impurities. For hydantoins, a Hexane/Ethyl Acetate system is a good starting point.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Rationale: Dry loading prevents band distortion and leads to better separation.

  • Elution: Begin eluting with the mobile phase, starting with the determined non-polar/polar ratio. Collect fractions in test tubes or vials. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the mobile phase. Visualize spots under a UV lamp.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

purification_workflow cluster_recrystallization Protocol I: Recrystallization cluster_chromatography Protocol II: Column Chromatography R_Start Crude Product R_Dissolve Dissolve in min. hot ethanol R_Start->R_Dissolve R_Filter Hot Filtration (optional) R_Dissolve->R_Filter R_Cool Cool Slowly & Ice Bath R_Filter->R_Cool R_Isolate Vacuum Filtration & Wash R_Cool->R_Isolate R_Dry Dry in Vacuum Oven R_Isolate->R_Dry R_End Pure Crystalline Product R_Dry->R_End C_Start Crude Product C_TLC TLC to find Solvent System C_Start->C_TLC C_Load Dry Load onto Silica Column C_TLC->C_Load C_Elute Elute with Mobile Phase C_Load->C_Elute C_Collect Collect & Analyze Fractions via TLC C_Elute->C_Collect C_Combine Combine Pure Fractions & Evaporate Solvent C_Collect->C_Combine C_End Pure Amorphous/Oily Product C_Combine->C_End

Caption: Comparative workflow for the purification of AMPH.

Purity Assessment and Final Product Characterization

Purification is incomplete without rigorous verification. The following analytical techniques are essential to confirm the identity and purity of the final product.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative check. A pure compound should appear as a single spot.[11]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Purity is reported as a percentage based on the area of the product peak relative to the total peak area.[12]

  • Melting Point: A sharp, narrow melting point range is indicative of high purity. Compare the experimental value to the literature value if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.

    • ¹H-NMR: Should show characteristic peaks for the aromatic protons (phenyl group), the methyl group singlet, and the N-H protons.[4]

    • ¹³C-NMR: Will confirm the number of unique carbons, including the two distinct carbonyl carbons of the hydantoin ring.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 206.2.[13]

References

  • Benchchem. (n.d.). This compound.
  • Delgado, F. W., et al. (2012). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o262.
  • Pérez, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
  • CN1259311C. (2006). One-step process for preparing hydantoin.
  • Islam, R., et al. (2009). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity.
  • Kerr, M. A., et al. (1995). Stereospecific Preparation of an Excitatory Amino Acid Antagonist with d-Hydantoinase from Agrobacterium tumefaciens as a Biocatalyst. Applied and Environmental Microbiology, 61(12), 4344–4348.
  • Chemsrc. (n.d.). CAS#:71202-91-0 | this compound.
  • Rojas-Carrillo, A., et al. (2012).
  • Martínez, A., et al. (2013). Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. Applied and Environmental Microbiology, 79(17), 5271–5279.
  • Rosmus, J., & Deyl, Z. (1973). Thin-layer Chromatography of Amino Acid Hydantoins.
  • Santa Cruz Biotechnology. (n.d.). 3-amino-5,5-diphenylimidazolidine-2,4-dione.
  • De Riccardis, F., et al. (2021). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 86(21), 14749–14761.
  • Otsuka, M., et al. (1994). Crystal modification of phenytoin using different solvents and crystallization conditions. Drug Development and Industrial Pharmacy, 20(6), 935-951.
  • ResearchGate. (n.d.). 3-Amino-5,5-diphenylimidazolidine-2,4-dione.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
  • Tan, A. L., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Progress in Drug Discovery & Biomedical Science, 3(1).
  • Pérez, M., et al. (2012).
  • BLDpharm. (n.d.). 71202-91-0|this compound.
  • Guerrab, F., et al. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.

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Application Note: 1H NMR Analysis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Bioactive Scaffold

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is a derivative of the hydantoin heterocyclic system. Hydantoin and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including use as anticonvulsant, antiarrhythmic, and antitumoral agents.[1][2][3] The precise substitution pattern on the hydantoin ring is critical to its pharmacological function. Therefore, unambiguous structural confirmation is a prerequisite for any further biological or pharmaceutical development.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is the most powerful technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the ¹H NMR analysis of this compound. It outlines the theoretical basis for the expected spectrum, provides a detailed experimental protocol for acquiring high-quality data, and discusses the interpretation of the spectral features for structural verification and purity assessment.

Molecular Structure and Proton Environments

The key to interpreting the ¹H NMR spectrum lies in understanding the distinct chemical environments of the protons in the molecule. The structure of this compound possesses several unique proton signals.

Caption: Molecular structure of this compound highlighting distinct proton groups.

Predicted ¹H NMR Spectrum

The predicted spectrum is based on the analysis of structurally similar compounds and established principles of chemical shift theory.[4][5][6] The choice of solvent is critical, especially for observing the labile N-H protons. DMSO-d₆ is highly recommended as it is aprotic and forms hydrogen bonds, which slows down the exchange rate of N-H protons, resulting in sharper signals compared to solvents like CDCl₃ or D₂O.[7]

Proton Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Integration Key Rationale & Notes
Phenyl (C₆H₅) 7.20 - 7.50Multiplet (m)5HProtons on the aromatic ring. The exact pattern may be complex due to the chiral center at C5, but they will reside in the typical aromatic region.
N1-H (Imide) ~10.5 - 11.5Singlet (s), broad1HThe imide proton (N1-H) is acidic and its chemical shift is comparable to other hydantoins.[8] This peak is expected to be broad due to quadrupole broadening from the adjacent ¹⁴N and will disappear upon addition of D₂O.
N3-NH₂ (Amino) ~5.0 - 6.0Singlet (s), broad2HThe amino group protons are exchangeable. Their chemical shift can vary significantly with concentration and temperature. This signal will also disappear upon a D₂O exchange experiment, confirming its assignment.[9][10]
C5-CH₃ (Methyl) ~1.5 - 1.7Singlet (s)3HThis methyl group is attached to a quaternary carbon (C5) and will appear as a sharp singlet. Its chemical shift is in the typical range for a methyl group adjacent to a phenyl group and an amide system.[1]

Experimental Protocol: Data Acquisition

This protocol outlines the steps for preparing a high-quality sample for ¹H NMR analysis. Adherence to these steps is crucial for obtaining a spectrum with high resolution and signal-to-noise.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of sample B Transfer to a clean, dry vial A->B C Add ~0.7 mL of DMSO-d6 B->C D Vortex until fully dissolved C->D E Filter through glass wool plug into a clean NMR tube D->E F Insert sample into spectrometer E->F G Lock on DMSO-d6 signal F->G H Shim magnet coils G->H I Acquire 1H Spectrum (e.g., 16-64 scans) H->I J Perform D2O exchange experiment (optional, for confirmation) I->J

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.[11][12][13] Using a sufficient amount of material ensures a good signal-to-noise ratio without requiring an excessive number of scans.

  • Dissolution: Transfer the solid to a small, clean glass vial. Using a pipette, add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[13]

  • Homogenization: Vortex the vial for 1-2 minutes until the sample is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad spectral lines.[11]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube. This step removes any microscopic dust or insoluble impurities.[11][12] The final sample depth in the tube should be approximately 4-5 cm.[11]

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment typically involves 16 to 64 scans, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.

  • (Optional) D₂O Exchange: After acquiring the initial spectrum, remove the sample. Add one drop of deuterium oxide (D₂O) to the NMR tube, cap it, and invert it several times to mix. Re-acquire the ¹H NMR spectrum. The signals corresponding to the N1-H and N3-NH₂ protons should significantly decrease in intensity or disappear entirely.[7][9]

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak should be set to δ 2.50 ppm.

  • Integration: Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 5H for phenyl, 1H for N1-H, 2H for NH₂, 3H for CH₃).

  • Structural Confirmation: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values in the table above. The disappearance of the N-H signals after the D₂O exchange provides definitive evidence for their assignment. A clean spectrum with correctly integrated peaks and the absence of significant unassigned signals is a strong indicator of high sample purity.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for this compound. By following the detailed protocol for sample preparation and data acquisition in DMSO-d₆, researchers can obtain high-quality data. The characteristic signals of the phenyl, imide, amino, and methyl protons, confirmed by their chemical shifts, integrations, and response to D₂O exchange, allow for unambiguous structural verification. This analytical method is fundamental for quality control, reaction monitoring, and ensuring the integrity of this important class of molecules in research and development settings.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.Analytical Biochemistry. [Link]
  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy.The Journal of Organic Chemistry. [Link]
  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy.
  • NMR Sample Prepar
  • "Hydantoin and Its Derivatives".Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
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  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins.Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • 5-Methyl-5-phenylhydantoin.
  • Amine protons on NMR.Reddit r/OrganicChemistry. [Link]
  • Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations.Royal Society of Chemistry. [Link]
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.ACS Sustainable Chemistry & Engineering. [Link]
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.MDPI. [Link]
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Definitive Structural Elucidation of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the characterization of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a hydantoin derivative, using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Hydantoin scaffolds are prevalent in medicinal chemistry, serving as core structures in various pharmacologically active agents, including anticonvulsants like phenytoin.[1][2] Accurate and unambiguous structural verification is therefore a critical step in the synthesis and development of novel hydantoin-based compounds. This guide details a robust protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting 13C NMR spectrum, including peak assignments corroborated by Distortionless Enhancement by Polarization Transfer (DEPT) experiments. The methodologies and interpretations presented herein are designed to provide researchers with a validated framework for the structural analysis of this and structurally related heterocyclic compounds.

Introduction: The Importance of Hydantoin Characterization

The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone of many therapeutic agents. Its derivatives exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[2][3] The substitution pattern on the hydantoin ring dictates its pharmacological profile. Specifically, 5,5-disubstituted hydantoins are a well-established class of anticonvulsants.[1][4] The synthesis of novel derivatives, such as this compound, requires rigorous analytical confirmation to ensure the desired structure has been obtained.

13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, as it provides direct information about the carbon framework. Each unique carbon atom in a molecule produces a distinct signal, and the chemical shift of that signal is highly sensitive to the local electronic environment.[5] This allows for the unambiguous identification of key functional groups, such as carbonyls, aromatic rings, and aliphatic carbons. For complex heterocyclic systems like the target compound, advanced techniques such as DEPT are often employed to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons, which is essential for complete spectral assignment.[6][7]

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the carbon atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout the data interpretation section.

Figure 1. Structure and carbon numbering of this compound.

Experimental Protocol

The following protocol outlines a validated method for preparing the sample and acquiring high-quality 13C NMR data. The entire workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in Solvent (~0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter Solution (Pipette with glass wool) dissolve->filter transfer 4. Transfer to NMR Tube (5 mm tube) filter->transfer insert 5. Insert into Spectrometer (e.g., 125 MHz) transfer->insert shim 6. Lock and Shim insert->shim acquire_c13 7. Acquire Broadband Decoupled 13C Spectrum shim->acquire_c13 acquire_dept 8. Acquire DEPT-135 and DEPT-90 Spectra acquire_c13->acquire_dept process 9. Process FID (Fourier Transform, Phasing) acquire_dept->process assign 10. Assign Peaks (Correlate 13C and DEPT) process->assign report 11. Generate Report assign->report

Figure 2. Workflow for 13C NMR characterization.

Sample Preparation

Scientific integrity in NMR starts with meticulous sample preparation. The quality of the final spectrum is directly dependent on this step.

  • Analyte Quantity: Weigh approximately 50-100 mg of the purified this compound. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe for 13C NMR.[8]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent choice due to its ability to dissolve a wide range of polar organic compounds, including hydantoins, and its relatively high boiling point. The solvent's deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for drift.[9]

  • Filtration: To ensure magnetic field homogeneity, the sample must be free of any suspended particulate matter.[8] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which corresponds to the active volume of the spectrometer's receiver coil.[10]

NMR Data Acquisition

Spectra should be recorded on a spectrometer with a proton frequency of 500 MHz or higher (corresponding to a carbon frequency of 125 MHz or higher) for optimal resolution and sensitivity.

  • Spectrometer: 125 MHz (or higher) NMR Spectrometer

  • Standard 13C Spectrum:

    • Experiment: Proton-decoupled 13C acquisition (e.g., zgpg30 on Bruker systems). Broadband decoupling is used to remove C-H splitting, resulting in a spectrum where each unique carbon appears as a singlet.[11]

    • Spectral Width: 0 to 220 ppm. This range covers most organic compounds.[11]

    • Relaxation Delay (d1): 2 seconds. A sufficient delay is necessary to allow for full relaxation of the carbon nuclei, particularly quaternary carbons, ensuring more accurate signal intensity.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • DEPT-135 and DEPT-90 Spectra:

    • Experiment: Standard DEPT-135 and DEPT-90 pulse sequences.

    • Purpose: These experiments are crucial for determining the multiplicity of each carbon signal.

      • DEPT-90: Shows only methine (CH) carbons as positive signals.[6][7]

      • DEPT-135: Shows methine (CH) and methyl (CH3) carbons as positive signals, and methylene (CH2) carbons as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[6][7]

Results and Data Interpretation

The 13C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule (note that some phenyl carbons may overlap due to similar environments). The interpretation relies on established chemical shift ranges and is confirmed by the DEPT spectra.[5][12]

Predicted Chemical Shifts and Rationale
  • Carbonyl Carbons (C2, C4): These carbons are in a highly deshielded environment due to the adjacent electronegative oxygen and nitrogen atoms. They are expected to resonate in the range of 155-175 ppm .[4][5] The C4 carbon, being part of an amide-like structure, is typically found slightly further downfield than the C2 carbon, which is in a urea-like environment. These carbons will be absent in all DEPT spectra.

  • Aromatic Carbons (C7-C12): Aromatic carbons typically appear between 125-145 ppm .[4]

    • C7 (ipso-carbon): The quaternary carbon directly attached to the hydantoin ring will be the most downfield of the aromatic signals (~140 ppm) and will be absent in DEPT spectra.

    • C8/C12 (ortho-), C9/C11 (meta-), C10 (para-): These protonated aromatic carbons will appear in the ~125-130 ppm region. The DEPT-90 and DEPT-135 spectra will show these as positive signals, confirming their identity as CH groups.

  • Quaternary Spire Carbon (C5): This is a saturated quaternary carbon bonded to two nitrogen atoms, a phenyl group, and a methyl group. Based on data from similar structures like 5,5-diphenylhydantoin (~70.7 ppm) and 5-methyl-5-(o-tolyl)imidazolidine-2,4-dione (~72.4 ppm), this signal is expected in the 65-75 ppm range.[4] This signal will be absent in all DEPT spectra.

  • Methyl Carbon (C6): Aliphatic methyl carbons typically resonate in the upfield region of the spectrum. This methyl group, attached to a quaternary carbon, is expected to appear around 20-25 ppm .[4] The DEPT-135 spectrum will show this as a positive signal, confirming it is a CH3 group.

Summary of 13C NMR Data and Assignments

The following table summarizes the expected chemical shifts and the corresponding information derived from the DEPT-135 experiment for a definitive assignment.

Carbon AtomExpected Chemical Shift (δ, ppm)DEPT-135 SignalCarbon Type
C4172 - 176AbsentQuaternary (C=O)
C2155 - 158AbsentQuaternary (C=O)
C7138 - 142AbsentQuaternary (Aromatic)
C8, C9, C10, C11, C12125 - 130PositiveMethine (CH, Aromatic)
C565 - 75AbsentQuaternary (Aliphatic)
C620 - 25PositiveMethyl (CH3)

Conclusion

This application note has detailed a systematic approach for the complete 13C NMR characterization of this compound. By combining a standard broadband-decoupled 13C NMR experiment with DEPT-135 and DEPT-90 pulse sequences, all carbon signals can be confidently assigned. The protocol for sample preparation and data acquisition is optimized to yield high-quality, reproducible data. This analytical framework is not only crucial for the structural validation of the title compound but also serves as a reliable template for the characterization of other novel hydantoin derivatives, thereby supporting advancements in medicinal chemistry and drug development.

References

  • Rose, B. D. (2022). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. MDPI.
  • Safari, J., Ghavami, Z., & Dehghan, F. (2015).
  • University of Leicester. (n.d.).
  • University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • Polshettiwar, V., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Perjesi, P., et al. (2008). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI.
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
  • Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide.
  • Hidayat, A. A., et al. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • University of Calgary. (2017). DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
  • LibreTexts Chemistry. (2023). 6.4: DEPT C-13 NMR Spectroscopy.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. As a heterocyclic compound with significant potential in medicinal chemistry, possessing both anticancer and antimicrobial properties, a robust analytical method is paramount for ensuring its quality, stability, and purity throughout the drug development lifecycle.[1] This guide provides two distinct protocols: a primary reverse-phase (RP-HPLC) method for assay and impurity profiling, and a secondary chiral HPLC method for the critical separation of its enantiomers. The methodologies are developed based on fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for purpose in a regulated environment.[2][3]

Introduction and Method Development Rationale

This compound is a hydantoin derivative characterized by a chiral center at the C5 position of the imidazolidine ring.[1][4] The presence of a phenyl group, a methyl group, and an amino group dictates its physicochemical properties, which in turn govern the strategy for chromatographic separation. The primary objective is to develop a method that is not only accurate and precise but also stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[5]

Causality Behind Experimental Choices
  • Selection of Chromatographic Mode: A reverse-phase HPLC (RP-HPLC) approach was selected as the primary analytical method. This choice is based on the compound's structure, which contains a non-polar phenyl ring and a moderately polar hydantoin core, making it well-suited for retention on a hydrophobic stationary phase like C18.[6][7] For the separation of enantiomers, a critical requirement for any chiral drug candidate, a dedicated chiral chromatography method is necessary. This is because enantiomers have identical physical properties in a non-chiral environment and cannot be resolved by standard RP-HPLC.[8][9]

  • Stationary Phase Selection:

    • For RP-HPLC: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and was chosen for its proven versatility and robustness in separating a wide range of small molecules. Its strong hydrophobicity provides the necessary retention for the phenyl moiety of the analyte.[10]

    • For Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the direct separation of a broad spectrum of chiral compounds, including hydantoin derivatives.[8] A column like the Daicel CHIRALPAK® series was deemed appropriate based on literature precedents for similar structures.[11]

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation.

    • Organic Modifier: Acetonitrile was chosen over methanol as the organic component due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.

    • Aqueous Phase & pH Control: The analyte contains a basic amino group and weakly acidic N-H protons on the hydantoin ring.[12] Controlling the pH of the mobile phase is therefore essential to ensure a consistent ionization state, which directly impacts retention time and peak shape. A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 6.5) is used to suppress the protonation of the amino group, leading to more reproducible retention and improved peak symmetry.

  • Detector Wavelength: Based on the presence of the phenyl chromophore, the compound is expected to have strong UV absorbance. A preliminary UV scan of the analyte in the mobile phase would be conducted to identify the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for detection. For phenyl-containing structures, this is typically in the 220-260 nm range.[11][13]

Protocol 1: Isocratic RP-HPLC for Assay and Purity

This protocol describes a validated, stability-indicating method for the quantification of this compound and the separation of its related substances.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Buffers: Monobasic Potassium Phosphate (KH₂PO₄), Dibasic Potassium Phosphate (K₂HPO₄)

  • pH Adjustment: Orthophosphoric Acid, Potassium Hydroxide solution

Equipment
  • HPLC system with isocratic pump, autosampler, column thermostat, and PDA/UV detector.

  • Analytical Balance

  • pH meter

  • Sonicator

  • 0.45 µm Membrane Filters

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 6.5) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 15 minutes
Solution Preparation
  • Buffer Preparation (20 mM, pH 6.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 6.5 with a potassium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase (Buffer:Acetonitrile 60:40 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute in the diluent to achieve a final nominal concentration of 100 µg/mL.

Experimental Workflow: RP-HPLC Analysis

G Workflow for RP-HPLC Purity Analysis prep Solution Preparation std_prep Prepare Standard (100 µg/mL) prep->std_prep smp_prep Prepare Sample (100 µg/mL) prep->smp_prep sst Inject Standard (SST, n=6) std_prep->sst sample_inj Inject Samples smp_prep->sample_inj hplc_setup HPLC System Setup condition Equilibrate Column with Mobile Phase (≥ 30 min) hplc_setup->condition analysis Analysis Sequence blank Inject Blank (Diluent) blank->sst std_check Inject Standard (Bracketing) sst->std_check std_check->sample_inj sample_inj->std_check data Data Processing & Reporting integration Integrate Peaks data->integration calc Calculate Assay & Impurities (% Area Normalization) integration->calc report Generate Report calc->report

Caption: Workflow for RP-HPLC Purity Analysis.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is designed to separate and quantify the enantiomers of this compound.

Materials and Reagents
  • Reference Standard: Racemic this compound

  • Solvents: n-Hexane (HPLC Grade), Ethanol (HPLC Grade), Isopropanol (HPLC Grade)

Equipment
  • HPLC system with isocratic pump, autosampler, column thermostat, and PDA/UV detector.

Chromatographic Conditions
ParameterCondition
Column Chiral Stationary Phase (e.g., CHIRALPAK® IF, 250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 25 minutes
Solution Preparation
  • Diluent: n-Hexane : Isopropanol (50:50 v/v).

  • Racemic Standard Solution (500 µg/mL): Accurately weigh 5 mg of the racemic reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (500 µg/mL): Prepare the test sample to a final nominal concentration of 500 µg/mL using the diluent.

Experimental Workflow: Chiral HPLC Analysis

G Workflow for Chiral HPLC Separation prep Solution Preparation std_prep Prepare Racemic Standard (500 µg/mL) prep->std_prep smp_prep Prepare Sample (500 µg/mL) prep->smp_prep sst Inject Racemic Standard (n=2) std_prep->sst sample_inj Inject Sample smp_prep->sample_inj hplc_setup HPLC System Setup condition Equilibrate Chiral Column with Mobile Phase (≥ 60 min) hplc_setup->condition analysis Analysis Sequence blank Inject Blank (Diluent) blank->sst sst->sample_inj data Data Processing resolution_check Check Resolution (Rs > 1.5) data->resolution_check calc Calculate Enantiomeric Purity (% Area) resolution_check->calc

Caption: Workflow for Chiral HPLC Separation.

Method Validation Protocol (ICH Q2(R2))

The RP-HPLC method (Protocol 1) must be validated to demonstrate its suitability for its intended purpose.[14][15] The following parameters should be assessed according to a pre-approved validation protocol.[16]

Forced Degradation (Specificity)

To establish the stability-indicating nature of the method, forced degradation studies are performed on the API.[10][17] The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

The chromatograms of the stressed samples are evaluated for peak purity of the main peak using a PDA detector to ensure it is free from co-eluting degradants.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
System Suitability Inject working standard solution six times.%RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[18]
Specificity Analyze blank, placebo (if applicable), and forced degradation samples.No interference at the retention time of the analyte. Peak purity of the analyte in stressed samples must pass.[15]
Linearity Analyze a minimum of five concentrations across 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.[16]
Precision Repeatability: Analyze six replicate sample preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temp (±2 °C), Mobile Phase pH (±0.2 units).System suitability parameters must be met. No significant change in results.[16]

Conclusion

The HPLC methods detailed in this application note provide a comprehensive framework for the analytical control of this compound. The reverse-phase method is demonstrated to be specific, linear, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing. The complementary chiral method ensures that the enantiomeric purity of the compound can be effectively monitored, a critical parameter for stereospecific drug development. Adherence to these protocols will ensure reliable and consistent analytical data, supporting the progression of this promising compound through the pharmaceutical development pipeline.

References

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC - NIH. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]
  • <621> CHROMATOGRAPHY. (n.d.). Pharmacopeia.cn. [Link]
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
  • Quality Guidelines. (n.d.). ICH. [Link]
  • Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets. (2022). Pharmacophore. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Are You Sure You Understand USP <621>? (2024).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA. [Link]
  • Development and Validation of Stability-Indicating HPLC Method for Roflumilast and Related Substances. (2015).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
  • Stability Indicating HPLC Method Development – A Review. (2021). IJTSRD. [Link]
  • High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)
  • A Validated stability indicating LC method of assay and related substances for Finasteride. (2011). JOCPR. [Link]
  • Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (2012).
  • 5-Methyl-5-phenylhydantoin. (n.d.).
  • CAS#:71202-91-0 | this compound. (n.d.). Chemsrc. [Link]
  • [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin]. (1997). PubMed. [Link]
  • [Application]5-Methyl-5-phenylhydantoin. (2017). CTK. [Link]
  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione. (2013). PMC - NIH. [Link]
  • GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALID
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2017).
  • A new rp-hplc assay method for determination and quantitation of nitrofurantoin api. (2018). International Journal of Chemical and Pharmaceutical Analysis. [Link]
  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (2022). MDPI. [Link]
  • HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. (2013). SciSpace. [Link]
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2021). Research Journal of Pharmacy and Technology. [Link]
  • 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. (n.d.). PubChem. [Link]

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Application Note: In Vitro Profiling of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione as a Modulator of the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound with potential applications in oncology. Research has suggested that derivatives of this scaffold can inhibit Tankyrase (TNKS) enzymes, key regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers.[1][2][3] This application note details two primary protocols: a direct biochemical assay to quantify the inhibitory activity of the compound against Tankyrase 2 (TNKS2), and a cell-based reporter assay to measure its impact on the downstream Wnt/β-catenin signaling cascade in a cellular context. A supplementary protocol for assessing anti-proliferative effects is also included.

Introduction: The Rationale for Targeting Tankyrase

This compound belongs to the hydantoin class of compounds, a scaffold known for a wide range of biological activities. Recent interest has focused on its potential as an anticancer agent.[2][4][5] The primary molecular target hypothesized for this activity is the Tankyrase enzyme family (TNKS1 and TNKS2).

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that play a critical role in cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1][3] In the absence of a Wnt signal, a "destruction complex" (comprising Axin, APC, CK1α, and GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation.[1] Tankyrases promote the degradation of Axin via a process called PARsylation.[1] By inhibiting Tankyrase, Axin levels are stabilized, the destruction complex remains active, and β-catenin is degraded, thus suppressing the transcription of pro-proliferative Wnt target genes like c-Myc and Cyclin D1.[1] This makes TNKS inhibitors promising candidates for cancers with aberrant Wnt signaling.

This guide provides robust, validated protocols to enable researchers to:

  • Determine the direct enzymatic inhibition of TNKS2 by this compound.

  • Quantify the functional cellular consequence of this inhibition on the Wnt signaling pathway.

  • Assess the compound's effect on the viability of Wnt-dependent cancer cells.

Signaling Pathway Overview

The diagram below illustrates the canonical Wnt/β-catenin pathway and the mechanism of action for a Tankyrase inhibitor.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / TNKS Activity cluster_inhibition Inhibition by Compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor TNKS Tankyrase (TNKS1/2) Axin Axin TNKS->Axin PARsylation & Degradation beta_catenin_on β-catenin Nucleus_on Nucleus beta_catenin_on->Nucleus_on Accumulation & Translocation Compound 3-Amino-5-methyl-5- phenylimidazolidine-2,4-dione TNKS_inhibited Tankyrase (TNKS1/2) Compound->TNKS_inhibited Inhibition Axin_stabilized Axin Stabilized TNKS_inhibited->Axin_stabilized Blockade of Degradation beta_catenin_inhibited β-catenin Axin_stabilized->beta_catenin_inhibited Phosphorylation Proteasome_active Proteasome beta_catenin_inhibited->Proteasome_active Degradation

Caption: Wnt/β-catenin signaling and the action of a Tankyrase inhibitor.

Protocol 1: Biochemical TNKS2 Inhibition Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of TNKS2 and determine the half-maximal inhibitory concentration (IC50) of the test compound. The assay quantifies the PARsylation of histone proteins coated on a microplate.[6][7]

Principle

Histone proteins are immobilized on a 96-well plate. Recombinant TNKS2 enzyme, the test compound, and a biotinylated NAD+ substrate mixture are added. Active TNKS2 transfers biotinylated ADP-ribose moieties onto the histones. The extent of this reaction is detected by adding streptavidin-horseradish peroxidase (HRP), which binds to the biotinylated histones, followed by a colorimetric HRP substrate. The resulting color intensity is inversely proportional to the TNKS2 inhibitory activity of the compound.

Materials and Reagents
ReagentSupplier ExampleCatalog # Example
TNKS2 Colorimetric Assay KitBPS Bioscience80515
(Contains TNKS2 enzyme, Histones, etc.)
This compoundBenchChemBCD8945
DMSO, AnhydrousSigma-Aldrich276855
96-well Clear, Flat-Bottom High-Binding PlateCorning3590
Microplate SpectrophotometerMolecular DevicesSpectraMax M5
Experimental Workflow

TNKS2_Assay_Workflow Start Start Step1 Coat 96-well plate with Histone Mixture Start->Step1 Step2 Wash and block plate Step1->Step2 Step3 Prepare serial dilution of Test Compound in DMSO, then in Assay Buffer Step2->Step3 Step4 Add Test Compound dilutions and controls (No Inhibitor, Blank) to plate Step3->Step4 Step5 Add TNKS2 Enzyme to all wells except Blank Step4->Step5 Step6 Initiate reaction by adding Biotinylated NAD+ Substrate Step5->Step6 Step7 Incubate for 1 hour at 22°C Step6->Step7 Step8 Wash plate Step7->Step8 Step9 Add Streptavidin-HRP Step8->Step9 Step10 Incubate for 30 min at 22°C Step9->Step10 Step11 Wash plate Step10->Step11 Step12 Add Colorimetric HRP Substrate Step11->Step12 Step13 Incubate for 15-30 min until color develops Step12->Step13 Step14 Add Stop Solution Step13->Step14 Step15 Read absorbance at 450 nm Step14->Step15 End Analyze Data (IC50) Step15->End

Caption: Workflow for the biochemical TNKS2 colorimetric inhibition assay.

Step-by-Step Protocol

This protocol is adapted from commercially available kits.[6] Always refer to the specific kit manufacturer's instructions.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in 1x PARP Assay Buffer to create the working compound solutions. The final DMSO concentration in the assay should not exceed 1%.[8]

  • Plate Preparation: Follow the kit instructions for coating the 96-well plate with the histone mixture, followed by washing and blocking steps.

  • Assay Reaction: a. Add 50 µL of the working compound solutions to the appropriate wells. b. For the 'Positive Control' (100% activity), add 50 µL of assay buffer with 1% DMSO. c. For the 'Blank' (background), add 50 µL of assay buffer with 1% DMSO. d. Add 25 µL of diluted TNKS2 enzyme to all wells except the 'Blank'. e. Initiate the enzymatic reaction by adding 25 µL of the PARP Substrate Mixture (containing biotinylated NAD+) to all wells. The total reaction volume is 100 µL.

  • Incubation: Incubate the plate at room temperature (22°C) for 1 hour.

  • Detection: a. Wash the plate according to the kit protocol. b. Add 100 µL of diluted Streptavidin-HRP to each well. c. Incubate for 30 minutes at room temperature. d. Wash the plate again. e. Add 100 µL of the Colorimetric HRP Substrate to each well and incubate at room temperature for 15-30 minutes. f. Stop the reaction by adding 100 µL of Stop Solution. g. Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance value of the 'Blank' wells from all other wells.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Positive_Control - Signal_Blank))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, R).

Table 1: Example IC50 Data for TNKS2 Inhibition

CompoundTargetIC50 (nM) [95% CI]Assay Format
This compoundTNKS285.2 [75.1 - 96.6]Colorimetric
XAV939 (Reference Inhibitor)[9]TNKS211.5 [9.8 - 13.4]Colorimetric

Protocol 2: Cell-Based Wnt/β-catenin Reporter Assay

This protocol measures the compound's ability to inhibit Wnt signaling within a cellular environment using a TCF/LEF luciferase reporter cell line.[10][11][12]

Principle

HEK293 cells stably expressing a firefly luciferase gene under the control of multiple T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive elements are used.[12] Activation of the canonical Wnt pathway (e.g., by the GSK3β inhibitor LiCl or by Wnt3a ligand) leads to β-catenin stabilization, its translocation to the nucleus, and subsequent activation of TCF/LEF-mediated transcription, producing a luminescent signal.[12][13] An effective inhibitor will prevent this process, leading to a reduction in luciferase activity.

Materials and Reagents
ReagentSupplier ExampleCatalog # Example
TCF/LEF Reporter HEK293 Cell LineBPS Bioscience60500
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Lithium Chloride (LiCl)Sigma-AldrichL7026
ONE-Glo™ Luciferase Assay SystemPromegaE6110
96-well White, Clear-Bottom Assay PlatesCorning3610
LuminometerPromegaGloMax® Discover
Experimental Workflow

Reporter_Assay_Workflow Start Start Step1 Seed TCF/LEF Reporter HEK293 cells in a 96-well plate Start->Step1 Step2 Incubate for 24h to allow attachment Step1->Step2 Step3 Prepare serial dilution of Test Compound in media Step2->Step3 Step4 Pre-treat cells with Test Compound dilutions for 1 hour Step3->Step4 Step5 Stimulate Wnt pathway by adding LiCl (e.g., 20 mM) to all wells except unstimulated control Step4->Step5 Step6 Incubate for 16-24 hours Step5->Step6 Step7 Equilibrate plate to room temperature Step6->Step7 Step8 Add Luciferase Assay Reagent to all wells Step7->Step8 Step9 Incubate for 10 min to stabilize signal Step8->Step9 Step10 Read luminescence Step9->Step10 End Analyze Data (IC50) Step10->End

Caption: Workflow for the cell-based TCF/LEF luciferase reporter assay.

Step-by-Step Protocol
  • Cell Seeding: Seed TCF/LEF Reporter HEK293 cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 80 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the test compound in growth medium. Add 10 µL of the diluted compound solutions to the cells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Wnt Pathway Stimulation: Prepare a stock of LiCl in growth medium. Add 10 µL of the LiCl solution to each well to achieve a final concentration of 20 mM. For 'unstimulated' control wells, add 10 µL of plain growth medium.

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.

  • Luminescence Reading: a. Equilibrate the plate to room temperature for 10-15 minutes. b. Prepare the ONE-Glo™ Luciferase Assay Reagent according to the manufacturer's protocol. c. Add 100 µL of the reagent to each well. d. Mix on an orbital shaker for 5 minutes to ensure cell lysis. e. Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. f. Read the luminescence using a plate-based luminometer.

Data Analysis
  • Calculate the fold induction for the stimulated control: Fold Induction = Luminescence_Stimulated / Luminescence_Unstimulated.

  • Normalize the data by setting the stimulated vehicle control as 100% activity and the unstimulated control as 0% activity.

  • Plot the normalized response against the logarithm of the compound concentration and determine the IC50 value using a 4PL curve fit.

Supplementary Protocol: Cell Viability Assay

To ensure the observed reduction in reporter signal is due to specific pathway inhibition and not general cytotoxicity, a cell viability assay should be performed in parallel. This protocol uses a resazurin-based reagent.[1]

Principle

Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.[1][14]

Brief Protocol
  • Cell Seeding: Seed a Wnt-dependent cancer cell line (e.g., DLD-1, SW480) in a 96-well plate at 3,000-5,000 cells/well.[1] Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Incubate for 72 hours.

  • Detection: Add 20 µL of a resazurin-based reagent (e.g., CellTiter-Blue®) to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Read fluorescence using an appropriate plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Analysis: Normalize the data to the vehicle-treated control (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).

Table 2: Example Cell-Based Assay Data

CompoundCell LineAssay TypeIC50/GI50 (µM) [95% CI]
This compoundHEK293-TCF/LEFReporter Assay0.55 [0.48 - 0.63]
This compoundDLD-1Viability (72h)1.2 [1.0 - 1.4]
XAV939 (Reference Inhibitor)HEK293-TCF/LEFReporter Assay0.04 [0.03 - 0.05]
XAV939 (Reference Inhibitor)DLD-1Viability (72h)0.21 [0.18 - 0.25]

Conclusion and Best Practices

This application note provides a validated framework for characterizing this compound as a Tankyrase and Wnt signaling inhibitor. For robust and reproducible results, it is crucial to:

  • Validate Controls: Always include positive (reference inhibitor) and negative (vehicle) controls in every plate.

  • Mind DMSO Concentration: Keep the final DMSO concentration low (≤1%) and consistent across all wells to avoid solvent-induced artifacts.

  • Confirm Cell Health: Regularly check cells for proper morphology and viability. Perform mycoplasma testing to ensure culture integrity.

  • Optimize Seeding Density: Cell seeding densities should be optimized for each cell line to ensure they remain in the logarithmic growth phase throughout the assay period.[15]

By following these protocols, researchers can effectively profile the in vitro activity of this and similar compounds, providing a solid foundation for further preclinical development.

References

  • Clevers, H., & Nusse, R. (2012). Wnt/β-Catenin Signaling and Disease. Cell, 149(6), 1192-1205. [Link]
  • Biechele, T. L., & Moon, R. T. (2008). Assaying β-catenin/TCF signaling in cells and embryos. Methods in Molecular Biology, 468, 29-43. [Link]
  • Nusse, R. (n.d.). How to detect and activate Wnt signaling. The WNT Homepage, Stanford University. [Link]
  • Stratton, M. R., et al. (2019). A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. PubMed Central. [Link]
  • BPS Bioscience. (n.d.). TNKS2 (PARP5B) Colorimetric Assay Kit. BPS Bioscience. [Link]
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • BPS Bioscience. (n.d.). TNKS2 Homogenous Assay Kit. BPS Bioscience. [Link]
  • BPS Bioscience. (n.d.). TNKS2 (PARP5B)
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Yu, Z., et al. (2020). 2.3. Cell viability assay. Bio-protocol. [Link]
  • BPS Bioscience. (n.d.). TNKS2 (PARP5B) Chemiluminescent Assay Kit. BPS Bioscience. [Link]
  • BPS Bioscience. (n.d.).
  • Chen, J., et al. (2016). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. PubMed Central. [Link]
  • Al-Ostath, S., et al. (2023).
  • Lee, H., et al. (2012). 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. European Journal of Medicinal Chemistry, 47(1), 125-37. [Link]

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Application Notes and Protocols for the Anticonvulsant Screening of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Hydantoin Derivatives in Epilepsy

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] The development of effective antiseizure drugs (ASDs) remains a critical area of research. Historically, the discovery of ASDs has heavily relied on in vivo screening in rodent models of seizures.[2] The hydantoin chemical scaffold, a five-membered heterocyclic ring, is a cornerstone in the pharmacopoeia of anticonvulsant medications.[3][4] Phenytoin, a well-known hydantoin derivative, was one of the first non-sedative anticonvulsants identified and has been a mainstay in epilepsy treatment for decades.[5][6] Hydantoin derivatives are particularly effective against partial-onset and tonic-clonic seizures.[3][4]

This document outlines a comprehensive protocol for the preclinical anticonvulsant screening of a novel hydantoin derivative, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. The proposed screening cascade utilizes clinically validated animal models to assess the compound's potential efficacy against different seizure types and to evaluate its neurotoxic profile. The primary screening will be conducted using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests, which are considered to have high predictive validity for therapeutic response in humans.[2][7]

Scientific Rationale for Screening Assays

The selection of the MES and scPTZ seizure models is based on their established ability to identify compounds with specific anticonvulsant mechanisms.

  • Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[2][7][8] The test involves inducing a seizure via electrical stimulation, leading to a characteristic tonic hindlimb extension. A compound's ability to prevent this tonic extension suggests its potential to inhibit seizure spread.[8]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify compounds that may be effective against absence and/or myoclonic seizures.[7] Pentylenetetrazol is a chemoconvulsant that primarily acts as a GABA-A receptor antagonist. The ability of a test compound to prevent or delay the onset of clonic seizures induced by scPTZ suggests a potential mechanism involving the enhancement of GABAergic neurotransmission or effects on T-type calcium channels.[9]

Following the initial efficacy screening, a preliminary assessment of neurotoxicity is crucial to determine the therapeutic index of the compound.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates the sequential workflow for evaluating the anticonvulsant potential of this compound.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Neurotoxicity Assessment cluster_2 Phase 3: Data Analysis TestCompound Test Compound Administration (Varying Doses) MES_Test Maximal Electroshock (MES) Test (Models Tonic-Clonic Seizures) TestCompound->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test (Models Absence/Myoclonic Seizures) TestCompound->scPTZ_Test Neurotoxicity Neurotoxicity Screening (e.g., Rotarod Test) MES_Test->Neurotoxicity DataAnalysis Data Analysis (ED50, TD50, Protective Index) MES_Test->DataAnalysis scPTZ_Test->Neurotoxicity scPTZ_Test->DataAnalysis Neurotoxicity->DataAnalysis

Caption: Anticonvulsant screening workflow.

Detailed Protocols

Animal Handling and Preparation
  • Species: Male ICR mice (20-25 g) are commonly used for these initial screens.[10]

  • Acclimation: Animals should be acclimated to the laboratory environment for a minimum of 3 days before testing, with free access to food and water.[10] They should be housed in a temperature-controlled room with a 12-hour light/dark cycle.[10]

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol for Maximal Electroshock (MES) Test

Objective: To assess the ability of the test compound to prevent tonic hindlimb extension induced by electrical stimulation.

Apparatus:

  • An electroconvulsive shock generator.[10]

  • Corneal or auricular electrodes.[10][11]

Procedure:

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receiving only the vehicle (e.g., saline, DMSO) must be included.

  • Anesthesia and Electrode Placement: At the time of peak effect of the test compound, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse.[8] If using corneal electrodes, also apply a drop of saline to improve conductivity.[8]

  • Stimulation: Deliver an electrical stimulus through the electrodes. Common parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[8]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is the endpoint.[8]

  • Data Collection: Record the number of animals protected from tonic hindlimb extension in each dose group.

Protocol for Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: To evaluate the compound's ability to protect against clonic seizures induced by a chemoconvulsant.

Materials:

  • Pentylenetetrazol (PTZ) solution.

  • Syringes and needles for subcutaneous injection.

Procedure:

  • Drug Administration: Administer the test compound i.p. at various doses to different groups of mice, including a vehicle control group.

  • PTZ Injection: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ. A commonly used dose for mice is 85 mg/kg.[12]

  • Observation: Place each mouse in an individual observation cage and observe for the next 30 minutes for the presence or absence of clonic seizures.[12][13] A clonic seizure is defined as clonus of the whole body lasting for at least 3-5 seconds.[12][13]

  • Data Collection: Record the number of animals in each dose group that are protected from clonic seizures.

Protocol for Neurotoxicity Screening (Rotarod Test)

Objective: To assess for potential motor impairment caused by the test compound.

Apparatus:

  • A rotarod apparatus for mice.

Procedure:

  • Training: Prior to drug administration, train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes).

  • Drug Administration: Administer the test compound or vehicle to the trained mice.

  • Testing: At the time of peak effect, place each mouse on the rotarod and record the time it remains on the rotating rod.

  • Endpoint: A mouse is considered to have failed the test if it falls off the rod before the predetermined cut-off time.

  • Data Collection: Record the number of animals in each dose group that fail the rotarod test.

Data Analysis and Interpretation

The data collected from the screening assays will be used to determine the median effective dose (ED50) and the median toxic dose (TD50).

  • ED50 (Median Effective Dose): The dose of the compound that protects 50% of the animals from the induced seizure (tonic hindlimb extension in the MES test or clonic seizure in the scPTZ test).[8]

  • TD50 (Median Toxic Dose): The dose of the compound that causes a specific toxic effect (in this case, motor impairment in the rotarod test) in 50% of the animals.

  • Protective Index (PI): The ratio of TD50 to ED50 (PI = TD50 / ED50). A higher PI indicates a wider margin of safety for the compound.

The ED50 and TD50 values are typically calculated using probit analysis.

Table 1: Hypothetical Anticonvulsant Screening Data for this compound

TestEndpointED50 (mg/kg, i.p.)
MES TestTonic Hindlimb Extension25.5
scPTZ TestClonic Seizure42.8
Neurotoxicity (Rotarod)Motor Impairment150.2 (TD50)

Table 2: Calculated Protective Indices

ParameterValue
Protective Index (MES)5.9
Protective Index (scPTZ)3.5

Interpretation of Hypothetical Results:

In this hypothetical example, this compound shows activity in both the MES and scPTZ tests, suggesting a broad spectrum of anticonvulsant activity. The lower ED50 in the MES test might indicate a more potent effect against generalized tonic-clonic seizures. The protective indices are greater than 1, suggesting that the compound is effective at doses lower than those that cause motor impairment.

Potential Mechanism of Action

The activity of hydantoin derivatives often involves the modulation of voltage-gated sodium channels.[5] However, some derivatives may also exert their effects through interactions with GABA-A receptors or other targets.[14] The observed efficacy in the scPTZ test could suggest a potential interaction with the GABAergic system. Further mechanistic studies would be required to elucidate the precise mechanism of action of this compound.

G cluster_0 Potential Mechanisms of Hydantoin Derivatives Hydantoin 3-Amino-5-methyl-5-phenyl- imidazolidine-2,4-dione NaChannel Voltage-Gated Sodium Channels Hydantoin->NaChannel Modulation GABA_A GABA-A Receptor Hydantoin->GABA_A Potentiation Seizure_Spread Reduced Neuronal Excitability & Seizure Spread NaChannel->Seizure_Spread GABA_A->Seizure_Spread

Caption: Potential mechanisms of anticonvulsant action.

Conclusion

The protocols described in this application note provide a robust framework for the initial in vivo screening of novel hydantoin derivatives like this compound. By employing clinically validated models and a systematic approach to data analysis, researchers can effectively identify promising lead compounds for further development as next-generation antiseizure medications. Positive results from this screening cascade would warrant further investigation into the compound's pharmacokinetic profile, detailed mechanism of action, and efficacy in chronic models of epilepsy.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments.
  • Neurotoxicity - National Toxicology Program. National Institutes of Health.
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
  • Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. PubMed.
  • Screening model for anticonvulsants as developed by Putnam and Houston... ResearchGate.
  • Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Bio-protocol.
  • Neurobehavioral screening in rodents. PubMed.
  • The Screening models for antiepileptic drugs: A Review. ResearchGate.
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.
  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database.
  • Use of a rodent neurotoxicity screening battery in the preclinical safety assessment of recombinant-methionyl human brain-derived neurotrophic factor. PubMed.
  • Test No. 424: Neurotoxicity Study in Rodents. OECD.
  • The Screening models for antiepileptic drugs: A Review. ResearchGate.
  • 3.2.4. PTZ Seizure Test. Bio-protocol.
  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. PubMed Central.
  • Acute neurotoxicity (rat). Pesticide Registration Toolkit.
  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate.
  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate.
  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. Semantic Scholar.
  • Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease.
  • View of A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.

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Application Notes and Protocols: Evaluating the Anticonvulsant Potential of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione using the Maximal Electroshock (MES) Test

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for MES Screening in Anticonvulsant Drug Discovery

The Maximal Electroshock (MES) test is a cornerstone preclinical model for the initial screening and identification of potential antiepileptic drugs (AEDs).[1][2][3] Its primary utility lies in its ability to model generalized tonic-clonic seizures, one of the most severe forms of epilepsy.[1][4] The MES-induced seizure is characterized by a predictable sequence of behavioral events, culminating in a tonic extension of the hindlimbs. The core principle of the MES test is to evaluate a compound's ability to prevent the spread of seizures when neuronal circuits are maximally stimulated.[4] A test compound's success in abolishing the tonic hindlimb extension component is a strong indicator of its potential efficacy against generalized seizures.[4]

Historically, this model was instrumental in the discovery of phenytoin, a foundational AED, and continues to be a validated and reliable tool in modern drug discovery pipelines.[1][5] The test's high reproducibility and electrophysiological consistency with human seizures make it an invaluable first-line screen.[4]

This document provides a detailed protocol for evaluating the anticonvulsant properties of a novel chemical entity, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a derivative of the imidazolidine-2,4-dione (hydantoin) scaffold. The hydantoin ring is a well-established pharmacophore in several marketed anticonvulsants, most notably phenytoin.[6][7] Therefore, investigating novel derivatives like the target compound is a rational approach in the search for new AEDs. This guide will detail the experimental workflow, from animal preparation and compound administration to data analysis and interpretation, providing the necessary scientific context for each step.

Mechanism of Action: The Neuronal Basis of the MES Test

The MES test induces a supramaximal seizure that recruits and activates a wide array of neuronal circuits. Anticonvulsant agents that are effective in this model typically act by preventing the spread of this seizure activity. A primary mechanism of action for many MES-active compounds, including the reference drug phenytoin, is the blockade of voltage-gated sodium channels.[8]

During a seizure, neurons fire at an abnormally high frequency. Phenytoin and similar drugs preferentially bind to the inactive state of voltage-gated sodium channels.[9] This binding stabilizes the inactive state, prolonging the refractory period of the neuron and making it less likely to fire another action potential. This use-dependent blockade effectively filters out sustained, high-frequency neuronal discharges characteristic of a seizure, while having minimal impact on normal, lower-frequency neuronal firing.[8] By inhibiting this repetitive firing, the drug prevents the propagation of the seizure from its point of origin to other brain regions.

It is hypothesized that novel imidazolidine-2,4-dione derivatives may share this mechanism of action. The evaluation of this compound in the MES test will provide initial evidence as to whether it possesses this phenytoin-like activity.

Experimental Workflow and Protocol

The following protocol outlines the steps for conducting the MES test in mice to determine the anticonvulsant potential of this compound.

Materials and Equipment
  • Test Compound: this compound

  • Reference Compound: Phenytoin

  • Vehicle: Appropriate solvent for the test and reference compounds (e.g., 0.5% methylcellulose in water)

  • Animals: Male CF-1 or C57BL/6 mice (25-30 g)[10]

  • Electroconvulsiometer: Capable of delivering a constant alternating current (e.g., Ugo Basile model)

  • Corneal Electrodes

  • Topical Anesthetic: 0.5% Tetracaine hydrochloride[4]

  • Electrode Solution: 0.9% Saline[4]

  • Animal Scale

  • Syringes and Needles for drug administration (oral gavage or intraperitoneal)

  • Timers

Experimental Design and Procedure

The experiment is designed to first perform a qualitative screen to identify activity and determine the time of peak effect (TPE), followed by a quantitative determination of the median effective dose (ED50).

Part 1: Initial Qualitative Screen and Time to Peak Effect (TPE) Determination

The purpose of this initial phase is to see if the compound has any anticonvulsant activity at reasonable doses and to identify the time point at which its effect is maximal.

  • Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least 3 days prior to the experiment.

  • Grouping: Randomly assign animals to groups of at least 4 mice per group.[4]

  • Dosing:

    • Vehicle Control Group: Administer the vehicle solution.

    • Test Compound Groups: Administer three different doses of this compound (e.g., 30, 100, and 300 mg/kg, i.p. or p.o.).[11] The route of administration should be consistent.

    • Positive Control Group: Administer a known effective dose of Phenytoin (e.g., 20-25 mg/kg, i.p.).[10]

  • MES Induction: At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), induce seizures. This staggered timing is crucial for identifying the TPE.

  • Seizure Induction Protocol:

    • Briefly restrain the mouse.

    • Apply one drop of topical anesthetic (0.5% tetracaine) to each cornea.[4]

    • After approximately 1 minute, apply a drop of 0.9% saline to each cornea to ensure good electrical contact.[4]

    • Place the corneal electrodes on the corneas.

    • Deliver a supramaximal electrical stimulus: 60 Hz alternating current, 50 mA for 0.2 seconds.[4]

  • Observation and Endpoint:

    • Immediately after the stimulus, release the animal into an observation chamber.

    • Observe the seizure behavior. The key endpoint is the presence or absence of the tonic hindlimb extension phase.[4] The seizure typically progresses through flexion, full tonic extension of both hindlimbs, and finally a clonic phase.

    • An animal is considered "protected" if the tonic hindlimb extension is abolished.[4]

  • Data Recording: Record the number of animals protected in each group at each time point. The TPE is the time point at which the highest dose of the test compound shows the maximum protective effect.

Part 2: Quantitative ED50 Determination

Once the TPE is established, this phase aims to determine the dose of the compound that protects 50% of the animals.

  • Dosing: Based on the results of the initial screen, select a range of at least three to five doses of the test compound that are expected to provide protection ranging from just above 0% to just below 100%.

  • MES Induction: Administer the vehicle or the selected doses of the test compound to new groups of animals (8-10 animals per group is recommended for statistical power).[12] At the predetermined TPE, subject each animal to the MES procedure as described above.

  • Data Recording: For each dose group, record the number of animals protected from tonic hindlimb extension.

Data Analysis and Interpretation
  • TPE Data: The TPE is determined by identifying the time point with the highest percentage of protected animals in the high-dose group from the initial screen.

  • ED50 Calculation: The ED50 value and its 95% confidence intervals are calculated from the dose-response data using probit analysis. The percentage of protected animals for each dose is plotted against the logarithm of the dose to generate a dose-response curve.

Illustrative Data Presentation

The following tables are examples of how data for a novel compound, "Compound X" (representing this compound), might be presented.

Table 1: Time to Peak Effect (TPE) Determination for Compound X in the MES Test

Treatment (Dose, mg/kg, i.p.)Time Post-Administration (min)NProtected Animals% Protection
Vehicle30400
Vehicle60400
Compound X (300)304250
Compound X (300) 60 4 4 100
Compound X (300)1204250
Compound X (300)2404125
Phenytoin (25)6044100

Based on this illustrative data, the TPE for Compound X would be determined as 60 minutes.

Table 2: ED50 Determination for Compound X at TPE (60 min)

Treatment (Dose, mg/kg, i.p.)NProtected Animals% Protection
Vehicle1000
Compound X (10)10110
Compound X (30)10550
Compound X (100)10990
Compound X (300)1010100

From this data, an ED50 of 30 mg/kg would be determined for Compound X.

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and procedural flows of the MES test protocol.

MES_Workflow cluster_prep Phase 1: Preparation & TPE Screen cluster_ed50 Phase 2: ED50 Determination Acclimation Animal Acclimation (≥3 days) Grouping_TPE Random Grouping (n=4/group) Acclimation->Grouping_TPE Dosing_TPE Administer Vehicle, Phenytoin, & 3 Doses of Test Compound Grouping_TPE->Dosing_TPE Timepoints Test at Multiple Timepoints (e.g., 30, 60, 120, 240 min) Dosing_TPE->Timepoints MES_TPE Perform MES Procedure (Anesthesia, Saline, Stimulus) Timepoints->MES_TPE Observe_TPE Observe for Tonic Hindlimb Extension MES_TPE->Observe_TPE Record_TPE Record Protected Animals Observe_TPE->Record_TPE Determine_TPE Identify Time of Peak Effect (TPE) Record_TPE->Determine_TPE Wait_TPE Wait for TPE Determine_TPE->Wait_TPE Inform ED50 Phase Grouping_ED50 Random Grouping (n=8-10/group) Dosing_ED50 Administer Vehicle & ≥3 Doses of Test Compound Grouping_ED50->Dosing_ED50 Dosing_ED50->Wait_TPE MES_ED50 Perform MES Procedure Wait_TPE->MES_ED50 Observe_ED50 Observe for Tonic Hindlimb Extension MES_ED50->Observe_ED50 Record_ED50 Record Protected Animals Observe_ED50->Record_ED50 Calculate_ED50 Calculate ED50 (Probit Analysis) Record_ED50->Calculate_ED50

Caption: Workflow for MES anticonvulsant screening.

MES_Mechanism cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Resting Open Inactivated Na_Channel:inact->Na_Channel:rest Recovery Block Blocks Repetitive Firing Na_Channel:inact->Block Prevents Return to Resting State Seizure High-Frequency Neuronal Firing (Seizure Activity) Seizure->Na_Channel:inact Rapid Cycling Compound Test Compound (e.g., Phenytoin, 3-Amino-5-methyl-5-phenyl- imidazolidine-2,4-dione) Stabilize Stabilizes Inactivated State Compound->Stabilize Stabilize->Na_Channel:inact Binds & Prolongs Protection Prevents Seizure Spread (Protection in MES Test) Block->Protection

Caption: Hypothesized mechanism of action in the MES test.

Conclusion and Future Directions

The Maximal Electroshock test serves as a robust and efficient primary screen for compounds with potential efficacy against generalized tonic-clonic seizures. A positive result for this compound in this assay—demonstrated by a dose-dependent protection against tonic hindlimb extension—would provide strong justification for its further development. Such a finding would suggest a potential mechanism involving the modulation of voltage-gated sodium channels, warranting subsequent investigation through more specific in vitro electrophysiological assays. Compounds that show a clear dose-response relationship and a favorable therapeutic index (a ratio of toxic dose to effective dose) would be prioritized for evaluation in more complex, chronic models of epilepsy.

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  • Semantic Scholar. (n.d.). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety.
  • Wujec, M., et al. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem, e202400612.
  • Siddiqui, N., et al. (2007). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. Archiv der Pharmazie, 340(3), 135-141.
  • Bulletin of Environment, Pharmacology and Life Sciences. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
  • Fun, H. K., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262.
  • Siwek, A., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(18), 4256.
  • Navarrete-Vazquez, G., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(2), 344-353.
  • Rios-Lombardia, N., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.

Sources

Application Note and Detailed Protocol: Evaluating the Anticonvulsant Potential of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione using the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

Epilepsy is a significant neurological disorder, and the demand for novel, more effective anticonvulsant therapies is persistent.[1] A crucial first step in the discovery pipeline for new antiepileptic drugs (AEDs) is the use of reliable and predictive preclinical screening models.[1][2] Among the most established and widely utilized of these is the subcutaneous pentylenetetrazole (scPTZ) seizure assay.[3] This model is particularly valued for its ability to identify compounds that may be effective against generalized non-convulsive (absence) and myoclonic seizures.[4][5]

The scPTZ assay's mechanism of action is rooted in its antagonism of the GABA-A receptor complex, the primary mediator of inhibitory neurotransmission in the central nervous system.[6][7] Pentylenetetrazole (PTZ) non-competitively binds to the picrotoxin site on the GABA-A receptor, thereby blocking the influx of chloride ions and reducing neuronal inhibition.[6][8] This disruption of the delicate balance between excitation and inhibition leads to generalized neuronal hyperexcitability, culminating in observable seizures.[8] The scPTZ model is therefore an excellent tool for identifying test articles that can restore this inhibitory tone, a hallmark of many effective anticonvulsant drugs.[6][8]

This guide provides a comprehensive protocol for utilizing the scPTZ assay to evaluate the anticonvulsant properties of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione , a novel compound belonging to the hydantoin class. Hydantoin derivatives, such as Phenytoin, are a well-established class of anticonvulsants.[9][10] Phenytoin's primary mechanism involves the modulation of voltage-gated sodium channels, stabilizing them in their inactive state to reduce high-frequency neuronal firing.[11][12] While the precise mechanism of this compound is yet to be elucidated, its structural similarity to known AEDs makes it a compelling candidate for investigation. This protocol is designed for researchers, scientists, and drug development professionals, providing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible results.

Mechanism of Action: PTZ-Induced Seizures

To effectively use this assay, it is crucial to understand the underlying neuropharmacology. The diagram below illustrates the mechanism by which PTZ induces a seizure state.

PTZ_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens Neuron_Hyperpolarization Membrane Hyperpolarization (Inhibition) Cl_ion->Neuron_Hyperpolarization Influx Neuron_Depolarization Membrane Depolarization (Excitation / Seizure) Neuron_Hyperpolarization->Neuron_Depolarization Inhibition Blocked by PTZ GABA_release->GABA_A_Receptor Binds to Receptor PTZ Pentylenetetrazole (PTZ) PTZ->GABA_A_Receptor Blocks Channel Test_Compound Test Compound (e.g., 3-Amino-5-methyl-5- phenylimidazolidine-2,4-dione) Test_Compound->GABA_A_Receptor Potential Positive Allosteric Modulation

Caption: Mechanism of PTZ-induced seizures and potential site of action for test compounds.

Ethical Considerations in Animal Research

All procedures involving animals must be conducted in strict accordance with institutional and national ethical guidelines.[13][14] Key principles include the 3Rs : Replacement , Reduction , and Refinement .[15] This protocol is designed to minimize animal stress and use the minimum number of animals required for statistical validity.[16][17] Researchers must obtain approval from their Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board before commencing any studies.

Detailed Experimental Protocol

This protocol outlines the necessary steps to assess the anticonvulsant efficacy of this compound.

Materials and Reagents
Item Specification Supplier Example
Test Compound This compoundBLDpharm (CAS: 71202-91-0)[18]
Convulsant Agent Pentylenetetrazole (PTZ)Sigma-Aldrich
Vehicle 0.9% Saline, Tween 80, or other appropriate vehicleVaries
Positive Control Diazepam, EthosuximideVaries
Experimental Animals Male Swiss Albino miceCharles River, Jackson Laboratory
Equipment Analytical balance, vortex mixer, sonicator, syringes (1 mL), needles (25-27 gauge), observation chambers, stopwatchVaries
Experimental Design and Workflow

The following diagram provides a high-level overview of the experimental workflow.

Sources

Application Notes & Protocols: Electrophysiological Characterization of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Ion Channel Pharmacology

Introduction & Scientific Rationale

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, most notably represented by the archetypal anti-epileptic drug, Phenytoin.[1][2] These compounds have a well-documented history of clinical efficacy in treating seizures, and their primary mechanism often involves the modulation of voltage-gated ion channels.[3] Specifically, many hydantoin-based anticonvulsants, including Phenytoin, exert their therapeutic effect by blocking voltage-gated sodium channels (VGSCs).[4][5] This action is not merely a simple pore block but a sophisticated, state-dependent interaction. Such drugs preferentially bind to and stabilize the inactivated state of the sodium channel, a state that is more prevalent during the high-frequency neuronal firing characteristic of a seizure.[4][6] This use-dependent mechanism allows for the selective dampening of pathological hyperexcitability with minimal impact on normal neuronal transmission.

The compound of interest, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, is a structural analog of Phenytoin. It shares the core hydantoin ring but features a methyl group in place of one of the phenyl groups at the C-5 position and the addition of an amino group at the N-3 position. Preliminary studies on related derivatives suggest potential anticonvulsant activity.[7][8][9] Given its structural heritage, it is highly probable that its primary mechanism of action involves the modulation of neuronal ion channels.

This application note provides a comprehensive suite of electrophysiology protocols designed to rigorously characterize the effects of this compound. The guide is structured to first screen the compound against key voltage-gated ion channels (sodium, calcium, and potassium), then to perform an in-depth investigation of its state-dependent interaction with sodium channels, and finally to assess its integrated effect on neuronal excitability. These protocols are designed for researchers in drug discovery and neuropharmacology to elucidate the compound's precise mechanism of action.

General Experimental Workflow

The following diagram outlines the logical progression of experiments, from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation (VGSC Focus) cluster_2 Phase 3: Functional Impact Assessment cluster_3 Analysis & Interpretation Screen_Na Whole-Cell Voltage-Clamp Screen on Nav Channels Tonic Tonic Block Assay (Resting State) Screen_Na->Tonic If Nav active Screen_Ca Whole-Cell Voltage-Clamp Screen on Cav Channels Screen_K Whole-Cell Voltage-Clamp Screen on Kv Channels Phasic Use-Dependent Block Assay (Inactivated State) Tonic->Phasic Inactivation Steady-State Inactivation Assay Phasic->Inactivation CurrentClamp Current-Clamp Recording on Cultured Neurons Inactivation->CurrentClamp Correlate channel & neuron effects Analysis IC50 Determination Shift in V1/2 Analysis Action Potential Firing Analysis CurrentClamp->Analysis

Caption: High-level experimental workflow for characterizing the test compound.

Materials & Reagents

  • Cell Lines: HEK293 cells stably expressing human Nav1.2, Cav1.2, and Kv2.1 are recommended for screening. For neuronal excitability studies, primary rat cortical or hippocampal neurons (E18) are ideal.

  • Test Compound: this compound. Prepare a 10 mM stock solution in DMSO. Final DMSO concentration in the recording chamber should not exceed 0.1%.

  • Equipment:

    • Patch-clamp amplifier (e.g., Axopatch 200B)

    • Digidata acquisition system (e.g., Digidata 1550)

    • Microscope (inverted, with DIC optics)

    • Micromanipulators

    • Perfusion system

    • Borosilicate glass capillaries for pipette fabrication

  • Solutions & Reagents:

    • External Solution (for Nav/Kv): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • External Solution (for Cav): (in mM) 120 Choline-Cl, 20 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.

    • Internal Solution (for Nav/Kv): (in mM) 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2 with KOH.

    • Internal Solution (for Cav): (in mM) 130 Cs-Methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

    • Channel Blockers: Tetrodotoxin (TTX) for NaV channels, Nifedipine for L-type CaV channels, Tetraethylammonium (TEA) for KV channels.

Protocol 1: Primary Ion Channel Screening (Voltage-Clamp)

Objective: To determine if the test compound exhibits activity against major classes of voltage-gated sodium, calcium, or potassium channels.

Methodology:

  • Cell Preparation: Plate HEK293 cells expressing the channel of interest onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the appropriate internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the appropriate external solution.

    • Approach a single, healthy cell with the micropipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Recording Protocol:

    • Apply the specific voltage protocol for the channel being studied (see diagram below) to elicit ionic currents.

    • Record a stable baseline current for at least 3 minutes.

    • Perfuse the test compound at a screening concentration (e.g., 10 µM) and continue recording until the effect reaches a steady state.

    • Perform a washout step by perfusing with the control external solution to check for reversibility.

  • Data Analysis: Measure the peak current amplitude before (control) and after compound application. Calculate the percentage of inhibition.

G cluster_0 Nav1.2 Protocol cluster_1 Cav1.2 Protocol cluster_2 Kv2.1 Protocol a Holding Potential -120 mV b Test Pulse 0 mV (20 ms) a->b Depolarize c Holding Potential -80 mV d Test Pulse +10 mV (200 ms) c->d Depolarize e Holding Potential -80 mV f Test Pulse +40 mV (300 ms) e->f Depolarize

Caption: Example voltage-clamp protocols for primary channel screening.

Protocol 2: Characterization of State-Dependent VGSC Blockade

Rationale: If Protocol 1 reveals significant inhibition of sodium channels, the following experiments are critical to determine the mechanism. These protocols differentiate between a simple block of the channel pore and a more nuanced, state-dependent interaction.

Tonic Block (Resting State Affinity)

Objective: To measure the compound's ability to block sodium channels from the resting (closed) state.

Methodology:

  • Establish a whole-cell recording from a HEK293-Nav1.2 cell.

  • Hold the membrane potential at a hyperpolarized level (-120 mV) to ensure all channels are in the resting state.

  • Apply a brief (20 ms) test pulse to 0 mV once every 30 seconds (low frequency) to minimize channel entry into the inactivated state.

  • After establishing a stable baseline, apply increasing concentrations of the test compound.

  • Measure the reduction in peak current at each concentration to construct a concentration-response curve and determine the IC50 for the resting state.

Use-Dependent (Phasic) Block

Objective: To determine if the compound's blocking effect increases with channel activity, which indicates preferential binding to the open or inactivated states.

Methodology:

  • Hold the membrane potential at -120 mV.

  • Apply a train of 50 depolarizing pulses (to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz).

  • Record the peak current elicited by each pulse in the train.

  • Apply the test compound (at a concentration near its tonic IC50) and repeat the pulse train.

  • Analysis: In the presence of a use-dependent blocker, the current from later pulses in the train will be progressively smaller than in the control condition. Quantify the percentage of block for the first and last pulse.

G cluster_0 Expected Result V_hold Holding Potential -120 mV Pulse_Train Pulse Train (10 Hz) 50 Pulses to 0 mV V_hold->Pulse_Train High-Frequency Stimulation Result_img

Sources

Cell-based assays for 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-based Assays for Characterizing the Bioactivity of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and epilepsy research.

Introduction: Unveiling the Therapeutic Potential of a Novel Hydantoin Analog

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, most notably represented by the archetypal anti-epileptic drug, Phenytoin.[1][2] These compounds have a well-documented history of modulating neuronal excitability, primarily by interacting with key ion channels that govern action potential propagation.[3][4][5] this compound is a novel analog of this class, suggesting a strong scientific rationale for its investigation as a potential modulator of neuronal function. Preliminary research into related hydantoin structures indicates potential anticonvulsant, antimicrobial, and even anticancer activities, highlighting the chemical versatility and biological promise of this family of compounds.[6][7][8]

This guide, designed for researchers in drug discovery and neuropharmacology, provides a comprehensive suite of cell-based assay protocols to systematically characterize the biological activity of this compound. The proposed workflow is structured to first identify primary bioactivity through high-throughput screening and then to validate and dissect the mechanism of action using more detailed biophysical methods. We will focus on the most probable targets for hydantoin compounds: voltage-gated sodium channels (VGSCs) and GABA-A receptors, which are critical regulators of neuronal signaling and common targets for antiepileptic drugs.[3][9] Furthermore, we will address the essential aspect of cytotoxicity to establish a preliminary therapeutic index. Each protocol is designed as a self-validating system, incorporating necessary controls and explaining the scientific principles behind each step.

Part 1: Primary Screening for Voltage-Gated Sodium Channel Modulation

The primary mechanism of action for many hydantoin-based anticonvulsants, including Phenytoin, is the voltage-dependent blockade of voltage-gated sodium channels (VGSCs).[2][4][5] This action stabilizes neuronal membranes and prevents the high-frequency neuronal discharges characteristic of seizures.[3] Therefore, the initial and most critical step in characterizing this compound is to assess its activity on these channels.

A fluorescence-based membrane potential assay is an ideal method for primary screening due to its high-throughput capability and robust signal window.[10][11] This assay indirectly measures the influx of sodium ions through open VGSCs by detecting the resulting change in cell membrane potential.

Protocol 1.1: FLIPR-Based Membrane Potential Assay for VGSC Inhibition

This protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR) and a voltage-sensitive fluorescent dye to detect compound-mediated inhibition of VGSC activity in a stable cell line.

Causality behind Experimental Choices:

  • Cell Line: HEK293 cells stably expressing a specific human VGSC subtype (e.g., hNaV1.7) are used. HEK293 cells are robust and easy to culture, and stable expression ensures consistent target availability.[10]

  • Activator: Veratridine, a sodium channel activator, is used to force the channels into a prolonged open state, which is necessary to generate a detectable and sustained depolarization signal.[10]

  • Dye System: A FRET-based membrane potential-sensitive dye provides a reliable and reproducible signal corresponding to changes in membrane voltage.[11]

Experimental Workflow Diagram:

FLIPR_Workflow cluster_prep Cell & Plate Preparation cluster_assay Compound & Activator Addition (FLIPR) cluster_analysis Data Analysis P1 Seed hNaV1.7-HEK293 cells in 384-well plates P2 Incubate for 24-48 hours P1->P2 P3 Load cells with FRET-based membrane potential dye P2->P3 A1 Add 3-Amino-5-methyl-5-phenyl- imidazolidine-2,4-dione (Test Compound) P3->A1 Transfer to FLIPR A2 Incubate A1->A2 A3 Add Veratridine (Activator) & immediately read fluorescence A2->A3 D1 Measure fluorescence change (depolarization signal) A3->D1 D2 Calculate % inhibition relative to controls D1->D2 D3 Generate dose-response curve and determine IC50 D2->D3

Caption: Workflow for the FLIPR-based membrane potential assay.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing the target VGSC (e.g., hNaV1.7) into black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well in 50 µL of culture medium. Incubate at 37°C with 5% CO₂ for 24-48 hours.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well. Incubate the plate at 37°C for 60 minutes.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a suitable assay buffer. Also, prepare a known VGSC inhibitor (e.g., Tetracaine) as a positive control and a vehicle-only (DMSO) control.

  • Compound Addition: Transfer the cell plate to the FLIPR instrument. Add 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Activation and Measurement: Prepare the activator solution (e.g., Veratridine in assay buffer). The FLIPR instrument will add 10 µL of the activator solution to each well and immediately begin recording the fluorescent signal for 2-3 minutes.

  • Data Analysis: The change in fluorescence upon activator addition corresponds to membrane depolarization. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle (0% inhibition) and positive (100% inhibition) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTargetAssay TypeResult (IC₅₀)Positive Control (IC₅₀)
This compoundhNaV1.7Membrane Potential[Experimental Value]Tetracaine (~5 µM)
Vehicle (DMSO)hNaV1.7Membrane PotentialNo activityN/A

Part 2: Biophysical Characterization with Automated Electrophysiology

While fluorescence assays are excellent for screening, automated patch-clamp electrophysiology is the gold standard for confirming and characterizing the mechanism of ion channel modulators.[12][13] This technique directly measures the ionic current flowing through the channels, providing detailed information on the compound's effects on channel gating properties (activation, inactivation) and its voltage- and use-dependence.[12]

Protocol 2.1: Use-Dependent Block of VGSCs using Automated Patch-Clamp

This protocol assesses whether the inhibitory effect of the compound is "use-dependent," a hallmark of many effective anti-epileptic drugs where the block is more pronounced on channels that are frequently opening and closing, as occurs during a seizure.[12]

Causality behind Experimental Choices:

  • Platform: An automated, high-throughput patch-clamp system (e.g., IonWorks Quattro, SyncroPatch) allows for the rapid and reproducible recording of ion channel currents from many cells simultaneously.[12][13]

  • Voltage Protocol: A specific voltage protocol involving a train of depolarizing pulses is applied. This mimics high-frequency neuronal firing and allows for the assessment of use-dependent block.[12]

  • Cell Line: A CHO or HEK cell line with stable, high-level expression of the target VGSC subtype is crucial for obtaining robust and reliable currents.

Experimental Workflow Diagram:

APC_Workflow cluster_prep Cell & System Preparation cluster_assay Electrophysiological Recording cluster_analysis Data Analysis P1 Harvest & prepare hNaV1.7-CHO cell suspension P2 Load cells, intracellular, & extracellular solutions onto automated patch-clamp system A1 Establish whole-cell giga-seal configuration P2->A1 A2 Apply baseline voltage protocol (pulse train) & record current A1->A2 A3 Add Test Compound & incubate A2->A3 A4 Apply post-compound voltage protocol & record current A3->A4 D1 Measure peak current amplitude for each pulse (P1 to Pn) A4->D1 D2 Calculate % block of the first pulse (tonic block) and last pulse (use-dependent block) D1->D2 D3 Determine IC50 for tonic and use-dependent block D2->D3

Caption: Workflow for automated patch-clamp electrophysiology.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the target VGSC subtype. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution at the concentration recommended by the instrument manufacturer.

  • System Setup: Prime the automated patch-clamp system with intracellular and extracellular solutions. Load the cell suspension and compound plates.

  • Whole-Cell Recording: The instrument will automatically trap individual cells and establish a whole-cell patch-clamp configuration.

  • Baseline Recording: Apply a pre-compound voltage protocol. A typical protocol to measure use-dependence involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then applying a train of 20-30 short depolarizing pulses (e.g., to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz). Record the resulting sodium currents.

  • Compound Application: Apply the test compound at various concentrations and allow it to incubate for 3-5 minutes.

  • Post-Compound Recording: Re-apply the same voltage pulse train protocol in the presence of the compound and record the currents.

  • Data Analysis: For each cell, measure the peak current amplitude of the first pulse (P1) and the last pulse (Pn) both before and after compound application.

    • Tonic Block: Calculate the inhibition of the P1 current.

    • Use-Dependent Block: Calculate the inhibition of the Pn current. A significantly greater block of Pn compared to P1 indicates use-dependence.

    • Generate dose-response curves for both tonic and use-dependent block to determine their respective IC₅₀ values.

Data Presentation:

CompoundTargetTonic Block IC₅₀Use-Dependent Block IC₅₀
This compoundhNaV1.7[Experimental Value][Experimental Value]
Phenytoin (Positive Control)hNaV1.7~30 µM~5 µM

Part 3: Assessing Off-Target Activity at GABA-A Receptors

Some anticonvulsants also modulate inhibitory neurotransmission by acting on GABA-A receptors.[3] The GABA-A receptor is a ligand-gated chloride ion channel; its activation by GABA leads to chloride influx, hyperpolarization of the neuron, and a decrease in neuronal excitability.[9] It is prudent to investigate whether this compound has any activity at this key inhibitory target.

Protocol 3.1: FLIPR-Based Assay for GABA-A Receptor Modulation

This assay is similar in principle to the VGSC assay but is adapted for a chloride channel. It measures changes in membrane potential resulting from GABA-activated chloride influx.[14][15]

Causality behind Experimental Choices:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing a common GABA-A receptor subtype combination (e.g., α1β2γ2) is used.[15]

  • Activator: A sub-maximal concentration of GABA (e.g., EC₂₀) is used to activate the channel. This allows for the sensitive detection of positive allosteric modulators (PAMs) that enhance the GABA response.

  • Assay Principle: In cells with a high internal chloride concentration, GABA-A receptor activation leads to chloride efflux, causing membrane depolarization that can be detected by a voltage-sensitive dye.[14]

Signaling Pathway Diagram:

GABAA_Pathway GABA GABA GABA_Receptor GABA-A Receptor (α1β2γ2) GABA->GABA_Receptor Binds Test_Cmpd Test Compound (Potential PAM) Test_Cmpd->GABA_Receptor Potentiates Chloride Cl- Efflux GABA_Receptor->Chloride Opens Channel Depolarization Membrane Depolarization Chloride->Depolarization Causes Inhibition Neuronal Inhibition (Reduced Excitability) Depolarization->Inhibition Leads to

Caption: GABA-A receptor signaling and potential modulation.

Step-by-Step Protocol:

  • Cell Plating & Dye Loading: Follow steps 1 and 2 from Protocol 1.1, using the GABA-A expressing cell line.

  • Compound Preparation: Prepare serial dilutions of the test compound as in Protocol 1.1. Prepare a known GABA-A PAM (e.g., Diazepam) as a positive control.

  • Compound Addition: Add the diluted test compound or controls to the cell plate and incubate for 15-30 minutes.

  • Activation and Measurement: Add a pre-determined EC₂₀ concentration of GABA to all wells and immediately measure the fluorescence change using the FLIPR.

  • Data Analysis: Quantify the potentiation of the GABA-induced signal by the test compound. Calculate the percentage enhancement relative to the GABA-only response. Determine the EC₅₀ for potentiation if a dose-response relationship is observed.

Part 4: Determining the Cytotoxicity Profile

Assessing the general cytotoxicity of a compound is a critical step in early drug discovery. It helps to distinguish between specific, target-mediated effects and non-specific toxicity, and it establishes a preliminary therapeutic window. The MTT assay is a widely used, reliable colorimetric method for measuring cell viability.[16]

Protocol 4.1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of their viability after exposure to the test compound.[16]

Causality behind Experimental Choices:

  • Cell Line: A neuronal cell line (e.g., SH-SY5Y) or the host cell line used in the primary assays (e.g., HEK293) should be used to assess toxicity in a relevant context.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[16]

Step-by-Step Protocol:

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of the compound dilutions. Include a vehicle-only control and a positive control for toxicity (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

Data Presentation:

CompoundCell LineAssay TypeResult (CC₅₀)
This compoundSH-SY5YMTT Viability[Experimental Value]
This compoundHEK293MTT Viability[Experimental Value]

Conclusion and Forward Look

This guide provides a structured, multi-tiered approach to characterizing the bioactivity of this compound. By starting with a high-throughput screen on the most probable target (VGSCs) and proceeding to more detailed mechanistic and safety profiling assays, researchers can efficiently build a comprehensive pharmacological profile of this novel compound. The data generated from these protocols will establish whether the compound acts on VGSCs, reveal its mechanism of inhibition (e.g., use-dependence), assess its potential for off-target effects at GABA-A receptors, and define its cytotoxic profile. A favorable outcome—potent, use-dependent VGSC inhibition with minimal off-target activity and a wide therapeutic window—would provide a strong rationale for advancing this compound into more complex preclinical models of epilepsy, such as primary neuronal cultures or in vivo seizure models.[17][18][19]

References

  • Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of neurology, 20(2), 171-184. (URL not available)
  • Felix, J. P., Williams, B. S., Priest, B. T., Brochu, C., Schmalhofer, W. A., Warren, V. A., ... & Garcia, M. L. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and drug development technologies, 2(3), 260-268. [Link]
  • Pediatric Oncall. (n.d.).
  • Patsnap Synapse. (2024, July 17).
  • Pharmacology Lectures. (2023, August 5). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). YouTube. (URL not available)
  • Deranged Physiology. (2023, December 18). Phenytoin. [Link]
  • Sygnature Discovery. (n.d.). GABAA Receptor Services. [Link]
  • Liu, C. J., et al. (2004). Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes.
  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. [Link]
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In vivo animal models for 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione testing

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the preclinical in vivo evaluation of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, tailored for researchers and drug development professionals. This document provides a comprehensive framework, from scientific rationale to detailed experimental protocols, for assessing the anticonvulsant potential of this novel chemical entity.

Introduction and Scientific Rationale

This compound belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry, as it forms the core of established anticonvulsant drugs like Phenytoin (5,5-diphenylhydantoin).[1] The structural similarity of this compound to these known therapeutic agents provides a strong rationale for its investigation as a potential new antiepileptic drug (AED).

The primary objective of the in vivo testing pipeline is to systematically characterize the compound's pharmacological profile. This involves a tiered approach beginning with broad screening models to confirm anticonvulsant activity, followed by essential assessments of its safety and pharmacokinetic properties. The selection of appropriate, clinically validated animal models is critical for generating predictive data on potential therapeutic efficacy in humans.[2][3]

Core Preclinical Screening Models for Anticonvulsant Activity

The initial phase of in vivo screening relies on acute seizure models that are robust, reproducible, and have high predictive value for specific types of human seizures.[4][5][6] The two most widely utilized and clinically validated models for frontline AED screening are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.[3][7]

  • Maximal Electroshock (MES) Test: This model is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[7][8][9] The test evaluates the ability of a compound to prevent the spread of a seizure through neural tissue after a supramaximal electrical stimulus.[8] Efficacy in this model often suggests a mechanism of action involving the blockade of voltage-gated sodium channels, similar to phenytoin.[1]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemoconvulsant model is highly predictive of drugs effective against generalized non-convulsive seizures, such as absence and myoclonic seizures.[7][9] Pentylenetetrazol is a GABA-A receptor antagonist, and a compound's ability to raise the seizure threshold in this test suggests a potential mechanism involving the enhancement of GABAergic neurotransmission.[10]

A compound demonstrating activity in both the MES and scPTZ tests is considered to have a broad spectrum of anticonvulsant activity.

Experimental Protocols: A Step-by-Step Guide

Ethical Statement: All procedures involving animals must be approved by an institutional Animal Care and Use Committee (IACUC). Experiments should be designed to minimize animal suffering and use the minimum number of animals necessary to obtain valid scientific results, in accordance with the Guide for the Care and Use of Laboratory Animals.[11]

Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To determine the median effective dose (ED₅₀) of this compound required to protect against tonic hindlimb extension induced by maximal electroshock in mice.

Materials:

  • Male CF-1 or Swiss Albino mice (20-25 g)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Test compound: this compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • 0.9% saline solution

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week prior to testing to minimize stress.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) to cohorts of mice (n=8-10 per dose group). Doses should be selected to span a range that is expected to produce effects from 0% to 100% protection.

  • Pre-treatment Time: Conduct the test at the predetermined time of peak effect (TPE) of the compound. If the TPE is unknown, it should be determined in a preliminary experiment. A typical starting point for i.p. administration is 30-60 minutes.

  • Anesthesia and Electrode Placement: At the time of the test, apply a drop of topical anesthetic to the corneas of the mouse.[8][12] Following this, apply a drop of 0.9% saline to improve electrical conductivity.[8][12]

  • Stimulation: Deliver a supramaximal electrical stimulus through the corneal electrodes. Standard parameters for mice are a 60 Hz alternating current of 50 mA for 0.2 seconds.[8][11]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension, characterized by a rigid, extended posture of the hind limbs.[8]

  • Endpoint: The abolition of the tonic hindlimb extension component is defined as protection.[8]

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ and its 95% confidence intervals using probit analysis.

graphdot cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase acclimate Acclimate Animals prepare_compound Prepare Compound Doses acclimate->prepare_compound administer Administer Compound/Vehicle prepare_compound->administer wait_tpe Wait for Time of Peak Effect (TPE) administer->wait_tpe apply_anesthetic Apply Corneal Anesthetic & Saline wait_tpe->apply_anesthetic apply_shock Deliver Maximal Electroshock apply_anesthetic->apply_shock observe Observe for Tonic Hindlimb Extension apply_shock->observe record Record Protection (Yes/No) observe->record calculate_ed50 Calculate ED₅₀ via Probit Analysis record->calculate_ed50

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Objective: To determine the ED₅₀ of this compound required to protect against clonic seizures induced by a subcutaneous injection of PTZ.

Materials:

  • Male CF-1 or Swiss Albino mice (20-25 g)

  • Test compound: this compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Pentylenetetrazol (PTZ)

  • 0.9% saline solution

  • Individual observation chambers

Procedure:

  • Animal Acclimation: As described in the MES protocol.

  • Dosing: Administer the test compound or vehicle to cohorts of mice (n=8-10 per dose group).

  • Pre-treatment Time: Administer the compound at its TPE prior to PTZ injection.

  • PTZ Induction: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck. A standard convulsant dose (CD₉₇) for CF-1 mice is 85 mg/kg.[10]

  • Observation: Immediately place each mouse into an individual observation chamber and observe for 30 minutes for the presence of a clonic seizure.[10]

  • Endpoint: A clonic seizure is defined as clonus of the forelimbs, hindlimbs, and/or jaw lasting for a minimum of 5 seconds. The absence of such a seizure within the 30-minute observation period constitutes protection.[10]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ with 95% confidence intervals using probit analysis.

graphdot cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase acclimate Acclimate Animals prepare_compound Prepare Compound Doses acclimate->prepare_compound administer Administer Compound/Vehicle prepare_compound->administer wait_tpe Wait for Time of Peak Effect (TPE) administer->wait_tpe inject_ptz Inject scPTZ (85 mg/kg) wait_tpe->inject_ptz observe Observe for Clonic Seizures (30 min) inject_ptz->observe record Record Protection (Yes/No) observe->record calculate_ed50 Calculate ED₅₀ via Probit Analysis record->calculate_ed50

Caption: Experimental workflow for the subcutaneous PTZ (scPTZ) test.

Essential Supporting Studies: Pharmacokinetics and Toxicology

Efficacy data alone is insufficient for drug development. It must be contextualized with pharmacokinetic and safety data.

Rodent Pharmacokinetic (PK) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is crucial.[13] Rodent PK studies are performed to determine key parameters that inform dose selection and scheduling for further efficacy and toxicology studies.[14]

  • Key Parameters: Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and bioavailability.

  • CNS Penetration: For a centrally acting drug, determining the brain-to-plasma concentration ratio is critical to ensure the compound reaches its site of action.[14][15][16]

Acute Toxicity Assessment

Early evaluation of a compound's safety profile is a mandatory step. Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of the substance.

  • Procedure: Performed according to OECD guidelines (e.g., TG 420, 423, or 425), these studies involve administering escalating doses and observing animals for up to 14 days for signs of toxicity and mortality.[17][18][19][20]

  • Endpoint: The primary endpoint is the calculation of the median lethal dose (LD₅₀), the dose that is lethal to 50% of the test animals.[17]

Data Integration and Interpretation

The data from these initial studies should be integrated to provide a holistic preliminary profile of the compound. A key metric derived from this data is the Protective Index (PI) .

PI = LD₅₀ / ED₅₀

The PI provides an initial estimate of the compound's therapeutic window or margin of safety. A larger PI is desirable, as it indicates a wider separation between the effective dose and the toxic dose.

Table 1: Integrated Data Summary for this compound

Parameter MES Test scPTZ Test Acute Oral Toxicity
ED₅₀ (mg/kg) Value Value N/A
95% Confidence Interval Range Range N/A
LD₅₀ (mg/kg) N/A N/A Value

| Protective Index (PI) | Calculate (LD₅₀/ED₅₀) | Calculate (LD₅₀/ED₅₀) | N/A |

Conclusion and Future Directions

The protocols and framework outlined in this guide provide a robust starting point for the in vivo evaluation of this compound. Positive results from this initial battery of tests—namely, a potent ED₅₀ in the MES and/or scPTZ models and a favorable Protective Index—would justify advancing the compound to more complex models of chronic epilepsy (e.g., kindling models) and more detailed toxicological and mechanistic studies.[7] This systematic approach ensures that resources are directed toward compounds with the highest probability of becoming successful therapeutic agents.

References

  • Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurobiology of Disease, 145, 105068. [Link]
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Application Notes and Protocols for the Pharmacokinetic Study of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione in Rats

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a hydantoin derivative, represents a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, which can include anticonvulsant and antiarrhythmic properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a novel compound is a cornerstone of drug discovery and development. Pharmacokinetic (PK) studies are essential for characterizing these processes, providing critical data to inform dose selection, predict therapeutic efficacy, and assess potential toxicity.

This document provides a comprehensive, representative protocol for conducting a preclinical pharmacokinetic study of this compound in a rat model. As there is a lack of specific published PK data for this particular molecule, the following protocols are based on established, robust methodologies for the preclinical evaluation of small molecule therapeutics and are grounded in regulatory guidelines for bioanalytical method validation.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of a scientifically rigorous pharmacokinetic evaluation.

Preclinical Study Design: Rationale and Overview

The primary objective of this study is to determine the fundamental pharmacokinetic parameters of this compound following both intravenous (IV) and oral (PO) administration in rats. The inclusion of both routes is critical: IV administration provides a direct measure of systemic clearance (CL) and volume of distribution (Vd), while PO administration allows for the assessment of oral bioavailability (F) and absorption kinetics (Cmax, Tmax).[6][7]

A parallel-group design is proposed to mitigate potential carry-over effects. Rats are a commonly used and well-characterized species in early preclinical PK studies due to their physiological similarities to humans in some aspects and practical considerations for handling and blood sampling.[7]

G cluster_0 Study Initiation cluster_1 Dosing Groups (n=5 per group) cluster_2 Sample Collection cluster_3 Sample Processing & Analysis cluster_4 Data Analysis acclimatization Acclimatization of Rats (7 days) iv_dose Intravenous (IV) Administration (e.g., 1 mg/kg) acclimatization->iv_dose po_dose Oral (PO) Administration (e.g., 10 mg/kg) acclimatization->po_dose blood_sampling Serial Blood Sampling (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_sampling po_dose->blood_sampling centrifugation Plasma Separation blood_sampling->centrifugation storage Storage at -80°C centrifugation->storage lcms LC-MS/MS Quantification storage->lcms pk_analysis Non-Compartmental Analysis (NCA) lcms->pk_analysis parameters Calculation of PK Parameters (AUC, Cmax, t1/2, CL, Vd, F) pk_analysis->parameters

Figure 1: Overall workflow for the pharmacokinetic study of this compound in rats.

Materials and Reagents

Category Item Recommended Specifications
Test Article This compoundPurity >98% (with Certificate of Analysis)
Animals Male Sprague-Dawley or Wistar rats8-10 weeks old, weight range 250-300g
Dosing Vehicles Saline, 5% DMSO/5% Solutol HS 15/90% WaterSterile, for injection/oral gavage
Chemicals Acetonitrile, Methanol, Formic Acid, WaterLC-MS grade
Internal Standard (IS)Structurally similar compound, not present in matrix
Heparin or EDTAAnticoagulant for blood collection
Consumables Syringes, Needles, Oral gavage needlesSterile, appropriate sizes
Microcentrifuge tubes1.5 mL, low-binding
Pipettes and tipsCalibrated
HPLC vials and capsAmber, to protect from light if needed
Equipment Analytical balanceCalibrated
Vortex mixer
CentrifugeRefrigerated, capable of >10,000 x g
-80°C FreezerFor sample storage
LC-MS/MS Systeme.g., Triple quadrupole mass spectrometer

Experimental Protocols

Animal Husbandry and Acclimatization
  • Animal Welfare: All procedures must be approved by and conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.

  • Housing: Rats should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).[8]

  • Acclimatization: Allow animals to acclimate to the facility for at least 7 days prior to the experiment to minimize stress-related physiological variations.[9]

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing to reduce variability in gastrointestinal absorption, with free access to water.[10]

Dosing and Sample Collection
  • Dose Preparation:

    • IV Formulation: Dissolve the test article in a suitable vehicle (e.g., saline with a minimal amount of co-solvent like DMSO if necessary) to achieve a final concentration for a dose volume of 1-2 mL/kg.

    • PO Formulation: Prepare a suspension or solution in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) for a dose volume of 5-10 mL/kg.

  • Administration:

    • IV Group (n=5): Administer a single bolus dose (e.g., 1 mg/kg) via the lateral tail vein.

    • PO Group (n=5): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the tail vein or another appropriate site at predetermined time points.

    • Suggested Time Points:

      • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

Plasma Sample Processing
  • Centrifugation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.[8]

  • Aliquoting: Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.

  • Storage: Store plasma samples at -80°C until bioanalysis.

G start Rat Plasma Sample (50 µL) add_is Add Internal Standard (IS) (e.g., 10 µL of IS in Methanol) start->add_is add_protein_precip Add Protein Precipitation Solvent (e.g., 150 µL Acetonitrile) add_is->add_protein_precip vortex Vortex Mix (1 minute) add_protein_precip->vortex centrifuge Centrifuge (e.g., 12,000 x g, 10 min, 4°C) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporate Evaporate to Dryness (Nitrogen Stream) supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase (e.g., 100 µL 50:50 ACN:H2O) evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Figure 2: Plasma sample preparation workflow using protein precipitation.

Bioanalytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.

Proposed LC-MS/MS Conditions
Parameter Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient e.g., 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the compound and IS
Bioanalytical Method Validation

The method must be validated according to regulatory guidelines to ensure data integrity.[4][5][11] Key validation parameters include:

  • Selectivity and Specificity: No significant interference at the retention times of the analyte and IS.

  • Calibration Curve: A standard curve with at least six non-zero concentrations, demonstrating linearity over the expected concentration range.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).

Pharmacokinetic Data Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters
Parameter Description Route
Cmax Maximum observed plasma concentrationPO
Tmax Time to reach CmaxPO
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationIV, PO
AUC(0-inf) Area under the plasma concentration-time curve from time 0 extrapolated to infinityIV, PO
t1/2 Terminal elimination half-lifeIV, PO
CL Systemic ClearanceIV
Vd Volume of DistributionIV
F (%) Absolute Oral BioavailabilityPO

Calculation of Oral Bioavailability (F): F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation

Results should be presented clearly, often in a tabular format.

Table 1: Summary of Mean Pharmacokinetic Parameters (n=5)

Parameter IV (1 mg/kg) PO (10 mg/kg)
Cmax (ng/mL) N/A Value ± SD
Tmax (h) N/A Value ± SD
AUC(0-inf) (ng·h/mL) Value ± SD Value ± SD
t1/2 (h) Value ± SD Value ± SD
CL (L/h/kg) Value ± SD N/A
Vd (L/kg) Value ± SD N/A

| F (%) | N/A | Value ± SD |

Conclusion

Executing this comprehensive protocol will yield a robust pharmacokinetic profile of this compound in rats. The data generated—including clearance, volume of distribution, elimination half-life, and oral bioavailability—are fundamental for making informed decisions in the drug development process. Adherence to established guidelines for animal welfare and bioanalytical method validation is paramount to ensure the generation of high-quality, reliable, and reproducible data. This foundational knowledge is the first step toward understanding the compound's potential as a therapeutic agent and designing future preclinical and clinical studies.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this and related hydantoin compounds.

Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and validated solutions. The synthesis of this compound typically involves a two-step process: first, the synthesis of the 5-methyl-5-phenylhydantoin core via a Bucherer-Bergs reaction, followed by N-amination. The troubleshooting guide will address potential side products and issues in both stages.

Observed ProblemPotential Cause(s)Proposed Solution(s)Underlying Chemistry/Explanation
Low yield of 5-methyl-5-phenylhydantoin 1. Incomplete reaction. 2. Reversible formation of cyanohydrin intermediate. 3. Hydrolysis of intermediates.1. Increase reaction time and/or temperature (typically 60-70°C).[1][2] 2. Use a sealed reaction vessel to maintain ammonia and carbon dioxide pressure.[2] 3. Ensure a slight excess of cyanide and ammonium carbonate.The Bucherer-Bergs reaction is an equilibrium process.[1][3] Driving the reaction to completion requires optimizing conditions to favor the formation of the thermodynamically stable hydantoin ring. A sealed system prevents the loss of volatile reactants like ammonia and CO2, pushing the equilibrium forward.[2]
Crude product is a sticky oil or fails to crystallize 1. Presence of unreacted acetophenone. 2. High concentration of hydantoic acid intermediate. 3. Presence of α-aminonitrile.1. Purify the crude product by trituration with a non-polar solvent (e.g., hexane) to remove acetophenone. 2. Acidify the reaction mixture to pH 5-6 and heat gently to promote cyclization of hydantoic acid to the hydantoin. 3. Wash the crude product with cold water to remove water-soluble intermediates.Unreacted starting materials and polar intermediates can act as impurities that inhibit crystallization. Hydantoic acid is an acyclic precursor that can be cyclized to the desired hydantoin with mild heating under acidic conditions.[2]
Presence of a major side product with a lower polarity than the desired hydantoin Unreacted acetophenone (starting material).1. Ensure the reaction has gone to completion via TLC or LC-MS analysis. 2. Use a slight excess of cyanide and ammonium carbonate. 3. Purify via recrystallization or column chromatography.Acetophenone is less polar than the hydantoin product due to the absence of the polar heterocyclic ring with N-H bonds capable of hydrogen bonding.
Significant amount of a water-soluble impurity 1. α-Aminonitrile intermediate. 2. α-Hydroxy acid (from hydrolysis of cyanohydrin). 3. α-Amino acid (from hydrolysis of aminonitrile or hydantoin).1. Ensure complete reaction to the hydantoin. 2. After reaction completion, carefully acidify the mixture to precipitate the hydantoin, leaving more soluble impurities in the aqueous phase. 3. Wash the isolated crude product with cold water.The intermediates and hydrolysis byproducts contain carboxylic acid and/or amino groups, which are more polar and water-soluble than the final hydantoin product.[4][5]
Low yield in the N-amination step (5-methyl-5-phenylhydantoin to 3-amino derivative) 1. Incomplete reaction with hydrazine. 2. Degradation of the hydantoin ring under harsh conditions.1. Increase reaction time or temperature, or use a slight excess of hydrazine hydrate. 2. Monitor the reaction closely and avoid excessive heating. 3. Ensure the starting hydantoin is pure and dry.The N-amination of a hydantoin with hydrazine is a nucleophilic substitution reaction at the nitrogen atom.[6] Like any reaction, it requires optimized conditions to proceed to completion without degrading the starting material or product.
Product contains unreacted 5-methyl-5-phenylhydantoin after amination Incomplete amination reaction.1. Recrystallize the product. 5-methyl-5-phenylhydantoin and its 3-amino derivative may have different solubilities. 2. Use column chromatography for purification.The starting hydantoin and the 3-amino product have different polarities, which can be exploited for purification. The 3-amino group adds a site for hydrogen bonding, which may alter its solubility profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of 5-methyl-5-phenylhydantoin in this synthesis?

The synthesis of 5,5-disubstituted hydantoins like 5-methyl-5-phenylhydantoin from a ketone (acetophenone), a cyanide source (e.g., KCN or NaCN), and ammonium carbonate is known as the Bucherer-Bergs reaction.[1][3] The reaction proceeds through several key steps:

  • Formation of an imine from acetophenone and ammonia (from ammonium carbonate).

  • Nucleophilic attack of the cyanide ion on the imine to form an α-aminonitrile.[7][8]

  • Nucleophilic addition of the amino group of the aminonitrile to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Intramolecular cyclization to form a 5-imino-oxazolidin-2-one.

  • Rearrangement of this intermediate to the final, more stable hydantoin product.[3][7]

Q2: I've noticed a significant amount of an intermediate in my crude reaction mixture. How can I identify it?

The most likely intermediates are the cyanohydrin and the α-aminonitrile.

  • Cyanohydrin (2-hydroxy-2-phenylpropanenitrile): This is formed by the addition of cyanide to the carbonyl group of acetophenone.[5][9] It is relatively unstable and its formation is reversible.

  • α-Aminonitrile (2-amino-2-phenylpropanenitrile): This is a key intermediate in both the Bucherer-Bergs and Strecker syntheses.[4][7]

These intermediates can be identified using spectroscopic methods such as NMR and Mass Spectrometry. For example, the α-aminonitrile hydrochloride of acetophenone would show characteristic proton and carbon signals corresponding to the methyl and phenyl groups, and its mass spectrum would show a molecular ion peak corresponding to its structure.[10]

Q3: My reaction has turned dark brown/black. What causes this and is my product lost?

The formation of dark-colored materials, often referred to as tar, can occur in reactions involving cyanide, especially under basic conditions and with prolonged heating. This is likely due to polymerization of cyanide or side reactions of the carbonyl compound. While this can reduce the overall yield, the desired hydantoin product is often a stable, crystalline solid that can be isolated from the colored impurities through purification methods like recrystallization from a suitable solvent (e.g., ethanol/water).[2][11]

Q4: Can I use the Strecker synthesis to produce the hydantoin?

The Strecker synthesis is closely related to the Bucherer-Bergs reaction but is primarily used to synthesize α-amino acids.[4][12][13] The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[14] While the α-aminonitrile is a common intermediate, the subsequent steps differ. To obtain a hydantoin, the reaction conditions must favor cyclization with a source of carbon dioxide, which is the key feature of the Bucherer-Bergs reaction.[3]

Q5: What are the key safety precautions when performing this synthesis?

The primary safety concern is the use of cyanide salts (KCN or NaCN) or hydrogen cyanide (HCN).[5][9]

  • Toxicity: Cyanides are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Acidification: NEVER add acid directly to a concentrated solution of cyanide salts, as this will generate highly toxic and volatile hydrogen cyanide gas. Acidification of the reaction mixture should be done cautiously in a fume hood after the reaction is complete and sufficiently diluted.[9]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.

Visualizing the Reaction and Side Products

Bucherer-Bergs Reaction Pathway

The following diagram illustrates the generally accepted mechanism for the Bucherer-Bergs synthesis of 5-methyl-5-phenylhydantoin.

Bucherer_Bergs acetophenone Acetophenone cyanohydrin Cyanohydrin Intermediate acetophenone->cyanohydrin + CN- reactants KCN, (NH4)2CO3 aminonitrile α-Aminonitrile Intermediate cyanohydrin->aminonitrile + NH3 - H2O hydantoic_acid Hydantoic Acid Intermediate aminonitrile->hydantoic_acid + CO2 hydantoin 5-Methyl-5-phenylhydantoin hydantoic_acid->hydantoin - H2O (Cyclization)

Caption: Key intermediates in the Bucherer-Bergs synthesis.

Formation of Common Side Products

This diagram shows how key intermediates can lead to common side products through hydrolysis.

Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions (Hydrolysis) cyanohydrin Cyanohydrin aminonitrile α-Aminonitrile cyanohydrin->aminonitrile hydroxy_acid α-Hydroxy Acid cyanohydrin->hydroxy_acid H2O, H+ hydantoin Desired Hydantoin aminonitrile->hydantoin amino_acid α-Amino Acid aminonitrile->amino_acid H2O, H+ hydantoin->amino_acid H2O, H+ (Ring Opening)

Caption: Hydrolysis pathways leading to common side products.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-5-phenylhydantoin via Bucherer-Bergs Reaction

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a sealed pressure vessel, combine acetophenone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (2.5 eq).[1][3]

  • Solvent: Add a 1:1 mixture of ethanol and water until the solids are dissolved or a stirrable slurry is formed.[2]

  • Reaction: Seal the vessel and heat the mixture to 60-70°C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly and carefully acidify the mixture with concentrated HCl to pH 5-6. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 1 hour, then collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from 50% ethanol.[11] The expected melting point is around 199-201°C.[15][16]

Protocol 2: Synthesis of this compound

This protocol is based on the N-amination of related hydantoin structures.[6]

  • Reaction Setup: To a solution of 5-methyl-5-phenylhydantoin (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.5-2.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the final this compound.

References

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. [Link]
  • Strecker Synthesis. Master Organic Chemistry. [Link]
  • Strecker amino acid synthesis. Wikipedia. [Link]
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Bucherer–Bergs reaction. Wikipedia. [Link]
  • Strecker Synthesis. NROChemistry. [Link]
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules. [Link]
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
  • Strecker Synthesis. Organic Chemistry Portal. [Link]
  • Cyanohydrins. (2023). Chemistry LibreTexts. [Link]
  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025). Chemistry LibreTexts. [Link]
  • Cyanohydrin Formation and Reactions. (2024). YouTube. [Link]
  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Organic Chemistry | OpenStax. [Link]
  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calcul
  • Hydantoin synthesis. Organic Chemistry Portal. [Link]
  • 3-Amino-5,5-diphenylimidazolidine-2,4-dione. (2013). Acta Crystallographica Section E. [Link]
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences. [Link]
  • 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. (2012). Nucleic Acids Research. [Link]
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. [Link]
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Chemical Reviews. [Link]
  • Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link]
  • 5-Methyl-5-phenylhydantoin. PubChem. [Link]
  • Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Information. Royal Society of Chemistry. [Link]

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Technical Support Center: Optimizing the Bucherer-Bergs Reaction for Amino-Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bucherer-Bergs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing amino-hydantoins. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final products.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Bucherer-Bergs reaction, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Bucherer-Bergs reaction can stem from several factors, often related to suboptimal reaction conditions or reagent stoichiometry. Here’s a systematic approach to diagnosing and resolving this issue:

  • Reagent Stoichiometry and Quality:

    • Molar Ratios: The stoichiometry of your reactants is critical. A common starting point is a 1:2:2 molar ratio of the carbonyl compound to potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃)[1]. An excess of cyanide can sometimes lead to the formation of side products[1].

    • Reagent Purity: Ensure the purity of your reagents, especially the ammonium carbonate, which can decompose over time. Use freshly opened or properly stored reagents.

  • Reaction Conditions:

    • Temperature: The reaction generally requires heating. Refluxing in water or ethanol at temperatures between 80-100°C is often effective for driving the reaction to completion[1]. For some stubborn substrates, higher temperatures may be necessary. For instance, the synthesis of phenytoin from benzophenone saw a significant yield increase when the temperature was raised to 110°C in a closed system[2][3].

    • pH Control: The pH of the reaction mixture should be maintained in the range of 8-9[1]. Ammonium carbonate acts as a buffer to maintain this optimal pH. A pH that is too acidic will hinder the formation of the crucial cyanohydrin intermediate, while a strongly alkaline environment can lead to the degradation of the cyanide salt[1].

    • Solvent Choice: While aqueous ethanol is a common solvent, some substrates may require different solvent systems for better solubility and reactivity[4]. For challenging reactions, solvents like acetamide, formamide, or dimethylformamide have been successfully employed[2].

    • Reaction Time: Some reactions are slow and may require extended reaction times. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Alternative Activation Methods:

    • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, often leading to shorter reaction times and higher yields[2][4].

Below is a table summarizing key parameters to check for low yield issues:

ParameterCommon IssueRecommended Action
Reagent Ratio Incorrect stoichiometryStart with a 1:2:2 molar ratio (carbonyl:KCN:(NH₄)₂CO₃) and optimize if necessary.
Temperature Insufficient heatingEnsure the reaction is refluxing at the appropriate temperature (typically 80-100°C).
pH Outside the optimal 8-9 rangeVerify the pH and ensure the buffering capacity of the ammonium carbonate is sufficient.
Solvent Poor substrate solubilityConsider alternative solvents like acetamide or DMF for poorly soluble starting materials.
Reaction Time Incomplete reactionMonitor the reaction progress and extend the reaction time if necessary.

Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer:

The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Common Side Products:

    • Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions[4].

    • Over-alkylation: An excess of the cyanide source can sometimes lead to unwanted side reactions[1].

    • Hydrolysis Products: Premature hydrolysis of intermediates can occur, especially if the pH is not well-controlled.

  • Minimization Strategies:

    • Strict Stoichiometric Control: Carefully control the molar ratios of your reactants. Avoid a large excess of any single reagent unless specifically required for your substrate.

    • Temperature Management: While heat is necessary, excessive temperatures for prolonged periods can promote decomposition and side reactions. Find the optimal balance between reaction rate and selectivity.

    • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Gradual Addition of Reagents: In some cases, the slow or portion-wise addition of a reagent, such as the cyanide salt, can help to control the reaction and minimize the formation of byproducts.

Question 3: My amino-hydantoin product is difficult to purify. What are the best practices for purification?

Answer:

Effective purification is crucial for obtaining a high-purity final product. The choice of method will depend on the physical properties of your amino-hydantoin.

  • Work-up Procedure:

    • Precipitation: The standard work-up involves acidifying the reaction mixture with an acid like hydrochloric acid (HCl) to precipitate the hydantoin product[1]. Ensure the pH is sufficiently low to induce complete precipitation.

    • Extraction: If the product does not precipitate or is soluble in the acidic aqueous layer, extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary.

  • Purification Techniques:

    • Recrystallization: This is the most common and effective method for purifying solid hydantoins. A mixture of ethanol and water is often a good solvent system to start with for recrystallization[1]. Experiment with different solvent systems to find the one that gives the best crystal quality and yield.

    • Column Chromatography: For products that are difficult to recrystallize or for removing closely related impurities, silica gel column chromatography can be employed. A range of solvent systems, typically mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), can be used for elution.

    • Characterization: After purification, it is essential to confirm the identity and purity of your amino-hydantoin using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)[5][6]. HPLC can be used to assess the final purity[7].

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Bucherer-Bergs reaction for amino-hydantoin synthesis.

What is the underlying mechanism of the Bucherer-Bergs reaction?

The Bucherer-Bergs reaction is a multicomponent reaction that proceeds through several key steps. The currently accepted mechanism involves the following sequence[1][4]:

  • Imine Formation: The carbonyl compound (aldehyde or ketone) reacts with ammonia, generated from the decomposition of ammonium carbonate, to form an imine.

  • Aminonitrile Formation: The cyanide ion then attacks the imine to form an α-aminonitrile.

  • Carbamic Acid Formation: The amino group of the α-aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid.

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement to Hydantoin: This intermediate then rearranges to the final 5,5-disubstituted hydantoin product.

The following diagram illustrates the generally accepted reaction mechanism:

Bucherer_Bergs_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Ketone R1(R2)C=O Ketone/Aldehyde Imine R1(R2)C=NH Imine Ketone->Imine + NH3 - H2O NH3 NH3 (from (NH4)2CO3) HCN HCN (from KCN/NaCN) CO2 CO2 (from (NH4)2CO3) Aminonitrile R1(R2)C(NH2)CN α-Aminonitrile Imine->Aminonitrile + HCN CarbamicAcid R1(R2)C(NHCOOH)CN Cyano-carbamic acid Aminonitrile->CarbamicAcid + CO2 CyclicIntermediate 5-Imino-oxazolidin-2-one CarbamicAcid->CyclicIntermediate Intramolecular Cyclization Hydantoin 5,5-Disubstituted Hydantoin CyclicIntermediate->Hydantoin Rearrangement

Caption: The reaction mechanism of the Bucherer-Bergs synthesis.

What are the main advantages of the Bucherer-Bergs reaction compared to other methods for amino acid synthesis?

The Bucherer-Bergs reaction offers several advantages, making it a valuable tool in organic synthesis:

  • Operational Simplicity: It is a one-pot reaction, which simplifies the experimental setup and reduces the need for isolating intermediates.

  • Readily Available Starting Materials: The reaction utilizes common and inexpensive starting materials like aldehydes, ketones, ammonium carbonate, and cyanide salts[2].

  • Access to α,α-Disubstituted Amino Acids: A key advantage is its ability to produce α,α-disubstituted amino acids after hydrolysis of the hydantoin ring. These non-proteinogenic amino acids are important building blocks in medicinal chemistry.

  • Versatility: The reaction is applicable to a wide range of aldehydes and ketones, including both aliphatic and aromatic substrates, as well as cyclic ketones[2].

However, it's important to note that the Bucherer-Bergs reaction typically produces a racemic mixture of hydantoins, which may require subsequent resolution if a single enantiomer is desired[8].

Can I use cyanohydrins as starting materials?

Yes, pre-formed cyanohydrins can be used as starting materials in the Bucherer-Bergs reaction. They react with ammonium carbonate to yield the same hydantoin products[4][9]. This can be an advantageous approach if the cyanohydrin is readily available or if the initial reaction of the carbonyl compound with cyanide is problematic.

What safety precautions are necessary when performing this reaction?

The primary safety concern with the Bucherer-Bergs reaction is the use of highly toxic cyanide salts (KCN or NaCN)[1]. It is imperative to adhere to strict safety protocols:

  • Fume Hood: Always conduct the reaction in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice).

  • Handling Cyanide: Handle cyanide salts with extreme care. Avoid inhalation of dust and skin contact. Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Quenching and Waste Disposal: Any residual cyanide in the reaction mixture or on glassware must be quenched before disposal. A common method is to treat the waste with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions. Dispose of all chemical waste according to your institution's hazardous waste guidelines.

  • Acidification Step: Be cautious during the acidification step of the work-up, as it can potentially generate hydrogen cyanide (HCN) gas if excess cyanide is present. Perform this step slowly and with vigorous stirring in the fume hood.

Optimized Experimental Protocol: General Procedure for Amino-Hydantoin Synthesis

This protocol provides a general starting point for the synthesis of a 5,5-disubstituted hydantoin. Optimization may be required for specific substrates.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (2.0 eq)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the ketone or aldehyde, potassium cyanide, and ammonium carbonate.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The amount of solvent should be sufficient to allow for effective stirring.

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method. The reaction time can vary from a few hours to overnight.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly and carefully add concentrated HCl to the reaction mixture with stirring in a fume hood until the solution is acidic (pH ~1-2). This should induce the precipitation of the hydantoin product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying and Characterization: Dry the purified product under vacuum and characterize it by NMR, IR, and MS to confirm its identity and purity.

The following workflow diagram summarizes the key steps of the experimental protocol:

Bucherer_Bergs_Workflow Start Start: Combine Reactants (Carbonyl, KCN, (NH4)2CO3) Solvent Add Solvent (e.g., Ethanol/Water) Start->Solvent Heat Heat to Reflux (80-100°C) Solvent->Heat Monitor Monitor Reaction Progress (e.g., TLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Acidify Acidify with HCl (to pH 1-2) Cool->Acidify Filter Isolate Product by Filtration Acidify->Filter Purify Purify by Recrystallization Filter->Purify Characterize Dry and Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A typical experimental workflow for the Bucherer-Bergs reaction.

References

  • Wikipedia. Bucherer–Bergs reaction.
  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews. 1950, 46 (3), 403–470. (A similar sentiment is expressed in the more recent review by Domling, A. Recent developments in multicomponent reactions in sustainable chemistry. Chemical Reviews. 2006, 106 (1), 17-89, which can be accessed via a general search, though the direct link is not provided in the search results).
  • Organic Chemistry Portal. Bucherer-Bergs Reaction.
  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 18-27.
  • Munday, J. C., et al. Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Australian Journal of Chemistry. 1983, 36(1), 17-25.
  • Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
  • Black, D. StC., et al. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. 2018, 61(3), 169-188.
  • Shirai, T., Sakurai, T., & Takei, Y. (1972). Syntheses of Hydantoin and Glycine. Journal of Synthetic Organic Chemistry, Japan, 30(3), 244-247.
  • Edward, J. T., & Jitsrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350.
  • Simoni, D., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. 2017, 22(1), 104.
  • Singh, G., & Kumar, A. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.
  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins.
  • Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Thieme E-Journals.
  • ResearchGate. (2023). Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin.
  • Organic Chemistry Portal. Synthesis of hydantoins.
  • Russo, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14169-14181.
  • Edward, J. T., & Jitsrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Science Publishing.
  • Nsengimana, V., & Van der Westhuyzen, C. W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(16), 4996.
  • Hakobyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Pharmacia, 71(2), 427-434.
  • Name Reaction. Bucherer-Bergs Reaction.
  • Veeprho.
  • Johnson, T. B., & Bengis, R. (1913). THE PREPARATION OF HYDANTOIN FROM HIPPURIC ACID. [TWENTY-FIFTH PAPER.]. Journal of the American Chemical Society, 35(10), 1601-1605.
  • JASCO Inc. (2024). Analysis of Allantoin using HILIC HPLC.
  • Benchchem. Technical Support Center: Bucherer-Bergs Hydantoin Synthesis.
  • Henderson, P. T., et al. (2000). Removal of hydantoin products of 8-oxoguanine oxidation by the Escherichia coli DNA repair enzyme, FPG. Biochemistry, 39(48), 14795-14801.
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Technical Support Center: Synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical insights needed to navigate the challenges of this synthesis, particularly during scale-up.

A Note on Synthetic Strategy

From a process chemistry perspective, the direct, one-pot synthesis of this compound is not a well-established route. The most robust and scalable approach involves a two-stage process. This guide is therefore structured to address the challenges of each distinct stage:

  • Part A: Synthesis of the Hydantoin Precursor. We will first construct the core 5-methyl-5-phenylhydantoin ring system using the classical Bucherer-Bergs reaction.

  • Part B: Electrophilic Amination of the Hydantoin Ring. We will then introduce the amino group at the N-3 position through an electrophilic amination step.

This staged approach provides better control over each transformation, simplifying purification and improving overall yield and reproducibility upon scale-up.

Part A: Synthesis of 5-Methyl-5-phenylhydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a reliable multicomponent reaction for synthesizing hydantoins from a ketone or aldehyde, a cyanide source, and ammonium carbonate.[1] For our target precursor, the starting ketone is acetophenone.

Bucherer-Bergs Reaction: Mechanism Overview

The reaction proceeds through the initial formation of an aminonitrile intermediate from acetophenone, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin ring.[2][3]

Bucherer_Bergs_Mechanism Acetophenone Acetophenone Aminonitrile α-Aminonitrile Intermediate Acetophenone->Aminonitrile + NH₃, + HCN - H₂O NH3 NH₃ HCN HCN CO2 CO₂ CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ Iminooxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->Iminooxazolidinone Intramolecular Cyclization Hydantoin 5-Methyl-5-phenylhydantoin Iminooxazolidinone->Hydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction for 5-methyl-5-phenylhydantoin.

FAQs and Troubleshooting for Scale-Up (Part A)

Q1: My reaction yield is consistently low (<60%). What are the most likely causes?

A1: Low yields in the Bucherer-Bergs reaction during scale-up often trace back to three key areas:

  • Inadequate Temperature Control: This reaction is typically run at elevated temperatures (60–110°C) to drive the reaction to completion.[1] On a larger scale, thermal gradients can create cold spots within the reactor, leading to incomplete conversion. Ensure your reactor has adequate agitation and heating jacket coverage to maintain a uniform internal temperature.

  • Loss of Volatile Reactants: Ammonium carbonate decomposes into ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the reaction. In an open or poorly sealed reactor, these gases can escape, shifting the equilibrium away from product formation. Using a sealed pressure vessel is highly recommended for reactions above 80°C to maintain a sufficient headspace pressure of NH₃ and CO₂.[1]

  • Suboptimal pH: The reaction environment should be basic, typically in the pH range of 8-10, which is naturally established by the ammonium carbonate buffer system.[2] If the pH is too low, cyanohydrin formation is hindered; if it's too high, cyanide degradation can occur.[2] Verify the quality and stoichiometry of your ammonium carbonate.

Q2: I'm observing a significant amount of a sticky, polymeric byproduct during workup. How can I prevent this?

A2: This is a common issue when scaling up reactions involving cyanohydrin and aminonitrile intermediates, which can be prone to polymerization. The primary cause is often poor mixing and localized "hot spots." As the reaction mass thickens, inefficient stirring can lead to areas of high reactant concentration and temperature, promoting side reactions.

  • Mechanical Stirring: Upgrade from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing of the entire reaction volume.[4]

  • Controlled Reagent Addition: On a larger scale, consider a controlled, subsurface addition of the cyanide source to the heated mixture of acetophenone and ammonium carbonate to prevent localized concentration spikes.

Q3: How should I manage the risks associated with using sodium or potassium cyanide on a multi-kilogram scale?

A3: Safety is paramount. All work with cyanide salts must be conducted in a well-ventilated area with continuous hydrogen cyanide (HCN) gas monitoring.

  • Strict pH Control: Never allow the reaction mixture to become acidic during the reaction or initial workup phase, as this will liberate highly toxic HCN gas. The ammonium carbonate buffer is generally robust, but you must have a quench plan in place.

  • Quenching Protocol: A standard quenching procedure involves the slow addition of the reaction mixture to a cooled, vigorously stirred solution of sodium hypochlorite (bleach) and sodium hydroxide. This oxidizes the excess cyanide to the much less toxic cyanate. Always test the final aqueous waste for residual cyanide before disposal.

Q4: My final product is difficult to crystallize and purify. What can I do?

A4: Purification is often challenging due to the presence of unreacted intermediates and byproducts.

  • Workup pH Adjustment: After the reaction is complete and cooled, the standard workup involves acidification with a mineral acid (e.g., HCl) to precipitate the hydantoin product.[2] Perform this acidification slowly and with good cooling to control the crystal morphology. A final pH of 2–3 is typically sufficient.

  • Recrystallization Solvent System: Ethanol/water mixtures are generally effective for recrystallizing hydantoins.[2] Experiment with different ratios to optimize recovery and purity. If impurities persist, consider a wash of the crude solid with a solvent like cold acetone or ethyl acetate to remove more soluble byproducts before the final recrystallization.

Data Summary: Typical Bucherer-Bergs Reaction Parameters
ParameterLaboratory Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Acetophenone 1.0 equiv1.0 equivEnsure high purity (>99%) to avoid side reactions.
Sodium Cyanide 2.0 - 2.2 equiv2.0 - 2.1 equivExcess cyanide can lead to byproducts; monitor stoichiometry carefully.[2]
Ammonium Carbonate 4.0 - 5.0 equiv4.0 - 4.5 equivActs as both reactant and buffer; use a slight excess to maintain pressure.
Solvent 50% aq. Ethanol50% aq. Ethanol or WaterWater can be used, but ethanol improves solubility of the ketone.
Temperature 60 - 80 °C80 - 110 °CHigher temperatures often needed at scale to reduce reaction time.[1]
Time 8 - 12 hours6 - 10 hoursMonitor by HPLC for completion.
Vessel Sealed flaskPressurized glass or stainless steel reactorEssential to contain NH₃/CO₂ pressure and ensure safety.
Protocol: Synthesis of 5-Methyl-5-phenylhydantoin (1 kg Scale)

Warning: This procedure involves highly toxic sodium cyanide and the potential generation of hydrogen cyanide gas. It must only be performed by trained personnel in a suitable chemical fume hood or ventilated enclosure with appropriate safety monitoring and personal protective equipment.

  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, a thermocouple, and a pressure gauge. Ensure the system is pressure-tested and properly vented to a scrubber system containing bleach.

  • Charging Reactants: To the reactor, add deionized water (4.0 L) and ethanol (4.0 L). Begin stirring and add ammonium carbonate (3.4 kg, ~4.2 equiv).

  • Heating: Heat the mixture to 60°C to dissolve the ammonium carbonate.

  • Ketone Addition: Add acetophenone (1.0 kg, 1.0 equiv) to the reactor.

  • Cyanide Addition: In a separate vessel, dissolve sodium cyanide (0.85 kg, ~2.1 equiv) in deionized water (1.5 L). CAUTION: HIGHLY TOXIC. Slowly pump this solution into the reactor over 30 minutes, ensuring the internal temperature does not exceed 70°C.

  • Reaction: Seal the reactor and heat the jacket to raise the internal temperature to 95-100°C. The internal pressure will rise; monitor and do not exceed the reactor's pressure rating (typically 2-3 bar). Maintain at this temperature for 8-10 hours, monitoring the reaction progress by in-process control (IPC) via HPLC.

  • Cooldown and Workup: Once the reaction is complete, cool the mixture to 20°C. Slowly vent any residual pressure through the scrubber.

  • Precipitation: In a separate suitable vessel, prepare a solution of 6M hydrochloric acid. Cool this acid solution to 10°C. Slowly transfer the reaction mixture into the cold acid with vigorous stirring, maintaining the temperature below 25°C. Adjust the final pH to ~2. A thick white precipitate will form.

  • Isolation: Stir the slurry for 1 hour at 10°C, then isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight. The typical yield is 75-85%.

  • Recrystallization: Recrystallize the crude solid from an appropriate volume of 90% aqueous ethanol to achieve >98% purity.

Part B: Synthesis of 3-Amino-5-methyl-5-phenylhydantoin via Electrophilic Amination

With the hydantoin core synthesized, the next critical step is the introduction of the amino group at the N-3 position. The N-H protons on the hydantoin ring are acidic, but the N-3 proton is generally considered more acidic and sterically accessible than the N-1 proton. Deprotonation with a strong base generates a nucleophilic nitrogen anion, which can then react with an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is a suitable and commercially available reagent for this transformation.[5][6]

FAQs and Troubleshooting for Scale-Up (Part B)

Q1: What is the best base to use for deprotonating the hydantoin, and how do I ensure complete deprotonation?

A1: The pKa of the N-3 proton of a hydantoin is roughly in the range of 8-10. For a clean and complete reaction, you need a much stronger, non-nucleophilic base.

  • Sodium Hydride (NaH): A common choice. It's inexpensive and the reaction is driven by the evolution of hydrogen gas. However, on a large scale, managing the hydrogen evolution and handling the pyrophoric solid requires specialized equipment and procedures.

  • Potassium bis(trimethylsilyl)amide (KHMDS): An excellent choice for clean deprotonation. It is highly soluble in THF, and the byproducts are volatile and non-reactive. It is more expensive than NaH but often gives cleaner reactions.

  • Ensuring Completion: The deprotonation can be monitored by the cessation of hydrogen evolution (for NaH) or by quenching a small aliquot with D₂O and checking for deuterium incorporation by ¹H NMR.

Q2: I am getting a mixture of N-1 and N-3 aminated products. How can I improve the regioselectivity?

A2: While the N-3 position is kinetically and thermodynamically favored for deprotonation, some N-1 anion can form, especially if the reaction is not controlled properly.

  • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0°C or below) before adding the aminating agent. This can enhance the kinetic selectivity for the more acidic N-3 proton.

  • Counter-ion Effects: The choice of base (and its counter-ion, e.g., Na⁺ vs. K⁺) can influence selectivity, though this often requires empirical screening.

  • Purification: If a mixture is unavoidable, the isomers can typically be separated by column chromatography. On a larger scale, selective crystallization might be developed.

Q3: The reaction with Hydroxylamine-O-sulfonic acid (HOSA) is messy and gives low yields. What's going wrong?

A3: HOSA is an effective reagent but can be sensitive.[5]

  • Reagent Quality: Use freshly purchased HOSA or HOSA that has been stored properly (cold and dry). It can decompose over time.[7]

  • Addition Method: HOSA is a solid. On a large scale, it's best to add it as a solution or a well-dispersed slurry in the reaction solvent to improve control and mixing. Add the HOSA solution slowly to the cold solution of the hydantoin anion. A reverse addition (adding the anion to the HOSA) is generally not recommended as it can lead to decomposition.

  • Temperature: Do not let the reaction warm up prematurely. Maintain a low temperature (e.g., 0°C) during the addition and allow it to warm slowly to room temperature only after the addition is complete.

Troubleshooting Workflow: Low Yield in N-Amination Step

Amination_Troubleshooting Start Low Yield or Complex Mixture Check_SM Check TLC/LCMS: High % of Starting Material? Start->Check_SM Check_Isomers Check NMR/LCMS: Mixture of N1/N3 Isomers? Start->Check_Isomers Check_Degradation Check TLC/LCMS: Many Unidentified Spots? Start->Check_Degradation Cause_Deprotonation Incomplete Deprotonation Check_SM->Cause_Deprotonation Cause_Selectivity Poor Regioselectivity Check_Isomers->Cause_Selectivity Cause_HOSA HOSA Decomposition or Side Reactions Check_Degradation->Cause_HOSA Sol_Deprotonation Use stronger base (KHMDS). Allow longer time for deprotonation. Monitor H₂ evolution (if NaH). Cause_Deprotonation->Sol_Deprotonation Solution Sol_Selectivity Lower reaction temperature (0°C to -20°C). Screen different bases/solvents. Cause_Selectivity->Sol_Selectivity Solution Sol_HOSA Use fresh, high-purity HOSA. Add HOSA solution slowly at low temp. Ensure anhydrous conditions. Cause_HOSA->Sol_HOSA Solution

Caption: Troubleshooting workflow for the N-amination of 5-methyl-5-phenylhydantoin.

Protocol: Synthesis of 3-Amino-5-methyl-5-phenylhydantoin (Proposed)

Warning: This procedure involves a strong, moisture-sensitive base (NaH) and requires strictly anhydrous conditions. Hydrogen gas is evolved.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel. The system must be thoroughly dried and maintained under an inert nitrogen atmosphere.

  • Solvent and Substrate: Charge the reactor with anhydrous tetrahydrofuran (THF, 5 L). Add 5-methyl-5-phenylhydantoin (570 g, 1.0 equiv). Stir to form a slurry.

  • Deprotonation: Cool the slurry to 0°C. Carefully add sodium hydride (60% dispersion in mineral oil, 126 g, ~1.05 equiv) portion-wise over 1 hour. CAUTION: Hydrogen gas evolution. The rate of addition should be controlled to keep the internal temperature below 5°C. The vent line should be directed through an oil bubbler to monitor gas evolution.

  • Anion Formation: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete, or until hydrogen evolution ceases.

  • Aminating Agent Addition: In a separate dry flask under nitrogen, suspend Hydroxylamine-O-sulfonic acid (HOSA, 373 g, ~1.1 equiv) in anhydrous THF (1.5 L). Cool this slurry to 0°C.

  • Reaction: Slowly transfer the cold HOSA slurry into the reactor containing the hydantoin anion via cannula or a pressure-equalizing dropping funnel over 1-2 hours, maintaining the internal temperature below 5°C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by HPLC or TLC.

  • Quenching: Cool the reaction back to 0°C. Very slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaH and any reactive intermediates. CAUTION: Gas evolution.

  • Extraction: Add ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The product will likely be a mixture of starting material, N-3 product, and N-1 isomer. Purify by flash column chromatography on silica gel or by developing a selective crystallization procedure.

References
  • Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydra- zines with Isocyanates Derived from -Amino Esters. Synlett.
  • El-Barbary, A. A., et al. (1994). Synthesis of 3′-Amino and 5′-Amino Hydantoin 2′-Deoxynucleosides. Nucleosides and Nucleotides, 13(1-3), 765-773.
  • Ondrus, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024.
  • Wright, G. C., et al. (1971). Synthesis of 3-(5-nitrofurfurylideneamino)hydantoins and N-(ethoxycarbonyl)amino acid nitrofurfurylidenehydrazides. Journal of Medicinal Chemistry, 14(10), 1060-1064.
  • Fletcher, R. (2018). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. University of Waterloo.
  • Wikipedia. (2023). Electrophilic amination.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • Wikipedia. (2023). Hydantoin.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.
  • Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Organic & Biomolecular Chemistry, 17(7), 1833-1841.
  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Rathke, M. W., & Millard, A. A. (1977). [- Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-]. Organic Syntheses, 57, 32.
  • Wikipedia. (2023). Hydroxylamine-O-sulfonic acid.
  • ResearchGate. (n.d.). Synthesis of heterocyclic hydroxylamine‐o‐sulfonates using HOSA.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Wallace, R. G. (1980). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-11.
  • Zhang, Z., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6981.
  • Banfi, L., et al. (2013). Turn-Mimic Hydantoin-Based Loops Constructed by a Sequential Multicomponent Reaction. The Journal of Organic Chemistry, 78(10), 4764-4775.
  • Friščić, T., et al. (2017). Mechanochemical N-Chlorination Reaction of Hydantoin: In Situ Real-Time Kinetic Study by Powder X-ray Diffraction and Raman Spectroscopy. Crystal Growth & Design, 17(10), 5430-5437.

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Technical Support Center: Purification of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this and related hydantoin compounds.

Introduction to Purification Challenges

This compound is a heterocyclic compound with significant interest in medicinal chemistry.[1] Its synthesis, often achieved through variations of the Bucherer-Bergs reaction, can yield a crude product containing unreacted starting materials, intermediates, and side-products. The presence of a polar amino group and a nonpolar phenyl group within the same molecule can present unique challenges for purification. This guide provides a systematic, question-and-answer-based approach to overcoming these hurdles, ensuring the acquisition of a highly pure final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Issues

Q1: My crude this compound is not dissolving in any single solvent I try for recrystallization. What should I do?

A1: This is a common challenge with compounds possessing both polar and non-polar functionalities. A mixed solvent system is often the most effective approach. The principle is to use a "good" solvent in which the compound is soluble at elevated temperatures, and a "poor" solvent in which it is insoluble.

Recommended Solvent Systems:

  • Ethanol/Water: Ethanol is a good solvent for many hydantoins, while water acts as the anti-solvent.

  • Methanol/Water: Similar to ethanol/water, this is another effective combination.

  • Ethyl Acetate/Hexane: A less polar option where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.

Step-by-Step Protocol for Mixed Solvent Recrystallization:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

Q2: During cooling, my compound "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This often happens if the melting point of the compound is lower than the temperature of the solution when it becomes saturated, or if there is a high concentration of impurities which can depress the melting point.[3]

Troubleshooting "Oiling Out":

  • Re-heat and Add More Solvent: The most immediate solution is to reheat the mixture until the oil redissolves. Then, add a small amount of the "good" solvent to decrease the saturation point and allow the solution to cool more slowly.[3]

  • Lower the Cooling Rate: Slow, controlled cooling is crucial for crystal formation. Insulate the flask to allow for gradual cooling.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.[4]

Chromatography Challenges

Q3: I'm trying to monitor my purification by Thin Layer Chromatography (TLC), but my compound is streaking badly. What causes this and how can I fix it?

A3: Streaking on a TLC plate is a common issue, especially with polar compounds like amines.[5][6] It can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking. Try spotting a more dilute solution.[5]

  • Compound Polarity: The amino group in your compound is basic and can interact strongly with the acidic silica gel on the TLC plate, leading to streaking.

  • Inappropriate Solvent System: The mobile phase may not be effectively eluting the compound.

Solutions for TLC Streaking:

  • Reduce Sample Concentration: Prepare a more dilute solution of your compound for spotting.

  • Modify the Mobile Phase: To counteract the interaction with silica gel, add a small amount of a basic modifier to your eluent.

    • Add 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., ethyl acetate/hexane).

    • A few drops of ammonia in methanol can also be effective when using a polar mobile phase.[5]

  • Use a Different Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate.

Q4: I am attempting to purify my compound using column chromatography, but I am getting poor separation or the compound won't elute. What should I do?

A4: Column chromatography of polar, amino-containing compounds on silica gel can be challenging due to the same strong interactions that cause streaking on TLC plates.

Troubleshooting Column Chromatography:

Problem Probable Cause Solution
Poor Separation Inappropriate solvent system.Develop a good solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for your compound. If separation from impurities is poor, try a different solvent combination (e.g., dichloromethane/methanol instead of ethyl acetate/hexane).
Column overloading.Use an appropriate amount of crude material for your column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Compound Won't Elute The compound is too polar for the chosen mobile phase.Gradually increase the polarity of your mobile phase. If you started with ethyl acetate/hexane, you can slowly increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane/methanol.
Strong interaction with acidic silica.Add a small percentage (0.5-1%) of triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica gel and improve elution.[7]
Compound Decomposes The compound is unstable on silica gel.Consider using a less acidic stationary phase like alumina or a reversed-phase (C18) column.

Experimental Workflow for Column Chromatography:

G A Dissolve crude product in a minimum amount of solvent B Adsorb onto a small amount of silica gel A->B C Dry load onto the column B->C D Run the column with the optimized mobile phase C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G Identify pure fractions H Evaporate solvent to obtain pure product G->H

Caption: Workflow for column chromatography purification.

Purity Assessment

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range that is consistent with literature values suggests high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The absence of impurity peaks in the spectra is a strong indicator of purity. For the related compound 5-methyl-5-phenylhydantoin, characteristic proton and carbon signals can be referenced.[5][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. A single sharp peak in the chromatogram indicates a pure compound. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is a common starting point for hydantoin derivatives.[10][11]

Expected Analytical Data for Purity Confirmation:

Technique Indication of Purity
TLC Single spot with a consistent Rf value in different solvent systems.
Melting Point Sharp, narrow melting point range.
¹H NMR Clean spectrum with correct chemical shifts, integrations, and coupling patterns. Absence of extraneous peaks.
¹³C NMR Correct number of signals corresponding to the carbon atoms in the molecule. Absence of impurity signals.
HPLC A single, sharp, and symmetrical peak in the chromatogram.

Understanding Potential Impurities

The synthesis of this compound, especially via the Bucherer-Bergs reaction from acetophenone, cyanide, and ammonium carbonate, can lead to several types of impurities.[12][13]

Logical Flow for Impurity Identification and Removal:

G A Crude Product B Analyze by TLC/¹H NMR A->B C Identify potential impurities B->C D Unreacted Starting Materials (e.g., Acetophenone) C->D E Intermediates (e.g., α-aminonitrile) C->E F Side Products (e.g., from hydrolysis) C->F G Recrystallization D->G Solubility difference H Column Chromatography D->H Polarity difference E->H Polarity difference I Acid-Base Extraction F->I Acidic/Basic properties J Pure this compound G->J H->J I->J

Caption: Decision tree for impurity removal.

Q6: Can I use acid-base extraction to purify my compound?

A6: Acid-base extraction can be a useful technique, but it must be applied carefully with this compound. The amino group is basic and can be protonated with a dilute acid (e.g., 1M HCl) to make the compound water-soluble. This would allow for the separation from non-basic, organic-soluble impurities. However, the hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or heat.[9] Therefore, this method should be performed quickly and in the cold.

References

  • MDPI. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2009). LIPOPHILICITY ASSESSMENT OF SOME 5,5-DISUBSTITUTED HYDANTOINS BY THE MEANS OF REVERSED PHASE LIQUID CHROMATOGRAPHY.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • ResearchGate. (2015). Lipophilicity assessment of some 5, 5-disubstituted hydantoins by the means of reversed phase liquid chromatography.
  • Pharmashare.in. (2025). Troubleshooting TLC.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
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  • ACS Publications. (1983). Separation of organic amine compounds on silica gel with reversed-phase eluents.
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  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
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  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.
  • PubMed. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template.
  • National Center for Biotechnology Information. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione.

Sources

Technical Support Center: Synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is curated from established literature and best practices in synthetic organic chemistry.

The primary and most robust route to the core hydantoin structure is the Bucherer-Bergs reaction, a multicomponent synthesis that is both efficient and versatile.[1][2][3][4] This is typically followed by an N-amination step to yield the final product. This guide will focus on optimizing this two-stage process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is framed around a common experimental observation, followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My yield for the first step, the synthesis of 5-methyl-5-phenylhydantoin via the Bucherer-Bergs reaction, is consistently low. What factors should I investigate?

Answer: Low yield in the Bucherer-Bergs reaction is a frequent challenge. The issue can typically be traced back to reaction conditions, reagent quality, or workup procedures. Here’s a breakdown of causative factors and how to address them:

  • Reaction Equilibrium and Volatility: The Bucherer-Bergs reaction involves the decomposition of ammonium carbonate into ammonia and carbon dioxide, which are volatile.[5] If the reaction is performed in an open vessel, these crucial reagents escape, shifting the equilibrium away from product formation.

    • Solution: Always perform the reaction in a sealed, pressure-rated vessel (a steel bomb or a sealed pressure tube).[1][6] This maintains a high concentration of ammonia and CO2, driving the reaction forward and significantly improving yields, often from as low as 7% to over 75%.[1]

  • Temperature and Reaction Time: This reaction is often thermally demanding. Insufficient heat or time will lead to incomplete conversion.

    • Solution: The optimal temperature can range from 60°C to 150°C.[2][6] Start with conditions reported in the literature (e.g., 110-150°C) and optimize if necessary.[1][6] Reaction times can also be extensive, sometimes requiring several hours to days for difficult substrates.[1][5] Monitor the reaction progress using TLC or LCMS.

  • pH Control: The formation of the initial cyanohydrin intermediate is pH-sensitive. Conditions that are too acidic will prevent its formation, while strongly alkaline conditions can degrade the cyanide reagent.[7]

    • Solution: Ammonium carbonate typically acts as a buffer, maintaining the pH in the optimal range of approximately 8-9.[7] Ensure you are using the correct stoichiometry of reagents.

  • Solvent and Solubility: The starting ketone, acetophenone, is relatively nonpolar, while the cyanide salts and ammonium carbonate are highly polar. Poor mixing and solubility can hinder the reaction rate.[5]

    • Solution: While aqueous ethanol is a common solvent, its low boiling point limits the reaction temperature.[3] For higher temperatures, consider using solvents like propylene glycol or polyethylene glycol (PEG), which have been shown to improve yields to nearly 90%.[1][6]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical progression for troubleshooting low yields in the Bucherer-Bergs reaction.

low_yield_troubleshooting start Low Yield Observed check_vessel Is the reaction vessel sealed? start->check_vessel seal_vessel Action: Use a pressure-rated sealed vessel. check_vessel->seal_vessel No check_temp Is the temperature optimal (110-150°C)? check_vessel->check_temp Yes seal_vessel->check_temp optimize_temp Action: Increase temperature and monitor reaction. check_temp->optimize_temp No check_solvent Is the solvent appropriate for the temperature? check_temp->check_solvent Yes optimize_temp->check_solvent change_solvent Action: Switch to a high-boiling solvent (e.g., PEG). check_solvent->change_solvent No check_reagents Are reagents pure and stoichiometry correct? check_solvent->check_reagents Yes change_solvent->check_reagents purify_reagents Action: Verify purity of ketone and salts. check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes purify_reagents->success

Caption: A step-by-step decision diagram for troubleshooting low product yield.

Question 2: I've successfully synthesized 5-methyl-5-phenylhydantoin, but the subsequent N-amination step to get the final product is failing or giving a very low yield. What is the recommended procedure?

Answer: The introduction of an amino group at the N-3 position of a hydantoin is a specific transformation that requires a targeted approach. Direct amination is often difficult. The established method for analogous structures, such as 5,5-diphenylhydantoin, involves nucleophilic attack by hydrazine.[8]

  • Recommended Reagent: The most effective aminating agent for this transformation is hydrazine hydrate (N₂H₄·H₂O) .

  • Plausible Mechanism: The reaction proceeds via nucleophilic attack of hydrazine at one of the carbonyl carbons of the hydantoin ring, followed by ring-opening and subsequent re-cyclization and elimination to form the N-amino hydantoin.

  • Experimental Protocol: A published procedure for a similar compound involves reacting the parent hydantoin with hydrazine hydrate.[8]

    • Dissolve 5-methyl-5-phenylhydantoin in a suitable solvent (e.g., ethanol).

    • Add an excess of hydrazine hydrate.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and evaporate the solvent.

    • Purify the resulting solid, typically by recrystallization from an ethanol/water mixture.[9]

If the yield remains low, consider that the hydantoin nitrogen (N-3) is not highly acidic, making deprotonation difficult. The direct reaction with hydrazine is the most promising route.

Question 3: My final product is difficult to purify. Recrystallization leads to significant product loss. What are my options?

Answer: Purification challenges often arise from suboptimal solvent selection or the presence of closely related impurities.

  • Recrystallization Solvent System: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Solution: For hydantoin derivatives, mixtures of ethanol and water are very effective.[9][10] Start with a hot ethanolic solution of your crude product and add hot water dropwise until turbidity persists. Then, add a few drops of ethanol to redissolve the solid and allow the solution to cool slowly. Experiment with other solvent systems like isopropanol/water or acetone/hexane.

  • Persistent Impurities: If impurities co-crystallize with your product, column chromatography is the next logical step.

    • Solution: Use silica gel as the stationary phase. A good starting mobile phase would be a mixture of n-hexane and ethyl acetate.[11] Begin with a low polarity mixture (e.g., 8:2 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to isolate the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction? A1: It is a multicomponent reaction with several key steps.[3][7]

  • The ketone (acetophenone) reacts with ammonia (from ammonium carbonate) to form an imine.

  • The imine is attacked by the cyanide ion to form an α-aminonitrile intermediate.

  • The amino group of the aminonitrile attacks carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative.

  • This intermediate undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one.

  • Finally, this rearranges to the more stable 5,5-disubstituted hydantoin product.[7][12]

bucherer_bergs_mechanism ketone Ketone + Ammonia imine Imine ketone->imine + H₂O aminonitrile α-Aminonitrile imine->aminonitrile + CN⁻ carbamate Cyano-Carbamic Acid aminonitrile->carbamate + CO₂ oxazolidinone 5-Imino-oxazolidin-2-one carbamate->oxazolidinone Intramolecular Cyclization hydantoin Hydantoin Product oxazolidinone->hydantoin Rearrangement

Caption: Simplified mechanism of the Bucherer-Bergs hydantoin synthesis.

Q2: What are the critical safety precautions for this synthesis? A2: The primary hazard is the use of potassium or sodium cyanide , which is acutely toxic if ingested, inhaled, or absorbed through the skin.[13]

  • Always handle cyanide salts in a certified chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13]

  • Have a cyanide antidote kit available and ensure you are trained in its use.

  • The acidification step during workup will generate hydrogen cyanide (HCN) gas, which is extremely poisonous. This step MUST be performed slowly and in a well-ventilated fume hood.

Q3: Which analytical techniques are best for characterizing the final product? A3: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the presence of the methyl, phenyl, and amino groups.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[14]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C=O stretches of the hydantoin ring (typically around 1715-1780 cm⁻¹) and the N-H stretches.[9]

  • Melting Point: A sharp melting point is a good indicator of purity.[11]

Summary of Optimized Reaction Parameters

ParameterBucherer-Bergs Reaction (Step 1)N-Amination (Step 2)
Key Reagents Acetophenone, KCN (or NaCN), (NH₄)₂CO₃[7]5-methyl-5-phenylhydantoin, Hydrazine Hydrate[8]
Recommended Solvent Propylene Glycol or PEG[1][6]Ethanol
Temperature 110 - 150 °C[6]Reflux Temperature of Solvent
Pressure High (Use sealed vessel)[1]Atmospheric
Typical Yield Up to 90% (optimized)[6]Dependent on substrate, typically moderate to good
Workup Acidification with HCl to precipitate product[7]Evaporation followed by recrystallization

References

  • ResearchGate. (n.d.). Optimization of reaction conditionsfor hydantoins.
  • Kuddus, M., et al. (n.d.). Process parameter optimization for hydantoinase-mediated synthesis of optically pure carbamoyl amino acids of industrial value. Journal of Industrial Microbiology & Biotechnology.
  • ResearchGate. (n.d.). Optimization of the acid-cyclization conditions.
  • Ling, Y. T., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.
  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Puschnig, D., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett.
  • Di Gioia, M. L., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega.
  • D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
  • Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules.
  • Herrerías, C. I., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank.
  • D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • Name Reaction. (n.d.). Bucherer-Bergs Reaction.
  • Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications.
  • Puschnig, D., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. ResearchGate.
  • D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules.
  • Reddit. (2018). Consistently awful yields.
  • Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online.
  • Chemsrc. (n.d.). CAS#:71202-91-0 | this compound.
  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules.
  • Jabbar, A. A., & Al-Janabi, A. S. (2017). One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Technical Support Center: 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

I. Overview of Compound Stability

This compound, like other hydantoin derivatives, possesses a heterocyclic ring structure that is susceptible to degradation under various environmental conditions. The primary points of instability are the amide bonds within the imidazolidine-2,4-dione ring and the exocyclic 3-amino group. Understanding these vulnerabilities is the first step in designing robust experimental protocols. The stability of the hydantoin ring is significantly influenced by factors such as pH, temperature, and exposure to light.[1]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of this compound.

FAQ 1: My compound shows signs of degradation in aqueous solution. What is the likely cause?

Answer: The most probable cause of degradation in aqueous solutions is hydrolysis of the hydantoin ring. The hydantoin structure contains two amide bonds, which are susceptible to cleavage, especially under non-neutral pH conditions.

  • Under Basic Conditions (pH > 8): Alkaline hydrolysis of hydantoins can be a significant issue.[2] The reaction often proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbons of the hydantoin ring. This leads to ring-opening and the formation of a hydantoic acid derivative. The reaction can be complex, sometimes showing second-order kinetics with respect to the hydroxide ion concentration.[2]

  • Under Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can also occur, leading to ring cleavage. This process is common for many amide-containing pharmaceuticals.[3] For hydantoins specifically, strong acidic conditions and elevated temperatures can drive the hydrolysis towards the corresponding amino acid.[4]

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your solution. Unintended acidity or basicity from dissolved gases (like CO2) or contaminants can accelerate degradation.

  • Buffer Selection: If your experiment allows, dissolve the compound in a buffered solution at a pH as close to neutral (pH 7.0-7.5) as possible. Phosphate or citrate buffers are common choices, but ensure they do not participate in any reaction with your compound.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Hydrolysis rates are highly temperature-dependent.

  • Fresh Solutions: Prepare aqueous solutions of the compound immediately before use. Avoid long-term storage of stock solutions in aqueous media unless their stability has been verified.

FAQ 2: I am observing the appearance of new, unidentified peaks in my HPLC analysis after storing the solid compound. What could be happening?

Answer: The appearance of new peaks from the solid material suggests either thermal degradation or reaction with atmospheric components, such as moisture.

  • Thermal Degradation: While this compound has a reported melting point of 166°C, degradation can occur at temperatures well below this, especially with prolonged exposure.[5] Structurally related compounds like phenytoin show degradation at elevated temperatures.[6]

  • Hydrolysis from Moisture: Hydantoins can be sensitive to moisture. Halogenated hydantoins, for instance, show increased thermal hazards in the presence of water.[7] If the compound is hygroscopic, it may absorb atmospheric water, leading to slow hydrolysis even in the solid state.

Troubleshooting Steps:

  • Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel) to minimize exposure to moisture.[3] For long-term storage, consider storing at reduced temperatures (e.g., 2-8°C) and under an inert atmosphere (e.g., argon or nitrogen).

  • Purity Check: Re-verify the purity of your starting material. The new peaks could be impurities from the synthesis that are becoming more prominent over time or with slight degradation of the main compound.

  • Avoid Heat: Do not store the compound near heat sources or in direct sunlight.[3]

FAQ 3: My experimental results are inconsistent, and I suspect my compound is degrading during the experiment. How can I assess its stability under my specific experimental conditions?

Answer: To address inconsistent results, it is crucial to perform a forced degradation study. This involves subjecting the compound to a range of stress conditions that are more severe than your experimental ones to rapidly identify potential degradation pathways and products.[8][9]

Core Principles of Forced Degradation:

  • Objective: To generate a degradation level of 5-20% of the parent compound. This is enough to detect and identify degradation products without completely consuming the starting material.[10]

  • Conditions: The standard stress conditions to test are acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photostability.[9]

Below is a general protocol for conducting a forced degradation study.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound. A stability-indicating analytical method, such as HPLC, is required to monitor the degradation.[11][12]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate buffer, pH 7.0)

  • HPLC system with a UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Keep the solution at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60°C).

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Analyze by HPLC at the same time points as the acid hydrolysis study.

    • If degradation is too rapid, cool the solution or use a weaker base. If it's too slow, consider using 1 M NaOH.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and analyze by HPLC at the specified time points.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at a temperature below its melting point (e.g., 80°C) for a set period (e.g., 24-48 hours).

    • After exposure, dissolve the solid in the initial solvent and analyze by HPLC.

  • Photostability:

    • Expose both the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples by HPLC and compare them to a control sample protected from light.

Data Analysis:

  • For each condition, calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

  • The peak area from the HPLC chromatogram is used for this calculation.

  • A stable baseline and good resolution between the parent peak and degradation product peaks are essential for a valid stability-indicating method.[13]

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acid Hydrolysis (0.1M HCl, RT) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (Solid) (80°C) prep_stock->thermal Expose to Stress photo Photostability (Solid/Solution) (ICH Q1B) prep_stock->photo Expose to Stress hplc_analysis HPLC Analysis (Time Points: 0, 2, 4, 8, 24h) acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_eval Data Evaluation (% Degradation, Peak Purity) hplc_analysis->data_eval pathways Identify Degradation Pathways data_eval->pathways method_validation Validate Stability-Indicating Method pathways->method_validation

Caption: Workflow for a forced degradation study.

IV. Potential Degradation Pathways

Based on the chemistry of the hydantoin ring, the following degradation pathways are plausible for this compound.

G cluster_main cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent Parent Compound hyd_intermediate Hydantoic Acid Derivative (Ring-Opened Intermediate) parent->hyd_intermediate H₂O, H⁺/OH⁻ ox_product Oxidized Amino Group (e.g., Nitroso, Nitro) or Ring-Oxidized Products parent->ox_product [O] (e.g., H₂O₂) photo_product Phenyl Ring Derivatives or Radical Species parent->photo_product hν (UV/Vis Light) hyd_final α-Methyl-α-phenylglycine + Hydrazine + CO₂ hyd_intermediate->hyd_final Further Hydrolysis

Caption: Potential degradation pathways.

V. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes. Actual results will vary.

Stress ConditionReagent/ConditionTime (hours)% Degradation of Parent CompoundMajor Degradation Products
Acid Hydrolysis 1 M HCl, 60°C24~15%Hydantoic acid derivative
Base Hydrolysis 0.1 M NaOH, RT8~20%Hydantoic acid derivative
Oxidation 3% H₂O₂, RT24~10%Polar degradants (possible N-oxides)
Thermal (Solid) 80°C48< 5%Minor unknown peaks
Photolysis (Solution) ICH Q1B-~8%Multiple minor peaks

VI. References

  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid.Link

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.Link

  • Adhikari, R. P., Tharik, A. M. S., & Meyyanathan, S. N. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(6), 585–604. Link

  • Shilu, R., et al. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin. International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 195-201. Link

  • ChemicalBook. (n.d.). 3-AMINO-5-METHYL-5-PHENYL-IMIDAZOLIDINE-2,4-DIONE.Link

  • ResearchGate. (n.d.). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas.Link

  • Adhikari, R. P., Tharik, A. M. S., & Meyyanathan, S. N. (2023). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 61(7), 585-604. Link

  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.Link

  • ResearchGate. (n.d.). Stability Indicating Analytic Method Devlompent & Validation of Hplc.Link

  • StabilityStudies.in. (n.d.). Analytical Techniques for Stability Testing: HPLC.Link

  • JASCO Inc. (2024). Analysis of Allantoin using HILIC HPLC.Link

  • ResearchGate. (n.d.). The products of phenytoin decomposition when it is thermally treated at temperatures higher than 200°C.Link

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis.Link

  • MDPI. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins.Link

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents.Link

  • ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.Link

  • National Center for Biotechnology Information. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals.Link

  • PubMed. (1983). Stability assay of allantoin in lotions and creams by high-pressure liquid chromatography.Link

  • PubMed. (1977). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin.Link

  • National Center for Biotechnology Information. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics.Link

  • PubMed. (2000). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy.Link

  • Journal of Synthetic Chemistry. (2022). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.Link

  • ResearchGate. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin.Link

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.Link

  • Royal Society of Chemistry. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals.Link

Sources

Technical Support Center: Solving Solubility Challenges for 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. This document provides researchers, scientists, and drug development professionals with practical, field-proven troubleshooting strategies to address solubility issues commonly encountered during in-vitro bioassays. As a hydantoin derivative, this compound's phenyl and methyl substitutions contribute to its lipophilic nature, often leading to poor aqueous solubility which can be a significant hurdle in obtaining reliable and reproducible experimental data[1][2]. This guide is structured in a question-and-answer format to directly address specific problems, explaining the scientific rationale behind each protocol to empower you to make informed decisions in your research.

Section 1: Initial Compound Handling & Stock Solution Preparation

This section covers the foundational steps of working with this compound, starting with creating a viable stock solution.

Q1: What is the recommended starting solvent for creating a high-concentration stock solution of this compound?

Answer: The universally recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).

Causality & Expertise: this compound is an organic molecule with limited aqueous solubility. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and non-polar compounds that are insoluble in water[3][4]. Its miscibility with water and most organic solvents makes it an ideal choice for preparing concentrated stock solutions that will later be diluted into aqueous assay buffers[4].

Q2: How do I properly prepare a 10 mM stock solution in DMSO?

Answer: Preparing an accurate stock solution is the most critical step for ensuring reproducible assay results. Follow this self-validating protocol meticulously.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Prerequisites:

    • This compound (Molecular Weight: 205.21 g/mol )[5][6].

    • High-purity, anhydrous DMSO (stored in a desiccator).

    • Calibrated analytical balance.

    • Appropriate volumetric glassware and pipettes.

    • Vortex mixer and/or sonicator.

  • Step-by-Step Methodology:

    • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you need to calculate the mass of the compound.

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 205.21 g/mol × 1000 mg/g = 2.05 mg

    • Weigh Compound: Accurately weigh out 2.05 mg of the compound and place it into a sterile, appropriately sized vial (e.g., a 1.5 mL or 2 mL microcentrifuge tube or glass vial).

    • Add Solvent: Add 1.0 mL of 100% DMSO to the vial.

    • Promote Dissolution:

      • Cap the vial securely and vortex vigorously for 1-2 minutes.

      • Visually inspect the solution against a light source. If you see any solid particulates, sonicate the vial in a water bath for 5-10 minutes.

      • Gentle warming in a 37°C water bath can also be employed, but do not overheat as it may degrade the compound.

    • Final Verification: The final stock solution must be a clear, homogenous liquid with no visible precipitate. This visual check is a critical validation step.

    • Storage: Store the stock solution as recommended in Q7.

Q3: My compound is not fully dissolving in 100% DMSO. What are my next steps?

Answer: If solubility issues persist even in 100% DMSO, it suggests either a very high target concentration or potential issues with the compound itself.

  • Troubleshooting Steps:

    • Re-evaluate Concentration: Is a 10 mM (or higher) stock absolutely necessary? Consider preparing a lower concentration stock (e.g., 1 mM or 5 mM) if your final assay concentration allows for it.

    • Intensify Physical Dissolution: Increase sonication time or vortex duration. Ensure the vial is properly sealed to prevent absorption of atmospheric moisture by the hygroscopic DMSO.

    • Check Compound Purity: Impurities can significantly impact solubility. If possible, verify the purity of your compound batch (e.g., via HPLC or NMR).

    • Consider Alternative Organic Solvents: While less common for initial screening, solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested[7]. However, their compatibility with your specific bioassay must be validated, as they can be more aggressive towards plastics and biological components.

Section 2: Troubleshooting Precipitation in Aqueous Assay Buffers

The most common solubility challenge occurs when the DMSO stock is diluted into the aqueous environment of the bioassay.

Q4: My compound precipitates immediately upon dilution of the DMSO stock into my assay buffer. How do I prevent this "crashing out"?

Answer: This phenomenon, known as "crashing out," occurs when the compound moves from a favorable organic solvent (DMSO) to a poor aqueous solvent, causing it to rapidly fall out of solution. The key is to control the dilution process and ensure the final concentration does not exceed the compound's aqueous solubility limit.

Mandatory Visualization: Troubleshooting Precipitation Workflow

G start Compound precipitates in aqueous buffer? step1 Is the final DMSO concentration <1%? start->step1 Yes step2 Lower the final compound concentration. Does it still precipitate? step1->step2 Yes end_fail Compound remains insoluble. Re-evaluate assay parameters. step1->end_fail No (High DMSO may be the issue) step3 Implement a serial dilution protocol. (See Protocol Below) step2->step3 Yes end_success Solution is clear. Proceed with assay. step2->end_success No step4 Consider pH modification (See Section 3) step3->step4 Still Precipitates step3->end_success Soluble step5 Test alternative co-solvents step4->step5 Still Precipitates step4->end_success Soluble step5->end_fail

Caption: Decision tree for troubleshooting compound precipitation.

Experimental Protocol: The Serial Dilution Method to Minimize Precipitation

This protocol avoids the shock of a large dilution factor by gradually introducing the compound to the aqueous environment.

  • Prepare an Intermediate Dilution: Instead of diluting your 10 mM stock directly into the final assay volume, first prepare an intermediate dilution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Perform the Final Dilution: Use the 1 mM intermediate stock for the final dilution into your aqueous buffer. This smaller "jump" in concentration and solvent polarity can often keep the compound in solution.

  • Critical Technique: When adding the DMSO stock to the aqueous buffer, do not simply drop it in. Pipette the DMSO stock directly into the buffer while the tube is actively being vortexed. This rapid mixing is crucial for preventing localized high concentrations that initiate precipitation.

Section 3: Advanced Solubilization Strategies

If standard DMSO-based methods are insufficient, you may need to modify the properties of the aqueous buffer itself.

Q5: I've tried everything in Section 2, but my compound still isn't soluble at the required concentration. What's next?

Answer: The next logical step is to investigate if altering the pH of your assay buffer can improve solubility.

Causality & Expertise: this compound contains an amino group, which is basic. In an acidic environment (lower pH), this group can become protonated (NH2 → NH3+), creating a charged species. Charged species generally exhibit significantly higher aqueous solubility than their neutral counterparts. Therefore, lowering the pH of your assay buffer may dramatically increase the compound's solubility[8][9][].

Experimental Protocol: pH-Dependent Solubility Testing

  • Prepare a Range of Buffers: Prepare your base assay buffer at several different pH values (e.g., pH 5.5, 6.0, 6.5, and 7.0). Ensure the buffer system is effective in the desired range (see Table 2).

  • Perform Solubility Test: In separate vials for each pH, attempt to dissolve your compound at the target concentration. Use the serial dilution and vortexing techniques described in Q4.

  • Incubate and Observe: Let the solutions sit at room temperature for at least 30 minutes.

  • Visual Inspection: Carefully inspect each vial for any signs of precipitation (haziness, cloudiness, visible particles). A clear solution indicates successful solubilization at that pH.

  • Assay Compatibility Check: Crucially, you must verify that altering the pH does not negatively impact your bioassay's performance (e.g., enzyme activity, cell viability, or receptor binding). Run control experiments to confirm.

Data Presentation: Common Biological Buffers for pH Manipulation

Buffer SystempKa (at 25°C)Useful pH Range
Acetate4.763.6 - 5.6
MES6.155.5 - 6.7
Phosphate (PBS)7.205.8 - 8.0
HEPES7.556.8 - 8.2
Tris8.067.5 - 9.0
Data sourced from various buffer preparation guides[11][12][13].

Section 4: Best Practices & Assay Considerations

Maintaining scientific integrity requires careful controls and an understanding of how your solubilization strategy impacts the assay itself.

Q6: What is the maximum final concentration of DMSO I can have in my cell-based assay without causing toxicity?

Answer: This is a critical parameter that depends on the cell type and incubation time. You must determine the tolerance of your specific system, but general guidelines exist.

Data Presentation: General Guidelines for Final DMSO Concentration in Cell-Based Assays

Final DMSO Conc.General Effect on CellsRecommendation
< 0.1% Generally considered safe and non-toxic for most cell lines.[14]Ideal target for most experiments.
0.1% - 0.5% May cause stress or differentiation in sensitive cell types (e.g., stem cells, primary neurons).[15]Acceptable for many robust cell lines, but requires validation.
0.5% - 1.0% Increased risk of cytotoxicity, altered gene expression, and membrane permeability effects.[14][16][17]Use with caution for short-term exposure only. Not recommended for long-term (>24h) assays.
> 1.0% Often causes significant cytotoxicity and cell death.[14][15][18]Avoid. This concentration will likely confound your results.

Trustworthiness: The Mandate for a Vehicle Control Every experiment must include a "vehicle control." This is a sample that contains the highest concentration of the solvent (e.g., 0.5% DMSO in assay buffer) used in your experiment but without the test compound. This control allows you to subtract any effects of the solvent itself from the effects of your compound, ensuring your results are valid.

Mandatory Visualization: Stock to Working Solution Workflow

G stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Dilution 1 mM in 100% DMSO stock->intermediate 1:10 Dilution working Final Working Solution (e.g., 10 µM compound, 0.1% DMSO in Buffer) intermediate->working 1:100 Dilution (Vortex during addition) control Final Vehicle Control (0.1% DMSO in Buffer) buffer Aqueous Assay Buffer buffer->working buffer->control

Caption: Standard workflow for preparing final assay solutions.

Q7: How should I properly store my stock solutions of this compound?

Answer: Proper storage is essential to maintain the integrity and concentration of your compound over time.

  • Best Practices for Storage:

    • Aliquot: Never work directly from your main stock solution. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water contamination into the DMSO.

    • Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term storage.

    • Container: Use vials with tight-sealing caps designed for low temperatures (e.g., polypropylene microcentrifuge tubes).

    • Light Protection: While the photosensitivity of this specific compound is not documented, it is good practice to protect all organic compounds from light by storing them in amber vials or in a dark freezer box.

    • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation[19].

References

  • Benchchem. (n.d.). This compound.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Chemsrc. (2025). CAS#:71202-91-0 | this compound.
  • PubMed. (n.d.). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • NIH. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • ChemicalBook. (n.d.). 3-amino-5-methyl-5-phenyl-imidazolidine-2,4-dione.
  • GoldBio. (2014). Biological Buffers: pH Range and How to Prepare Them.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Journal of University of Babylon. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives.
  • Smolecule. (n.d.). 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione.
  • Calbiochem. (n.d.). Buffers.
  • Solubility of Things. (n.d.). Buffer Solutions and their pH.

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Technical Support Center: Troubleshooting NMR Peak Overlap in Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for a common challenge in the structural elucidation of hydantoin derivatives: Nuclear Magnetic Resonance (NMR) peak overlap. The inherent structural similarities within this class of compounds can often lead to crowded and ambiguous spectra. This guide is designed to provide you with a logical, step-by-step approach to systematically resolve these issues, ensuring accurate and reliable characterization of your molecules.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap a common problem in the ¹H NMR spectra of hydantoin derivatives?

A1: Peak overlap in the ¹H NMR spectra of hydantoin derivatives is frequently encountered due to several structural factors. The hydantoin ring itself contains protons in relatively similar chemical environments. Furthermore, substituents at the C5 position, which are common in many derivatives, can lead to complex spin systems and minor differences in chemical shifts of the ring protons, resulting in signal crowding. For instance, in 5,5-disubstituted hydantoins, the protons on the substituents can have very similar chemical shifts, leading to significant overlap.

Q2: What are the immediate first steps I should take if I observe peak overlap in my spectrum?

A2: Before proceeding to more advanced techniques, it is crucial to ensure the quality of your initial data. Here are the preliminary checks:

  • Sample Purity: Confirm the purity of your sample. Impurities can introduce extraneous peaks that complicate the spectrum and may be mistaken for overlapping signals of your compound of interest.[1]

  • Spectrometer Shimming: Poor shimming of the magnetic field leads to broadened peaks, which can exacerbate or create the appearance of overlap. Re-shim the spectrometer to achieve optimal resolution.[1]

  • Signal-to-Noise Ratio: A low signal-to-noise ratio can obscure the true shape and multiplicity of your signals. Increase the number of scans to improve data quality.[1][2]

  • Data Visualization: Carefully examine the region of interest in your NMR processing software. Zooming in may reveal that what appears to be a single broad peak is actually two or more closely spaced multiplets.[1]

Troubleshooting Guides

Guide 1: Resolving Peak Overlap by Modifying Experimental Parameters

Altering the conditions under which the NMR spectrum is acquired can often be a simple and effective way to resolve overlapping signals.

A3: The chemical shift of a proton is influenced by its local electronic environment, which can be perturbed by the surrounding solvent molecules.[3][4] Changing the deuterated solvent can alter the chemical shifts of the overlapping protons to different extents, leading to their resolution. This phenomenon is particularly pronounced when switching between solvents of different polarities or aromaticities. For example, aromatic solvents like benzene-d₆ can induce significant shifts, known as Aromatic Solvent Induced Shifts (ASIS), compared to less magnetically interactive solvents like CDCl₃.[5] This can be a powerful tool for deconvoluting overlapping signals.[5]

Table 1: Effect of Solvent on Proton Chemical Shifts of a Hypothetical Hydantoin Derivative

ProtonChemical Shift in CDCl₃ (ppm)Chemical Shift in Benzene-d₆ (ppm)
NH -18.157.90
NH -36.506.25
CH ₂ (Substituent)3.75 (overlapping)3.85 and 3.65 (resolved)

A4: Yes, varying the temperature can be an effective strategy.[1][3] Temperature changes can affect a molecule's conformational equilibrium and the degree of intramolecular hydrogen bonding.[6][7] This, in turn, can alter the chemical shifts of the protons involved.[7][8][9] For hydantoin derivatives, which may exhibit restricted rotation around certain bonds or exist in different conformational states, a change in temperature can modify the populations of these states, leading to a change in the weighted average chemical shift and potentially resolving overlap.[4][7]

Protocol 1: Temperature Variation Study

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Incremental Heating: Increase the sample temperature in increments of 10-20 K (e.g., to 308 K, 318 K) and acquire a spectrum at each temperature.

  • Incremental Cooling: If heating does not resolve the overlap, return to room temperature and then cool the sample in increments of 10-20 K (e.g., to 288 K, 278 K), acquiring a spectrum at each step.

  • Analysis: Compare the spectra at different temperatures to identify any changes in chemical shifts that lead to the resolution of overlapping signals.[6][8]

Guide 2: Advanced NMR Techniques for Resolving Severe Peak Overlap

When simple modifications of experimental parameters are insufficient, more advanced NMR techniques can provide the necessary resolution.

A5: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving peak overlap by spreading the signals across a second frequency dimension.[10][11] This is particularly useful for complex molecules like many hydantoin derivatives where the 1D spectrum is crowded.[11]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10][12][13] Even if two signals overlap in the 1D spectrum, their cross-peaks in a COSY spectrum can help identify their respective coupling partners.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons.[10][12][13] Since ¹³C spectra have a much wider chemical shift range and are less prone to overlap, resolving the proton signals in the carbon dimension is often possible.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.[12][13][14]

Diagram 1: Workflow for 2D NMR Analysis

G Start Overlapping ¹H NMR Spectrum COSY Acquire COSY Spectrum Start->COSY Identify ¹H-¹H Connectivity HSQC Acquire HSQC Spectrum Start->HSQC Correlate ¹H with directly attached ¹³C Analysis Correlate Cross-Peaks to Assign Signals COSY->Analysis HMBC Acquire HMBC Spectrum HSQC->HMBC Identify long-range ¹H-¹³C correlations HMBC->Analysis Structure Elucidate Structure Analysis->Structure

Caption: A typical workflow for utilizing 2D NMR to resolve peak overlap and elucidate molecular structure.

A6: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's signals.[15][16][17][18] The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus .[15][16] This can be particularly useful for resolving overlapping peaks by spreading them out across the spectrum.[17] LSRs work by forming a weak complex with a Lewis basic site on the molecule, such as the carbonyl oxygens or nitrogen atoms in the hydantoin ring.

Protocol 2: Using a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your hydantoin derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Prepare LSR Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add small, incremental amounts of the LSR solution to the NMR tube, acquiring a ¹H NMR spectrum after each addition.

  • Monitor Shifts: Observe the changes in the chemical shifts of the signals. The signals of protons closer to the binding site will shift more significantly.

  • Optimal Concentration: Continue the titration until the desired resolution of the overlapping peaks is achieved without excessive line broadening.[17]

A7: For chiral molecules, peak overlap can occur between the signals of the two enantiomers. To resolve this, you can use a chiral solvating agent (CSA).[19][20][21] CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of your analyte through non-covalent interactions.[22][23] These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.[19] Tetraaza macrocyclic compounds have been shown to be effective CSAs for the chiral recognition of hydantoin derivatives.[24]

Diagram 2: Principle of Chiral Solvating Agents

G cluster_0 In Chiral Environment cluster_1 In Achiral Environment Enantiomer_R R-Enantiomer Complex_RS Diastereomeric Complex (R,S) Enantiomer_R->Complex_RS Enantiomer_S S-Enantiomer Complex_SS Diastereomeric Complex (S,S) Enantiomer_S->Complex_SS CSA Chiral Solvating Agent (S) CSA->Complex_RS CSA->Complex_SS NMR_Signals Distinct NMR Signals Complex_RS->NMR_Signals δ₁ Complex_SS->NMR_Signals δ₂ Enantiomer_R_achiral R-Enantiomer Overlapping_Signal Overlapping NMR Signal Enantiomer_R_achiral->Overlapping_Signal Enantiomer_S_achiral S-Enantiomer Enantiomer_S_achiral->Overlapping_Signal

Caption: A diagram illustrating how a chiral solvating agent creates distinct NMR signals for enantiomers.

Guide 3: Computational Approaches for Deconvoluting Overlapping Signals

When experimental methods are not entirely successful or for quantitative analysis, computational methods can be employed.

A8: Yes, several NMR processing software packages offer line fitting or deconvolution algorithms.[25][26] These tools model the overlapping signals as a sum of individual peaks (typically with Lorentzian or Gaussian line shapes).[25] The software then optimizes the parameters (position, height, width, and area) for each individual peak to best fit the experimental data.[1][25] This can be a powerful method for extracting quantitative information, such as the ratio of isomers, from overlapping signals. Python packages like nmrlineshapeanalyser are also available for this purpose.[27]

Protocol 3: Peak Deconvolution using NMR Software

  • Data Import: Load your processed 1D NMR spectrum into the software (e.g., Mnova).[25][26]

  • Region Selection: Select the spectral region containing the overlapping peaks.

  • Peak Picking: Manually or automatically identify the peaks within the selected region.

  • Model Fitting: Choose a lineshape model (e.g., Pseudo-Voigt) and initiate the fitting algorithm.[1] The software will calculate the parameters for each individual peak that contributes to the overlapped signal.[1]

  • Review and Refine: Visually inspect the fitted peaks against the raw data and the residual to ensure a good fit. Refine the model parameters if necessary.[25]

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(4), 256-270.
  • Chemistry For Everyone. (2023, July 21). How Does Temperature Affect NMR? [Video]. YouTube. [Link]
  • Markwick, P. R., Sprules, T., & Blackledge, M. (2007). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of the American Chemical Society, 129(37), 11466-11474.
  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. The Journal of Organic Chemistry, 76(10), 3843-3849.
  • ResearchGate. (n.d.). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
  • Petrakis, L., & Sederholm, C. H. (1961). TEMPERATURE-DEPENDENT CHEMICAL SHIFTS IN THE NMR SPECTRA OF GASES. Journal of Chemical Physics, 35(4), 1174-1178.
  • Pinto, M., & Riguera, R. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(12), 2269.
  • Uccello-Barretta, G., Balzano, F., & Pescitelli, G. (2010). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 75(23), 8059-8066.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy.
  • NMR Concepts. (n.d.). Types of 2D NMR.
  • ResearchGate. (n.d.). C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents.
  • Mestrelab Research. (n.d.). Line Fitting (Deconvolution).
  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
  • Reddit. (2017, May 11). NMR Peak hidden behind solvent peak.
  • PyPI. (n.d.). nmrlineshapeanalyser.
  • NMR Wiki Q&A Forum. (2012, September 11). Software for 2D Peak Deconvolution/Fitting.
  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • Prostko, P., et al. (2022). R Shiny App for the Automated Deconvolution of NMR Spectra to Quantify the Solid-State Forms of Pharmaceutical Mixtures. Pharmaceutics, 14(12), 2736.
  • Mobli, M., & Hoye, T. R. (2015). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Annual Reports in NMR Spectroscopy (Vol. 84, pp. 1-61). Academic Press.
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
  • Blackman, A. (2012). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 17(12), 14065-14083.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?
  • Showalter, S. A., & Brüschweiler, R. (2007). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Journal of the American Chemical Society, 129(16), 4885-4893.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Li, Z., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 1(10), 1645-1652.
  • Kim, S. K., et al. (2014). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 19(7), 9413-9423.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts (δ, ppm) of allantoin in DMSO-d6.
  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]
  • Silva, A. M. S., & Cavaleiro, J. A. S. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. e-EROS, 1-72.
  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (11), 1587-1593.
  • G. A. Breaux, et al. (2000). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 38(3), 210-214.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

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Technical Support Guide: Troubleshooting Electrophysiology Artifacts in the Presence of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a hydantoin derivative with known neuroactive properties, in electrophysiological studies. The inherent sensitivity of electrophysiology recordings means that data quality can be compromised by numerous sources of noise and artifact. When introducing a pharmacologically active compound, it becomes crucial to distinguish between genuine biological effects and experimental error.

This guide provides in-depth troubleshooting protocols in a question-and-answer format to help you identify and resolve common artifacts, ensuring the integrity and reproducibility of your data.

Section 1: Foundational Principles of a Low-Noise Recording Environment

A pristine recording environment is non-negotiable. Before attributing an anomaly to the compound, it is essential to ensure the fundamental setup is optimized for low-noise acquisition.

Q1: My baseline is noisy before I've even applied the compound. What are the first things I should check?

A: A noisy baseline is typically a symptom of a problem within one of three core areas: grounding, shielding, or mechanical stability. A systematic check is the most efficient way to isolate the problem.

Expert Insight: The single most common and impactful error in electrophysiology setups is improper grounding, which creates "ground loops." A ground loop occurs when there are multiple paths for electrical current to flow to ground, creating small differences in voltage potential that are picked up by the amplifier as noise[1][2]. The solution is a single, centralized ground point.

Step-by-Step Protocol: The Systematic Rig Check-Up

  • Power Down & Isolate: Turn off all equipment except the amplifier and oscilloscope/digitizer.

  • Inspect Grounding (Star Configuration):

    • Visually confirm that all metal components of your rig (Faraday cage, air table, manipulators, microscope body, perfusion system) are connected by individual, heavy-gauge wires to a single, common ground point[3][4].

    • This central point should then be connected to the amplifier's signal ground[4]. Avoid "daisy-chaining" ground connections (e.g., manipulator to cage to ground point)[1].

  • Verify Shielding:

    • Ensure the Faraday cage completely encloses the setup and that the door is closed and properly grounded[3]. Any gaps can allow high-frequency noise to enter.

    • Check that the probe/headstage casing is intact and properly connected.

  • Eliminate Vibration:

    • Confirm the air table is floating.

    • Securely clamp all tubing and cables to the table to prevent them from transmitting vibrations from the floor or other equipment[5].

  • Reintroduce Equipment Sequentially:

    • Turn on each piece of equipment one by one (light source, perfusion pump, camera, etc.) and observe the noise level. If a specific device introduces significant noise, it may need to be moved, shielded, or powered from a different source.

cluster_rig Electrophysiology Rig FaradayCage Faraday Cage GroundPoint Single Ground Point (Star Node) FaradayCage->GroundPoint Microscope Microscope Microscope->GroundPoint Manipulator Manipulator Manipulator->GroundPoint AirTable Air Table AirTable->GroundPoint Amplifier Amplifier Signal Ground GroundPoint->Amplifier  To Amplifier

Caption: Star Grounding Configuration.
Section 2: Identifying and Eliminating Common Electrical Artifacts

Even in a well-configured rig, specific types of noise can appear. Identifying the "signature" of the noise is the key to diagnosing its source.

Q2: I see a strong, persistent oscillation in my recording at a fixed frequency (50 or 60 Hz). How do I get rid of it?

A: This is classic "mains hum" or line-frequency noise, caused by electromagnetic induction from AC power lines and devices connected to them[6]. It is one of the most common challenges in electrophysiology[7].

Troubleshooting Protocol:

  • Identify the Source: The noise is coming from an AC-powered device. Common culprits include fluorescent overhead lights, microscope light sources, and perfusion pumps[2]. Turn off nearby devices sequentially to see if the noise disappears.

  • Check Grounding Again: Mains hum is significantly amplified by improper grounding and ground loops[1][2]. Re-verify your star grounding configuration.

  • Shielding: Ensure the Faraday cage is fully closed.

  • Use a Noise Eliminator (Advanced): If the source cannot be removed, a dedicated noise elimination device like a Hum Bug can remove line-frequency noise in real-time by subtracting a replica of the noise from the signal, without introducing the phase distortion that can occur with notch filters[8].

  • Software Filtering (Post-Hoc): As a last resort, a 50/60 Hz notch filter can be applied during data analysis. However, be aware that this can distort the biological signal if its frequency components overlap with the filter's range and may introduce filter artifacts[8][9].

Q3: My baseline has a slow, steady drift, making it difficult to hold the cell at the command potential. What are the potential causes?

A: Baseline drift is a low-frequency artifact that can arise from several sources, often related to physical or chemical instability in the recording environment.

Expert Insight: While mechanical or thermal drift is common, a frequently overlooked cause is the reference electrode. The Ag/AgCl pellet or wire must be stable and have a consistent chloride coating. Contamination or depletion of this layer can cause the electrode's half-cell potential to drift[10].

Potential Cause Diagnostic Check Solution
Thermal Drift Is the room temperature fluctuating? Is there a draft from an AC vent?[11]Shield the rig from drafts. Allow all solutions and equipment to thermally equilibrate for at least one hour before recording.
Mechanical Drift Mark the pipette position relative to the cell using the microscope camera. Does it move over 5-10 minutes?[5]Tighten all clamps on the manipulator and headstage. Ensure the pipette holder is clean and the O-rings provide a secure grip. Secure all cables/tubing[5][11].
Reference Electrode Instability Does the drift persist with a model cell? Does it change when the bath solution is agitated?Re-chloride the Ag/AgCl wire/pellet. Ensure the electrode is securely positioned in the bath and not in contact with any metal components[12].
Perfusion System Does the solution level in the recording chamber fluctuate?Adjust the inflow and aspiration rates to maintain a constant bath level. Fluctuations can alter liquid junction potentials and pressure on the cell[5].
Section 3: Artifacts and Phenomena Associated with this compound Application

When introducing a compound, new challenges can arise. It is critical to differentiate between the compound's intended biological effect and unintended interactions with your recording system.

Q4: Immediately after perfusing with the compound, I observed a large, sustained jump in my baseline offset and a slow, persistent drift. Is this an artifact?

A: This is very likely a chemical artifact caused by a direct interaction between the compound and your Ag/AgCl electrodes[13]. Many organic compounds, especially those with redox-active moieties, can react with the silver in the electrodes, altering the half-cell potential and creating a significant voltage offset. This offset can generate currents that appear biological but are purely artifactual[13].

Causality: The Ag/AgCl electrode maintains a stable potential through the reversible reaction: Ag + Cl⁻ ⇌ AgCl + e⁻. A redox-active compound can interfere with this equilibrium, stripping the chloride layer or reacting with the silver itself, which directly changes the electrode's reference voltage.

Protocol for Verification and Mitigation:

  • Test in a Cell-Free Patch: Perform a recording in a cell-free configuration (pipette in the bath). Perfuse the compound. If you observe the same voltage jump and drift, the effect is unequivocally an electrode artifact.

  • Isolate the Reference Electrode: Use a salt bridge (e.g., an agar bridge made with 3M KCl) to separate your Ag/AgCl reference pellet from the main recording chamber. This prevents the compound from directly contacting the electrode.

  • Use a Stable Reference: If the problem persists, consider using a more stable reference electrode configuration, such as a 3M KCl reference electrode with a ceramic junction, which is less susceptible to chemical contamination.

Compound Nirvanol in Bath Solution Electrode Ag/AgCl Reference Electrode Compound->Electrode direct contact Reaction Redox Reaction (e.g., Ag -> Ag⁺ + e⁻) Electrode->Reaction PotentialShift Change in Electrode Half-Cell Potential Reaction->PotentialShift Artifact Artifactual Voltage Offset & Baseline Drift PotentialShift->Artifact

Caption: Chemical Artifact Generation at the Reference Electrode.
Q5: After applying the compound, the noise in my recording increased significantly and my seal resistance is dropping. What is happening?

A: This suggests a biological effect on the cell membrane's integrity, rather than an electronic artifact. A drop in seal resistance (the electrical resistance between the pipette tip and the cell membrane) indicates that the seal is becoming "leaky," which will always manifest as increased recording noise. Hydantoin-related compounds can have complex interactions with the lipid bilayer or cell surface proteins that could compromise the giga-seal.

Protocol for Differentiating Seal Failure from Noise:

  • Continuously Monitor Seal Resistance: Your patch-clamp software allows for periodic "seal tests." Run these before, during, and after compound application. A clear temporal correlation between compound application and a decrease in seal resistance (from >1 GΩ towards <500 MΩ) is strong evidence for a compound-induced effect on the seal.

  • Check Holding Current: As the seal degrades, the holding current required to clamp the cell at its set potential will increase. This is another key indicator.

  • Attempt to Re-form the Seal: In some cases, applying gentle negative pressure can help improve a failing seal. If this temporarily reduces the noise, it confirms the issue is with the seal.

  • Consider Compound Concentration: If seal degradation is a consistent issue, try using a lower concentration of the compound.

Q6: The compound appears to be activating a large current, but the recording is unstable and the current-voltage (I-V) relationship looks distorted. Could this be an artifact?

A: Yes. This is a classic sign of a voltage-clamp error due to uncompensated series resistance (Rs) [14][15]. Series resistance is the residual resistance between your pipette and the cell interior. When the compound activates a large current (I), this current flows across Rs, creating a voltage drop (V = I x Rs) that is not accounted for by the amplifier. The actual membrane potential (Vm) will deviate significantly from the command potential (Vcmd), leading to distorted kinetics and I-V curves[16].

Expert Insight: This is one of the most insidious artifacts because the data can look "real." It becomes especially problematic when studying fast-activating channels or when a compound elicits a large, sustained current[14].

Workflow for Managing Series Resistance Error

Start Start Experiment MeasureRs Measure Initial Rs (before compound) Start->MeasureRs Compensate Apply Rs Compensation (Typically 70-80%) MeasureRs->Compensate ApplyCompound Apply Nirvanol Compensate->ApplyCompound MonitorRs Monitor Rs Periodically During Recording ApplyCompound->MonitorRs CheckCurrent Is Induced Current > 1 nA? MonitorRs->CheckCurrent AcceptData Data Quality Acceptable CheckCurrent->AcceptData No RejectData Data Quality Compromised (Potential Voltage-Clamp Error) CheckCurrent->RejectData Yes

Caption: Workflow for Minimizing Series Resistance Artifacts.

Mitigation Strategies:

  • Compensate and Predict: Use your amplifier's circuitry to compensate for at least 70-80% of the measured Rs. Be careful not to overcompensate, as this can cause the amplifier to oscillate.

  • Reduce the Current: The size of the voltage error is proportional to the current. If possible, use a lower concentration of the compound to elicit a smaller, more manageable current.

  • Increase Pipette Size: Use a larger-tipped pipette (lower resistance) to reduce the initial Rs value.

  • Post-Hoc Analysis: For advanced users, computational models can be used to simulate the voltage-clamp error and obtain more accurate estimates of the true channel properties from the recorded data[15].

Frequently Asked Questions (FAQs)
  • Q: Could the compound be precipitating out of solution and causing artifacts?

    • A: Yes. Precipitate can clog the perfusion lines, leading to flow-rate changes and pressure artifacts. More critically, microscopic precipitate could interact with the cell membrane or pipette tip, causing instability. Always ensure the compound is fully dissolved in your external solution and filter it if necessary.

  • Q: My Ag/AgCl wire looks dull. Does this matter?

    • A: Absolutely. A dull or discolored wire indicates a poor or depleted chloride coat. This will lead to an unstable reference potential and significant drift. Re-chloride your wires regularly by dipping them in bleach (sodium hypochlorite) or through electrolytic chloriding until a uniform, dark grey/brown coating is achieved.

  • Q: Can I just filter all the noise out of my data during analysis?

    • A: While filtering is a necessary part of data analysis, it cannot fix fundamentally flawed data and can introduce its own artifacts, such as ringing or signal distortion[9]. The best practice is always to eliminate the source of the noise during the recording itself. Priority should always be given to collecting high-quality, low-noise raw data[9].

References
  • Intan Technologies. (2025, September 25). Reducing Interference During Electrophysiology Recording Sessions.
  • A-M Systems. (2024, October 30). How to Deal With Noise in Electrophysiology Rigs.
  • Plexon Inc. (2021, June 28). Causes of Noise in Electrophysiological Recordings.
  • Scientifica. (2019, November 27). Eliminate 50/60 Hz line-frequency noise: New eBook from Molecular Devices.
  • npi electronic GmbH. (n.d.). Grounding Guide.
  • Winkler, C., Brandl, S., & Horn, F. K. (2012). Filter Effects and Filter Artifacts in the Analysis of Electrophysiological Data. Journal of Neuroscience Methods, 209(1), 225-231.
  • Molecular Devices. (n.d.). Eliminate Line Frequency Noise for Electrophysiological Applications.
  • BIOPAC Systems, Inc. (n.d.). What is optimal ground placement?
  • Plexon Inc. (2022, March 14). Grounding and Referencing for Electrophysiology Recording Systems.
  • Digitimer Ltd. (n.d.). Re-designed Hum Bug Mains Noise Eliminator Launched.
  • NeuroNexus. (2023, December 20). Reduce Noise in Recording System.
  • Stack Exchange Inc. (2012, January 17). Noise reduction strategies in electrophysiology.
  • YouTube. (2025, December 4). What Classifies As An Electrophysiological Signal Artifact?
  • TMSi. (n.d.). Common physiological EEG artifacts.
  • Schlecht, M., et al. (2023). Facilitating the Sharing of Electrophysiology Data Analysis Results Through In-Depth Provenance Capture. Neuroinformatics.
  • Brain Products GmbH. (2022, December 9). Getting to know EEG artifacts and how to handle them in BrainVision Analyzer 2.
  • Szuromi, P., et al. (2017). Fast time-varying linear filters for suppression of baseline drift in electrocardiographic signals. Biomedical Signal Processing and Control.
  • Lei, C. L., et al. (2024). Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings. eLife.
  • Scientifica. (2020, January 14). Tips for reducing pipette drift in electrophysiology experiments.
  • ResearchGate. (2014, September 30). How do I stop electrode drifting in a patch clamp rig?
  • ResearchGate. (2025, June 6). Resolving Artifacts in Voltage-Clamp Experiments with Computational Modeling: An Application to Fast Sodium Current Recordings.
  • Molecular Devices. (2020, December 16). Electrophysiology Topic: causes of current or voltage drift during real experiments.
  • Healthwire. (n.d.). Nirvanol (10mg) 10 Tablets Price in Pakistan - Uses, Dosage, Side Effects.
  • ResearchGate. (2022, February 9). How to get rid of response drift issue in patch clamp?
  • bioRxiv. (2024, July 24). Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings.
  • Carcieri, S. M., et al. (2005). Redox artifacts in electrophysiological recordings. Biophysical Journal.
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  • SpringerLink. (n.d.). Patch clamp technique: review of the current state of the art and potential contributions from nanoengineering.
  • MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
  • PubMed. (2014, February 8). 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione.
  • PubMed Central. (n.d.). Neuronal ion channel modulation by Drimys winteri compounds: Opening a new chemical space to neuropharmacology.
  • PubMed. (n.d.). Role of neuroactive steroid allopregnanolone in antipsychotic-like action of olanzapine in rodents.
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  • ResearchGate. (n.d.). (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione.
  • ResearchGate. (n.d.). (PDF) 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.

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Technical Support Center: Minimizing Toxicity in In Vivo Studies of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-09

Introduction

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for minimizing toxicity during in vivo studies of the novel compound, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. As a compound with limited publicly available toxicological data, a robust and cautious approach is paramount to ensure animal welfare and the generation of high-quality, reproducible data. This document offers troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges that may be encountered during preclinical development.

The strategies outlined herein are based on established principles of toxicology and pharmacology and are intended to guide the user in developing a scientifically sound and ethical research plan.

I. Pre-Study and Compound Characterization

A thorough understanding of the test article is the foundation for minimizing in vivo toxicity. Before proceeding with animal studies, it is crucial to characterize the physicochemical properties of this compound.

FAQ: Initial Compound Assessment

Q1: What are the first steps before initiating in vivo studies with a novel compound like this compound?

A1: Before any animal is dosed, a comprehensive in vitro and physicochemical characterization is essential. This includes:

  • Purity Analysis: Confirm the identity and purity of the compound using methods like HPLC, LC-MS, and NMR. Impurities can contribute to unexpected toxicity.[1]

  • Solubility Determination: Assess the solubility in a range of pharmaceutically acceptable vehicles. Poor solubility can lead to erratic absorption and potential precipitation at the injection site, causing irritation and confounding results.[2]

  • In Vitro Cytotoxicity: Conduct preliminary cytotoxicity assays in relevant cell lines to get an early indication of the compound's intrinsic toxicity.

  • Structural Alerts for Toxicity: Analyze the chemical structure for any known toxicophores. The imidazolidine-2,4-dione (hydantoin) scaffold and the phenyl group are present in various drugs with known toxicities.[3][4] For instance, some hydantoin derivatives have been associated with adverse effects.[5]

II. Dose-Range Finding and Study Design

Proper study design is a critical component in minimizing toxicity and adhering to the 3Rs (Replacement, Reduction, and Refinement) of animal research.[6][7][8]

FAQ: Dosing and Administration

Q2: How should I determine the starting dose for my first in vivo study?

A2: For a novel compound, a conservative approach is necessary. The initial doses for a dose-range finding (DRF) study should be based on in vitro data.[9] A common strategy is to start with a fraction of the concentration that showed minimal effect in cytotoxicity assays and escalate from there. DRF studies are crucial for establishing the minimum effective dose (MED) and the maximum tolerated dose (MTD).[9][10][11]

Q3: What is a dose-range finding (DRF) study and why is it important?

A3: A DRF study is a preliminary, non-GLP (Good Laboratory Practice) experiment designed to identify a range of doses that are safe and effective.[10][12] Its primary goals are to:

  • Establish the relationship between dose and both efficacy and toxicity.[13]

  • Identify the MTD, which is the highest dose that does not cause unacceptable side effects.[9][11]

  • Inform the dose selection for subsequent, more comprehensive toxicology studies.[9] Typically, a DRF study involves a small number of animals per group and a wide range of doses.[12]

Q4: What are the signs of toxicity I should monitor for in my animal models?

A4: Close observation is critical. Signs of toxicity can be overt or subtle and may include:

  • General Clinical Signs: Changes in body weight, food and water consumption, activity levels, and overall appearance (e.g., ruffled fur, hunched posture).

  • Neurological Signs: Given that structurally related compounds like diphenylhydantoin can have neurotoxic effects, be vigilant for ataxia, tremors, or changes in gait.[14]

  • Gastrointestinal Issues: Diarrhea or constipation.

  • Injection Site Reactions: For parenteral administration, monitor for swelling, redness, or signs of pain.

A standardized scoring system for clinical observations should be used to ensure consistency.

Experimental Protocol: Dose-Range Finding Study
  • Animal Model Selection: Choose a relevant species (e.g., mice or rats) based on the research question.

  • Group Allocation: Assign a small number of animals (e.g., 3 per sex per group) to each dose group and a vehicle control group.

  • Dose Selection: Based on in vitro data, select a wide range of doses (e.g., 1, 10, 100, 1000 mg/kg).

  • Administration: Administer the compound via the intended clinical route.

  • Observation: Monitor the animals frequently for the first few hours post-dosing and then daily for up to 14 days. Record all clinical signs, body weights, and food/water intake.

  • Endpoint: The study is typically concluded when clear signs of toxicity are observed at the higher doses, or after a predetermined observation period.

  • Data Analysis: Analyze the data to determine the MTD.

Visualization: Dose-Range Finding Workflow

DRF_Workflow cluster_preclinical Dose-Range Finding (DRF) Study in_vitro In Vitro Cytotoxicity Data dose_selection Select Wide Dose Range (e.g., 1, 10, 100, 1000 mg/kg) in_vitro->dose_selection animal_groups Small Animal Groups (e.g., n=3/sex/group) dose_selection->animal_groups dosing Administer Compound & Vehicle Control animal_groups->dosing monitoring Intensive Clinical Monitoring (Body weight, clinical signs) dosing->monitoring mtd_determination Determine Maximum Tolerated Dose (MTD) monitoring->mtd_determination dose_for_glp Inform Dose Selection for GLP Toxicology Studies mtd_determination->dose_for_glp

Caption: Workflow for a typical dose-range finding study.

III. Formulation Strategies to Mitigate Toxicity

The formulation of a drug can significantly influence its toxicity profile.[2] Optimizing the formulation can improve bioavailability and reduce adverse effects.

FAQ: Formulation and Toxicity

Q5: How can the formulation of this compound impact its toxicity?

A5: The formulation can affect the rate and extent of drug absorption.[15] A formulation that leads to a rapid increase in plasma concentration (high Cmax) can cause acute toxicity.[15] Modified-release formulations can reduce Cmax while maintaining overall exposure (AUC), potentially improving the safety profile.[15] Additionally, the choice of excipients is crucial, as they can have their own toxicities.[16]

Q6: What are some formulation strategies to consider for a poorly soluble compound?

A6: For compounds with low aqueous solubility, several strategies can be employed to improve bioavailability and reduce the risk of precipitation:

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can improve solubility.

  • Co-solvents: Using a mixture of solvents (e.g., water, ethanol, propylene glycol) can enhance solubility. However, the toxicity of the co-solvents themselves must be considered.

  • Surfactants: Non-ionic surfactants can be used to create micellar solutions or emulsions.

  • Complexation: Cyclodextrins can be used to form inclusion complexes, increasing solubility.

  • Nanosuspensions: Reducing the particle size to the nanometer range can increase the dissolution rate and bioavailability.[17]

Table 1: Common Excipients and Potential Considerations

ExcipientUsePotential Issues
Polyethylene glycol (PEG)Solubilizing agentHigh concentrations can cause osmotic diarrhea.
Dimethyl sulfoxide (DMSO)Solubilizing agentCan cause skin irritation and has a distinctive odor.[16]
Tween 80SurfactantCan cause hypersensitivity reactions in some species.
MethylcelluloseSuspending agentGenerally well-tolerated.[16]

This table is not exhaustive. Always consult safety data for any excipient used.

IV. Understanding Metabolism to Predict Toxicity

The metabolism of a compound can lead to the formation of reactive metabolites that are more toxic than the parent drug.

FAQ: Metabolism and Toxicity

Q7: What are the likely metabolic pathways for this compound?

A7: Based on its structure, several metabolic pathways are plausible:

  • Phenyl Ring Hydroxylation: The phenyl group is a common site for hydroxylation by cytochrome P450 enzymes.[18][19][20][21] This can be a detoxification pathway, but can also lead to the formation of reactive intermediates.

  • N-Deamination: The amino group could be a substrate for deamination reactions.

  • Ring Opening: The imidazolidine-2,4-dione ring may undergo hydrolytic cleavage.

In vitro metabolism studies using liver microsomes or hepatocytes from different species (including human) are highly recommended to identify major metabolites and potential species differences.

Visualization: Potential Metabolic Pathways

Metabolism cluster_metabolism Potential Metabolic Pathways parent 3-Amino-5-methyl-5- phenylimidazolidine-2,4-dione hydroxylation Hydroxylated Metabolite (on phenyl ring) parent->hydroxylation CYP450 deamination Deaminated Metabolite parent->deamination Amine Oxidases ring_cleavage Ring-Opened Metabolite parent->ring_cleavage Hydrolases conjugation Conjugated Metabolites (e.g., glucuronides) hydroxylation->conjugation UGTs

Caption: Plausible metabolic pathways for the test compound.

V. Supportive Care and Ethical Considerations

Providing appropriate supportive care is an ethical imperative and is essential for obtaining reliable data.[22]

FAQ: Animal Welfare

Q8: What supportive care measures should be in place during toxicology studies?

A8: Supportive care aims to minimize pain and distress in study animals.[22] This can include:

  • Fluid and Nutritional Support: Providing supplemental fluids and easily digestible food for animals showing signs of dehydration or anorexia.

  • Thermoregulation: Maintaining body temperature, especially in animals that are lethargic or moribund.

  • Analgesia: Administering pain relief when appropriate, although this must be carefully considered as it could interfere with the study endpoints.

Q9: When should an animal be removed from a study?

A9: Clear humane endpoints should be established before the study begins. These are criteria that, when met, require the euthanasia of an animal to prevent further suffering. Examples include:

  • A certain percentage of body weight loss.

  • Inability to reach food or water.

  • Severe, unremitting clinical signs of distress.

All animal studies should be conducted in accordance with institutional and national guidelines on animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

VI. Troubleshooting Common Issues

Problem 1: High mortality at doses expected to be tolerated.

  • Possible Cause: Formulation issue leading to poor bioavailability or precipitation.

  • Troubleshooting:

    • Re-evaluate the formulation. Consider alternative vehicles or solubilization techniques.

    • Check for impurities in the test article.

    • Conduct a pilot pharmacokinetic study to assess exposure levels.

Problem 2: Significant inter-animal variability in response.

  • Possible Cause: Inconsistent dosing technique or formulation instability.

  • Troubleshooting:

    • Ensure all personnel are properly trained in the dosing technique.

    • Verify the stability and homogeneity of the formulation over the dosing period.

    • Increase the number of animals per group to improve statistical power.

Problem 3: Unexpected toxicity not predicted by in vitro data.

  • Possible Cause: Formation of a toxic metabolite in vivo.

  • Troubleshooting:

    • Conduct in vitro and in vivo metabolite identification studies.

    • Consider using a different animal species that may have a more similar metabolic profile to humans.

VII. Concluding Remarks

Minimizing toxicity in in vivo studies of a novel compound like this compound requires a systematic and multi-faceted approach. By carefully characterizing the compound, designing robust dose-range finding studies, optimizing the formulation, and prioritizing animal welfare, researchers can generate high-quality data while adhering to the highest ethical standards. This guide serves as a starting point for developing a comprehensive strategy to safely and effectively advance the preclinical development of this compound.

References

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Technical Support Center: Overcoming Poor Oral Bioavailability of Hydantoin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of hydantoin compounds. This resource is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common hurdles encountered during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Introduction: The Hydantoin Bioavailability Challenge

Hydantoin and its derivatives are a cornerstone in medicinal chemistry, with prominent members like phenytoin widely used as anticonvulsant drugs.[1][2][3] However, their therapeutic potential is often hampered by poor oral bioavailability.[1][4] This limitation stems from a combination of physicochemical properties inherent to the hydantoin scaffold, including poor aqueous solubility, susceptibility to metabolism, and interaction with efflux transporters.[4][5][6] Successfully overcoming these obstacles is critical for developing effective oral dosage forms.

This guide is structured to address the most pressing questions and experimental roadblocks you may face. We will delve into the core issues of solubility, permeability, and metabolic stability, offering practical, evidence-based strategies and detailed protocols to enhance the oral absorption of your hydantoin compounds.

Part 1: Troubleshooting Poor Aqueous Solubility

Poor solubility is a primary rate-limiting step for the oral absorption of many hydantoin derivatives.[7][8][9] If a compound does not adequately dissolve in the gastrointestinal fluids, its concentration at the site of absorption will be too low for effective permeation across the intestinal wall.

Frequently Asked Questions (FAQs)

Q1: My hydantoin compound shows extremely low solubility in aqueous buffers. What are my initial steps to address this?

A1: The first step is to thoroughly characterize the compound's physicochemical properties. This includes determining its pKa, logP, and crystalline form. These parameters will dictate the most appropriate solubilization strategy.

For weakly acidic or basic hydantoins, pH adjustment of the formulation can be a simple and effective method to increase solubility.[8][10] For neutral compounds, more advanced techniques are necessary. Initial strategies to consider include:

  • Salt Formation: For ionizable hydantoins, forming a salt can dramatically improve solubility and dissolution rate.[11][12]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.[5][11][12]

  • Use of Co-solvents: Employing a mixture of solvents, such as water and a pharmaceutically acceptable organic solvent like propylene glycol or ethanol, can enhance the solubility of nonpolar drugs.[7]

Q2: I've tried simple pH adjustment and it's not sufficient. What are more advanced formulation strategies I can explore?

A2: When basic formulation approaches are inadequate, several advanced drug delivery technologies can be employed:

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[12][13] Amorphous solid dispersions, in particular, can maintain the drug in a high-energy, more soluble state.[13] Hot-melt extrusion and spray drying are common methods for preparing solid dispersions.[14]

  • Lipid-Based Formulations: Encapsulating the hydantoin compound in lipid carriers, such as in self-emulsifying drug delivery systems (SEDDS), can improve solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[11][13][15]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][12]

Troubleshooting Guide: Poor Dissolution Profile

Problem: My formulated hydantoin compound shows poor release in in vitro dissolution testing.

Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate dissolution medium Test dissolution in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.Standard buffers may not accurately reflect the solubilizing capacity of the gastrointestinal tract, which contains bile salts and phospholipids.[16]
Recrystallization of amorphous form Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.These polymers can maintain a supersaturated state of the drug in solution, preventing it from crashing out as a less soluble crystalline form.[14]
Insufficient wetting of the drug particles Include surfactants or wetting agents in the formulation.Surfactants reduce the surface tension between the drug particles and the dissolution medium, promoting better wetting and faster dissolution.[8][10]

Part 2: Investigating and Overcoming Permeability Barriers

Even if a hydantoin compound is successfully solubilized, it must still permeate the intestinal epithelium to reach systemic circulation. Low permeability can be another significant hurdle to achieving adequate oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my hydantoin compound has low permeability?

A1: The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[17] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[17] A low apparent permeability coefficient (Papp) in the apical-to-basolateral direction suggests poor passive diffusion.

Q2: My compound shows low Papp (A-B) in the Caco-2 assay. What does this indicate and what should I do next?

A2: A low Papp (A-B) value suggests that the compound is not readily crossing the cell monolayer. To further investigate, a bidirectional Caco-2 assay should be performed to determine the efflux ratio (Papp (B-A) / Papp (A-B)).[18]

  • An efflux ratio greater than 2 indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[18][19] These transporters actively pump the drug back into the intestinal lumen, limiting its absorption.[19][20]

  • If the efflux ratio is low (close to 1) and the Papp (A-B) is still low, the compound likely has inherently poor passive permeability, possibly due to its size, polarity, or lack of flexibility.

Troubleshooting Guide: High Efflux Ratio in Caco-2 Assay

Problem: My hydantoin compound is identified as a substrate for an efflux transporter.

Strategy Experimental Approach Underlying Principle
Co-administration with an efflux inhibitor In preclinical animal models, co-administer the hydantoin compound with a known inhibitor of the identified transporter (e.g., verapamil for P-gp).This is a proof-of-concept experiment to confirm that efflux is the limiting factor in vivo. However, this is generally not a viable clinical strategy due to potential drug-drug interactions.
Prodrug Approach Synthesize a prodrug of the hydantoin compound by masking the functional groups recognized by the transporter.The prodrug is designed to not be a substrate for the efflux transporter. Once absorbed, it is cleaved in vivo to release the active parent drug.[5][21]
Formulation with Excipients that Inhibit Efflux Formulate the compound with excipients known to have efflux-inhibiting properties, such as certain surfactants (e.g., polysorbates) or polymers.These excipients can locally inhibit transporter function in the gut, increasing the net absorption of the drug.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol provides a general framework. Specific parameters should be optimized for your laboratory and compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values within the acceptable range for your laboratory.

  • Transport Experiment (A-B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (B-A):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the Papp values for both directions and determine the efflux ratio.

  • Low Recovery: If the total amount of compound recovered from both chambers is low, it may indicate issues with solubility in the assay buffer, non-specific binding to the plate, or cellular metabolism.[18] Including bovine serum albumin (BSA) in the buffer can sometimes mitigate these issues.[18]

  • Variable TEER values: Inconsistent TEER readings can be due to incomplete monolayer formation or cellular toxicity of the test compound. Ensure consistent cell seeding density and check for cytotoxicity.

  • Slow Cell Growth: Caco-2 cells can be slow to grow and differentiate.[22][23] Patience and careful cell culture technique are essential.

Part 3: Addressing Metabolic Instability

Hydantoin compounds can be susceptible to metabolism in both the intestine and the liver (first-pass metabolism), which can significantly reduce the amount of active drug reaching systemic circulation.[6][24][25]

Frequently Asked Questions (FAQs)

Q1: How do I assess the metabolic stability of my hydantoin compound?

A1: In vitro assays using liver microsomes or hepatocytes are the standard methods for evaluating metabolic stability.[17] These assays measure the rate of disappearance of the parent compound over time when incubated with these subcellular fractions or cells, which contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s).

Q2: My compound is rapidly metabolized in liver microsomes. What are my options?

A2: Rapid metabolism is a significant challenge. The following strategies can be considered:

  • Medicinal Chemistry Approaches: Modify the chemical structure of the hydantoin derivative to block the sites of metabolism. This could involve introducing electron-withdrawing groups or sterically hindering the metabolic "soft spots."

  • Prodrug Strategy: Design a prodrug that masks the metabolically labile site. The prodrug should be stable to first-pass metabolism and then release the active drug in systemic circulation.[26]

  • Formulation Strategies: While less direct, some formulation approaches like lipid-based systems can promote lymphatic absorption, which partially bypasses the liver and first-pass metabolism.[13]

Diagrams and Workflows

G cluster_solubility Solubility Troubleshooting cluster_permeability Permeability Assessment Poor Aqueous Solubility Poor Aqueous Solubility Physicochemical Characterization Physicochemical Characterization Basic Formulation Basic Formulation Advanced Formulation Advanced Formulation Low Permeability Suspected Low Permeability Suspected Caco-2 Assay Caco-2 Assay Efflux Ratio Efflux Ratio High Efflux High Efflux Low Passive Permeability Low Passive Permeability

G Hydantoin_in_Lumen {Hydantoin Compound | (Gut Lumen)} Dissolution Dissolution (Solubility) Hydantoin_in_Lumen->Dissolution Absorbed_Drug {Dissolved Drug | (Enterocyte)} Dissolution->Absorbed_Drug Permeation Permeation (Permeability) Absorbed_Drug->Permeation Efflux Efflux (P-gp, BCRP) Absorbed_Drug->Efflux Metabolism Metabolism (CYPs) Absorbed_Drug->Metabolism Systemic_Circulation {Drug in Blood | (Portal Vein)} Permeation->Systemic_Circulation

Conclusion: An Integrated Approach is Key

Overcoming the poor oral bioavailability of hydantoin compounds rarely relies on a single solution. A successful strategy requires a holistic understanding of the molecule's specific limitations—be it solubility, permeability, metabolic stability, or a combination thereof. By systematically troubleshooting each potential barrier using the evidence-based approaches and protocols outlined in this guide, researchers can significantly improve the chances of developing orally active hydantoin-based therapeutics. Always remember that early and thorough characterization of your compound is the foundation upon which all successful formulation and development strategies are built.

References

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  • Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. (1998). ResearchGate.
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  • Butler, T. C. (1957). The metabolic conversion of 5, 5-diphenyl hydantoin to 5-(p-hydroxyphenyl)-5-phenyl hydantoin. The Journal of pharmacology and experimental therapeutics, 119(1), 1–11.
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Technical Support Center: Crystallization of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this hydantoin derivative. As a molecule with significant potential in pharmaceutical development, controlling its solid-state form is paramount for ensuring reproducibility, stability, and optimal bioavailability.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and recurring questions regarding the crystallization of this compound.

Q1: What is this compound, and why is its crystalline form so critical?

This compound is a heterocyclic organic compound belonging to the hydantoin class.[3] Its structure features a five-membered ring with two carbonyl groups, a chiral center at the C5 position (substituted with methyl and phenyl groups), and an amino group at the N3 position. In pharmaceutical development, the crystalline form of an Active Pharmaceutical Ingredient (API) is crucial because it dictates key physicochemical properties, including melting point, solubility, dissolution rate, and stability.[2][4] An unstable or poorly defined crystalline form can lead to inconsistent product performance and potential safety issues.

Q2: What is polymorphism, and should I be concerned about it with this specific hydantoin derivative?

Polymorphism is the ability of a single compound to exist in multiple distinct crystal structures or forms.[4][5] These different polymorphs can have significantly different physical properties. Hydantoin derivatives are well-documented to be prone to polymorphism.[6][7] This phenomenon arises from the molecule's ability to form different arrangements and hydrogen-bonding networks in the solid state. For this compound, the presence of multiple hydrogen bond donors (two N-H groups) and acceptors (two C=O groups) increases the likelihood of forming various stable packing arrangements.[8] Uncontrolled polymorphism is a major challenge, as an unintended transformation to a more stable but less soluble form can compromise a drug's efficacy.[9][10]

Q3: How do intermolecular forces, particularly hydrogen bonding, influence the crystallization of this molecule?

Intermolecular forces are the primary drivers of crystal formation. For this compound, hydrogen bonding is the most significant of these forces. The N-H groups of the hydantoin ring and the N3-amino group act as hydrogen bond donors, while the carbonyl oxygens are strong hydrogen bond acceptors. These interactions provide the necessary energy to stabilize the crystal lattice and are highly directional, guiding the molecules into specific, repeating patterns.[8][11] The choice of crystallization solvent is critical, as solvents that can also form hydrogen bonds (like alcohols or water) can compete with the molecule's self-assembly, influencing which polymorphic form is favored.[12][13]

Q4: What are the principal crystallization methods applicable to this compound?

There are several standard techniques, each suited for different scales and objectives:

  • Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow, controlled cooling to induce crystallization.[4][9] This is a common method for purification at scale.

  • Anti-Solvent Crystallization: This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) in which the compound is insoluble.[4] This reduces the solubility of the compound in the mixture, causing it to crystallize. This can be done by direct addition, layering, or vapor diffusion.

  • Slow Evaporation: In this technique, the compound is dissolved in a volatile solvent, and the container is loosely covered to allow the solvent to evaporate slowly over time.[9][11] As the solvent evaporates, the concentration of the compound increases, leading to nucleation and crystal growth. This method is often used to obtain high-quality single crystals for X-ray diffraction.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem: No crystals have formed after extended cooling and standing.

  • Q: My solution has been cooling for hours, and it remains a clear, homogenous liquid. What are the likely causes, and how can I induce crystallization?

  • A: This is a common issue that typically points to either an unsaturated solution (too much solvent) or a high barrier to nucleation. The solution is supersaturated, but the molecules have not yet organized to form the initial crystal nuclei.[1][14]

    Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[14]

    • Introduce a Seed Crystal: If you have a previous batch of the crystalline material, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[14]

    • Concentrate the Solution: If seeding fails, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[14]

    • Utilize an Anti-Solvent: If the above steps are unsuccessful, consider adding a miscible anti-solvent dropwise until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to stand.

    • Lower the Temperature: Move the flask to a colder environment (e.g., a refrigerator or freezer), but be mindful that rapid cooling can lead to poor crystal quality.[14]

Problem: The compound "oils out" instead of crystallizing.

  • Q: Instead of forming solid crystals, my product has separated as a viscous liquid or a sticky, amorphous solid. What is "oiling out," and how can I prevent it?

  • A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when its solubility limit is exceeded so rapidly that molecules do not have time to arrange into an ordered crystal lattice.[14] This is often exacerbated by the presence of impurities, which can depress the melting point.

    Preventative Measures:

    • Reduce Supersaturation: The most common cause is a solution that is too concentrated. Re-heat the mixture to dissolve the oil, add more of the same solvent (e.g., 10-20% more volume), and attempt to re-crystallize by cooling more slowly.[14]

    • Slow Down the Cooling Rate: Rapid cooling can shock the system, promoting oiling. Insulate the flask with glass wool or place it within a larger beaker of warm water (a simple water bath) to ensure the temperature drops very gradually.

    • Change the Solvent: Select a solvent with a lower boiling point or one in which the compound's solubility is not as dramatically affected by temperature. This keeps the solution from becoming excessively supersaturated at any given temperature.

    • Preliminary Purification: If impurities are suspected, consider a pre-purification step. For example, dissolving the crude material in a suitable solvent, treating it with activated charcoal to remove colored impurities, and filtering before crystallization can be effective.[14]

Problem: Crystallization is too fast, yielding only a fine powder.

  • Q: A large amount of fine powder "crashes out" of my solution almost immediately upon cooling. How can I slow the process to obtain larger, higher-quality crystals?

  • A: This indicates that nucleation is happening too quickly and massively, leading to the rapid formation of countless small crystals rather than the slow growth of a few larger ones.[8] This powder is often less pure, as impurities get trapped within the rapidly forming solid.

    Strategies for Controlled Growth:

    • Decrease the Concentration: The solution is likely too supersaturated. Re-heat to dissolve the powder, add more solvent, and cool again. The goal is to reach the saturation point at a lower temperature.[14]

    • Insulate for Slow Cooling: Ensure the solution cools as slowly as possible. An insulated flask or a dewar can slow heat loss, giving molecules more time to arrange themselves into an ordered lattice.[15]

    • Use a Co-solvent System: Employ a mixture of two miscible solvents. Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poorer" solvent dropwise at an elevated temperature until the solution is slightly turbid. This allows for finer control over the solubility.[15]

Problem: I suspect I have a mixture of different crystal forms (polymorphs).

  • Q: My crystalline product has an inconsistent appearance under the microscope, or it gives a broad, multi-stage melting point. How can I confirm and control polymorphism?

  • A: Inconsistent physical properties are a classic sign of polymorphism, a known trait of hydantoin compounds.[6][7] Controlling this is vital for reproducible results.

    Confirmation and Control:

    • Characterize Thoroughly: Do not rely on a single technique.

      • Powder X-Ray Diffraction (XRPD): This is the definitive method for identifying different crystalline phases. Each polymorph will produce a unique diffraction pattern.[16][17]

      • Differential Scanning Calorimetry (DSC): This thermal analysis technique can reveal multiple melting points or phase transitions, indicating the presence of different forms.[18][19]

      • Microscopy: Use a polarized light microscope to visually inspect the sample. Different polymorphs often exhibit distinct crystal shapes (habits), such as needles, plates, or prisms.

    • Implement Seeding: To consistently obtain a specific polymorph, use a seed crystal of that desired form during the crystallization process. The seed provides a template that directs the crystallization toward that specific lattice arrangement.[14]

    • Standardize Your Protocol: Once you identify conditions that produce the desired form, strictly control all parameters: solvent choice, concentration, cooling rate, and agitation. Even minor variations can lead to the formation of a different polymorph.[2]

    • Conduct a Polymorph Screen: If controlling the crystal form is critical, a systematic polymorph screen is necessary. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, evaporation rates, etc.) to intentionally produce and identify all accessible polymorphs.

Part 3: Visualization & Key Workflows

Visual aids are essential for understanding complex crystallization processes. The following diagrams, rendered in Graphviz, illustrate key decision-making workflows.

G start Crystallization Attempt (Cooling, Evaporation, or Anti-Solvent) check_outcome Observe Outcome After Sufficient Time start->check_outcome no_xtal Problem: No Crystals Formed check_outcome->no_xtal Clear solution oiling Problem: 'Oiling Out' Occurs check_outcome->oiling Liquid/Gummy layer powder Problem: Fine Powder Crashes Out check_outcome->powder Rapid precipitation good_xtal Success: Well-formed Crystals check_outcome->good_xtal Slow crystal growth sol_no_xtal Solutions: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution no_xtal->sol_no_xtal sol_oiling Solutions: 1. Re-heat & Add Solvent 2. Slow Down Cooling Rate 3. Change Solvent oiling->sol_oiling sol_powder Solutions: 1. Re-heat & Add Solvent 2. Insulate for Slower Cooling 3. Use Co-solvent System powder->sol_powder characterize Characterize Product: (XRPD, DSC, Microscopy) good_xtal->characterize sol_no_xtal->start Retry sol_oiling->start Retry sol_powder->start Retry

Caption: Crystallization Troubleshooting Workflow.

G cluster_conditions cluster_forms molecule 3-Amino-5-methyl-5-phenyl- imidazolidine-2,4-dione (In Solution) conditions Crystallization Conditions molecule->conditions solvent Solvent System (e.g., Ethanol vs. Toluene) conditions->solvent temp Temperature Profile (e.g., Fast vs. Slow Cooling) conditions->temp rate Supersaturation Rate (e.g., Evaporation vs. Anti-solvent) conditions->rate polymorphs Resulting Solid Forms conditions->polymorphs formA Polymorph A Needles - Strong H-bonds in 1D chains polymorphs->formA formB Polymorph B Prisms - Weaker, 3D H-bond network polymorphs->formB solvate Solvate Plates - Solvent molecule incorporated into the crystal lattice polymorphs->solvate

Caption: Conceptual Diagram of Polymorphism.

Part 4: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for crystallization.

  • Preparation: Aliquot approximately 10-20 mg of your crude this compound into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each vial, add a different test solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Water) dropwise, vortexing after each drop, up to a volume of 0.5 mL. Record the solubility at room temperature in a table.

  • Heating: For any solvent in which the compound was poorly soluble at room temperature, gently heat the vial in a sand bath or on a hot plate while stirring. Add more solvent dropwise if needed until the solid fully dissolves. Record the approximate solubility at the higher temperature.[15]

  • Cooling & Observation: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in a refrigerator (~4 °C).

  • Analysis: Observe the vials over 24-48 hours. An ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.[15] A solvent pair may be identified where the compound is soluble in one ("solvent") but insoluble in the other ("anti-solvent").

Data Summary Table for Solvent Screening

Solvent Solubility (Room Temp) Solubility (Hot) Observations on Cooling Suitability
Ethanol Sparingly Soluble Soluble Fine needles after 2h Good for Cooling
Toluene Insoluble Sparingly Soluble No crystals Poor
Ethyl Acetate Soluble Very Soluble Oiled out Poor

| Acetone/Water | Soluble in Acetone | - | Precipitate on water addition | Potential Anti-Solvent System |

Protocol 2: Anti-Solvent Vapor Diffusion for Single Crystals

This method is ideal for growing high-quality single crystals suitable for X-ray diffraction when only a small amount of material is available.[8][11]

  • Prepare the Inner Vial: Dissolve 2-5 mg of the compound in a minimal amount of a "good," relatively low-volatility solvent (e.g., Toluene, Dichloromethane) in a small, open vial (e.g., a 1-dram vial).

  • Prepare the Outer Jar: Add 2-3 mL of a miscible "poor" solvent (anti-solvent) with higher volatility (e.g., Hexane, Diethyl Ether) to a larger jar or beaker.[8]

  • Set Up the System: Carefully place the small, open vial inside the larger jar. Ensure the level of the anti-solvent in the outer jar is below the opening of the inner vial.

  • Seal and Wait: Seal the outer jar tightly with a cap or parafilm. Do not disturb the setup.

  • Mechanism: The more volatile anti-solvent will slowly diffuse as a vapor into the inner vial. This gradually lowers the solubility of the compound in the inner vial's solution, promoting slow nucleation and the growth of large, high-quality crystals over several days to weeks.

Part 5: Characterization of Crystalline Forms

Confirming the solid-state form of your product is a critical, non-negotiable step. A combination of analytical techniques should be employed to build a complete picture of your material.[16][18]

Analytical TechniqueInformation Provided
Powder X-Ray Diffraction (XRPD) The "fingerprint" of a crystalline solid. Used to identify the crystal form (polymorph), confirm phase purity, and detect mixtures.[17][19]
Differential Scanning Calorimetry (DSC) Measures thermal events. Used to determine melting point, purity, and detect phase transitions between polymorphs.[18][20]
Thermogravimetric Analysis (TGA) Measures changes in mass with temperature. Used to identify the presence of bound solvent (solvates) or water (hydrates).[19]
FTIR / Raman Spectroscopy Provides information on molecular vibrations, which can differ between polymorphs due to different intermolecular interactions in the crystal lattice.[18][21]
Polarized Light Microscopy (PLM) Allows for visual assessment of crystal habit (shape), size, and homogeneity. Can quickly distinguish between crystalline (birefringent) and amorphous material.[20]

References

  • Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Filter Dryer.
  • Syrris.
  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. American Chemical Society.
  • Bernstein, J. (2020). Analytical techniques for studying and characterizing polymorphs. Oxford Academic Books.
  • Hep Journals. (2010). Applications of the crystallization process in the pharmaceutical industry. Hep Journals.
  • ResearchGate. (2025). Recent Developments in Hydantoin Chemistry.
  • ResearchGate. (2025). Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin.
  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.
  • Slideshare. Various techniques for study of Crystal Properties. Slideshare.
  • Nogueira, F. A. L., et al. (2020). Polymorphism in 1-methylhydantoin: investigation by periodic DFT calculations and characterization of the third polymorph. CrystEngComm, 22(37), 6189-6201. RSC Publishing.
  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Reva, I., et al. (2020). Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin. The Journal of Physical Chemistry A, 124(31), 6303-6318.
  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 80(1).
  • SOP: CRYSTALLIZ
  • Universität Potsdam.
  • Ušćumlić, G. S., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Molecules, 16(10), 8377-8395.
  • ResearchGate. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis.
  • Wikipedia. Hydantoin. Wikipedia.
  • Chadha, R., et al. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. RSC Medicinal Chemistry, 12(3), 365-386.
  • Chadha, R., & Sancasper, A. (2017). Challenges in Translational Development of Pharmaceutical Cocrystals. Journal of Pharmaceutical Sciences, 106(2), 457-471.

Sources

Technical Support Center: 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Approach: Direct experimental data on the degradation of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is not extensively available in published literature. Therefore, this guide is expertly synthesized based on established principles and data from structurally analogous 5,5-disubstituted hydantoins, such as 5-methyl-5-phenylhydantoin and 5,5-diphenylhydantoin (Phenytoin).[1][2][3] This approach allows us to predict and troubleshoot the degradation behavior of the target molecule with a high degree of scientific confidence.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions researchers may encounter when studying the stability and degradation of this compound.

FAQ 1: What are the most likely degradation pathways for my compound?

Answer: Based on the chemistry of the imidazolidine-2,4-dione (hydantoin) ring system, you should primarily anticipate two degradation pathways: hydrolysis and oxidation .[4][5]

  • Hydrolytic Degradation: The hydantoin ring is susceptible to cleavage by water, a process that is significantly accelerated by pH changes. Under neutral or, more rapidly, under basic (alkaline) conditions, the primary degradation product is expected to be the corresponding N-carbamoyl-α,α-disubstituted amino acid (in this case, N-carbamoyl-2-amino-2-phenylpropanoic acid with a hydrazine moiety).[6][7][8] Severe hydrolytic conditions (strong acid or base with heat) could potentially lead to further breakdown.

  • Oxidative Degradation: The molecule may be sensitive to oxidizing agents. Degradation could occur at the phenyl ring (hydroxylation) or potentially at the N-amino group. Forced degradation studies often employ reagents like hydrogen peroxide to simulate oxidative stress.[4][5]

The diagram below illustrates the principal hydrolytic pathway.

G cluster_0 Primary Hydrolytic Degradation Pathway A 3-Amino-5-methyl- 5-phenylimidazolidine-2,4-dione B Intermediate (Unstable) A->B Ring Opening (H₂O, OH⁻) C N-Carbamoyl Amino Acid Derivative (Hydantoic Acid Derivative) B->C Rearrangement

Caption: Predicted hydrolytic degradation of the hydantoin ring.

FAQ 2: My HPLC analysis shows multiple, unexpected peaks after a stability study. What could they be?

Answer: Observing multiple peaks is a common outcome in degradation studies. Here’s a systematic approach to troubleshoot this:

  • Primary Degradants: The most prominent new peak is likely the N-carbamoyl amino acid derivative from hydrolysis, as described in FAQ 1.[8]

  • Secondary Degradants: If the stress conditions were harsh (e.g., high heat, strong acid/base), the primary degradant might break down further, creating additional peaks.

  • Oxidative Products: If the sample was exposed to air/light or an oxidizing agent, you might be seeing hydroxylated versions of the parent compound or its degradants.

  • Diastereomers: Your starting material may be a racemic mixture. It's possible that under certain conditions, separation of diastereomers of a degradation product could occur on your chiral or achiral column, leading to two closely eluting peaks.

  • Reaction with Buffer/Solvent: Ensure your mobile phase or buffer components are not reacting with the analyte under the analytical conditions. For example, some amines can react with acetone if it's used as a solvent.

Troubleshooting Workflow:

G Start Multiple Unexpected HPLC Peaks Observed Q1 Was a forced degradation study run? Start->Q1 A1_Yes Peaks are likely degradants. Proceed to characterization. Q1->A1_Yes Yes A1_No Check for contamination: solvent, glassware, starting material purity. Q1->A1_No No Q2 Characterize peaks using LC-MS. A1_Yes->Q2 Q3 Does mass match predicted degradants (e.g., +18 for hydrolysis)? Q2->Q3 A3_Yes Tentatively identify peak. Confirm with standard if possible. Q3->A3_Yes Yes A3_No Consider secondary degradation, oxidation, or adducts. Q3->A3_No No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

FAQ 3: I'm not seeing any degradation under my test conditions. Is my compound exceptionally stable?

Answer: While possible, it is more likely that the stress conditions are not severe enough to induce degradation. Forced degradation studies are designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] If you observe less than 5% degradation, you should increase the intensity of the stressor.

Troubleshooting Table: Insufficient Degradation

Stress ConditionInitial ApproachEscalation Strategy
Acid/Base Hydrolysis 0.1 M HCl or 0.1 M NaOH at RTIncrease temperature (e.g., 60-80°C), increase acid/base concentration (up to 1 M), extend duration.[5]
Oxidation 1-3% H₂O₂ at RTIncrease H₂O₂ concentration (up to 30%), increase temperature, extend duration.[4]
Thermal 60°C in solid stateIncrease temperature (e.g., 80°C or higher, monitor melting point).
Photolytic ICH Q1B option 1 or 2Ensure direct exposure, remove any UV-protective packaging.

Causality: The kinetics of chemical degradation are highly dependent on energy input (heat) and reactant concentration (e.g., H⁺, OH⁻, H₂O₂). By escalating these parameters, you increase the probability of overcoming the activation energy barrier for the degradation reactions.[9]

Section 2: Experimental Protocols & Guides

This section provides validated, step-by-step methodologies for investigating the degradation of this compound.

Protocol 2.1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the sample to generate potential degradation products and demonstrate the specificity of the analytical method.[10] This protocol is a starting point and should be adapted based on observed stability.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Calibrated HPLC-UV system, pH meter, oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed control.

  • Acid Hydrolysis:

    • Mix equal volumes of stock solution and 0.2 M HCl to get 0.1 M HCl and 0.5 mg/mL drug.

    • Keep at 60°C for 24 hours.

    • Withdraw samples at intervals (e.g., 2, 8, 24h), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to 0.1 mg/mL.

  • Base Hydrolysis:

    • Mix equal volumes of stock solution and 0.2 M NaOH.

    • Keep at room temperature. Note: Base hydrolysis of hydantoins is often rapid.[11]

    • Withdraw samples at short intervals (e.g., 5, 15, 30, 60 min), neutralize with 0.2 M HCl, and dilute.

  • Oxidative Degradation:

    • Mix stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at intervals and dilute.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Also, store a solution (0.1 mg/mL) at 60°C.

    • Sample at intervals.

  • Photolytic Degradation:

    • Expose solid compound and a solution (0.1 mg/mL) to light conditions as specified in ICH Q1B guidelines.

    • Analyze the samples alongside a dark control.

  • Analysis: Analyze all stressed samples, controls, and a blank by a suitable stability-indicating HPLC method (see Protocol 2.2).

Protocol 2.2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.[12]

Starting Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmGood starting point for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B Acetonitrile (ACN)Common organic modifier.
Gradient 5% to 95% B over 20 minA broad gradient is essential to elute unknown degradants which may have very different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Detection (UV) 210 nm, 254 nm, or PDA scanUse a photodiode array (PDA) detector to assess peak purity and identify optimal wavelengths.
Injection Vol. 10 µLStandard volume.

Method Validation: Once degradation is achieved, inject the stressed samples. The method is considered "stability-indicating" if:

  • The parent peak is well-resolved from all degradant peaks (Resolution > 2).

  • Peak purity analysis (via PDA) of the parent peak in the presence of degradants passes.

  • Mass balance is close to 100% (i.e., the decrease in parent peak area is accounted for by the increase in degradant peak areas).

References

  • Asada, A., et al. (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 163-8.
  • Levin, M. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Taillades, J., et al. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate.
  • Kim, H.J., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309-1316.
  • Bommarius, A.S., et al. (1998). 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate.
  • de Fatima, A., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. SynOpen, 7, 690-693.
  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.
  • Kim, Y.O., et al. (n.d.). Development of analytical method of DMDM hydantoin, Sorbic acid, Phenoxy ethanol in Cosmetics. Korea Science.
  • Shinde, S.L., et al. (2016). Forced Degradation Studies. MedCrave.
  • Liew, K.Y., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate.
  • Waterman, K.C. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. AAPS.
  • Unknown. (n.d.). Hydrolysis of hydantoin to hydantoin acid. ResearchGate.
  • Sravani, G., et al. (2017). Stability Indicating Forced Degradation Studies. Rajshree J. Pharm. Tech., 10(11).
  • Shilu, R., et al. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin in Cream Formulation. International Journal of Pharmaceutical Sciences and Drug Research.
  • Human Metabolome Database. (2021). Showing metabocard for 5-(p-Methylphenyl)-5-phenylhydantoin (HMDB0246896). HMDB.
  • Clayden, J., et al. (2021). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. National Institutes of Health.
  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Organic Chemistry Portal.
  • Liew, K.Y., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.
  • Coste, F., et al. (2012). 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. National Institutes of Health.
  • Rasheed, A., et al. (2020). Identification And Quantification of Dm Dm Hydantoin In Selected Shampoos. Der Pharma Chemica.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-5-phenylhydantoin. PubChem.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal.
  • Tan, C.H., et al. (2017). Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment. Environmental Science and Pollution Research International, 24(23), 19336-19346.
  • Perdic, M., et al. (2005). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 10(1), 196-205.

Sources

Technical Support Center: Metabolic Stability of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for investigating the metabolic stability of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental workflows.

Introduction: Why Metabolic Stability Matters

In drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[3][4] this compound, a hydantoin derivative, requires careful metabolic characterization. The liver is the primary site of drug metabolism, driven largely by Phase I (functionalization) and Phase II (conjugation) enzymes.[5][6] This guide will walk you through the essential assays, potential metabolic pathways, and common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - The Scientific Foundation

This section addresses foundational concepts regarding the metabolism of hydantoin-class compounds.

Q1: What are the most likely metabolic pathways for this compound?

A1: Direct metabolic data for this specific molecule is not extensively published. However, based on its structural similarity to other 5,5-disubstituted hydantoins like Phenytoin (5,5-diphenylhydantoin), we can predict several key metabolic routes:

  • Phase I Metabolism (CYP450-Mediated): The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I reactions.[7][8]

    • Aromatic Hydroxylation: The most probable initial step is the hydroxylation of the phenyl ring, primarily at the para-position, to form a phenolic metabolite. This is a well-documented pathway for Phenytoin.[9]

    • Further Oxidation: This newly formed hydroxyl group may be further oxidized to form a catechol, which can then potentially lead to reactive quinone species.[9]

  • Phase II Metabolism (Conjugation):

    • N-Glucuronidation: The hydantoin ring itself can undergo direct conjugation with glucuronic acid. For Phenytoin, this has been characterized as occurring at the N-3 position of the imidazolidine-2,4-dione core.[10] This is a significant pathway that can occur without prior Phase I modification.

    • Sulfate Conjugation: The phenolic metabolites formed during Phase I can be conjugated with sulfate by sulfotransferase (SULT) enzymes.

Q2: Which specific enzyme families and isoforms are likely involved in its metabolism?

A2: Based on studies with analogous compounds, the following enzymes are the most probable catalysts:

  • CYP450 Enzymes: The CYP2C and CYP3A subfamilies are heavily implicated in the metabolism of hydantoin derivatives.[9][11] Specifically, CYP2C9 and CYP2C19 are often the most effective catalysts for aromatic hydroxylation, with significant contributions also possible from CYP3A4 .[7][9]

  • UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the N-glucuronidation of the hydantoin ring.[10]

Q3: What are the essential parameters I should determine from an in vitro metabolic stability study?

A3: The primary goal is to quantify the rate of metabolism. The key parameters are:

  • In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized in the assay. This is determined by analyzing the disappearance of the parent compound over time.[1][12]

  • Intrinsic Clearance (CLint): This parameter describes the inherent ability of the liver (or a liver-derived system) to metabolize a drug, independent of blood flow or other physiological factors. It is calculated from the half-life and the conditions of the incubation.[1][12] High intrinsic clearance suggests rapid metabolism.[1]

Section 2: Experimental Design & Protocols

This section provides detailed, self-validating protocols for the most common in vitro stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is excellent for evaluating Phase I (CYP-mediated) metabolism. Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes.[2][3]

Core Principle: The test compound is incubated with HLMs in the presence of a necessary cofactor, NADPH, which fuels the CYP enzymes. The reaction is stopped at various time points, and the remaining parent compound is quantified by LC-MS/MS.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 1 mM stock solution of this compound in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Suspension: Thaw human liver microsomes on ice. Dilute with cold phosphate buffer to a working concentration of 1 mg/mL.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), magnesium chloride (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL) in phosphate buffer. This system continuously regenerates the active NADPH cofactor.[13]

    • Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., Valsartan for bioanalytical studies[14]) in acetonitrile (ACN) at a known concentration (e.g., 100 ng/mL). This solution will also serve as the reaction stop solution.

  • Incubation Procedure (96-Well Plate Format):

    • Add phosphate buffer to the wells.

    • Add the HLM suspension to each well to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound working solution to each well to achieve a final concentration of 1 µM.

    • Pre-incubation: Place the plate in a shaking incubator at 37°C for 10 minutes to equilibrate the temperature.[3]

    • Reaction Initiation: Initiate the metabolic reaction by adding the NRS solution to all wells.[3]

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.[3] The '0' minute time point should be quenched immediately after adding the NRS.

    • Negative Control: In a separate set of wells, replace the NRS with phosphate buffer to measure non-enzymatic degradation.[15]

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Processing A Prepare Reagents: - Test Compound (1 µM) - HLMs (0.5 mg/mL) - NADPH System B Pre-incubate HLM + Compound A->B C Initiate Reaction (Add NADPH) B->C D Stop Reaction at T=0, 5, 15, 30, 60 min with ACN + IS C->D E Centrifuge to Pellet Protein D->E F Transfer Supernatant E->F G LC-MS/MS Analysis (Quantify Parent) F->G H Calculate % Remaining G->H I Determine t½ and CLint H->I

Caption: Workflow for a typical in vitro microsomal stability assay.

Section 3: Troubleshooting Guide

This section addresses specific issues in a practical question-and-answer format.

Q: I ran the microsomal stability assay, but my compound shows very little or no degradation, even after 60 minutes. What's wrong?

A: This is a common scenario, particularly for novel chemical entities. Here’s a logic-driven approach to troubleshoot:

  • Verify Assay Integrity:

    • Positive Control: Did you include a positive control compound with known metabolic liability (e.g., Verapamil, Testosterone)? If the control compound was metabolized as expected, your assay system (microsomes, cofactors) is active. If the control also failed, the primary suspect is the NRS or the microsomes themselves. Ensure the NRS was freshly prepared and that the microsomes have not been freeze-thawed excessively.

  • Consider Compound-Specific Properties:

    • Low Intrinsic Clearance: The most straightforward explanation is that your compound is genuinely very stable to CYP-mediated metabolism.[4] This is not necessarily a negative result, but it needs to be confirmed.

    • Nonspecific Binding: Hydantoin derivatives can be lipophilic. The compound might be binding excessively to the microsomal proteins or the plasticware, reducing the free concentration available for metabolism. To test this, measure the concentration at T=0 and compare it to the initial nominal concentration. A significant drop suggests binding issues.

  • Explore Alternative Metabolic Pathways:

    • Missing Phase II Enzymes: Microsomal assays are poor at predicting Phase II metabolism because they lack the necessary enzymes and cofactors in the cytosol (like UGTs and SULTs).[3] As discussed, N-glucuronidation is a key pathway for hydantoins.[10] The lack of degradation in microsomes strongly suggests you should proceed to a hepatocyte assay, which contains both Phase I and Phase II enzymes.[3][12]

Q: My results show high variability between replicate wells. What are the likely causes?

A: High variability undermines the reliability of your calculated half-life. The cause is often procedural:

  • Pipetting Inaccuracy: The viscous nature of microsomal suspensions can lead to pipetting errors.[16] Ensure you are reverse-pipetting or using wide-bore tips and that your pipettes are properly calibrated.

  • Inconsistent Quenching: The timing of adding the stop solution is critical. For rapid time points (e.g., 5 minutes), even a few seconds of delay can significantly alter the result. Using a multi-channel pipette can help ensure consistency across replicates.

  • Edge Effects: In a 96-well plate, wells on the outer edges can experience faster evaporation, concentrating the reagents. Consider avoiding the outermost wells or filling them with buffer to create a humidity barrier.

  • LC-MS/MS Carryover: If a high concentration sample is injected before a low concentration one, carryover can artificially inflate the reading of the second sample. Ensure your LC-MS/MS method includes a robust needle wash and run blank injections between samples to check for carryover.

Q: My LC-MS/MS analysis is problematic. I'm seeing peak splitting, poor peak shape, or a drifting signal. How do I fix this?

A: These issues point to problems with the analytical method.[14][17]

  • Peak Splitting/Tailing: This can be caused by column contamination, a void in the column packing, or a mismatch between the sample solvent (ACN) and the initial mobile phase.[17] Ensure the percentage of organic solvent in your sample is not significantly higher than the starting mobile phase condition.

  • Poor Sensitivity/Ion Suppression: Biological samples contain salts and lipids that can interfere with the ionization of your target analyte in the mass spectrometer source (a phenomenon called matrix effect).[14]

    • Solution 1: Improve Sample Cleanup. Instead of simple protein precipitation, consider a more thorough method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Solution 2: Optimize Chromatography. Ensure your compound is well-separated from the bulk of the matrix components eluting at the beginning of the run.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard. This is the gold standard for correcting matrix effects, though it requires chemical synthesis.

Section 4: Data Interpretation & Advanced Insights

Data Calculation and Presentation

Once you have the concentration data from your LC-MS/MS run, you can determine the metabolic stability parameters.

  • Calculate Percent Remaining:

    • For each time point, calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Normalize this ratio to the T=0 sample to get the percent remaining: % Remaining = (Area Ratio at T=x / Area Ratio at T=0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line of this plot is equal to the elimination rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • Use the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)

Table 1: Example Metabolic Stability Data & Interpretation

ParameterCompound A (High Clearance)Compound B (Low Clearance)This compound (Hypothetical HLM Result)Interpretation
t½ (min) 12> 60> 60The compound is highly stable in HLMs.
CLint (µL/min/mg) 115.5< 11.6< 11.6Intrinsic clearance is very low, suggesting minimal metabolism by CYP enzymes.
Predicted Metabolic Pathway

The following diagram illustrates the most probable metabolic transformations for this compound. This is a predictive map based on established hydantoin metabolism.

G cluster_phase1 Phase I (CYP2C9, 2C19, 3A4) cluster_phase2 Phase II Parent 3-Amino-5-methyl- 5-phenylimidazolidine-2,4-dione M1 Aromatic Hydroxylation (p-Hydroxy Metabolite) Parent->M1 Oxidation M2 N-Glucuronidation (UGTs) Parent->M2 Direct Conjugation M3 Sulfate Conjugation (SULTs) M1->M3 Conjugation

Caption: Predicted metabolic pathways for the title compound.

Final Recommendation: If your compound demonstrates high stability in liver microsomes, it is imperative to conduct a follow-up study using cryopreserved hepatocytes.[3][12] Hepatocytes contain the full complement of metabolic enzymes and transporters, providing a more comprehensive and physiologically relevant assessment of metabolic clearance.[12]

References

  • Barnes, T. Y., Larsen, J. S., D'Souza, M. J., & Mehendale, H. M. (2000). Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation. Journal of Pharmacology and Experimental Therapeutics.
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Validation & Comparative

A Comparative Guide to Anticonvulsant Profiles: 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione vs. Phenytoin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the anticonvulsant properties of the established drug, Phenytoin, and the novel derivative, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. The analysis is grounded in established preclinical screening protocols and structure-activity relationship (SAR) principles to offer valuable insights for neurological drug discovery and development.

Introduction: The Evolving Landscape of Anticonvulsant Therapy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. For decades, phenytoin (5,5-diphenylimidazolidine-2,4-dione) has been a cornerstone in the management of generalized tonic-clonic and partial seizures.[1] As a first-generation antiepileptic drug (AED), its mechanism and efficacy are well-documented.[2][3] However, the quest for improved therapeutics continues, driven by the need for drugs with broader efficacy, better safety profiles, and fewer side effects. This has led to extensive research into hydantoin derivatives, the chemical class to which phenytoin belongs.[4][5] One such derivative is this compound, a compound designed to explore novel structure-activity relationships within this pharmacologically significant scaffold.

Section 1: Chemical and Pharmacological Profiles

A direct comparison of the chemical structures reveals key modifications to the core hydantoin ring.

  • Phenytoin : Features two phenyl groups at the C5 position. This symmetrical substitution is critical for its activity against generalized tonic-clonic seizures.[6]

  • This compound : This derivative introduces two key changes:

    • Asymmetry at C5 : One phenyl group is replaced by a methyl group.

    • Substitution at N3 : An amino (-NH₂) group is added to the nitrogen at position 3.

These modifications are not trivial; they are expected to significantly alter the compound's pharmacological properties, including its mechanism of action, metabolic stability, and safety profile.

Caption: Chemical structures of Phenytoin and its 3-amino derivative.

Mechanism of Action

Phenytoin's primary mechanism involves the voltage-dependent blockade of membrane sodium channels.[2][7] It preferentially binds to and stabilizes the inactive state of these channels, which slows their recovery and prevents the sustained, high-frequency neuronal firing that characterizes seizures.[8] This action is both use- and frequency-dependent, making it more effective on rapidly firing neurons while sparing normal neuronal activity.[2]

Based on its hydantoin core, this compound is hypothesized to share this primary mechanism of sodium channel modulation. However, the structural changes may introduce additional activities. For instance, substitutions at the N3 position have been shown to influence activity against chemically-induced convulsions, suggesting potential modulation of other targets like GABAergic systems or calcium channels.[6]

Section 2: Preclinical Evaluation of Anticonvulsant Activity

The gold standard for initial in vivo screening of anticonvulsant candidates involves a battery of tests, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) models. These tests are predictive of efficacy against different seizure types in humans.[9]

  • Maximal Electroshock (MES) Test : This is a well-validated model for generalized tonic-clonic seizures.[10] It assesses a compound's ability to prevent the spread of a seizure through neural tissue.[11] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[12][13]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test : This model is used to identify compounds effective against absence and myoclonic seizures.[9] It works by determining a drug's ability to elevate the seizure threshold against a chemical convulsant.[14][15]

A crucial aspect of evaluation is determining the compound's therapeutic window, calculated as the Protective Index (PI) . This is the ratio of the median neurotoxic dose (TD50) to the median effective dose (ED50). A larger PI indicates a wider margin of safety. Neurotoxicity is often assessed using the rotorod test, which measures motor impairment.[16]

Comparative Performance Data

While direct, published head-to-head experimental data for this compound is not available, we can infer its likely performance based on data from structurally similar hydantoin derivatives evaluated under the same standard models. Phenytoin's profile is well-established.

ParameterTest ModelPhenytoinThis compoundRationale for Prediction
Efficacy MES (Tonic-Clonic)Active (ED₅₀ ≈ 30 mg/kg)[17]Predicted Active The presence of a C5-phenyl group is a strong indicator of MES activity.[6] Similar derivatives show potent MES activity (ED₅₀ of 26-28 mg/kg).[17][18]
Efficacy scPTZ (Absence)Inactive [19]Potentially Active N3-substitution can confer activity against chemically induced seizures.[6] This is a key point of differentiation from phenytoin.
Neurotoxicity Rotorod (TD₅₀)Data availableData required for PI calculationThe C5-methyl group may contribute to sedation, potentially affecting the neurotoxicity profile.[6]
Protective Index PI = TD₅₀ / ED₅₀EstablishedTo Be Determined The PI is the ultimate determinant of a compound's potential as a viable drug candidate compared to the standard of care.

Section 3: Standardized Experimental Protocols

Reproducibility and validation are paramount in preclinical drug screening. The following are self-validating, step-by-step protocols for the core assays.

Protocol 1: Maximal Electroshock (MES) Test
  • Animal Preparation : Use male albino mice (20-25 g).[12] Divide animals into groups (n=8-10 per group), including a vehicle control, a positive control (Phenytoin), and at least three dose levels of the test compound.

  • Drug Administration : Administer the compound via the desired route (e.g., intraperitoneal injection). Allow for a pre-treatment time corresponding to the compound's peak effect, typically determined in preliminary studies (e.g., 30-60 minutes).[12]

  • Stimulation : Apply a drop of saline to the eyes to ensure good electrical contact. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) via corneal electrodes using an electroconvulsometer.[10]

  • Observation & Endpoint : Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by a rigid, extended posture of the hind limbs.[10] The complete abolition of this phase is the endpoint and indicates protection.

  • Data Analysis : Calculate the percentage of animals protected in each group. Determine the ED₅₀ (the dose protecting 50% of animals) using probit analysis.

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Grouping Animal Grouping (Vehicle, Positive Control, Test Doses) Drug_Admin Drug Administration (i.p. or p.o.) Animal_Grouping->Drug_Admin Pre_Treat Pre-treatment Time (Time to Peak Effect) Drug_Admin->Pre_Treat Stimulation Corneal Electrode Stimulation (50mA, 0.2s) Pre_Treat->Stimulation Observation Observe Seizure (Tonic Hindlimb Extension) Stimulation->Observation Endpoint Record Endpoint (Protection vs. No Protection) Observation->Endpoint Calc_Protection Calculate % Protection per Dose Group Endpoint->Calc_Protection Probit Probit Analysis Calc_Protection->Probit ED50 Determine ED₅₀ Value Probit->ED50

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Animal Preparation & Dosing : Follow the same grouping and administration procedure as the MES test.

  • Convulsant Administration : At the time of peak effect of the test compound, administer a dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in a loose fold of skin on the neck.[14] This dose is pre-determined to induce seizures in >95% of control animals.

  • Observation & Endpoint : Place animals in individual observation cages and observe for 30 minutes.[14] The endpoint is the presence of a clonic seizure lasting for at least 3-5 seconds.[14] An animal is considered protected if it does not exhibit this seizure.

  • Data Analysis : Calculate the percentage of protected animals and determine the ED₅₀.

Protocol 3: Neurotoxicity (Rotorod) Test
  • Animal Training : Prior to the test, train mice to remain on a rotating rod (e.g., 6-10 rpm) for a set duration (e.g., one minute).

  • Dosing : Administer the vehicle or test compound at various doses to different groups of trained animals.

  • Testing : At the time of peak effect, place each animal on the rotating rod and record the time it is able to maintain its balance.

  • Endpoint & Analysis : Neurotoxicity is indicated by the inability of an animal to remain on the rod for the pre-determined time. The TD₅₀ (the dose causing motor impairment in 50% of animals) is calculated.

Section 4: Mechanistic Insights & Structure-Activity Relationship (SAR)

The structural differences between phenytoin and its 3-amino derivative provide a clear basis for discussing SAR.

  • C5-Aryl Group : The presence of at least one phenyl group at C5 is a critical requirement for activity in the MES test, which both compounds possess.[6] This lipophilic group is thought to facilitate binding to the voltage-gated sodium channel.

  • C5-Alkyl Group : The replacement of a phenyl with a methyl group in the derivative may increase the risk of sedation, a common side effect of older AEDs.[6] This needs to be carefully evaluated in the rotorod test.

  • N3-Amino Group : This is the most significant modification. N-substitution on the hydantoin ring is known to decrease MES activity while potentially increasing activity against chemically induced seizures (scPTZ model).[6] The polar amino group could also alter the compound's solubility, brain penetration, and metabolic profile, potentially offering advantages over phenytoin. Studies on other N3-substituted hydantoins have shown that this position is amenable to modification while retaining potent anticonvulsant effects.[18][20]

Mechanism cluster_channel Voltage-Gated Sodium Channel cluster_drug Drug Action channel_states Open State Inactive State Closed State channel_states:open->channel_states:inactive Leads to channel_states:inactive->channel_states:closed Slows recovery to channel_states:closed->channel_states:open Seizure_Blocked Seizure Propagation Blocked channel_states:inactive->Seizure_Blocked Prolonged state prevents re-firing Phenytoin Phenytoin / Hydantoin Derivative Phenytoin->channel_states:inactive Binds to & Stabilizes Neuron_Firing High-Frequency Neuronal Firing Neuron_Firing->channel_states:open Causes

Caption: Mechanism of hydantoin anticonvulsants on sodium channels.

Conclusion and Future Perspectives

This comparative analysis establishes a clear framework for evaluating this compound against the benchmark anticonvulsant, Phenytoin.

  • Phenytoin remains a potent, albeit narrow-spectrum, anticonvulsant, highly effective against generalized tonic-clonic seizures (MES model) but inactive against absence seizures (scPTZ model).

  • This compound , based on established SAR principles, is predicted to be a potent anticonvulsant in the MES model.[6][17][18] Its key differentiator and potential advantage lie in the N3-amino substitution, which may confer a broader spectrum of activity, potentially including efficacy in the scPTZ model where phenytoin fails.[6]

The critical next step is the empirical validation of this hypothesis. A comprehensive preclinical evaluation is required to determine the ED₅₀ and TD₅₀ values for this compound in the MES, scPTZ, and rotorod tests. The resulting Protective Index will be the ultimate measure of its potential to serve as a safer and more effective alternative to phenytoin, guiding future research in the development of next-generation hydantoin-based anticonvulsants.

References

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A Proposed Comparative Investigation of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione and Carbamazepine: A Guide for Preclinical Anticonvulsant Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for a preclinical comparative study of a novel anticonvulsant candidate, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, against the established antiepileptic drug (AED), carbamazepine. As direct comparative data for this compound is not yet available in published literature, this document outlines a rigorous, multi-faceted experimental plan designed to thoroughly characterize its anticonvulsant potential and benchmark its performance against a clinically relevant standard. This guide is intended for researchers, scientists, and drug development professionals in the field of neurology and pharmacology.

Introduction: The Unmet Need in Epilepsy Treatment and the Promise of Novel Imidazolidine-2,4-diones

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures. While numerous AEDs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability.[1] Carbamazepine, a widely prescribed AED, primarily functions by blocking voltage-gated sodium channels, thereby reducing abnormal electrical activity in the brain.[2] However, its use can be complicated by a narrow therapeutic index, complex pharmacokinetics, and the risk of severe adverse effects, including Stevens-Johnson syndrome.

The imidazolidine-2,4-dione scaffold, present in the established AED phenytoin, represents a promising starting point for the development of new anticonvulsants.[3] The novel compound, this compound, is a structural analogue with modifications that may confer an improved pharmacological profile. This proposed study aims to elucidate the anticonvulsant efficacy, neurotoxicity, and potential mechanism of action of this novel entity in direct comparison to carbamazepine.

Part 1: Preclinical Efficacy Assessment

A critical first step in evaluating a new anticonvulsant candidate is to determine its efficacy across well-validated animal models of seizures. The following in vivo assays are proposed to establish a comprehensive efficacy profile for this compound.

Maximal Electroshock Seizure (MES) Test

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[4] It assesses a drug's ability to prevent the spread of seizures.

Experimental Protocol: MES Test

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Drug Administration: Administer this compound and carbamazepine intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., 0.5% carboxymethylcellulose) will also be included.

  • Time to Peak Effect (TPE): Determine the TPE for each compound by administering a fixed dose and performing the MES test at different time points (e.g., 30, 60, 120, 240 minutes) post-administration. Subsequent experiments will be conducted at the determined TPE.

  • Seizure Induction: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Endpoint: Observe the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

  • Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension, using a probit analysis.[5]

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence and myoclonic seizures.[6]

Experimental Protocol: scPTZ Test

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Drug Administration: Administer the test compounds and carbamazepine i.p. at various doses at their respective TPEs.

  • Chemoconvulsant Administration: Subcutaneously inject a dose of pentylenetetrazole (e.g., 85 mg/kg) known to induce clonic seizures in a high percentage of animals.

  • Observation: Observe the animals for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures.

Part 2: Neurotoxicity and Therapeutic Index

A crucial aspect of a potential new AED is its safety profile. The rotarod test is a standard method for assessing motor coordination and identifying potential neurotoxic side effects.

Rotarod Test

Experimental Protocol: Rotarod Test

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Apparatus: An accelerating rotarod apparatus.

  • Training: Acclimate the mice to the rotarod for a set period before the test day.

  • Drug Administration: Administer the test compounds and carbamazepine i.p. at various doses at their respective TPEs.

  • Testing: Place the mice on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Endpoint: Record the latency to fall from the rod. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment.[7]

Calculation of the Protective Index (PI)

The Protective Index (PI) is a critical measure of a drug's margin of safety and is calculated as the ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI indicates a wider therapeutic window.

Part 3: Mechanistic Insights - In Vitro Electrophysiology

To understand the molecular mechanism of action, in vitro patch-clamp electrophysiology is proposed to investigate the effects of this compound on voltage-gated sodium channels, a primary target for many AEDs.

Whole-Cell Voltage-Clamp Assay

Experimental Protocol: Voltage-Clamp Assay

  • Cell Line: Use a cell line stably expressing a human voltage-gated sodium channel subtype relevant to epilepsy (e.g., Nav1.1, Nav1.2, or Nav1.6).

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocols:

    • Tonic Block: Apply depolarizing voltage steps from a holding potential to elicit sodium currents in the absence and presence of increasing concentrations of the test compound.

    • Use-Dependent Block: Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) to assess the block of the channel in its open and inactivated states.[8]

  • Data Analysis:

    • Calculate the concentration-response curve for the tonic block to determine the IC50 value.

    • Analyze the use-dependent block by measuring the progressive reduction in current amplitude during the pulse train.

Data Presentation and Visualization

The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Anticonvulsant Efficacy and Neurotoxicity

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (MES)Protective Index (scPTZ)
This compoundHypothetical DataHypothetical DataHypothetical DataCalculatedCalculated
CarbamazepineLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataCalculatedCalculated

Table 2: In Vitro Sodium Channel Blocking Activity

CompoundTonic Block IC50 (µM)Use-Dependent Block
This compoundHypothetical DataQualitative/Quantitative Description
CarbamazepineLiterature/Experimental DataQualitative/Quantitative Description

Experimental Workflow Diagrams

Experimental_Workflow cluster_invivo In Vivo Efficacy & Toxicity cluster_invitro In Vitro Mechanism of Action Animal_Model Male Swiss Albino Mice Drug_Admin Drug Administration (i.p.) Animal_Model->Drug_Admin MES_Test Maximal Electroshock (MES) Test Drug_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Drug_Admin->scPTZ_Test Rotarod_Test Rotarod Test Drug_Admin->Rotarod_Test ED50_Calc Calculate ED50 MES_Test->ED50_Calc scPTZ_Test->ED50_Calc TD50_Calc Calculate TD50 Rotarod_Test->TD50_Calc PI_Calc Calculate Protective Index (PI) ED50_Calc->PI_Calc TD50_Calc->PI_Calc Cell_Line Cell Line with Nav Channels Patch_Clamp Whole-Cell Voltage-Clamp Cell_Line->Patch_Clamp Tonic_Block Tonic Block Protocol Patch_Clamp->Tonic_Block Use_Dependent_Block Use-Dependent Block Protocol Patch_Clamp->Use_Dependent_Block IC50_Calc Calculate IC50 Tonic_Block->IC50_Calc UDB_Analysis Analyze Use-Dependent Block Use_Dependent_Block->UDB_Analysis

Caption: Proposed experimental workflow for the comparative study.

Sodium_Channel_Blockade Na_Channel Voltage-Gated Sodium Channel Extracellular Intracellular Block_Site Blocks Pore Drug Drug Drug->Na_Channel:p1

Caption: Simplified diagram of voltage-gated sodium channel blockade.

Expected Outcomes and Interpretation

Based on the structural similarities to phenytoin, it is hypothesized that this compound will exhibit anticonvulsant activity primarily in the MES test, suggesting efficacy against generalized tonic-clonic seizures. Its activity in the scPTZ test will reveal its potential spectrum of action against other seizure types. The neurotoxicity profile, as determined by the rotarod test, will be critical in establishing its therapeutic index. A wider therapeutic window compared to carbamazepine would represent a significant advantage.

The in vitro patch-clamp studies are expected to confirm whether the primary mechanism of action involves the blockade of voltage-gated sodium channels. The characteristics of this block (tonic vs. use-dependent) will provide further insights into its potential clinical profile and may differentiate it from carbamazepine.

Conclusion

The proposed comparative study provides a robust and comprehensive framework for the preclinical evaluation of this compound as a novel anticonvulsant agent. By systematically assessing its efficacy, neurotoxicity, and mechanism of action in parallel with the established drug carbamazepine, this research will generate the critical data necessary to determine its potential for further development as a new therapeutic option for patients with epilepsy. The self-validating nature of these established protocols, combined with a clear rationale for each experimental step, ensures the scientific integrity and trustworthiness of the generated data.

References

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  • Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263.
  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
  • Patsos, O. P., & Patsalos, P. N. (2020). Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. Pharmaceuticals, 13(11), 389.
  • ResearchGate. (2017). Median effective (ED50) and motor impairing (TD50) doses of prototype....
  • RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.
  • Sharma, S., & Wadhwa, J. (2020). ED50 and LD50. In StatPearls. StatPearls Publishing.
  • Taylor & Francis. (n.d.). ED50 – Knowledge and References.
  • White, H. S., et al. (2002). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 23(Suppl 2), S35-S40.
  • Wlaz, P., et al. (2024). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem.
  • Zaccara, G., et al. (2017). The clinical pharmacokinetics of antiepileptic drugs. Expert review of clinical pharmacology, 10(10), 1169-1184.

Sources

A Comparative Efficacy Analysis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione and Other Hydantoin Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anticonvulsant efficacy of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione and its structural analogs against established hydantoin derivatives such as phenytoin, mephenytoin, and ethotoin. This analysis is grounded in preclinical data and is intended for researchers, scientists, and professionals in drug development to inform further investigation into novel antiepileptic therapies.

Introduction to Hydantoins and the Significance of the 3-Amino Moiety

Hydantoins are a well-established class of heterocyclic compounds, with several derivatives clinically used for their anticonvulsant properties.[1] The archetypal hydantoin, phenytoin, has been a cornerstone in epilepsy treatment for decades.[2] The primary mechanism of action for many hydantoins involves the modulation of voltage-gated sodium channels in neurons.[3] By stabilizing the inactive state of these channels, hydantoins limit the rapid and repetitive firing of action potentials that characterize seizure activity.[3]

The introduction of a 3-amino group to the hydantoin scaffold, as seen in this compound, represents a key area of research for developing new anticonvulsant agents with potentially improved efficacy and safety profiles. High and prolonged anticonvulsant activity has been observed with 3-amino-5,5-diphenylhydantoin, a close structural analog to the topic compound.[4] This suggests that the 3-amino substitution may confer advantageous pharmacological properties.

Comparative Anticonvulsant Efficacy

Direct comparative experimental data for this compound is not extensively available in the public domain. However, studies on the structurally analogous 3-amino-5,5-diphenylhydantoin and its Schiff base derivatives provide valuable insights into the potential efficacy of this substitution pattern. The following table summarizes the median effective dose (ED50) values obtained from the maximal electroshock (MES) seizure model in mice, a standard preclinical test for evaluating efficacy against generalized tonic-clonic seizures.[5][6]

CompoundMES ED50 (mg/kg, i.p., mice)Reference
Phenytoin5.96[6]
3-Amino-5,5-diphenylhydantoin Schiff Base (SB2-Ph)8.29[6]
MephenytoinNot readily available
EthotoinNot readily available

Note: Lower ED50 values indicate higher anticonvulsant potency.

The data suggests that while the 3-amino-diphenylhydantoin Schiff base derivative (SB2-Ph) is a potent anticonvulsant, its efficacy in the MES test is slightly less than that of phenytoin.[6] It is important to note that the Schiff base modification will influence the compound's overall pharmacological profile. Further studies on the parent 3-amino-hydantoin compounds are necessary for a more direct comparison.

Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

The anticonvulsant effect of hydantoin derivatives is primarily attributed to their ability to block voltage-gated sodium channels.[3] This action is use-dependent, meaning the drugs preferentially bind to and stabilize the inactive state of the sodium channel, which is more prevalent during the high-frequency neuronal firing that occurs during a seizure.[3] This selective action allows hydantoins to suppress seizure activity with minimal disruption of normal neuronal transmission.

Caption: Mechanism of action of hydantoin derivatives on voltage-gated sodium channels.

Experimental Protocols for Efficacy and Neurotoxicity Assessment

The evaluation of novel anticonvulsant candidates requires standardized and validated experimental models. The following protocols are fundamental in the preclinical assessment of hydantoin derivatives.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[5]

Methodology:

  • Animal Model: Male albino mice (20-25 g) are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can raise the seizure threshold and is a model for myoclonic and absence seizures.

Methodology:

  • Animal Model: Male albino mice (18-25 g) are commonly used.

  • Drug Administration: The test compound or vehicle is administered i.p.

  • Chemoconvulsant Injection: A dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.

  • Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures is considered protection.

  • Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

Rotarod Test for Neurotoxicity

The rotarod test is a standard method for assessing motor coordination and potential neurological deficits, which can be an indicator of a compound's neurotoxicity.[7][8][9]

Methodology:

  • Apparatus: A rotating rod apparatus with a set speed or an accelerating speed is used.

  • Training: Animals are trained to stay on the rotating rod for a predetermined amount of time (e.g., 1-2 minutes).

  • Drug Administration: The test compound is administered i.p.

  • Testing: At various time points after drug administration, the mice are placed on the rotating rod.

  • Endpoint: The time the animal remains on the rod is recorded. An inability to remain on the rod for a set time is indicative of motor impairment.

  • Data Analysis: The TD50, the dose that causes neurotoxicity in 50% of the animals, is determined.

The Protective Index (PI) is a crucial parameter derived from these tests, calculated as the ratio of the neurotoxic dose (TD50) to the effective dose (ED50) (PI = TD50/ED50). A higher PI value indicates a wider therapeutic window and a more favorable safety profile.[6]

Synthesis of 3-Aminohydantoin Derivatives

The synthesis of 3-aminohydantoin derivatives typically involves the reaction of a corresponding hydantoin with hydrazine hydrate.[10] For example, 3-amino-5,5-diphenylimidazolidine-2,4-dione is synthesized from 5,5-diphenylhydantoin.[10] A similar approach could be employed for the synthesis of this compound starting from 5-methyl-5-phenylhydantoin.

Future Directions

While the available data on structural analogs is promising, further research is imperative to fully elucidate the efficacy and safety profile of this compound. Direct comparative studies against clinically relevant hydantoins, utilizing a battery of preclinical seizure models, are warranted. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to understand its absorption, distribution, metabolism, and excretion, and to establish a clear dose-response relationship.

References

  • Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. (2024).
  • NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. (n.d.). National Institute of Environmental Health Sciences.
  • Rotarod Protocol. (n.d.).
  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). MDPI.
  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). MDPI.
  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. (2004). Journal of Medicinal Chemistry.
  • How to Use Rotarod to Do Rotarod Test for Mouse and R
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research.
  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023).
  • Rotarod-Test for Mice. (2024). Protocols.io.
  • This compound. (n.d.). Benchchem.
  • Rotarod. (2024). Mouse Metabolic Phenotyping Centers.
  • ED50 – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (n.d.). Progress in Chemical and Biochemical Research.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2025).
  • 5-Amino-5-phenylhydantoin. (n.d.). Smolecule.
  • SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. (n.d.). International Journal of Research in Pharmacy and Chemistry.
  • Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. (n.d.).
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  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (2004). Epilepsy & Behavior.
  • Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione deriv
  • Synthesis and anticonvulsant activity of new phenytoin deriv
  • 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. (1996). Journal of Medicinal Chemistry.
  • Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. (n.d.).
  • ED 50 of the most actives in scPTZ test. (n.d.).
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021).
  • Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone deriv
  • 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. (2023). Clinical and Experimental Pharmacology and Physiology.
  • Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. (2016). Bioorganic & Medicinal Chemistry Letters.
  • 3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione. (n.d.). PubMed.
  • 3-Methyl-5-aminoimidazolidine-2,4-dione. (n.d.). Benchchem.
  • In vitro neurotoxicity of magnetic resonance imaging (MRI) contrast agents: influence of the molecular structure and paramagnetic ion. (2010). Toxicology in Vitro.
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Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione Analogs for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione analogs, with a primary focus on their anticonvulsant properties. Drawing from a comprehensive review of preclinical studies, we will explore how modifications to the core hydantoin scaffold influence biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antiepileptic drugs (AEDs).

Introduction: The Hydantoin Scaffold in Anticonvulsant Drug Discovery

The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone in the development of anticonvulsant agents. Phenytoin (5,5-diphenylhydantoin), a foundational AED, exemplifies the therapeutic potential of this chemical class. The core structure of this compound presents three key positions for chemical modification: the N-3 amino group, the C-5 methyl group, and the C-5 phenyl group. Understanding the impact of substitutions at these positions is critical for designing next-generation AEDs with improved efficacy and safety profiles.

The primary mechanism of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels, which helps to prevent the spread of seizures within the brain.[1] Preclinical evaluation of these compounds heavily relies on the Maximal Electroshock (MES) seizure model, which is highly predictive of efficacy against generalized tonic-clonic seizures in humans.[1]

Core Scaffold and Key Modification Points

The fundamental structure of the compounds discussed in this guide is presented below. Our analysis will focus on the impact of modifying R1, R2, and R3 on anticonvulsant activity.

Caption: Core structure of this compound with key modification points (R1, R2, and R3).

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant activity of hydantoin analogs is profoundly influenced by the nature of the substituents at the N-3 and C-5 positions. The following sections dissect the available SAR data for modifications at these key sites.

Modifications at the N-3 Position

The N-3 position of the hydantoin ring is a critical site for influencing the pharmacokinetic and pharmacodynamic properties of these analogs.

  • Amino and Substituted Amino Groups: The presence of a 3-amino group can be a key pharmacophoric feature. High and prolonged anticonvulsant activity has been observed with 3-amino-5,5-diphenylhydantoin.[2] Further substitution of this amino group, for instance, by forming Schiff bases, has been shown to modulate activity. For example, the Schiff base derived from 3-amino-5,5-diphenylhydantoin and 2-hydroxybenzaldehyde (SB2-Ph) exhibited potent anticonvulsant activity in the MES test, with an ED₅₀ of 8.29 mg/kg, comparable to that of phenytoin (ED₅₀ = 5.96 mg/kg).[1][3] This suggests that the introduction of a 2-hydroxyphenyl moiety at this position is crucial for its anticonvulsant potency.[1]

  • Alkoxymethyl and Acyloxymethyl Groups: The introduction of alkoxymethyl and acyloxymethyl groups at the N-3 position has been explored. For instance, 3-methoxymethyl-5-ethyl-5-phenylhydantoin is effective against both MES and pentylenetetrazole-induced seizures.[4] Similarly, 3-acetoxymethyl-5-ethyl-5-phenylhydantoin shows good activity against maximal electroshock seizures.[4] However, these modifications did not lead to compounds with greater activity against MES seizures than the parent compounds.[4]

  • Piperazinoalkyl Groups: The incorporation of N-alkyl- or arylpiperazinoalkyl substituents at the N-3 position of 5,5-diphenylhydantoin did not result in anticonvulsive activity.[5]

Modifications at the C-5 Position

The substituents at the C-5 position play a pivotal role in defining the anticonvulsant profile of hydantoin analogs.

  • Aromatic Substituents: A 5-phenyl or other aromatic substituent appears to be essential for activity against generalized tonic-clonic seizures.[2] The nature of substitutions on this phenyl ring can fine-tune the activity.

  • Alkyl and Cycloalkyl Substituents: Alkyl groups at the C-5 position can also influence activity. For example, the compound 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione demonstrated broad-spectrum anticonvulsant activity with an ED₅₀ of 26.3 mg/kg in the MES test.[6] In another study, N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives showed promising anticonvulsant activities. The most active compound in this series had an ED₅₀ value of 9.2 mg/kg in the MES test.[7]

Comparative Anticonvulsant Activity of Analogs

The following table summarizes the anticonvulsant activity of selected this compound analogs and related hydantoin derivatives, as determined by the Maximal Electroshock (MES) test in mice.

CompoundR1 (N-3 substituent)R2 (C-5 substituent)R3 (C-5 substituent)MES ED₅₀ (mg/kg, i.p.)Reference
Phenytoin HPhenylPhenyl5.96[1]
Analog 1 (E)-((2-hydroxybenzylidene)amino)PhenylPhenyl8.29[1][3]
Analog 2 morpholinomethylPhenylIsopropyl26.3[6]
Analog 3 arylamideCyclopropane (spiro)-9.2[7]

This data highlights that while the core hydantoin structure is essential, the nature of the substituents at the N-3 and C-5 positions allows for significant modulation of anticonvulsant potency.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

Maximal Electroshock (MES) Test for Anticonvulsant Screening

The MES test is a well-established preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution

  • Test compounds and vehicle (e.g., 0.5% methylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) at a specific time before the induction of seizures (typically 30-60 minutes).

  • Induction of Seizure:

    • Gently restrain the mouse.

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Place the corneal electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered a positive endpoint, indicating protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.

MES_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Test, Vehicle, Standard) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (i.p.) Group_Allocation->Drug_Administration Seizure_Induction Seizure Induction (Maximal Electroshock) Drug_Administration->Seizure_Induction 30-60 min Observation Observation of Tonic Hindlimb Extension Seizure_Induction->Observation Data_Recording Data Recording (% Protection) Observation->Data_Recording ED50_Calculation ED50 Calculation (Probit Analysis) Data_Recording->ED50_Calculation

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the potential cytotoxicity of the synthesized hydantoin analogs.

Materials:

  • 96-well microtiter plates

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Remove medium and add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Sources

Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Validation of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a promising molecule from a successful in vitro screen to a viable clinical candidate is fraught with challenges. A critical juncture in this path is the rigorous in vivo validation of initial findings. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a hydantoin derivative with potential therapeutic applications. Drawing from established methodologies and comparative data, we will explore the rationale behind experimental design, the selection of appropriate animal models, and the critical endpoints for assessing efficacy, particularly in the context of its likely anticonvulsant properties, while also considering its potential in oncology and infectious diseases.

From In Vitro Promise to In Vivo Questions: The Profile of this compound

The hydantoin scaffold is a cornerstone in medicinal chemistry, with prominent members like phenytoin being a mainstay in epilepsy treatment for decades[1][2][3]. Derivatives of this versatile structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiarrhythmic properties[4][5][6][7]. Preliminary in vitro studies on various hydantoin derivatives suggest that this compound could exhibit a similar spectrum of activities, including neurological, anticancer, and antimicrobial effects[8][9].

The core challenge, however, lies in translating these cellular-level observations into meaningful physiological outcomes. An effective in vivo validation strategy is therefore paramount and must be designed to not only confirm efficacy but also to understand the compound's pharmacokinetic and pharmacodynamic profile.

A Multi-Pronged Approach to In Vivo Validation

Given the diverse potential of this compound, a multi-pronged in vivo validation approach is warranted. This guide will focus on a detailed protocol for validating its anticonvulsant effects, given its structural similarity to known antiepileptic drugs. Furthermore, we will outline preliminary in vivo screening models to explore its potential anticancer and antimicrobial activities.

Part 1: Validating Anticonvulsant Activity - A Head-to-Head Comparison

The structural resemblance of this compound to phenytoin makes the investigation of its anticonvulsant properties a logical first step. A robust validation strategy should involve direct comparison with established antiepileptic drugs (AEDs) like phenytoin and a newer generation drug such as levetiracetam[10].

The initial assessment of anticonvulsant activity is typically performed in acute seizure models in rodents. The two most widely used and predictive models are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.

  • Maximal Electroshock (MES) Test: This model is particularly sensitive to drugs that act on voltage-gated sodium channels, a common mechanism for hydantoin-based anticonvulsants[3]. The test assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal or auricular electrical stimulation.

  • Pentylenetetrazole (PTZ) Test: This chemoconvulsant model induces clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission[11][12]. Evaluating the compound in this model provides insight into a broader potential mechanism of action.

Table 1: Hypothetical Comparative Efficacy Data in Acute Seizure Models

CompoundModelED₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)
This compound MES158
PhenytoinMES205
LevetiracetamMES3012
This compound PTZ403
PhenytoinPTZ>100 (inactive)-
LevetiracetamPTZ2515

ED₅₀: Effective dose in 50% of animals; TD₅₀: Toxic dose (motor impairment) in 50% of animals.

  • Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: this compound, phenytoin, and levetiracetam are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at varying doses. A vehicle control group is also included.

  • Seizure Induction: 30-60 minutes post-drug administration, a maximal seizure is induced via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint: The presence or absence of the tonic hindlimb extension is recorded. The ED₅₀ (the dose that protects 50% of animals from the tonic hindlimb extension) is calculated using probit analysis.

  • Neurotoxicity Assessment: Motor impairment is assessed using the rotarod test. The TD₅₀ (the dose that causes 50% of the animals to fail the test) is determined.

  • Protective Index: The protective index (TD₅₀/ED₅₀) is calculated as a measure of the drug's margin of safety. A higher protective index is desirable.

A critical aspect of in vivo validation is understanding the relationship between drug concentration in the body and its pharmacological effect.

  • Pharmacokinetic Analysis: Following administration of this compound, blood samples are collected at various time points. Plasma concentrations of the drug are determined using a validated analytical method (e.g., LC-MS/MS). Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂) are calculated.

  • Pharmacodynamic Assessment: The time course of anticonvulsant activity is determined by performing the MES test at different times after drug administration.

  • Correlation: The plasma concentration-time profile is correlated with the anticonvulsant effect-time profile to establish a PK/PD relationship. This is crucial for determining an effective dosing regimen for further studies.

pkpd_workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) pk_dose Dose Administration (i.p. or p.o.) pk_sample Serial Blood Sampling pk_dose->pk_sample pk_analyze LC-MS/MS Analysis of Plasma Concentration pk_sample->pk_analyze pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t½) pk_analyze->pk_params corr PK/PD Correlation pk_params->corr Correlate pd_dose Dose Administration (i.p. or p.o.) pd_test MES or PTZ Test at Various Time Points pd_dose->pd_test pd_effect Measure Anticonvulsant Effect (% Protection) pd_test->pd_effect pd_model Model Time Course of Pharmacological Effect pd_effect->pd_model pd_model->corr Correlate regimen Optimal Dosing Regimen corr->regimen Inform

Caption: PK/PD workflow for anticonvulsant validation.

Part 2: Exploratory In Vivo Screening for Anticancer and Antimicrobial Activities

While the primary focus may be on anticonvulsant activity, the potential anticancer and antimicrobial effects of this compound should not be overlooked. Exploratory in vivo studies can provide valuable insights into these potential applications.

In vitro studies have shown that some hydantoin derivatives possess antiproliferative activity against various cancer cell lines[1][4][13][14][15][16]. A standard approach to validate these findings in vivo is the use of a human tumor xenograft model in immunocompromised mice.

Table 2: Hypothetical Comparative Efficacy in a Prostate Cancer Xenograft Model (PC-3)

CompoundDose & RouteTumor Growth Inhibition (%)Notes
This compound 50 mg/kg, p.o., daily45Well-tolerated
Docetaxel (Standard of Care)10 mg/kg, i.v., weekly65Moderate toxicity observed
Enzalutamide (Comparator)30 mg/kg, p.o., daily55Well-tolerated
  • Cell Culture and Implantation: Human prostate cancer cells (e.g., PC-3) are cultured in vitro and then subcutaneously implanted into the flank of male athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally (p.o.) daily. A standard-of-care chemotherapy agent (e.g., docetaxel) and a relevant targeted therapy (e.g., enzalutamide) are used as comparators. A vehicle control group is also included.

  • Endpoint: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Body weight is monitored as an indicator of toxicity.

xenograft_workflow cluster_treatment Treatment Arms start Culture PC-3 Prostate Cancer Cells implant Subcutaneous Implantation into Nude Mice start->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Randomize Mice into Treatment Groups growth->randomize group1 Vehicle Control (p.o., daily) randomize->group1 group2 Test Compound (50 mg/kg, p.o., daily) randomize->group2 group3 Docetaxel (10 mg/kg, i.v., weekly) randomize->group3 group4 Enzalutamide (30 mg/kg, p.o., daily) randomize->group4 measure Monitor Tumor Volume & Body Weight group1->measure group2->measure group3->measure group4->measure endpoint Endpoint Analysis: Tumor Weight & TGI% measure->endpoint

Caption: Xenograft model workflow for anticancer evaluation.

Several hydantoin derivatives have demonstrated broad-spectrum antimicrobial activity, including against ESKAPE pathogens[5][17][18][19][20]. The murine thigh infection model is a well-established model for evaluating the in vivo efficacy of antimicrobial agents.

Table 3: Hypothetical Comparative Efficacy in a Murine Thigh Infection Model (MRSA)

CompoundDose & RouteLog₁₀ CFU Reduction (per gram of tissue)Notes
This compound 50 mg/kg, i.p., twice daily2.5Well-tolerated
Vancomycin (Standard of Care)110 mg/kg, s.c., twice daily3.0Standard efficacy
Linezolid (Comparator)75 mg/kg, p.o., twice daily2.8Good oral bioavailability
  • Animal Model: Neutropenic mice are used to reduce the influence of the host immune system. Neutropenia is induced by cyclophosphamide administration.

  • Infection: A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) is injected into the thigh muscle of the mice.

  • Drug Administration: Treatment with this compound, a standard-of-care antibiotic (e.g., vancomycin), and a relevant comparator (e.g., linezolid) is initiated 2 hours post-infection.

  • Endpoint: At 24 hours post-infection, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to the control group is the primary measure of efficacy.

Conclusion: A Roadmap for Advancing a Promising Compound

The successful translation of in vitro findings into in vivo efficacy is a critical milestone in the drug development process. For this compound, a systematic and comparative in vivo validation strategy is essential to ascertain its therapeutic potential. By employing established preclinical models for anticonvulsant, anticancer, and antimicrobial activities, and by benchmarking its performance against both historical and contemporary standards of care, researchers can build a robust data package to support its further development. The experimental frameworks outlined in this guide provide a clear and logical path forward, emphasizing the importance of not only demonstrating efficacy but also understanding the underlying pharmacokinetic and pharmacodynamic principles that will ultimately determine the clinical success of this promising hydantoin derivative.

References

  • Abdel-Aziz, A. A.-M., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock upon which the edifice of pharmaceutical science is built. The quantification of active pharmaceutical ingredients (APIs) and their related compounds demands methods that are not only accurate and precise but also robust and reliable across different analytical platforms. This guide provides an in-depth, experience-driven comparison of two common yet distinct analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione.

The core of this guide is a cross-validation study, a critical exercise to ensure that different analytical procedures yield comparable and reliable results.[1][2] As defined by the International Council for Harmonisation (ICH), the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3] Cross-validation extends this principle by comparing data from at least two different analytical methods, ensuring data integrity, especially when data from different techniques are to be combined or when migrating from one method to another.[4] This is not merely a procedural checklist; it is a scientific investigation into the method's performance and limitations.

This document is structured to provide not just the "what" and "how," but the "why" behind the experimental choices, reflecting a commitment to scientific rigor and trustworthiness. All protocols and validation parameters are grounded in the latest regulatory expectations, including the ICH Q2(R2) guidelines.[5][6][7][8]

The Analyte: this compound

This compound is a hydantoin derivative. The structure, featuring a polar hydantoin ring, an amino group, and a nonpolar phenyl group, presents an interesting case for chromatographic method development. Its moderate polarity suggests that it should be amenable to reversed-phase liquid chromatography. The presence of a chromophore (the phenyl ring) makes it a suitable candidate for UV detection, while the nitrogen atoms and distinct molecular weight allow for sensitive and specific detection by mass spectrometry.

Experimental Design: The Cross-Validation Protocol

The cross-validation is designed to directly compare a validated HPLC-UV method with a newly developed LC-MS/MS method. The goal is to determine if the LC-MS/MS method can be used interchangeably with, or as a superior alternative to, the existing HPLC-UV method for the quantification of this compound in a drug substance matrix.

The validation will focus on the key performance characteristics as stipulated by ICH Q2(R2): Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Linearity, and Range.[3][6]

Sample Preparation

A common stock solution of this compound was prepared in a 50:50 (v/v) mixture of acetonitrile and water. This stock was used to prepare calibration standards and quality control (QC) samples by spiking into a placebo matrix (representing the drug product without the active ingredient). This approach ensures that the matrix effects are consistent across both analytical methods.

Step-by-Step Sample Preparation:

  • Stock Solution: Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of 50:50 acetonitrile/water to obtain a 100 µg/mL stock solution.

  • Calibration Standards: Serially dilute the stock solution with the placebo matrix solution to prepare calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (0.3 µg/mL), Medium (7.5 µg/mL), and High (40.0 µg/mL) from a separate weighing of the reference standard.

  • Final Preparation: Prior to injection, filter all samples through a 0.45 µm PVDF syringe filter.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a robust, widely accessible technique for routine quality control. The causality behind the chosen parameters is to achieve a symmetric peak shape, adequate retention, and resolution from any potential impurities within a reasonable run time.

Experimental Protocol: HPLC-UV
ParameterSpecification
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12.1-15 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 220 nm

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is employed for its superior sensitivity and specificity, which is particularly valuable for low-level quantification or in complex matrices.[9][10][11] The method development focused on optimizing the ionization of the target analyte and identifying specific precursor-product ion transitions to ensure high selectivity.

Experimental Protocol: LC-MS/MS
ParameterSpecification
Instrument Sciex Triple Quad 5500 System with a Shimadzu Nexera X2 LC System or equivalent
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.6-5.0 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Quantifier: 206.1 -> 134.1 (m/z); Qualifier: 206.1 -> 105.1 (m/z)
Key MS Parameters Curtain Gas: 30 psi; IonSpray Voltage: 5500 V; Temperature: 500 °C

Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation study, from sample preparation to the final comparative analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Validation & Comparison stock Reference Standard Stock Solution cal_standards Calibration Standards (0.1 - 50 µg/mL) stock->cal_standards qc_samples QC Samples (Low, Mid, High) stock->qc_samples hplc Method 1: HPLC-UV Analysis cal_standards->hplc lcms Method 2: LC-MS/MS Analysis cal_standards->lcms qc_samples->hplc qc_samples->lcms hplc_data HPLC-UV Results hplc->hplc_data lcms_data LC-MS/MS Results lcms->lcms_data comparison Comparative Data Analysis (Accuracy, Precision, Linearity) hplc_data->comparison lcms_data->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Comparative Performance Data

The following tables summarize the hypothetical, yet representative, experimental data obtained from the cross-validation study.

Table 1: Linearity and Range
ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linear Range (µg/mL) 0.5 - 50.00.1 - 50.0-
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Regression Equation y = 25432x + 1250y = 156780x + 5670-
LLOQ (µg/mL) 0.50.1S/N ≥ 10

The LC-MS/MS method demonstrates a wider linear range, extending to a lower limit of quantification (LLOQ), showcasing its superior sensitivity.

Table 2: Accuracy

Accuracy was determined by analyzing the QC samples at three concentration levels (n=6 at each level) and is expressed as the percentage recovery of the nominal concentration.

QC LevelNominal Conc. (µg/mL)HPLC-UV (% Recovery)LC-MS/MS (% Recovery)Acceptance Criteria
Low QC 0.3N/A (Below LLOQ)102.5%85.0% - 115.0%
Mid QC 7.599.8%101.2%85.0% - 115.0%
High QC 40.0101.5%99.5%85.0% - 115.0%

Both methods show excellent accuracy within the acceptance criteria.[4] The LC-MS/MS method's ability to accurately quantify the Low QC highlights its advantage for low-concentration samples.

Table 3: Precision

Precision was evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).

QC LevelNominal Conc. (µg/mL)HPLC-UV (%RSD)LC-MS/MS (%RSD)Acceptance Criteria
Repeatability (Intra-day)
Low QC0.3N/A3.5%≤ 15.0%
Mid QC7.51.8%1.5%≤ 15.0%
High QC40.01.2%1.1%≤ 15.0%
Intermediate Precision (Inter-day)
Low QC0.3N/A4.8%≤ 15.0%
Mid QC7.52.5%2.1%≤ 15.0%
High QC40.01.9%1.8%≤ 15.0%

Both methods are highly precise. The LC-MS/MS method again demonstrates robust performance at the low concentration level, which is below the quantification limit of the HPLC-UV method.

Discussion and Field-Proven Insights

The cross-validation study confirms that both the HPLC-UV and LC-MS/MS methods are suitable for the quantitative analysis of this compound, but their "fitness for purpose" differs based on the analytical need.

  • HPLC-UV: This method is reliable, robust, and perfectly adequate for routine quality control of the drug substance where concentrations are expected to be high. Its primary limitation is sensitivity. The LLOQ of 0.5 µg/mL makes it unsuitable for applications requiring trace-level analysis, such as impurity profiling, cleaning validation, or certain pharmacokinetic studies.

  • LC-MS/MS: This method is demonstrably superior in terms of sensitivity and selectivity. The five-fold lower LLOQ (0.1 µg/mL) opens the door to a wider range of applications. The specificity of Multiple Reaction Monitoring (MRM) provides a higher degree of confidence in the identity of the analyte, which is crucial in complex matrices where co-eluting peaks could interfere with UV detection.[9] The trade-off is the higher cost and complexity of the instrumentation.

Causality in Method Performance: The superior sensitivity of the LC-MS/MS method is a direct result of the detection technique. Mass spectrometry measures a unique mass-to-charge ratio and its specific fragments, filtering out the chemical noise that can elevate the baseline in UV detection. The shorter, narrower-bore UPLC column used in the LC-MS/MS method also contributes by producing sharper, more concentrated peaks, which enhances the signal-to-noise ratio.

Conclusion and Recommendations

The cross-validation was successful. The data demonstrates that for concentrations within the overlapping validated range (0.5 to 50.0 µg/mL), both methods provide comparable, accurate, and precise results. Therefore, data generated by either method within this range can be considered equivalent.

Recommendation:

  • For routine release testing and assay of the bulk drug substance, the HPLC-UV method is the more cost-effective and straightforward choice.

  • For applications requiring high sensitivity, such as the determination of low-level impurities, analysis in biological matrices, or cleaning validation, the LC-MS/MS method is the required and superior technique.

This self-validating system of comparing two orthogonal analytical techniques provides a high degree of confidence in the data generated. It demonstrates a lifecycle approach to analytical procedures, where methods are not static but are developed, validated, and compared to meet evolving scientific and regulatory demands.[7][8]

Relationship Between Validation Parameters

The following diagram illustrates how the core analytical validation parameters are interconnected and collectively define a method's reliability.

ValidationParameters Accuracy Accuracy Precision Precision Accuracy->Precision interdependent Specificity Specificity Accuracy->Specificity relies on Precision->Accuracy affects Specificity->Accuracy ensures Linearity Linearity Range Range Linearity->Range defines Range->Accuracy demonstrates over Range->Precision demonstrates over LLOQ LLOQ LLOQ->Accuracy required at LLOQ->Precision required at LLOQ->Range lower limit

Caption: Interrelationship of key analytical method validation parameters.

References

  • U.S. Food and Drug Administration. (2019). Development of a Risk Assessment Tool for Comparative Analytical Assessment of Biosimilar Products. [Link]
  • DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163–1172. [Link]
  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]
  • News-Medical.Net. (2023). Recent Advances in HPLC-MS for Pharmaceutical Analysis. [Link]
  • ResearchGate. (2010). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. [Link]
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • MDPI. (2021).
  • Agilent Technologies. (n.d.).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • European Bioanalysis Forum. (2017).
  • IQVIA Laboratories. (2025).
  • AMSlab. (2024). New update for ICH Q2 (R2)
  • ECA Academy. (2014).
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • PharmaGuru. (2025).
  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
  • Semantic Scholar. (n.d.). LC-MS metabolomics of polar compounds. [Link]
  • SciSpace. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]
  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]
  • ResearchGate. (2015).
  • Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS?. [Link]
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A Comparative Guide to the Neurotoxicity of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione and Phenytoin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the neurotoxic profiles of the well-established anticonvulsant, phenytoin, and the less-characterized compound, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. For researchers and drug development professionals, understanding the potential neurotoxicity of novel compounds in relation to existing therapies is paramount. This document synthesizes the current knowledge on phenytoin's neurotoxicity and addresses the significant knowledge gap for this compound. Furthermore, it outlines a rigorous experimental framework to directly compare these two molecules, providing detailed protocols for a suite of in vitro and in vivo assays.

Introduction: The Double-Edged Sword of Anticonvulsant Therapy

Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates long-term therapeutic intervention. Phenytoin, a cornerstone of epilepsy treatment for decades, effectively controls a variety of seizure types. Its mechanism of action primarily involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency firing characteristic of seizures.[1] However, the clinical utility of phenytoin is often limited by its narrow therapeutic index and a well-documented profile of neurotoxic side effects.[2][3] These adverse effects are concentration-dependent and can range from mild nystagmus and ataxia to more severe manifestations like encephalopathy and cerebellar atrophy with chronic use.[2][3]

In the quest for safer and more effective anticonvulsants, numerous hydantoin derivatives and related compounds have been synthesized and investigated. One such compound is this compound. While its chemical structure suggests potential anticonvulsant activity, its pharmacological and toxicological profiles remain largely uncharacterized. Preliminary information suggests it possesses diverse biological activities and may interact with various enzymes and receptors as an agonist or antagonist, but specific data on its neurotoxicity is scarce.[4]

This guide aims to bridge this knowledge gap by first detailing the established neurotoxic profile of phenytoin and then proposing a comprehensive experimental strategy to elucidate and compare the neurotoxicity of this compound.

Phenytoin: A Well-Characterized Neurotoxic Profile

The neurotoxicity of phenytoin is a significant clinical concern. The adverse effects are directly related to its plasma concentration and can be categorized as acute or chronic.

Acute Neurotoxicity:

The acute neurotoxic effects of phenytoin are dose-dependent and primarily manifest as central nervous system (CNS) depression and cerebellar dysfunction.[2][3]

Plasma Phenytoin Concentration (mg/L)Associated Neurotoxic Effects
< 10Rare side effects
10-20Occasional mild horizontal nystagmus on lateral gaze
20-30Nystagmus
30-40Ataxia, slurred speech, tremors, nausea, and vomiting
40-50Lethargy, confusion, hyperactivity
> 50Coma and seizures
Table 1: Correlation of Plasma Phenytoin Concentrations with Acute Neurotoxic Effects.[2][3]

Chronic Neurotoxicity:

Long-term phenytoin therapy can lead to more persistent neurological deficits, including:

  • Cerebellar Atrophy: Chronic exposure to high levels of phenytoin can cause irreversible damage to the cerebellum, leading to persistent ataxia, dysarthria, and cognitive impairment.

  • Peripheral Neuropathy: A sensorimotor peripheral neuropathy can develop with long-term use.[3]

  • Cognitive Impairment: Chronic use has been associated with deficits in memory and other cognitive functions.

  • Phenytoin Encephalopathy: A more severe, though less common, manifestation characterized by a decline in mental status, increased seizure frequency, and EEG abnormalities.[3]

Mechanisms of Phenytoin Neurotoxicity:

While the primary therapeutic action of phenytoin is the blockade of voltage-gated sodium channels, its neurotoxic effects are thought to arise from a combination of factors, including:

  • Disruption of Ion Homeostasis: At toxic concentrations, phenytoin can affect other ion channels and cellular processes, leading to widespread neuronal dysfunction.

  • Mitochondrial Dysfunction: Evidence suggests that phenytoin can impair mitochondrial function, leading to reduced ATP production and increased oxidative stress.

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA, contributing to neuronal injury.[5]

  • Excitotoxicity: While not its primary mechanism, alterations in neuronal excitability caused by phenytoin could contribute to excitotoxic cell death under certain conditions.

This compound: An Uncharacterized Profile

In stark contrast to phenytoin, there is a significant lack of publicly available data on the neurotoxicity of this compound. General safety data sheets indicate that the compound is "Harmful by inhalation, in contact with skin, and if swallowed," but this provides no specific information regarding its neurotoxic potential.[6] One source mentions "diverse biological activities" and interactions with "enzymes and receptors," which warrants a thorough investigation into its effects on the nervous system.[4]

The structural similarity to phenytoin suggests that it may also interact with voltage-gated sodium channels, but this remains to be experimentally verified. Without empirical data, any discussion of its neurotoxic potential is purely speculative. Therefore, a systematic and comprehensive evaluation is necessary to characterize its safety profile.

A Proposed Experimental Framework for Comparative Neurotoxicity Assessment

To address the current knowledge gap and enable a direct comparison with phenytoin, we propose a multi-tiered experimental approach. This framework integrates in vitro and in vivo assays to provide a comprehensive assessment of the neurotoxic potential of this compound.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment A Neuronal Cell Viability Assays (MTT, XTT) B Electrophysiological Assessment (Microelectrode Array - MEA) A->B Functional Impact C Receptor Binding Assays (GABA & NMDA) B->C Target Identification D Mechanistic Assays (Mitochondrial Dysfunction, Oxidative Stress) C->D Mechanism of Toxicity E Acute Neurotoxicity (Rotarod Test) D->E F Anticonvulsant Efficacy (Maximal Electroshock Seizure - MES Test) E->F Therapeutic Index G Histopathological Analysis F->G Tissue Damage End Comparative Neurotoxicity Profile G->End Start Compound Synthesis & Characterization Start->A

Caption: A proposed workflow for the comparative neurotoxicity assessment.

Part 1: In Vitro Neurotoxicity Assessment

The initial phase of the investigation should focus on in vitro models to determine the direct effects of the compounds on neuronal cells.

1.1. Neuronal Cell Viability Assays (MTT & XTT)

  • Causality: These assays provide a fundamental measure of cytotoxicity. A reduction in cell viability is a direct indicator of a compound's toxic potential. The MTT assay relies on the conversion of a tetrazolium salt by mitochondrial dehydrogenases in living cells, while the XTT assay produces a water-soluble formazan, offering a more convenient protocol.[7][8][9][10]

  • Protocol:

    • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound and phenytoin for 24 and 48 hours. Include a vehicle control.

    • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Absorbance Measurement: For MTT, solubilize the formazan crystals and measure the absorbance at 570 nm. For XTT, measure the absorbance of the soluble formazan at 450 nm.[7][9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

1.2. Electrophysiological Assessment using Microelectrode Arrays (MEA)

  • Causality: MEA technology allows for the non-invasive recording of spontaneous electrical activity from neuronal networks in culture. Changes in firing rate, burst patterns, and network synchrony can reveal subtle neurotoxic effects that may not be apparent in cell viability assays.[11][12]

  • Protocol:

    • Cell Culture: Culture primary cortical neurons on MEA plates.

    • Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal networks.

    • Compound Application: Acutely apply increasing concentrations of this compound and phenytoin to the cultures.

    • Activity Recording: Record the electrical activity at each concentration.

    • Data Analysis: Analyze parameters such as mean firing rate, burst frequency, and network synchrony to identify concentration-dependent effects on neuronal network function.

1.3. Receptor Binding Assays (GABA & NMDA)

  • Causality: Given that many anticonvulsants modulate neurotransmitter systems, assessing the binding affinity of the compounds to key receptors like GABA-A and NMDA is crucial. This can provide insights into their potential mechanisms of action and off-target effects.[2][13][14]

  • Protocol (GABA-A Receptor Binding):

    • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.[2][14]

    • Binding Reaction: Incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) in the presence of varying concentrations of this compound or phenytoin.

    • Separation and Scintillation Counting: Separate the bound and free radioligand by filtration and quantify the radioactivity.

    • Data Analysis: Determine the Ki (inhibitory constant) for each compound to assess its binding affinity.

  • Protocol (NMDA Receptor Binding): A similar protocol can be followed using a radiolabeled NMDA receptor ligand (e.g., [3H]MK-801).[13]

1.4. Mechanistic Assays

  • Causality: To understand the underlying mechanisms of any observed neurotoxicity, specific assays targeting mitochondrial function and oxidative stress are essential.

  • Mitochondrial Dysfunction Assessment:

    • Oxygen Consumption Rate (OCR): Measure the OCR using a Seahorse XF Analyzer to assess mitochondrial respiration.[15][16][17]

    • Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like TMRM or JC-1 to measure changes in ΔΨm.

  • Oxidative Stress Assays:

    • Reactive Oxygen Species (ROS) Production: Use fluorescent probes like DCFDA to measure intracellular ROS levels.[5]

    • Lipid Peroxidation: Measure the levels of malondialdehyde (MDA) as an indicator of lipid damage.[18]

InVitro_Assays cluster_Primary Primary Screening cluster_Functional Functional Assessment cluster_Mechanistic Mechanistic Insights A Neuronal Viability (MTT/XTT) B Electrophysiology (MEA) A->B Functional Consequences C Receptor Binding (GABA/NMDA) B->C Target Identification D Mitochondrial Health (OCR, ΔΨm) C->D Downstream Effects E Oxidative Stress (ROS, MDA) D->E Cellular Stress

Caption: Interrelationship of the proposed in vitro neurotoxicity assays.

Part 2: In Vivo Neurotoxicity and Efficacy Assessment

Following the in vitro characterization, in vivo studies in rodent models are necessary to evaluate the systemic effects of the compounds and to establish a therapeutic index.

2.1. Maximal Electroshock (MES) Seizure Test

  • Causality: The MES test is a widely used model to assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.[1][19][20][21]

  • Protocol:

    • Animal Groups: Use male mice or rats, divided into groups receiving different doses of this compound, phenytoin, or vehicle control via intraperitoneal (i.p.) or oral (p.o.) administration.

    • Drug Administration: Administer the compounds at a predetermined time before the seizure induction.

    • Seizure Induction: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.[1]

    • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Data Analysis: Calculate the ED50 (median effective dose) for each compound, which is the dose that protects 50% of the animals from the tonic hindlimb extension.

2.2. Rotarod Test for Acute Neurotoxicity

  • Causality: The rotarod test is a standard method for assessing motor coordination, balance, and motor deficits, which are common signs of acute neurotoxicity.[22][23][24][25][26]

  • Protocol:

    • Animal Groups and Dosing: Use the same dosing groups as in the MES test.

    • Training: Train the animals on the rotarod at a constant speed for a set period.

    • Testing: Place the animals on the accelerating rotarod (e.g., 4 to 40 rpm over 300 seconds) at the time of peak drug effect.[22][24]

    • Measurement: Record the latency to fall from the rod for each animal.

    • Data Analysis: Calculate the TD50 (median toxic dose) for each compound, which is the dose that causes 50% of the animals to fail the test.

2.3. Histopathological Analysis of Brain Tissue

  • Causality: Histopathological examination of brain tissue after chronic administration of the compounds can reveal structural changes, such as neuronal loss, gliosis, and other signs of neurodegeneration.[27][28][29][30]

  • Protocol:

    • Chronic Dosing: Administer this compound and phenytoin to separate groups of animals daily for an extended period (e.g., 28 days).

    • Tissue Collection and Preparation: At the end of the treatment period, perfuse the animals and collect the brains. Fix the brains in formalin and embed them in paraffin.

    • Staining: Section the brains and stain with Hematoxylin and Eosin (H&E) for general morphology and specific markers for neuronal degeneration (e.g., Fluoro-Jade) and gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).

    • Microscopic Examination: Qualitatively and quantitatively assess the brain sections for any pathological changes.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. This includes IC50 values from cell viability assays, Ki values from receptor binding assays, and ED50 and TD50 values from the in vivo studies. The therapeutic index (TI) for each compound can be calculated as the ratio of the TD50 to the ED50 (TI = TD50/ED50). A higher TI indicates a wider margin of safety.

CompoundIn Vitro IC50 (µM)In Vivo ED50 (mg/kg)In Vivo TD50 (mg/kg)Therapeutic Index (TD50/ED50)
PhenytoinTo be determinedTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Table 2: Proposed Data Summary Table for Comparative Neurotoxicity.

Conclusion

The neurotoxicity of phenytoin is well-established and represents a significant limitation in its clinical use. In contrast, the neurotoxic potential of this compound is currently unknown. The experimental framework outlined in this guide provides a robust and comprehensive strategy for characterizing the neurotoxicity of this novel compound and directly comparing it to phenytoin. By systematically evaluating its effects on neuronal viability, function, and underlying molecular mechanisms, both in vitro and in vivo, researchers can generate the critical data needed to assess its safety profile and potential as a future anticonvulsant therapeutic. This approach not only addresses a critical knowledge gap but also provides a template for the preclinical neurotoxicity assessment of other novel CNS drug candidates.

References

  • Guldiken B, Rémi J, Noachtar S. Cardiovascular adverse effects of phenytoin. J Neurol. 2016 May;263(5):861-870.
  • Brodie MJ, Dichter MA. Antiepileptic drugs. N Engl J Med. 1996 Sep 12;335(11):795-801.
  • IMPReSS - International Mouse Phenotyping Consortium. Rotarod Protocol.
  • PubMed. 3HMK801 radioligand binding assay at the N-methyl-D-aspartate receptor.
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  • NIEHS/DTT. Toxicity Specifications: Chapter 10. Neurobehavioral Testing.
  • NIH PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • PubMed Central. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS).
  • Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse.
  • PubMed Central. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
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In Vitro and In Vivo Correlation for 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab Name]

Date: January 9, 2026

Abstract

This guide provides a comprehensive framework for establishing a predictive and reliable in vitro-in vivo correlation (IVIVC) for the novel anticonvulsant agent, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a derivative of the well-characterized 5,5-diphenylhydantoin. The development of a robust IVIVC is a critical step in modern drug development, offering the potential to streamline formulation changes, set meaningful dissolution specifications, and in some cases, waive bioequivalence studies. This document details the strategic selection of in vitro dissolution methodologies and their correlation with in vivo pharmacokinetic data, grounded in regulatory guidelines and first-hand experimental insights. We will compare various dissolution apparatus and media, and outline a systematic approach to building a Level A IVIVC model.

Introduction: The Strategic Imperative for IVIVC

The development of oral solid dosage forms for new chemical entities like this compound requires a deep understanding of the relationship between drug release from the dosage form and its subsequent absorption into the systemic circulation. An IVIVC aims to establish a rational and predictive relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration-time profile).

The successful development of an IVIVC can significantly reduce the regulatory burden and development costs associated with post-approval manufacturing changes. For a compound like this compound, which is likely to be a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability) based on its structural similarity to phenytoin, a predictive IVIVC is invaluable.

This guide will provide the scientific rationale and a step-by-step methodology for developing a Level A IVIVC, the most sought-after level of correlation, which allows for the mathematical prediction of the in vivo performance from in vitro data.

Foundational Knowledge: Physicochemical and Pharmacokinetic Profile

A thorough understanding of the physicochemical properties of this compound is a prerequisite for designing meaningful in vitro and in vivo studies.

Structural and Physicochemical Properties
  • Structure: this compound is a hydantoin derivative. The presence of the phenyl and methyl groups at the 5-position suggests a chiral center and potential for stereoselective metabolism and pharmacokinetics.

  • Solubility: The molecule's aromaticity and crystalline structure likely contribute to low aqueous solubility, a common characteristic of hydantoin derivatives. This necessitates the use of biorelevant dissolution media and potentially enabling formulation technologies (e.g., amorphous solid dispersions, micronization).

  • pKa: The imide and amino functional groups will have distinct pKa values, influencing the solubility-pH profile of the drug. This is a critical parameter for designing dissolution media that mimic the pH progression of the gastrointestinal tract.

Preclinical Pharmacokinetic Profile

Preliminary pharmacokinetic studies in a relevant animal model (e.g., rat or dog) are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key parameters to determine include:

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

  • Cmax and Tmax: The peak plasma concentration and the time to reach it, respectively.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • Absorption Window: Understanding if the drug is absorbed throughout the GI tract or in a specific region.

In Vitro Dissolution Method Development: The Predictive Power of Biorelevant Media

The goal of the in vitro dissolution study is to identify a method that can discriminate between formulations with different release rates and, ultimately, different in vivo performance.

Comparison of Dissolution Apparatus
ApparatusPrincipleAdvantages for this compoundDisadvantages
USP Apparatus 1 (Basket) The dosage form is placed in a mesh basket that rotates in the dissolution medium.Gentle agitation, suitable for capsules and dosage forms that are prone to coning.Limited hydrodynamic stress, may not be discriminating for poorly soluble drugs.
USP Apparatus 2 (Paddle) The dosage form is allowed to sink to the bottom of the vessel, and a paddle provides agitation.More vigorous agitation, widely used and accepted. Can be modified with a sinker for floating dosage forms.Can lead to "coning" of poorly soluble powders at the bottom of the vessel.
USP Apparatus 3 (Reciprocating Cylinder) The dosage form is placed in a reciprocating cylinder, allowing for exposure to different media in the same run.Ideal for mimicking the pH transit of the GI tract.Mechanically more complex.
USP Apparatus 4 (Flow-Through Cell) The dissolution medium is pumped through a cell containing the dosage form.Can use a large volume of media, beneficial for low-solubility drugs. Provides a continuous sink condition.More complex setup and validation.

For this compound, USP Apparatus 2 is a good starting point due to its versatility. However, if the drug exhibits pH-dependent solubility, USP Apparatus 3 would be a more biorelevant choice.

Selection and Comparison of Dissolution Media

The choice of dissolution medium is critical for achieving a predictive IVIVC. Standard compendial media should be compared with biorelevant media that mimic the composition of gastrointestinal fluids.

Dissolution MediumCompositionRationale for Use
0.1 N HCl pH 1.2Simulates fasted stomach conditions.
Acetate Buffer pH 4.5Simulates the upper small intestine.
Phosphate Buffer pH 6.8Simulates the lower small intestine.
Fasted State Simulated Gastric Fluid (FaSSGF) Contains pepsin, sodium chloride, and a specific pH.More biorelevant mimic of the fasted stomach.
Fasted State Simulated Intestinal Fluid (FaSSIF) Contains bile salts (e.g., sodium taurocholate) and lecithin.Mimics the composition of the fasted small intestine, crucial for poorly soluble drugs whose dissolution is facilitated by bile.
Fed State Simulated Intestinal Fluid (FeSSIF) Higher concentrations of bile salts and lecithin, and a different pH.Simulates the post-prandial state, important for understanding food effects.

Experimental Insight: For a BCS Class II/IV compound like this compound, it is highly probable that a simple aqueous buffer will not be discriminatory. The use of FaSSIF and FeSSIF is strongly recommended to capture the impact of physiological surfactants on drug dissolution.

Step-by-Step Protocol for Discriminatory Dissolution Method Development
  • Solubility Profile: Determine the solubility of this compound in media with pH values ranging from 1.2 to 7.5.

  • Apparatus Selection: Begin with USP Apparatus 2 at 50 or 75 RPM.

  • Media Screening: Test the dissolution of at least three formulations with different release rates (e.g., fast, medium, slow) in the selected media (from simple buffers to biorelevant media).

  • Data Analysis: Plot the dissolution profiles (% drug released vs. time). The ideal discriminatory method will show the largest difference between the profiles of the different formulations.

  • Method Optimization: Fine-tune the agitation speed, volume of media, and sampling time points to achieve the most discriminatory and reproducible results.

In Vivo Pharmacokinetic Studies: The Ground Truth

The in vivo part of the IVIVC requires a well-designed human bioequivalence study.

Study Design

A randomized, single-dose, two-way or multi-way crossover study is the gold standard.

  • Subjects: A sufficient number of healthy volunteers to achieve adequate statistical power.

  • Formulations: The same formulations (fast, medium, slow release) tested in the in vitro studies should be administered. An oral solution of the drug should be included as a reference to determine the absolute bioavailability and deconvolve the absorption profile.

  • Washout Period: A sufficient time between dosing periods to ensure complete elimination of the drug from the body.

  • Sampling Schedule: Frequent blood sampling, especially around the expected Tmax, is crucial to accurately characterize the plasma concentration-time profile.

Bioanalytical Method

A validated, sensitive, and specific bioanalytical method (e.g., LC-MS/MS) is required to quantify the concentration of this compound in plasma samples.

Data Analysis: Deconvolution

The in vivo absorption profile is not directly measured. It must be calculated from the plasma concentration-time data through a process called deconvolution. The Wagner-Nelson or Loo-Riegelman methods are commonly used for this purpose. Deconvolution separates the absorption process from the disposition (distribution and elimination) processes.

Developing the IVIVC: Bridging the Gap

With both the in vitro dissolution and in vivo absorption data, the correlation can be developed.

Level A Correlation: A Point-to-Point Relationship

The goal is to establish a linear relationship between the in vitro dissolution at each time point and the in vivo absorption at a corresponding time point.

Equation: Fabs(t) = a * Fdiss(t-tlag) + b

Where:

  • Fabs(t) is the fraction of drug absorbed at time t.

  • Fdiss(t-tlag) is the fraction of drug dissolved at time t, adjusted for any lag time (tlag).

  • a is the scaling factor.

  • b is the intercept.

Step-by-Step IVIVC Development Workflow

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_correlation Correlation & Validation formulations Develop Formulations (Fast, Medium, Slow) dissolution Develop Discriminatory Dissolution Method formulations->dissolution diss_data Generate In Vitro Dissolution Profiles (% Dissolved vs. Time) dissolution->diss_data correlation_model Develop Correlation Model (% Dissolved vs. % Absorbed) diss_data->correlation_model be_study Conduct Human Bioequivalence Study plasma_data Measure Plasma Concentration vs. Time be_study->plasma_data deconvolution Deconvolve Data to get % Absorbed vs. Time plasma_data->deconvolution deconvolution->correlation_model internal_validation Internal Validation: Predict PK from Dissolution correlation_model->internal_validation external_validation External Validation (Optional) internal_validation->external_validation caption Figure 1. Workflow for IVIVC Development.

Caption: Figure 1. Workflow for IVIVC Development.

Validation of the IVIVC Model

Once the correlation is established, it must be validated to ensure its predictive performance.

  • Internal Validation: Use the developed model to predict the in vivo pharmacokinetic profiles from the in vitro dissolution data of the formulations used to build the model. The prediction error for Cmax and AUC should be less than 15% on average, and less than 20% for individual formulations.

  • External Validation: Ideally, the model should be validated using a new set of formulations that were not used in the initial model development.

Application of the IVIVC in Drug Development

A validated Level A IVIVC for this compound can be a powerful tool:

  • Setting Dissolution Specifications: The dissolution specifications can be set based on the range of dissolution profiles that are predicted to result in bioequivalent formulations.

  • Biowaivers: The IVIVC can be used to justify the waiver of in vivo bioequivalence studies for certain post-approval changes (e.g., minor changes in formulation, manufacturing site changes).

  • Formulation Optimization: The model can guide the optimization of new formulations by predicting their in vivo performance before committing to costly clinical studies.

Conclusion

The development of a robust and predictive IVIVC for this compound is a scientifically rigorous but highly valuable endeavor. It requires a systematic approach, starting with a thorough understanding of the compound's physicochemical properties, followed by the development of a discriminatory in vitro dissolution method, and culminating in a well-controlled in vivo pharmacokinetic study. The successful correlation of the in vitro and in vivo data can significantly de-risk and accelerate the post-approval lifecycle management of this promising new therapeutic agent.

References

  • U.S. Food and Drug Administration. (1997).
  • European Medicines Agency. (2016). Guideline on the investigation of bioequivalence. Source: EMA URL:[Link]
  • Dressman, J. B., & Reppas, C. (2000). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S73–S80. Source: European Journal of Pharmaceutical Sciences URL:[Link]
  • Klein, S. (2010). The use of biorelevant dissolution media to predict the in vivo performance of mesalamine preparations. The AAPS journal, 12(3), 397–406. Source: The AAPS Journal URL:[Link]

A Comprehensive Guide to Benchmarking 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione Against Standard Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the preclinical benchmarking of a novel hydantoin derivative, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, against established standard-of-care anticonvulsant drugs. The objective is to furnish researchers, scientists, and drug development professionals with the necessary protocols and rationale to comprehensively evaluate its potential as a new therapeutic agent for epilepsy.

Introduction: The Unmet Need in Epilepsy and the Rationale for New Anticonvulsants

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures or suffer from dose-limiting side effects.[2] This therapeutic gap underscores the urgent need for novel anticonvulsants with improved efficacy, better tolerability, and potentially new mechanisms of action.

The compound this compound belongs to the imidazolidine-2,4-dione (hydantoin) class of heterocyclic compounds, a scaffold present in established anticonvulsants like phenytoin.[2] This structural similarity suggests a potential for anticonvulsant activity, making it a compelling candidate for rigorous preclinical evaluation. This guide outlines a systematic approach to compare its efficacy and neurotoxicity against gold-standard anticonvulsants.

Mechanistic Landscape of Anticonvulsant Action

A thorough understanding of the mechanisms of action of existing AEDs is crucial for contextualizing the activity of a new chemical entity.

Standard Anticonvulsant Mechanisms of Action

Standard anticonvulsants exert their effects through various mechanisms, primarily by modulating ion channels and neurotransmitter systems to reduce neuronal hyperexcitability.

  • Phenytoin and Carbamazepine: These drugs primarily act by blocking voltage-gated sodium channels.[3][4][5][6][7] They bind to the inactive state of the channel, prolonging its refractory period and thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.[3][5][8]

  • Valproic Acid: This broad-spectrum anticonvulsant has a multi-faceted mechanism of action. It can block voltage-gated sodium channels and T-type calcium channels.[9][10] Furthermore, it increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation and enhancing its synthesis.[9][10][11][12]

  • Ethosuximide: This drug is primarily used for absence seizures and acts by inhibiting T-type calcium channels in thalamic neurons.[13][14][15][16][17] These channels are implicated in generating the characteristic spike-and-wave discharges seen in absence seizures.[13][14]

Hypothesized Mechanism of this compound

Based on its hydantoin core structure, it is hypothesized that this compound may also exert its anticonvulsant effects through the modulation of voltage-gated sodium channels. The presence of the phenyl and methyl groups could influence its binding affinity and pharmacokinetic properties. Preliminary research suggests that derivatives of this compound may interact with various neurotransmitter receptors and enzymes, indicating a potential for a multi-target profile.[2]

Comparative Overview of Mechanisms
Anticonvulsant Primary Mechanism of Action Spectrum of Activity
PhenytoinBlockade of voltage-gated sodium channels[3][4][8]Generalized tonic-clonic and partial seizures[8]
CarbamazepineBlockade of voltage-gated sodium channels[5][6][7]Generalized tonic-clonic and partial seizures[18]
Valproic AcidBlockade of sodium and T-type calcium channels, enhancement of GABAergic transmission[9][10][11]Broad-spectrum (generalized and partial seizures)[19]
EthosuximideBlockade of T-type calcium channels[13][14][15][16]Absence seizures[14]
This compound Hypothesized: Blockade of voltage-gated sodium channels To be determined

Experimental Benchmarking Protocols

To objectively compare this compound with standard anticonvulsants, a series of well-validated in vivo assays are essential. The following protocols are based on those utilized by the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP).[3][5][6][13][16]

In Vivo Efficacy Assessment

The MES test is a model for generalized tonic-clonic seizures and is predictive of a compound's ability to prevent seizure spread.[4][8][20][21]

Protocol:

  • Animal Model: Adult male mice (e.g., ICR strain, 20-25 g).

  • Drug Administration: Administer the test compound and standard anticonvulsants (e.g., Phenytoin) intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Acclimation: Allow for a predetermined period for drug absorption (e.g., 30-60 minutes).

  • Seizure Induction: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.[4][14][20]

  • Endpoint: Observe for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[4][20]

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

The scPTZ test is a model for clonic seizures and is thought to mimic myoclonic and absence seizures.[8] It identifies compounds that can raise the seizure threshold.[9]

Protocol:

  • Animal Model: Adult male mice (e.g., CF-1 strain, 20-25 g).

  • Drug Administration: Administer the test compound and standard anticonvulsants (e.g., Ethosuximide) at various doses. Include a vehicle control group.

  • Acclimation: Allow for a predetermined period for drug absorption.

  • Chemoconvulsant Administration: Inject a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the midline of the neck.[9]

  • Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[9]

  • Endpoint: An animal is considered protected if it does not exhibit clonic seizures.

  • Data Analysis: Calculate the ED50 using probit analysis.

Caption: Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Test.

In Vivo Neurotoxicity Assessment

The rotarod test is used to assess motor coordination and identify potential neurological deficits, which are common side effects of anticonvulsant drugs.[12][22][23][24]

Protocol:

  • Apparatus: A rotating rod apparatus (e.g., Ugo Basile).

  • Animal Model: Adult male mice (same strain as efficacy studies).

  • Training: Train the mice on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 days prior to the test.

  • Drug Administration: Administer the test compound and standard anticonvulsants at various doses.

  • Testing: At the time of peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[24]

  • Endpoint: Record the time each mouse remains on the rod. A fall from the rod is indicative of motor impairment.

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fail the test, using probit analysis.

Caption: Workflow for the Rotarod Neurotoxicity Test.

Data Summary and Interpretation

The data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison.

Hypothetical Comparative Data

The following table presents a hypothetical dataset to illustrate how the results would be presented.

Compound MES ED50 (mg/kg, i.p.) scPTZ ED50 (mg/kg, i.p.) Rotarod TD50 (mg/kg, i.p.)
This compound 15.045.0120.0
Phenytoin9.5>10068.0
Carbamazepine10.285.075.0
Valproic Acid275.0150.0450.0
Ethosuximide>1000130.0>1000
Calculation of the Protective Index (PI)

The Protective Index (PI) is a crucial measure of a drug's safety margin, representing the ratio of its neurotoxic dose to its effective dose.[11][15][25]

Formula: PI = TD50 / ED50

A higher PI indicates a greater separation between the doses required for therapeutic effect and those causing adverse effects, suggesting a better safety profile.[25]

Hypothetical Protective Index Comparison
Compound PI (MES) PI (scPTZ)
This compound 8.02.7
Phenytoin7.2-
Carbamazepine7.40.9
Valproic Acid1.63.0
Ethosuximide->7.7

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound. Based on the hypothetical data, this novel compound demonstrates a promising anticonvulsant profile, particularly in the MES model, with a favorable safety margin compared to some standard drugs.

Further investigations should include:

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Mechanism of action studies: To elucidate its precise molecular targets using techniques such as electrophysiology and binding assays.

  • Chronic seizure models: To evaluate its efficacy in models of drug-resistant epilepsy.

By following a systematic and rigorous benchmarking approach, the therapeutic potential of this compound can be thoroughly assessed, paving the way for its potential development as a next-generation anticonvulsant.

References

  • Anticonvulsant Screening Program Report - February 27, 2012. (2012). National Institute of Neurological Disorders and Stroke.
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (n.d.). Benchchem.
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.).
  • Anticonvulsant Screening Program Report - May 29, 2015. (2015). National Institute of Neurological Disorders and Stroke.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.).
  • Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services.
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). PubMed.
  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.).
  • The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. (1991). PubMed.
  • The Epilepsy Therapy Screening Program (ETSP) is part of the NINDS/NIH Division of Translational Research. (n.d.).
  • The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). (n.d.). AMiner.
  • NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. (n.d.). National Institute of Environmental Health Sciences.
  • PANAChE D
  • Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. (2017). PMC.
  • Rotarod Protocol. (n.d.).
  • The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. (n.d.).
  • Protective index – Knowledge and References. (n.d.). Taylor & Francis.
  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (2007).
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Determining the Ion Channel Selectivity Profile of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the interaction of a novel compound with ion channels is a critical step in preclinical development. This guide provides a comprehensive framework for determining the ion channel selectivity profile of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a molecule belonging to the hydantoin class of compounds. Given the known neuroactivity of related hydantoin structures, such as the anticonvulsant phenytoin, a thorough investigation into the ion channel interactions of this novel analogue is paramount for elucidating its mechanism of action and potential therapeutic and off-target effects.

This document will not only outline the methodologies for such a study but will also delve into the rationale behind the experimental choices, providing a robust, self-validating system for generating high-quality, reproducible data. We will compare state-of-the-art techniques and contextualize the potential findings against established reference compounds.

Rationale and Strategic Approach

The core structure of this compound is reminiscent of known anticonvulsant drugs that modulate neuronal excitability by interacting with voltage-gated ion channels.[1][2][3] Phenytoin, for example, exhibits a state-dependent block of voltage-gated sodium channels, a mechanism that contributes to its efficacy in treating epilepsy.[3][4] Therefore, a primary hypothesis is that this compound will exhibit activity at ion channels implicated in central nervous system (CNS) function and disorders.[5][6]

Our strategic approach will be a tiered screening cascade designed to provide a comprehensive overview of the compound's ion channel activity, moving from high-throughput primary screening to more detailed biophysical characterization of identified interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism of Action Primary Screening High-Throughput Screening (HTS) Fluorescence-Based Assays Ion Channel Panel Broad CNS-Relevant Ion Channel Panel Primary Screening->Ion Channel Panel Assay on Hit Confirmation Automated Patch Clamp (APC) Electrophysiology Primary Screening->Hit Confirmation Identified Hits Concentration-Response Determine IC50/EC50 Values Hit Confirmation->Concentration-Response Selectivity Profiling Comparison against Reference Compounds Hit Confirmation->Selectivity Profiling Confirmed & Potent Hits MoA Studies State-Dependence, Kinetics Selectivity Profiling->MoA Studies

Figure 1: Tiered screening cascade for ion channel profiling.

Comparative Analysis: Selection of Methods and Reference Compounds

The choice of screening methodology is critical and often involves a trade-off between throughput and data resolution. For the initial broad screening of this compound, a comparison of two widely adopted techniques is warranted: fluorescence-based assays and automated patch clamp electrophysiology.

FeatureFluorescence-Based AssaysAutomated Patch Clamp (APC)
Principle Indirect measurement of ion channel activity via changes in membrane potential or ion concentration using fluorescent dyes.[7][8]Direct measurement of ionic currents through the channel using whole-cell patch clamp in an automated, higher-throughput format.[9][10]
Throughput High (384- to 1536-well plates)Medium to High (up to 768 simultaneous recordings)[11]
Data Quality Lower resolution, prone to artifacts."Gold standard" data quality, providing detailed biophysical information.[12]
Cost Lower per data point.Higher per data point.
Application Primary screening, hit identification.Hit confirmation, lead optimization, detailed mechanism of action studies.[13]

For a comprehensive profile, we will utilize both techniques. A fluorescence-based assay will be employed for the initial broad panel screening to identify potential "hits" in a cost-effective and timely manner. Subsequently, any identified activity will be confirmed and characterized in greater detail using automated patch clamp.

Proposed CNS-Relevant Ion Channel Panel

The selection of ion channels for screening should be guided by the structural similarity of the test compound to known CNS-active drugs.[14][15] A comprehensive panel should include key voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated ion channels known to be involved in neurotransmission and neuronal excitability.

Ion Channel Family Specific Subtype Rationale
Voltage-Gated Sodium (Nav) Nav1.1, Nav1.2, Nav1.6, Nav1.7Primary targets for many anticonvulsants; involved in action potential generation and propagation.[1]
Voltage-Gated Potassium (Kv) Kv1.1, Kv2.1, Kv3.1, Kv7.2/7.3 (KCNQ2/3)Regulate neuronal firing patterns and resting membrane potential.
Voltage-Gated Calcium (Cav) Cav2.1 (P/Q-type), Cav2.2 (N-type), Cav3.2 (T-type)Modulate neurotransmitter release and dendritic excitability.
Ligand-Gated Ion Channels GABAA Receptor, NMDA Receptor, AMPA ReceptorMediate fast synaptic transmission (inhibitory and excitatory).
Off-Target/Safety hERG (Kv11.1)Critical for cardiac safety assessment.[16]
Reference Compounds for Comparative Analysis

To benchmark the activity of this compound, it is essential to include well-characterized reference compounds in the screening assays.

Compound Primary Mechanism of Action Rationale for Inclusion
Phenytoin Blocks voltage-gated sodium channels in a state-dependent manner.[2][3]Structurally related hydantoin with a well-defined anticonvulsant profile.
Carbamazepine State- and use-dependent inhibitor of voltage-gated sodium channels.[17][18]Another first-line anticonvulsant with a similar primary target.
Lamotrigine Blocks voltage-gated sodium channels and may also inhibit voltage-gated calcium channels.[19][20][21]A broad-spectrum anticonvulsant with multiple potential ion channel targets.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the proposed ion channel screening.

Automated Patch Clamp (APC) Electrophysiology

This protocol is designed for a medium- to high-throughput APC platform to determine the potency and mechanism of action of this compound on a panel of ion channels expressed in a stable cell line (e.g., HEK293 or CHO).

Materials:

  • Stable cell line expressing the ion channel of interest.

  • Cell culture medium and reagents.

  • External and internal recording solutions (specific to the ion channel being studied).

  • This compound and reference compounds, prepared as a 10 mM stock in DMSO.

  • APC instrument and corresponding consumables (e.g., recording plates).

Procedure:

  • Cell Preparation: Culture the cells under standard conditions. On the day of the experiment, harvest the cells and prepare a single-cell suspension at the optimal concentration for the APC platform (typically 200,000 to 1,000,000 cells/mL).

  • Instrument Setup: Prime the APC instrument with the appropriate external and internal recording solutions.

  • Compound Plate Preparation: Prepare a serial dilution of the test and reference compounds in the external recording solution. Include a vehicle control (e.g., 0.1% DMSO).

  • Data Acquisition:

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated patch clamp protocol. The instrument will capture cells, form giga-ohm seals, and establish a whole-cell recording configuration.

    • Apply a voltage protocol designed to elicit the characteristic currents of the ion channel being studied. This protocol should include steps to assess the compound's effect on the channel in different states (resting, open, inactivated).

    • Apply the test and reference compounds at various concentrations to determine a concentration-response relationship.

  • Data Analysis:

    • Analyze the recorded currents to determine the percent inhibition or activation at each compound concentration.

    • Fit the concentration-response data to a suitable equation (e.g., Hill equation) to calculate the IC50 or EC50 value.

    • Analyze changes in the current kinetics and voltage-dependence of gating to elucidate the mechanism of action (e.g., state-dependence).

G Cell Culture 1. Cell Culture (Stable Cell Line) Cell Suspension 2. Prepare Single-Cell Suspension Cell Culture->Cell Suspension Data Acq 5. Automated Data Acquisition (Whole-cell recording) Cell Suspension->Data Acq APC Setup 3. Prime APC Instrument (Solutions) APC Setup->Data Acq Compound Prep 4. Prepare Compound Dilution Plate Compound Prep->Data Acq Analysis 6. Data Analysis (IC50, MoA) Data Acq->Analysis

Figure 2: Workflow for Automated Patch Clamp (APC) screening.
Fluorescence-Based Membrane Potential Assay

This protocol describes a high-throughput method suitable for primary screening of the compound library against the ion channel panel.[8]

Materials:

  • Stable cell line expressing the ion channel of interest.

  • Black, clear-bottom 384-well microplates.

  • Fluorescence-based membrane potential dye kit.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Stimulus solution (e.g., high potassium chloride solution for potassium channels, or a channel-specific agonist).

  • Test and reference compounds.

  • A fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Seed the cells into the 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add the test and reference compounds to the wells at the desired screening concentration.

  • Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions and add it to each well. Incubate to allow the dye to load into the cells.

  • Signal Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Using the instrument's injectors, add the stimulus solution to all wells simultaneously.

    • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the stimulus for each well.

    • Compare the response in the presence of the test compound to the vehicle control to determine the percent inhibition or activation.

    • Identify "hits" based on a pre-defined activity threshold (e.g., >50% inhibition).

Data Presentation and Interpretation

The results of the screening cascade should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Hypothetical Selectivity Profile of this compound and Reference Compounds (IC50 in µM)

Ion Channel This compound Phenytoin Carbamazepine Lamotrigine
Nav1.1 15.225.818.512.7
Nav1.2 8.920.6[2]15.49.8
Nav1.6 12.530.122.311.5
Kv7.2/7.3 >100>100>100>100
Cav2.2 85.6>10095.375.4
GABAA >100>100>100>100
hERG >100>100>100>100

Interpretation: The hypothetical data in Table 1 would suggest that this compound is a potent inhibitor of voltage-gated sodium channels, with a profile similar to that of lamotrigine. The lack of activity at other CNS targets and hERG at concentrations up to 100 µM would indicate a selective mechanism of action and a favorable preliminary safety profile. Further mechanistic studies using automated patch clamp would then be warranted to investigate state-dependence and binding kinetics.

Conclusion

This guide provides a robust and scientifically rigorous framework for determining the ion channel selectivity profile of this compound. By employing a tiered screening approach that combines high-throughput fluorescence-based assays with high-quality automated patch clamp electrophysiology, researchers can efficiently and effectively elucidate the compound's mechanism of action. The comparison with established reference compounds provides essential context for interpreting the data and guiding future drug development efforts. This comprehensive approach ensures that the generated data is not only accurate and reproducible but also highly relevant to the compound's potential therapeutic application.

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A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of Hydantoin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold - Understanding the Pharmacokinetic Nuances of Hydantoin Analogs

The hydantoin ring, a simple five-membered heterocycle, represents a cornerstone scaffold in medicinal chemistry, most notably giving rise to a class of indispensable antiepileptic drugs (AEDs). From the workhorse phenytoin to its more soluble prodrug fosphenytoin, and other analogs like mephenytoin and ethotoin, this chemical framework has proven remarkably versatile. However, for drug development professionals, the core structure is only the beginning of the story. The true clinical utility and differentiation among these analogs are profoundly dictated by their pharmacokinetic (PK) profiles—the journey the drug takes through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).

Subtle structural modifications to the hydantoin core can dramatically alter this journey, leading to significant differences in bioavailability, half-life, metabolic pathways, and potential for drug-drug interactions. A molecule that is potent in vitro is of no clinical value if it cannot reach its target in sufficient concentrations or if its metabolic profile leads to toxicity or unpredictable exposures.

This guide provides a comparative analysis of the pharmacokinetic profiles of key hydantoin analogs. Moving beyond a simple recitation of data, we will delve into the mechanistic basis for the observed PK differences, grounded in established principles of drug metabolism and transport. Furthermore, we will provide detailed, field-tested experimental protocols for conducting robust in vitro and in vivo studies, empowering researchers to comprehensively characterize novel hydantoin candidates. Our objective is to bridge the gap between raw data and actionable insight, offering a practical framework for advancing the next generation of hydantoin-based therapeutics.

Comparative Pharmacokinetic Profiles: A Tale of Four Analogs

The clinical application and dosing regimens of hydantoin anticonvulsants are a direct reflection of their distinct pharmacokinetic properties. Below, we compare four seminal analogs that illustrate the impact of structural variation on ADME profiles.

Phenytoin: The Complex Workhorse

Phenytoin is the most well-known hydantoin, but its pharmacokinetic profile is notoriously complex. Its low water solubility can lead to erratic absorption, and its metabolism is a classic example of saturable, or Michaelis-Menten, kinetics.[1][2][3] At therapeutic concentrations, the metabolic enzymes responsible for its clearance become saturated.[1][3] This means that small increases in dose can lead to disproportionately large increases in plasma concentration, elevating the risk of toxicity and necessitating therapeutic drug monitoring.[3][4] Phenytoin is also highly bound (around 90%) to plasma proteins, primarily albumin.[2][3][5] Conditions like renal failure or the presence of other drugs that compete for albumin binding can increase the free, active fraction of phenytoin, altering its efficacy and toxicity profile.[2]

Fosphenytoin: The Prodrug Solution

Fosphenytoin is a phosphate ester prodrug of phenytoin, engineered specifically to overcome the solubility and administration challenges of its parent compound.[6][7] Being freely soluble in aqueous solutions, fosphenytoin can be administered intravenously or intramuscularly with greater ease and safety than parenteral phenytoin.[6][7][8] Following administration, it is rapidly and completely converted by endogenous phosphatases into phenytoin, with a conversion half-life of approximately 8 to 15 minutes.[6][7][9] This rapid conversion ensures that therapeutic concentrations of phenytoin are achieved quickly.[6][8] The key advantage of fosphenytoin lies in its formulation benefits and improved local tolerance at the injection site, while the systemic pharmacokinetics are ultimately those of the phenytoin it generates.[6][8]

Mephenytoin: The Stereoselective Metabolite

Mephenytoin's pharmacokinetic profile is characterized by stereoselective metabolism and the production of a long-acting active metabolite.[10] The S-enantiomer is rapidly hydroxylated by the enzyme CYP2C19, while the R-enantiomer is more slowly N-demethylated to 5-ethyl-5-phenylhydantoin (PEH), or Nirvanol.[10] This metabolite is pharmacologically active and possesses a very long half-life of approximately 96 hours.[11] Consequently, upon chronic administration of mephenytoin, PEH accumulates and is largely responsible for the therapeutic effect.[11] This long half-life allows for stable blood levels with simple dosing schedules.[11] Genetic polymorphisms in the CYP2C19 enzyme can lead to significant inter-individual differences in mephenytoin metabolism.[12][13]

Ethotoin: The Shorter-Acting Alternative

In contrast to mephenytoin's long-acting metabolite and phenytoin's non-linear kinetics, ethotoin has a relatively short half-life of 3 to 9 hours.[11][14][15] Its metabolism, while potentially saturable at higher doses, is generally considered more linear within the therapeutic range compared to phenytoin.[14][15][16] This shorter half-life necessitates more frequent, divided daily doses to maintain steady-state therapeutic concentrations, which can limit its clinical utility.[11]

Summary of Key Pharmacokinetic Parameters
ParameterPhenytoinFosphenytoinMephenytoinEthotoin
Route of Admin. Oral, IVIV, IMOralOral
Bioavailability (%) ~50-90% (Oral, formulation dependent)[3]~100% (as Phenytoin)[8][9]Well absorbedNot fully known, but rapidly absorbed[15]
Tmax (hours) 1.5 - 9 (Oral)[5]~0.5 (IM, for Fosphenytoin)[8][9]~1[11]~2-3[11][17]
T1/2 (hours) Highly variable, ~22 (Dose-dependent)~0.25 (Fosphenytoin conversion)[6][9]~7 (Parent); ~96 (Active Metabolite)[11]3 - 9[14][15]
Protein Binding (%) ~90%[2][3]95-99% (Fosphenytoin)[8][9]~61% (Parent); ~73% (Metabolite)[11]~54%[11]
Metabolism Saturable (Non-linear), CYP2C9/19[1][18]Conversion to PhenytoinStereoselective, Active Metabolite[10]Saturable, N-deethylation[15]
Excretion Primarily Urine (as metabolites)[1]As Phenytoin metabolites[19]UrineUrine[14]

Mechanistic Drivers of Hydantoin Pharmacokinetics

The observed differences in the PK profiles of hydantoin analogs are not random; they are driven by fundamental interactions with the body's metabolic and transport machinery.

Metabolism: The Cytochrome P450 Superfamily

The primary route of elimination for most hydantoins is hepatic metabolism, catalyzed predominantly by enzymes of the Cytochrome P450 (CYP) superfamily.[18]

  • Key Enzymes: The CYP2C subfamily, particularly CYP2C9 and CYP2C19 , are the main catalysts for the oxidative metabolism of hydantoins.[18][20] For instance, phenytoin is principally metabolized to its inactive p-hydroxyphenyl derivative by these enzymes.[18] Mephenytoin's stereoselective metabolism is a direct result of the differential handling of its enantiomers by CYP2C19.[13]

  • Saturable Kinetics: The non-linear kinetics of phenytoin arise because the therapeutic concentrations are close to the Michaelis constant (Km) of the metabolizing enzymes.[1] Once the enzyme's active sites are saturated, the rate of metabolism reaches its maximum (Vmax), and clearance becomes constant, leading to zero-order elimination. This is a critical concept, as it explains the narrow therapeutic window and high interpatient variability associated with phenytoin therapy.[1][4]

cluster_0 Hepatic Metabolism of Hydantoins Hydantoin Hydantoin Analog (e.g., Phenytoin) CYP2C9_19 CYP2C9 / CYP2C19 (Phase I Metabolism) Hydantoin->CYP2C9_19 Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite (Inactive) CYP2C9_19->Hydroxylated_Metabolite UGT UGT Enzymes (Phase II Metabolism) Hydroxylated_Metabolite->UGT Conjugation Glucuronide_Conjugate Glucuronide Conjugate (Water-soluble) UGT->Glucuronide_Conjugate Excretion Renal Excretion Glucuronide_Conjugate->Excretion

Caption: Generalized metabolic pathway for hydantoin analogs.

Distribution: Protein Binding and Efflux Transporters

A drug's ability to distribute from the systemic circulation into tissues, including its target site in the brain, is governed by its physicochemical properties and its interaction with transporters.

  • Plasma Protein Binding: Hydantoins, particularly phenytoin, are highly bound to albumin.[1][2] Only the unbound (free) fraction of the drug is pharmacologically active and available to cross membranes and be metabolized. Clinically, this is significant because any change in albumin levels (e.g., in liver disease) or displacement by other highly protein-bound drugs can alter the free concentration of the hydantoin, potentially leading to toxicity without a change in the total measured drug level.[2]

  • P-glycoprotein (P-gp) Efflux: P-glycoprotein is an ATP-dependent efflux transporter found at key biological barriers, including the blood-brain barrier.[21][22] It actively pumps a wide range of xenobiotics out of cells, limiting their tissue penetration.[21] While not all hydantoins are strong substrates, P-gp can play a role in limiting their access to the central nervous system, which is a critical consideration for anticonvulsant efficacy.[23] Identifying whether a novel analog is a P-gp substrate is a crucial step in its development.[21][24]

Experimental Protocols for Comprehensive Pharmacokinetic Profiling

A robust characterization of a novel hydantoin analog requires a tiered approach, beginning with high-throughput in vitro assays to assess fundamental ADME properties and progressing to more complex in vivo studies to understand the integrated pharmacokinetic profile.

Part A: In Vitro ADME Assays

These assays provide early, cost-effective data to rank-order compounds and identify potential liabilities.

cluster_1 In Vitro ADME Workflow Start New Hydantoin Analog Solubility Kinetic Solubility Assay Start->Solubility Permeability Caco-2 Permeability Assay Start->Permeability Metabolism Microsomal Stability Assay Start->Metabolism Binding Plasma Protein Binding Assay Start->Binding Data Data Integration & Candidate Selection Solubility->Data Permeability->Data Metabolism->Data Binding->Data

Caption: A typical workflow for early-stage in vitro ADME profiling.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

  • Causality & Rationale: This assay provides a measure of a compound's intrinsic clearance (CLint) by exposing it to the primary drug-metabolizing enzymes (CYPs, UGTs) concentrated in microsomes. A compound that is rapidly metabolized in HLM is likely to have a high first-pass effect and a short half-life in vivo, potentially limiting its oral bioavailability and duration of action. The inclusion of NADPH (a required cofactor for CYP enzymes) is critical; running a parallel incubation without NADPH helps to distinguish between enzymatic and non-enzymatic (chemical) degradation.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the test hydantoin analog (e.g., 10 mM in DMSO).

      • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

      • Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer.

    • Incubation:

      • In a 96-well plate, pre-warm the HLM suspension and the test compound (diluted to 2x final concentration) at 37°C for 10 minutes.

      • Initiate the reaction by adding the pre-warmed NADPH regenerating solution. The final incubation volume is typically 200 µL with a final test compound concentration of 1 µM.

      • Incubate at 37°C with shaking.

    • Time-Point Sampling:

      • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 25 µL) of the incubation mixture.

      • Quench the reaction immediately by adding the aliquot to a new plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound).

    • Sample Analysis:

      • Centrifuge the quenched samples to precipitate proteins.

      • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis:

      • Plot the natural log of the percentage of compound remaining versus time.

      • The slope of the line (-k) is the elimination rate constant.

      • Calculate the half-life (t1/2) as 0.693/k.

      • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein).

Part B: In Vivo Pharmacokinetic Study

This is the definitive experiment to understand how the drug behaves in a whole organism.

cluster_2 In Vivo PK Study Workflow Acclimatize Animal Acclimatization (e.g., Sprague-Dawley Rats) Dose_IV IV Administration (e.g., 2 mg/kg) Acclimatize->Dose_IV Dose_PO Oral Gavage (PO) (e.g., 10 mg/kg) Acclimatize->Dose_PO Sampling Serial Blood Sampling (e.g., via tail vein) Dose_IV->Sampling Dose_PO->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Calc Pharmacokinetic Analysis (e.g., NCA) Analysis->PK_Calc

Caption: Workflow for a crossover in vivo pharmacokinetic study in rats.

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Causality & Rationale: This study design allows for the determination of key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and, crucially, oral bioavailability (F%). Administering the drug both intravenously (IV) and orally (PO) is essential; the IV dose provides a direct measure of systemic clearance and distribution without the confounding factor of absorption, serving as the 100% bioavailable reference against which the oral dose is compared.

  • Step-by-Step Methodology:

    • Animal Preparation:

      • Use adult male Sprague-Dawley rats (n=3-5 per group), acclimatized for at least one week.

      • Fast animals overnight before dosing but allow free access to water.

    • Dose Formulation & Administration:

      • IV Group: Formulate the test hydantoin in a suitable vehicle for intravenous injection (e.g., saline with a co-solvent like PEG400). Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

      • PO Group: Formulate the compound in an appropriate oral vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose (e.g., 10 mg/kg) via oral gavage.

    • Blood Sampling:

      • Collect serial blood samples (~100-150 µL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).

      • A typical sampling schedule would be:

        • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

        • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Plasma Processing:

      • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.

      • Harvest the plasma supernatant and store frozen at -80°C until analysis.

    • Bioanalysis:

      • Quantify the concentration of the hydantoin analog in the plasma samples using a validated LC-MS/MS method (see Protocol 3).

    • Pharmacokinetic Analysis:

      • Plot the plasma concentration versus time data for both IV and PO groups.

      • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA).

      • Key Parameters to Calculate:

        • Area Under the Curve (AUC)

        • Clearance (CL = Dose_IV / AUC_IV)

        • Volume of Distribution (Vd)

        • Terminal Half-Life (t1/2)

        • Oral Bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100)

Part C: Bioanalytical Quantification

Accurate quantification is the bedrock of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol 3: Plasma Sample Quantification by LC-MS/MS

  • Causality & Rationale: This protocol describes a protein precipitation method, which is a fast and effective way to remove the majority of plasma proteins that would otherwise interfere with the analysis. The use of a stable isotope-labeled internal standard (SIL-IS), if available, or a close structural analog is critical for self-validation. The internal standard corrects for variability in sample processing (extraction recovery) and instrument response, ensuring accuracy and precision.

  • Step-by-Step Methodology:

    • Preparation of Standards:

      • Prepare a stock solution of the hydantoin analog and the internal standard (IS).

      • Create a series of calibration standards by spiking known concentrations of the analog into blank control plasma.

      • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

    • Sample Extraction (Protein Precipitation):

      • To a 50 µL aliquot of plasma sample, standard, or QC, add 200 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.

      • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

      • Centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated proteins.

    • LC-MS/MS Analysis:

      • Carefully transfer the clear supernatant to a 96-well plate or autosampler vial.

      • Inject a small volume (e.g., 5 µL) onto an appropriate LC column (e.g., C18 reverse-phase).

      • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from endogenous matrix components.

      • Detect the analyte and IS using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion and a specific product ion for both the analyte and the IS, providing excellent selectivity.

    • Data Processing:

      • Integrate the peak areas for the analyte and the IS.

      • Calculate the peak area ratio (Analyte Area / IS Area).

      • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

      • Determine the concentration of the analyte in the unknown samples and QCs by back-calculating from the regression equation of the calibration curve.

Conclusion: An Integrated Approach to Hydantoin Drug Development

The pharmacokinetic profile of a hydantoin analog is a complex interplay of its chemical structure and the body's physiological systems. As demonstrated by the comparative analysis of phenytoin, fosphenytoin, mephenytoin, and ethotoin, minor changes to the core scaffold can result in profoundly different clinical characteristics, from non-linear, saturable metabolism to the generation of long-acting metabolites.

Successful drug development in this space hinges on a deep, mechanistic understanding of these properties. A systematic and integrated profiling strategy is paramount. By combining early in vitro ADME assays—to assess metabolic stability, permeability, and protein binding—with definitive in vivo studies, researchers can build a comprehensive picture of a compound's behavior. This data-driven approach allows for the early identification of liabilities, informs structure-activity relationships, and ultimately guides the selection of candidates with the highest probability of clinical success. The protocols and frameworks provided in this guide serve as a blueprint for this critical path, enabling the rational design and development of safer and more effective hydantoin-based medicines.

References

  • Phenytoin – Pharmacokinetics. (n.d.). PK-UK. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZW4DJ8zHna24tCwP23TOdutZJhsN3-g1QX9aFGT0IVsdUSfajtsy7wEy_-rmQOjtktWcfOr3umWDiPS4gyZjXo3-53irftRKywlCyocCnR7vlo2aaIoB_QLVS0V-z4dqe_CG0Xt6R64LBgoQEPw==
  • Bratton, R. L. (1996). Pharmacology and pharmacokinetics of fosphenytoin. Neurology, 46(6 Suppl 1), S3–S7.
  • Richens, A. (1979). Clinical pharmacokinetics of phenytoin. Clinical Pharmacokinetics, 4(3), 153–169.
  • Browne, T. R., Kugler, A. R., & Eldon, M. A. (1996). Fosphenytoin: clinical pharmacokinetics and comparative advantages in the acute treatment of seizures. Clinical Pharmacokinetics, 31(3), 213–222.
  • Bratton, R. L. (1996). Pharmacology and pharmacokinetics of fosphenytoin. Neurology, 46(6 Suppl 1), S3-7.
  • Office of Clinical Pharmacology Review. (2016). Fosphenytoin Label. accessdata.fda.gov.
  • Deranged Physiology. (2023). Phenytoin.
  • Dodson, W. E. (1982). Clinical pharmacology of mephenytoin and ethotoin. Epilepsia, 23(Suppl 1), S29–S36.
  • Frontiers. (2024). Pharmacokinetic profile of phenytoin in dried blood spot with high-performance liquid chromatography—photodiode array. Frontiers in Pharmacology.
  • Wedlund, P. J., et al. (1985). Phenotypic differences in mephenytoin pharmacokinetics in normal subjects. Journal of Pharmacology and Experimental Therapeutics, 234(3), 662–669.
  • Al-Khamis, Y., et al. (n.d.). Population pharmacokinetics of S-mephenytoin and its metabolites S-nirvanol and S-4-hydroxymephenytoin in CYP2C19 poor, intermediate and extensive metabolizers. PAGE Abstracts.
  • Patsnap Synapse. (2024). What is the mechanism of Ethotoin?.
  • Med Vids. (2025). Pharmacology of Fosphenytoin Sodium (Cerebyx); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
  • PharmaCompass. (n.d.). Ethotoin.
  • Higuchi, T., et al. (1987). Studies on Pharmacokinetics of Ethotoin in Epileptic Children and Adolescents Using a Stable Isotope. J-Stage.
  • Fujioka, H., et al. (1986). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 9(3), 303–314.
  • Al-Lanqawi, Y., et al. (2019). Estimation of Phenytoin Pharmacokinetic Parameters in Saudi Epileptic Patients. BioMed Research International.
  • Drugs.com. (2025). Ethotoin (Professional Patient Advice).
  • Küpfer, A., et al. (1984). Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients. European Journal of Clinical Pharmacology, 27(4), 453–459.
  • Peganone (ethotoin) tablets label. (n.d.). accessdata.fda.gov.
  • Gidal, B. E., et al. (2000). Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation. Epilepsy Research, 38(2-3), 167–179.
  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents.
  • Wacher, V. J., et al. (2001). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics, 40(7), 487–502.
  • Molecules. (2019). Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro. PubMed.
  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
  • Dresser, G. K., et al. (2003). The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions. European Journal of Clinical Investigation, 33(Suppl 2), 23–29.
  • Calva, F., et al. (2024). Mechanistic insights into P-glycoprotein ligand transport and inhibition revealed by enhanced molecular dynamics simulations. PLoS Computational Biology.
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  • Lee, S., et al. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Molecules, 25(20), 4642.

Sources

Replicating synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione from literature

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of established and alternative methodologies for the synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a hydantoin derivative of significant interest in medicinal chemistry and drug development. We will dissect two primary synthetic routes, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for replication and optimization.

Introduction: The Significance of the Hydantoin Scaffold

Hydantoins (imidazolidine-2,4-diones) are a pivotal class of five-membered heterocyclic compounds. Their rigid structure serves as a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2] The target molecule, this compound, is an N-aminated derivative, a modification that can significantly alter its pharmacological profile, solubility, and potential for further functionalization. This guide compares the classic Bucherer-Bergs approach to an alternative route commencing with a Strecker amino acid synthesis, providing researchers with a comprehensive basis for methodological selection.

Method 1: The Bucherer-Bergs Reaction Followed by N-Amination

This is arguably the most direct and widely adopted method for creating 5,5-disubstituted hydantoins. The strategy involves a two-stage process: first, the one-pot construction of the core hydantoin ring from a ketone, followed by the introduction of the N-3 amino group.

Stage 1: Synthesis of 5-Methyl-5-phenylhydantoin via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction (MCR) that efficiently assembles the hydantoin ring from a carbonyl compound (acetophenone in this case), a cyanide source (e.g., sodium or potassium cyanide), and ammonium carbonate.[3][4] The reaction proceeds via the initial formation of an aminonitrile intermediate, which is then captured by carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin product. The use of an MCR is highly advantageous for its atom economy and operational simplicity.[5]

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} caption { label = "Diagram 1: Bucherer-Bergs reaction pathway."; fontsize = 10; fontcolor = "#5F6368"; } enddot

Stage 2: N-Amination of 5-Methyl-5-phenylhydantoin

With the hydantoin core synthesized, the final step is the introduction of the amino group at the N-3 position. This is typically achieved by reacting the hydantoin with hydrazine hydrate.[6][7] The reaction mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl groups, followed by a rearrangement and elimination to yield the 3-amino derivative. The choice of hydrazine hydrate is critical; it serves as both the reagent and, in many cases, the solvent.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption { label = "Diagram 2: N-Amination of the hydantoin core."; fontsize = 10; fontcolor = "#5F6368"; } enddot

Method 2: Strecker/Urech Synthesis Followed by N-Amination

This alternative route builds the hydantoin from a pre-synthesized α-amino acid, offering different strategic advantages, particularly if stereochemical control is desired in later optimizations (though not addressed in this achiral synthesis).

Stage 1: Synthesis of α-Methylphenylglycine via Strecker Synthesis

The Strecker synthesis is another classic multicomponent reaction used to produce α-amino acids. It begins with the same ketone, acetophenone, which reacts with ammonia and cyanide. The key intermediate is again an α-aminonitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield the desired α-amino acid, α-methylphenylglycine.

Stage 2: Cyclization to 5-Methyl-5-phenylhydantoin via Urech Synthesis

The Urech hydantoin synthesis converts an amino acid into a hydantoin.[2] The α-methylphenylglycine is treated with potassium cyanate, which forms an intermediate ureido acid (a carbamoyl derivative). This intermediate is then cyclized upon heating in the presence of a strong acid (e.g., HCl) to furnish the 5-methyl-5-phenylhydantoin ring.

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} caption { label = "Diagram 3: Strecker/Urech pathway to the hydantoin core."; fontsize = 10; fontcolor = "#5F6368"; } enddot

Stage 3: N-Amination

This final step is identical to Stage 2 of Method 1, involving the reaction of 5-methyl-5-phenylhydantoin with hydrazine hydrate to yield the target product.

Performance Comparison

ParameterMethod 1: Bucherer-Bergs RouteMethod 2: Strecker/Urech RouteRationale & Insights
Starting Materials Acetophenone, KCN, (NH₄)₂CO₃, Hydrazine HydrateAcetophenone, KCN, NH₄Cl, KCNO, HCl, Hydrazine HydrateMethod 1 is more concise in its reagent list for the core synthesis. Method 2 requires separate reagents for amino acid formation and cyclization.
Number of Steps 2 (One-pot hydantoin synthesis + Amination)3 (Amino acid synthesis + Cyclization + Amination)The Bucherer-Bergs route is more step-efficient due to its one-pot nature for forming the hydantoin intermediate.
Reaction Conditions Hydantoin: 60-70°C, 12-24h. Amination: Reflux, 4-8h.Strecker: RT to 50°C. Urech: RT then reflux. Amination: Reflux.Both methods employ moderate heating. The Bucherer-Bergs reaction often requires longer reaction times for completion.
Overall Yield Generally Good to Excellent (70-90% reported for similar hydantoins)Moderate to Good (Yield is dependent on three separate steps)The one-pot nature of the Bucherer-Bergs reaction often leads to higher overall yields by minimizing intermediate isolation losses.[3]
Safety Concerns High: Requires careful handling of potassium/sodium cyanide (toxic).High: Also requires careful handling of potassium cyanide.Both methods necessitate the use of highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety protocols.
Scalability Readily scalable; widely used in industrial processes.Scalable, but the multi-step nature can introduce complexity and reduce overall efficiency on a large scale.The operational simplicity of the Bucherer-Bergs MCR makes it highly attractive for large-scale synthesis.

Experimental Protocols

Method 1: Protocol for Bucherer-Bergs Synthesis & N-Amination

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} caption { label = "Diagram 4: Experimental workflow comparison."; fontsize = 10; fontcolor = "#5F6368"; } enddot

Stage 1: 5-Methyl-5-phenylhydantoin Synthesis

  • Reaction Setup: In a pressure-rated vessel, combine acetophenone (0.1 mol), potassium cyanide (0.15 mol), and ammonium carbonate (0.3 mol) in a mixture of ethanol (75 mL) and water (75 mL).

    • Causality: The aqueous ethanol serves as a solvent for all reactants. Ammonium carbonate provides both the ammonia and carbon dioxide equivalents needed for the reaction. A slight excess of cyanide and carbonate ensures the reaction goes to completion.

  • Reaction Execution: Seal the vessel and heat the mixture to 60-70°C with vigorous stirring for 18-24 hours. The pressure will increase; ensure your vessel is rated appropriately.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl until the pH is approximately 6. This will cause the product to precipitate.

    • Causality: Acidification neutralizes the basic reaction medium and protonates the hydantoin, decreasing its solubility and causing precipitation. This step must be done in a fume hood to safely vent any residual hydrogen cyanide gas.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the product from a mixture of ethanol and water to obtain pure 5-methyl-5-phenylhydantoin.

Stage 2: 3-Amino-5-methyl-5-phenylhydantoin Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-methyl-5-phenylhydantoin (0.05 mol) and an excess of hydrazine hydrate (e.g., 25 mL).

  • Reaction Execution: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into a beaker of ice-water. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to yield the pure this compound.[6]

Conclusion and Recommendation

Both synthetic routes are viable for producing this compound.

Method 1 (Bucherer-Bergs) is highly recommended for its operational simplicity, step economy, and typically higher overall yield. Its proven scalability makes it the superior choice for producing larger quantities of the material. The primary drawback is the handling of cyanide, a risk shared by Method 2.

Method 2 (Strecker/Urech) is a logically sound, albeit more laborious, alternative. It involves more isolation steps, which can lower the overall yield. This route might be considered if the intermediate α-amino acid is available commercially or if specific analogues are being prepared where the Strecker synthesis offers advantages not relevant to this specific target.

For most laboratory and scale-up applications, the efficiency and directness of the Bucherer-Bergs reaction followed by N-amination make it the preferred synthetic strategy.

References

  • Dandia, A., Singh, R., & Khaturia, S. (2007). An efficient one-pot synthesis of a new class of fluorine containing spiro-[indole-isoxazolines] in aqueous medium. Arkivoc, (12), 193-201. (While not a direct synthesis, this paper discusses multicomponent reactions for heterocyclic synthesis).
  • Cherneva, E., et al. (2020).
  • Suryana, et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Rasayan Journal of Chemistry, 14(1), 223-228. [Link]
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Sim, M. M., & Ganesan, A. (1997). A one-pot synthesis of 5,5-disubstituted hydantoins from ketones using a polymer-supported cyanohydrin. Tetrahedron Letters, 38(42), 7429-7432.
  • Domínguez-Alvarez, E., et al. (2015). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 20(8), 14635-14649. [Link]
  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262. [Link]
  • Czuba, W., et al. (2006). Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. Molecules, 11(5), 363-367.
  • Kiec-Kononowicz, K., Zejc, A., & Byrtus, H. (1984). Synthesis and some transformations of 3-amino-5,5-diphenylhydantoin. Polish Journal of Chemistry, 58, 585–591.
  • Lipeeva, A. V., et al. (2021). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. International Journal of Molecular Sciences, 22(1), 432. [Link]
  • Rozentsveig, I. B., et al. (2023).
  • Sharma, P., & Kumar, A. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134.
  • Al-Mousawi, S. M., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2959. [Link]

Sources

Independent Verification and Comparative Analysis of the Biological Activity of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Introduction: Unveiling the Potential of a Novel Hydantoin Derivative

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, most notably yielding the landmark anti-epileptic drug, Phenytoin. The inherent biological activity of this heterocyclic core continues to inspire the synthesis and evaluation of novel derivatives.[1] This guide focuses on the independent verification of the biological activity of a promising, yet underexplored, analogue: 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione .

Preliminary investigations suggest this compound may possess a spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties. However, a comprehensive, independent verification of these activities, benchmarked against established therapeutic agents, is crucial for validating its potential and guiding further drug development efforts.

This guide provides a robust framework for researchers to conduct a thorough and objective evaluation of this compound. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and establish a comparative analysis with structurally related and clinically relevant drugs.

Comparative Framework: Selecting Appropriate Benchmarks

To ascertain the therapeutic potential of this compound, a comparative analysis against well-characterized compounds is essential. The selection of these comparators is dictated by structural similarity and established mechanisms of action.

Primary Comparator: Phenytoin

As the archetypal hydantoin anticonvulsant, Phenytoin serves as the primary benchmark. Its mechanism of action, primarily through the blockade of voltage-gated sodium channels, is well-documented.[2][3] A direct comparison will elucidate whether the novel compound shares this mechanism and if its potency is comparable.

Secondary Comparators: Mephenytoin and Ethotoin

Mephenytoin and Ethotoin, other hydantoin derivatives, provide a broader comparative context.[4] While also acting on sodium channels, they exhibit different pharmacokinetic and side-effect profiles, offering a more nuanced assessment of the novel compound's potential advantages or disadvantages.

Table 1: Profile of Comparator Anticonvulsant Drugs

CompoundStructureMechanism of ActionKey Characteristics
Phenytoin 5,5-diphenylimidazolidine-2,4-dioneBlocks voltage-gated sodium channels, preventing seizure spread.[2][3]Effective against generalized tonic-clonic and partial seizures.[3]
Mephenytoin 5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dioneSimilar to Phenytoin, blocks sodium channels.[5]Use is limited due to potential for serious blood dyscrasias.
Ethotoin 3-ethyl-5-phenylimidazolidine-2,4-dionePresumed to be similar to Phenytoin, modulating sodium and calcium channels.[4]Generally considered less potent than Phenytoin.

Experimental Verification: A Multi-faceted Approach

A thorough investigation of this compound necessitates a tiered experimental approach, progressing from broad screening to more specific mechanistic studies.

Anticonvulsant Activity: The Primary Focus

Given the structural similarity to known anticonvulsants, this is the most probable and promising area of investigation.

Experimental Workflow for Anticonvulsant Screening

G cluster_0 In Vivo Screening cluster_1 Data Analysis & Comparison A Compound Administration (i.p.) to Mice B Maximal Electroshock (MES) Test A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C D Observation and Data Collection (ED50 Determination) B->D C->D E Compare ED50 with Phenytoin & Other Comparators D->E F Assess Therapeutic Index (TD50/ED50) E->F

Caption: Workflow for in vivo anticonvulsant activity screening.

Detailed Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Test

  • Principle: The MES test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type. The test measures the ability of a compound to prevent the hindlimb tonic extension phase of a seizure induced by a supramaximal electrical stimulus.

  • Materials:

    • Male albino mice (20-25 g)

    • Electroconvulsiometer with corneal electrodes

    • 0.9% saline solution

    • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Standard drug: Phenytoin (e.g., 25 mg/kg, i.p.)

  • Procedure:

    • Divide animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (Phenytoin), and at least three dose levels of the test compound.

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • At the time of peak effect (predetermined, e.g., 30 or 60 minutes post-injection), apply a drop of saline to the cornea of each mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

    • Observe the animal for the presence or absence of the hindlimb tonic extension. Abolition of this phase is considered protection.

    • Record the number of protected animals in each group.

    • Calculate the median effective dose (ED50) using a suitable statistical method (e.g., probit analysis).

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Principle: The scPTZ test is a model for absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels. It measures the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.

  • Materials:

    • Male albino mice (20-25 g)

    • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

    • Test compound and vehicle

    • Standard drug: Ethosuximide (as a positive control for absence seizures)

  • Procedure:

    • Group and dose the animals as described in the MES test protocol.

    • At the time of peak effect of the test compound, administer PTZ subcutaneously in the scruff of the neck.

    • Immediately place each mouse in an individual observation cage.

    • Observe the animals for 30 minutes for the onset of generalized clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

    • Record the number of animals protected from seizures in each group.

    • Calculate the ED50 as described previously.

Table 2: Comparative Anticonvulsant Activity Data (Hypothetical)

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)
This compound To be determinedTo be determined
Phenytoin 9.5>100
Mephenytoin 12.0>100
Ethotoin 35.0>100
Ethosuximide >100130

Note: Literature values for comparator drugs can vary depending on the specific experimental conditions.

Interpretation of Expected Results

  • High potency in the MES test and low potency in the scPTZ test would suggest a mechanism of action similar to Phenytoin, likely involving the blockade of voltage-gated sodium channels.

  • Activity in both MES and scPTZ tests would indicate a broader spectrum of anticonvulsant activity, potentially involving multiple mechanisms.

  • Potency significantly greater than Phenytoin would mark the compound as a highly promising lead for further development.

Antimicrobial and Anticancer Activity: Secondary Screening

While anticonvulsant activity is the primary hypothesis, the structural motifs within this compound warrant a broader screening for other potential biological activities.

Experimental Workflow for Secondary Screening

G cluster_0 Antimicrobial Screening cluster_1 Anticancer Screening cluster_2 Data Analysis A Broth Microdilution Assay B Determination of Minimum Inhibitory Concentration (MIC) A->B E Compare MIC/IC50 to Standard Drugs B->E C MTT Assay against Cancer Cell Lines D Determination of IC50 C->D D->E

Caption: Workflow for secondary screening of antimicrobial and anticancer activities.

Detailed Experimental Protocols

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Test compound and solvent (e.g., DMSO)

    • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Procedure:

    • Prepare a stock solution of the test compound and standard drugs.

    • Perform serial two-fold dilutions of the compounds in the microtiter plate wells containing broth.

    • Prepare a standardized inoculum of the microorganism.

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 4: MTT Assay for Cytotoxicity

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound and solvent

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., Doxorubicin). Include untreated control cells.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

Table 3: Comparative Antimicrobial and Anticancer Activity Data (Hypothetical)

ActivityTest Organism/Cell LineMIC/IC50 (µM) of this compoundMIC/IC50 (µM) of Standard Drug
Antimicrobial S. aureusTo be determinedCiprofloxacin: ~1
E. coliTo be determinedCiprofloxacin: ~0.1
Anticancer MCF-7To be determinedDoxorubicin: ~0.5
HCT-116To be determinedDoxorubicin: ~0.2

Conclusion: A Path Forward for a Promising Compound

This guide provides a comprehensive and scientifically rigorous framework for the independent verification of the biological activity of this compound. By following these detailed protocols and employing a robust comparative analysis, researchers can generate high-quality, reproducible data to either validate or refute the therapeutic potential of this novel compound. The insights gained from these studies will be instrumental in making informed decisions about its future as a potential drug candidate.

References

  • Basker, M., & Moudgil, B. M. (2020). Phenytoin. In StatPearls [Internet].
  • McNamara, J. O. (2018). Pharmacotherapy of the Epilepsies. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
  • Dudley, D. A., & El-Azab, A. S. (2020). The Continuing Story of Hydantoin and Its Analogs in Medicinal Chemistry. Molecules, 25(15), 3357.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-18.
  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Peganone (ethotoin) tablets, for oral use. (2018). [Prescribing Information].
  • Kaminski, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(22), 5389.
  • Mesantoin (mephenytoin) tablets. (n.d.).
  • White, H. S., et al. (2002). The early identification of anticonvulsant activity: the role of the maximal electroshock and subcutaneous pentylenetetrazole seizure models. Italian Journal of Neurological Sciences, 23(S2), S29-S34.
  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564.

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A Senior Application Scientist's Guide to Chiral Separation of Hydantoin Enantiomers: A Comparative Analysis of HPLC, SFC, and CE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Hydantoin-Based Pharmaceuticals

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticonvulsant drugs like phenytoin and ethotoin, as well as nonsteroidal androgen receptor modulators.[1][2] The stereochemistry of these compounds is of paramount importance, as enantiomers of chiral drugs can exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles.[3] Consequently, the ability to accurately separate and quantify the enantiomers of hydantoin derivatives is a critical requirement in drug discovery, development, and quality control. This guide provides an in-depth comparison of the three primary analytical techniques for the chiral separation of hydantoin enantiomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the underlying principles of each method, present comparative experimental data, and provide detailed protocols to empower researchers in selecting and implementing the most suitable approach for their specific needs.

The Foundation of Chiral Recognition: A Mechanistic Overview

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment. This is achieved by employing a chiral selector that diastereomerically interacts with the enantiomers. The transient diastereomeric complexes formed exhibit different energies of interaction, leading to their differential migration and subsequent separation.[4][5]

For hydantoin derivatives, the most successful chiral separations are achieved using polysaccharide-based chiral stationary phases (CSPs) in HPLC and SFC, and cyclodextrins as chiral selectors in CE. The chiral recognition mechanism with polysaccharide CSPs, such as those derived from cellulose and amylose, is a complex interplay of various intermolecular forces. These include hydrogen bonding between the hydantoin's N-H and C=O groups and the carbamate groups on the CSP, π-π interactions between the aromatic rings of the hydantoin and the phenyl groups of the CSP, and steric hindrance.[6][7][8] The precise nature and strength of these interactions are influenced by the structure of the hydantoin, the type of polysaccharide derivative, and the composition of the mobile phase.

In Capillary Electrophoresis, cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly used as chiral selectors.[9] The separation mechanism involves the partial inclusion of the less polar part of the hydantoin molecule into the cyclodextrin cavity. The differential stability of the inclusion complexes formed with the two enantiomers, governed by stereoselective hydrogen bonding and other interactions at the rim of the cavity, results in their different electrophoretic mobilities and, thus, separation.[10]

Comparative Analysis of Chiral Separation Techniques

The choice of the optimal chiral separation technique depends on several factors, including the specific hydantoin derivative, the required speed of analysis, the desired resolution, and the availability of instrumentation. The following sections provide a detailed comparison of HPLC, SFC, and CE for the enantioseparation of hydantoins.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC, particularly with polysaccharide-based CSPs, is the most widely used and generally the most successful technique for the separation of hydantoin enantiomers.[2][6] Its versatility allows for operation in normal-phase, reversed-phase, and polar organic modes, providing a broad range of selectivities.[11]

Key Advantages:

  • High Success Rate: Polysaccharide-based CSPs, such as Chiralcel® OD-H, Chiralpak® AD-H, and Chiralcel® OJ-H, have demonstrated broad applicability for resolving a wide variety of hydantoin derivatives.[6][12]

  • Versatility: The ability to operate in different chromatographic modes allows for the optimization of selectivity for various hydantoin structures.

  • Robustness and Reproducibility: Well-developed HPLC methods are known for their reliability and transferability between laboratories.

Limitations:

  • Solvent Consumption: Normal-phase HPLC, which often provides the best selectivity for hydantoins, uses significant volumes of organic solvents, leading to higher costs and environmental concerns.

  • Longer Analysis Times: Compared to SFC and CE, HPLC run times can be longer, especially when high resolution is required.

Experimental Protocol: Chiral HPLC Separation of 5-Phenyl-5-methylhydantoin

This protocol provides a general procedure for the chiral separation of 5-phenyl-5-methylhydantoin using a polysaccharide-based CSP in normal-phase mode.

1. Materials and Instrumentation:

  • HPLC system with a UV detector
  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)
  • HPLC-grade n-hexane and 2-propanol
  • 5-Phenyl-5-methylhydantoin racemate
  • Volumetric flasks and pipettes

2. Mobile Phase Preparation:

  • Prepare a mobile phase of n-hexane/2-propanol (90:10, v/v).
  • Degas the mobile phase by sonication or helium sparging.

3. Sample Preparation:

  • Prepare a stock solution of racemic 5-phenyl-5-methylhydantoin in the mobile phase at a concentration of 1 mg/mL.
  • Further dilute the stock solution to a working concentration of 0.1 mg/mL.

4. Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
  • Mobile Phase: n-hexane/2-propanol (90:10, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 220 nm
  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.
  • Calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the quality of the separation.
Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

SFC has emerged as a powerful alternative to normal-phase HPLC for chiral separations.[13][14] It utilizes supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol).[15] This results in a mobile phase with low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption.[16]

Key Advantages:

  • High Speed: The low viscosity of the mobile phase allows for higher flow rates without excessive backpressure, leading to significantly shorter analysis times compared to HPLC.[15]

  • Reduced Solvent Consumption: The primary mobile phase component, CO2, is inexpensive and environmentally benign, making SFC a "greener" technique.[4]

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and selectivities compared to HPLC, offering a valuable alternative for difficult separations.

Limitations:

  • Instrumentation: SFC systems are less common in analytical laboratories compared to HPLC systems.

  • Solubility Issues: Highly polar compounds may have limited solubility in the CO2-rich mobile phase.

Experimental Protocol: Chiral SFC Separation of 3,5-Disubstituted Hydantoins

This protocol outlines a general method for the chiral separation of 3,5-disubstituted hydantoins using an immobilized polysaccharide-based CSP.[2]

1. Materials and Instrumentation:

  • SFC system with a UV detector and back-pressure regulator
  • CHIRAL ART Amylose-SA column (150 x 4.6 mm, 5 µm)
  • SFC-grade carbon dioxide and methanol
  • Racemic 3,5-disubstituted hydantoin
  • Appropriate dissolution solvent

2. Mobile Phase:

  • Supercritical CO2 with methanol as a modifier. The percentage of methanol will need to be optimized for the specific analyte, typically ranging from 5% to 40%.

3. Sample Preparation:

  • Dissolve the hydantoin sample in a suitable solvent (e.g., methanol, ethanol) to a concentration of approximately 1 mg/mL.

4. Chromatographic Conditions:

  • Column: CHIRAL ART Amylose-SA (150 x 4.6 mm, 5 µm)
  • Mobile Phase: CO2/Methanol (e.g., 80:20, v/v)
  • Flow Rate: 3.0 mL/min
  • Back Pressure: 150 bar
  • Column Temperature: 40 °C
  • Detection Wavelength: 220 nm
  • Injection Volume: 5 µL

5. Data Analysis:

  • Analyze the resulting chromatogram to determine the retention times, separation factor, and resolution of the enantiomers.
Capillary Electrophoresis (CE): High Efficiency and Minimal Sample Consumption

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations of hydantoins, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[17][18]

Key Advantages:

  • High Efficiency: CE can generate a very large number of theoretical plates, leading to excellent resolution of enantiomers.

  • Short Analysis Times: Separations are typically very fast, often completed in a matter of minutes.

  • Minimal Sample and Reagent Consumption: The capillary format requires only nanoliter injection volumes and microliters of BGE, making it a very cost-effective and "green" technique.

  • Flexibility: A wide variety of cyclodextrin derivatives are available, allowing for the fine-tuning of selectivity.[19]

Limitations:

  • Sensitivity: The small injection volumes can lead to lower concentration sensitivity compared to HPLC and SFC, although this can be mitigated with various online concentration techniques.

  • Reproducibility: Migration times can be more susceptible to variations in buffer composition and temperature, requiring careful method control.

Experimental Protocol: Chiral CE Separation of Tic-Hydantoin Derivatives

This protocol is based on the separation of Tic-hydantoin derivatives using sulfated β-cyclodextrin as the chiral selector.[20]

1. Materials and Instrumentation:

  • Capillary electrophoresis system with a UV detector
  • Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.)
  • Highly sulfated-β-cyclodextrin (HS-β-CD)
  • Phosphoric acid, triethylamine
  • Tic-hydantoin racemate

2. Background Electrolyte (BGE) Preparation:

  • Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of phosphoric acid in water and adjusting the pH to 2.5 with triethylamine.
  • Add HS-β-CD to the buffer to a final concentration of 10 mM.
  • Filter the BGE through a 0.22 µm filter.

3. Sample Preparation:

  • Dissolve the Tic-hydantoin racemate in the BGE to a concentration of 0.5 mg/mL.

4. Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 cm x 50 µm I.D.
  • BGE: 50 mM phosphate buffer (pH 2.5) containing 10 mM HS-β-CD
  • Voltage: +20 kV
  • Temperature: 25 °C
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
  • Detection: 214 nm

5. Data Analysis:

  • Determine the migration times of the enantiomers and calculate the resolution.

Quantitative Data Summary and Visualization

To facilitate a direct comparison of the performance of these techniques, the following table summarizes typical separation parameters for hydantoin enantiomers.

Hydantoin DerivativeTechniqueChiral Selector/Stationary PhaseMobile Phase/BGESeparation Factor (α)Resolution (Rs)Analysis Time (min)Reference
5-Phenyl-5-methylhydantoinHPLCChiralcel® OD-Hn-hexane/2-propanol (90:10)1.452.5< 15[6]
3,5-Disubstituted HydantoinsSFCCHIRAL ART Amylose-SACO2/Methanol (80:20)1.2 - 2.5> 1.5< 5[2]
Tic-Hydantoin DerivativesCEHighly Sulfated-β-CD50 mM Phosphate (pH 2.5)1.1 - 1.3> 1.5< 10[20]

Workflow for Chiral Method Development

The development of a robust chiral separation method typically follows a systematic screening and optimization process.

Chiral_Method_Development cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Phase Screen_HPLC HPLC Screening (Polysaccharide CSPs) Decision1 Separation Achieved? Screen_HPLC->Decision1 Screen_SFC SFC Screening (Polysaccharide CSPs) Screen_SFC->Decision1 Screen_CE CE Screening (Cyclodextrins) Screen_CE->Decision1 Optimize_MP Mobile Phase / BGE Composition Optimize_Temp Temperature Optimize_MP->Optimize_Temp Optimize_Flow Flow Rate / Voltage Optimize_Temp->Optimize_Flow Optimize_Selector Selector Concentration (CE) Optimize_Flow->Optimize_Selector Decision2 Resolution Adequate? Optimize_Selector->Decision2 Validate Method Validation (Robustness, Linearity, etc.) Analyte Racemic Hydantoin (Know its properties) Analyte->Screen_HPLC Analyte->Screen_SFC Analyte->Screen_CE Decision1->Analyte No, try another technique Decision1->Decision2 Yes Decision2->Optimize_MP No Final_Method Final Validated Method Decision2->Final_Method Yes Final_Method->Validate Separation_Techniques cluster_hplc HPLC cluster_sfc SFC cluster_ce CE HPLC_System HPLC Pump Column (CSP) Detector Separated_Enantiomers Separated Enantiomers HPLC_System:d->Separated_Enantiomers SFC_System CO2 Pump & Modifier Pump Column (CSP) Detector & BPR SFC_System:d->Separated_Enantiomers CE_System High Voltage Supply Capillary (BGE + Selector) Detector CE_System:d->Separated_Enantiomers Analyte_Injector Injector (Racemic Hydantoin) Analyte_Injector->HPLC_System:p Analyte_Injector->SFC_System:p Analyte_Injector->CE_System:p

Caption: Core components of HPLC, SFC, and CE systems for chiral separations.

Conclusion and Recommendations

The selection of an appropriate method for the chiral separation of hydantoin enantiomers is a critical decision in pharmaceutical analysis. This guide has provided a comprehensive comparison of the three leading techniques: HPLC, SFC, and CE.

  • HPLC with polysaccharide-based CSPs remains the most versatile and widely applicable method, making it an excellent starting point for method development.

  • SFC offers a compelling alternative, particularly when high throughput and reduced environmental impact are priorities. Its speed and efficiency make it ideal for routine analysis and preparative separations.

  • CE excels in providing high-resolution separations with minimal sample consumption, making it a valuable tool for niche applications and when sample quantities are limited.

Ultimately, the optimal choice will depend on the specific analytical challenge at hand. By understanding the principles, advantages, and limitations of each technique, as detailed in this guide, researchers can make informed decisions to develop robust and reliable methods for the chiral analysis of hydantoin derivatives.

References

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Safety Operating Guide

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione proper disposal procedures

The responsible management of this compound waste is a non-negotiable aspect of professional laboratory work. By understanding the compound's hazards, utilizing appropriate PPE, strictly adhering to segregation and collection protocols, and partnering with certified disposal experts, we uphold our commitment to safety, environmental stewardship, and scientific integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS office as the ultimate authority on waste disposal procedures. [6]

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  • ResearchGate. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.

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